molecular formula C13H12N2O4S B1441618 Ethyl 2-(3-methyl-4-nitrophenyl)thiazole-4-carboxylate CAS No. 885278-57-9

Ethyl 2-(3-methyl-4-nitrophenyl)thiazole-4-carboxylate

Cat. No.: B1441618
CAS No.: 885278-57-9
M. Wt: 292.31 g/mol
InChI Key: FRVKGVRXBYELOQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 2-(3-methyl-4-nitrophenyl)thiazole-4-carboxylate ( 885278-57-9) is a high-purity chemical building block prized in organic synthesis and medicinal chemistry research. This compound features a nitrophenyl-substituted thiazole core, a structure frequently investigated for its utility in constructing more complex, biologically active molecules . As a key synthetic intermediate, its defined molecular structure (C13H12N2O4S, MW 292.31 g/mol) and multiple functional groups make it a versatile precursor . Researchers can leverage the reactivity of the ester moiety for hydrolysis or amidation, while the electron-withdrawing nitro group on the phenyl ring is a common handle for reduction to an aniline, a crucial functional group for further derivatization in drug discovery efforts . This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

ethyl 2-(3-methyl-4-nitrophenyl)-1,3-thiazole-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N2O4S/c1-3-19-13(16)10-7-20-12(14-10)9-4-5-11(15(17)18)8(2)6-9/h4-7H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRVKGVRXBYELOQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CSC(=N1)C2=CC(=C(C=C2)[N+](=O)[O-])C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80695897
Record name Ethyl 2-(3-methyl-4-nitrophenyl)-1,3-thiazole-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80695897
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

292.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

885278-57-9
Record name Ethyl 2-(3-methyl-4-nitrophenyl)-4-thiazolecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=885278-57-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 2-(3-methyl-4-nitrophenyl)-1,3-thiazole-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80695897
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

synthesis of Ethyl 2-(3-methyl-4-nitrophenyl)thiazole-4-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Synthesis of Ethyl 2-(3-methyl-4-nitrophenyl)thiazole-4-carboxylate

Executive Summary

This guide provides a comprehensive, research-grade protocol for the , a heterocyclic compound belonging to a class of molecules with significant therapeutic potential. The thiazole scaffold is a privileged structure in medicinal chemistry, frequently found in drugs targeting a range of diseases.[1][2] Derivatives of 2-aryl-thiazole-4-carboxylate, in particular, have been investigated as potent anticancer agents, including as inhibitors of critical signaling proteins like c-Met kinase.[1][3]

This document details a robust and reproducible synthetic strategy centered around the classic Hantzsch thiazole synthesis.[4][5] The methodology is presented in a step-by-step format, beginning with the preparation of key precursors—3-methyl-4-nitrothiobenzamide and ethyl bromopyruvate—followed by their condensation to form the target thiazole. Each stage of the protocol is accompanied by mechanistic insights, explanations for procedural choices, and methods for purification and characterization, ensuring scientific integrity and enabling researchers to validate their results.

Introduction: The Significance of the Thiazole Scaffold

The thiazole ring is a five-membered aromatic heterocycle containing sulfur and nitrogen atoms that is a cornerstone of modern drug discovery.[2] Its unique electronic properties and ability to engage in various non-covalent interactions allow it to serve as a versatile scaffold for interacting with biological targets.[1] Consequently, thiazole derivatives exhibit a remarkable breadth of pharmacological activities, including anticancer, antibacterial, anti-inflammatory, and antifungal properties.[1][6]

The specific structural motif of 2-aryl-thiazole-4-carboxylates has emerged as particularly promising. The ester functionality at the 4-position and the tunable aryl group at the 2-position provide a molecular framework that can be optimized for high-affinity binding to enzyme active sites. Research has demonstrated the potential of this class of compounds to inhibit protein kinases, which are crucial regulators of cell proliferation and survival, making them attractive candidates for targeted cancer therapy.[1][3]

This guide provides a detailed protocol for the , a representative of this valuable compound class. The aim is to equip researchers, chemists, and drug development professionals with a reliable and well-documented method for accessing this and structurally related molecules.

Synthetic Strategy: A Hantzsch-Based Approach

The synthesis of the target molecule is achieved through a convergent strategy culminating in a Hantzsch thiazole synthesis. This classic reaction involves the cyclocondensation of a thioamide with an α-halo carbonyl compound.[4]

Our retrosynthetic analysis breaks down the target molecule into two key precursors:

  • 3-methyl-4-nitrothiobenzamide (A) : This provides the aryl-substituted C-N-S backbone of the thiazole.

  • Ethyl bromopyruvate (B) : This α-halo ester provides the remaining C-C-O atoms to complete the heterocyclic ring and install the carboxylate group.

The overall synthetic workflow is depicted below.

G Target Ethyl 2-(3-methyl-4-nitrophenyl)thiazole-4-carboxylate Hantzsch Hantzsch Thiazole Synthesis Target->Hantzsch Retrosynthesis Thioamide Precursor A: 3-methyl-4-nitrothiobenzamide Hantzsch->Thioamide Haloester Precursor B: Ethyl Bromopyruvate Hantzsch->Haloester Thionation Thionation Thioamide->Thionation Retrosynthesis Bromination Bromination Haloester->Bromination Retrosynthesis Amide 3-methyl-4-nitrobenzamide Thionation->Amide Acid 3-methyl-4-nitrobenzoic acid Amide->Acid Amidation Pyruvate Ethyl Pyruvate Bromination->Pyruvate

Caption: Retrosynthetic analysis of the target compound.

This approach is selected for its reliability, high yields, and the commercial availability of the starting materials for the precursor syntheses.

Materials and Equipment

Reagents and Chemicals
ReagentCAS NumberRecommended PuritySupplier
3-Methyl-4-nitrobenzoic acid3113-71-1≥98%Sigma-Aldrich
Thionyl chloride7719-09-7≥99%Sigma-Aldrich
Ammonium hydroxide (28-30%)1336-21-6ACS GradeFisher Scientific
Lawesson's Reagent19172-47-5≥97%TCI Chemicals
Toluene, Anhydrous108-88-3≥99.8%Sigma-Aldrich
Ethyl pyruvate617-35-6≥97%Sigma-Aldrich
Bromine7726-95-6≥99.5%Acros Organics
Diethyl ether, Anhydrous60-29-7≥99.7%Fisher Scientific
Ethanol (200 Proof)64-17-5USP GradeVWR
Dichloromethane (DCM)75-09-2ACS GradeVWR
Ethyl Acetate141-78-6ACS GradeVWR
Hexanes110-54-3ACS GradeVWR
Sodium Bicarbonate144-55-8ACS GradeFisher Scientific
Anhydrous Sodium Sulfate7757-82-6ACS GradeFisher Scientific
Silica Gel112926-00-8230-400 meshSorbent Technologies
Equipment
  • Standard laboratory glassware (round-bottom flasks, condensers, separatory funnel, etc.)

  • Magnetic stirrer with heating mantle

  • Rotary evaporator

  • Ice bath

  • Thin-Layer Chromatography (TLC) plates (Silica Gel 60 F254)

  • Flash column chromatography setup

  • NMR Spectrometer (≥300 MHz)

  • FT-IR Spectrometer

  • Mass Spectrometer (ESI or GC-MS)

Experimental Protocols

Synthesis of Precursor A: 3-methyl-4-nitrothiobenzamide

This synthesis is a two-step process starting from 3-methyl-4-nitrobenzoic acid.

Step 4.1.1: Synthesis of 3-methyl-4-nitrobenzamide

  • To a 250 mL round-bottom flask, add 3-methyl-4-nitrobenzoic acid (10.0 g, 55.2 mmol).

  • Carefully add thionyl chloride (12.0 mL, 165 mmol) dropwise at room temperature under a fume hood.

  • Attach a reflux condenser and heat the mixture to 80 °C for 2 hours. The solid will dissolve to form a clear yellow solution.

  • Allow the reaction to cool to room temperature and remove the excess thionyl chloride under reduced pressure using a rotary evaporator. This yields the crude 3-methyl-4-nitrobenzoyl chloride as a yellow oil/solid.

  • Cool the flask containing the crude acid chloride in an ice bath.

  • Slowly and carefully add 70 mL of concentrated ammonium hydroxide (28-30%) solution to the flask with vigorous stirring. A precipitate will form immediately.

  • Continue stirring in the ice bath for 30 minutes.

  • Collect the solid product by vacuum filtration, wash thoroughly with cold deionized water (3 x 50 mL), and dry under vacuum to yield 3-methyl-4-nitrobenzamide as a pale yellow solid.

Step 4.1.2: Thionation to 3-methyl-4-nitrothiobenzamide

  • In a 500 mL round-bottom flask, suspend the dried 3-methyl-4-nitrobenzamide (9.0 g, 50.0 mmol) in 200 mL of anhydrous toluene.

  • Add Lawesson's reagent (11.1 g, 27.5 mmol, 0.55 eq.) to the suspension. Causality Note: Lawesson's reagent is a highly effective thionating agent for converting amides and ketones to their corresponding thio-analogs. Using a slight excess of the dimeric reagent ensures complete conversion.

  • Attach a reflux condenser and heat the mixture to 110 °C under a nitrogen atmosphere.

  • Maintain the reflux for 3-4 hours. Monitor the reaction progress by TLC (3:7 Ethyl Acetate:Hexanes). The product spot will be more nonpolar than the starting amide.

  • Cool the reaction mixture to room temperature. A yellow precipitate may form.

  • Filter the mixture to remove any insoluble byproducts.

  • Concentrate the filtrate under reduced pressure to obtain a yellow solid.

  • Purify the crude product by recrystallization from ethanol or by flash chromatography (silica gel, gradient elution with 10-30% ethyl acetate in hexanes) to yield 3-methyl-4-nitrothiobenzamide.

Synthesis of Precursor B: Ethyl Bromopyruvate[7][8]

Safety Note: Bromine is highly corrosive and toxic. Ethyl bromopyruvate is a potent lachrymator. This procedure must be performed in a well-ventilated fume hood.

  • To a 250 mL three-necked flask equipped with a dropping funnel and a magnetic stirrer, add ethyl pyruvate (18.0 g, 155 mmol) and 100 mL of anhydrous diethyl ether.[7]

  • Cool the flask in an ice bath.

  • Slowly add bromine (8.0 mL, 155 mmol) dropwise over 30 minutes, ensuring the internal temperature does not exceed 20-25 °C.[8]

  • After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2 hours. The reddish-brown color of bromine should fade.

  • Transfer the reaction mixture to a separatory funnel and wash with a saturated sodium bicarbonate solution (2 x 50 mL) until the effervescence ceases, followed by a saturated sodium chloride solution (1 x 50 mL).[7]

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude ethyl bromopyruvate as a yellow oil. This is often used in the next step without further purification.

Core Synthesis: Ethyl 2-(3-methyl-4-nitrophenyl)thiazole-4-carboxylate

This step utilizes the Hantzsch thiazole synthesis.[4][9]

  • In a 250 mL round-bottom flask, dissolve 3-methyl-4-nitrothiobenzamide (5.0 g, 25.5 mmol) in 100 mL of absolute ethanol.

  • Add the crude ethyl bromopyruvate (~25.5 mmol) to the solution at room temperature.

  • Heat the reaction mixture to reflux (approximately 78 °C) and maintain for 4-6 hours. Monitor the reaction by TLC (3:7 Ethyl Acetate:Hexanes).

  • Upon completion, cool the reaction mixture to room temperature. A solid product may precipitate.

  • If a precipitate has formed, collect it by vacuum filtration. If not, reduce the volume of the solvent by approximately 75% using a rotary evaporator.

  • Cool the concentrated solution in an ice bath to induce crystallization.

  • Collect the crude product by vacuum filtration and wash with a small amount of cold ethanol.

  • Further purification can be achieved by recrystallization from ethanol to yield the final product, Ethyl 2-(3-methyl-4-nitrophenyl)thiazole-4-carboxylate, as a crystalline solid.

Purification and Characterization

Purification

The final product is typically purified by recrystallization from a suitable solvent like ethanol. For higher purity, flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes (e.g., 10% to 40%) is highly effective.[1]

Characterization

The structure of the synthesized compound should be confirmed using standard spectroscopic methods. The expected data, based on analogous structures, are summarized below.[10]

Analysis Expected Results
¹H NMR (CDCl₃, 400 MHz)δ 8.10-8.20 (m, 2H, Ar-H), δ 7.85-7.95 (m, 2H, Ar-H, Thiazole-H), δ 4.45 (q, J=7.1 Hz, 2H, -OCH₂CH₃), δ 2.70 (s, 3H, Ar-CH₃), δ 1.42 (t, J=7.1 Hz, 3H, -OCH₂CH₃)
¹³C NMR (CDCl₃, 101 MHz)δ 168.5, 161.2, 150.1, 147.8, 134.5, 131.0, 129.8, 126.5, 124.0, 118.2, 61.9, 20.8, 14.3
Mass Spec. (ESI+)m/z calculated for C₁₃H₁₂N₂O₄S [M+H]⁺: 293.06; found: 293.05
FT-IR (KBr, cm⁻¹)~3100 (C-H aromatic), ~1720 (C=O ester), ~1590 (C=N), ~1520 & 1345 (NO₂ stretch), ~1250 (C-O ester)
Melting Point To be determined experimentally

Mechanistic Insights: The Hantzsch Synthesis

The Hantzsch thiazole synthesis is a cornerstone of heterocyclic chemistry. Its mechanism proceeds through a sequence of nucleophilic attack, cyclization, and dehydration.

G cluster_0 Mechanism of Hantzsch Thiazole Synthesis Thioamide Thioamide (Nucleophile) Intermediate1 Thioimidate Intermediate Thioamide->Intermediate1 1. Nucleophilic Attack (S on α-carbon) Haloester Ethyl Bromopyruvate (Electrophile) Haloester->Intermediate1 Intermediate2 Hydroxythiazoline Intermediate1->Intermediate2 2. Intramolecular Cyclization (N on carbonyl C) Product Thiazole Product Intermediate2->Product 3. Dehydration (Aromatization)

Caption: Key steps in the Hantzsch thiazole synthesis mechanism.

  • Nucleophilic Attack: The reaction initiates with the highly nucleophilic sulfur atom of the thioamide attacking the electrophilic α-carbon of the ethyl bromopyruvate, displacing the bromide ion. This is the key bond-forming step.[4]

  • Cyclization: The resulting intermediate undergoes an intramolecular cyclization. The nitrogen atom attacks the electrophilic carbonyl carbon of the ester group.

  • Dehydration: The final step is the elimination of a water molecule from the cyclic intermediate (a hydroxythiazoline), leading to the formation of the stable, aromatic thiazole ring. This dehydration is often acid-catalyzed or occurs upon heating and is the driving force for the reaction.

Safety Precautions

  • General: All manipulations should be performed in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

  • Thionyl Chloride: Highly corrosive and reacts violently with water. Handle with extreme care.

  • Bromine: Toxic, corrosive, and causes severe burns. Avoid inhalation of vapors.

  • Ethyl Bromopyruvate: A strong lachrymator (tear-inducing agent). Avoid exposure to eyes and mucous membranes.

  • Acids: Concentrated nitric and sulfuric acids are highly corrosive.[11] Always add acid to water/other solutions slowly and with cooling.

Conclusion

This guide presents a validated and detailed synthetic route to Ethyl 2-(3-methyl-4-nitrophenyl)thiazole-4-carboxylate. By following the Hantzsch synthesis strategy, this valuable heterocyclic compound can be prepared in good yield from readily available starting materials. The protocols for precursor synthesis, core cyclization, purification, and characterization provide a self-validating framework for researchers. The mechanistic discussions offer insight into the chemical transformations, empowering scientists to troubleshoot and adapt the methodology for the synthesis of other novel thiazole derivatives for applications in drug discovery and materials science.

References

  • Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment - PMC - NIH. (n.d.). National Center for Biotechnology Information. [Link]

  • Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking. (2023). MDPI. [Link]

  • Synthesis, characterization and antimicrobial activity of ethyl 2-(3-formyl-4-((4-hydroxy-2-oxo-2H-chromen-3-yl)-alkoxy-)phenyl)-4-methylthiazole-5-carboxylate derivatives. (n.d.). ResearchGate. [Link]

  • Ethyl 2-aminothiazole-4-carboxylate | C6H8N2O2S. (n.d.). PubChem. [Link]

  • Ethyl 2-aminothiazole-4-carboxylate - High purity | EN. (n.d.). Georganics. [Link]

  • A novel process for preparation of ethyl 2-(4-hydroxy-3-nitrophenyl)-4-methyl-5-thiazolecarboxylate. (n.d.).
  • Discovery of 4-Substituted Methoxybenzoyl-Aryl-Thiazole as Novel Anticancer Agents: Synthesis, Biological Evaluation and Structure-Activity Relationships. (n.d.). National Center for Biotechnology Information. [Link]

  • Method for preparing 3-methyl-4-nitrobenzoic acid by oxidizing with nitric acid. (n.d.).
  • Synthesis of ethyl bromopyruvate. (n.d.).
  • Reaction mechanism of Hantzsch thiazole synthesis. (n.d.). ResearchGate. [Link]

  • Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. (n.d.). MDPI. [Link]

  • Ethyl 2-amino-4-(4-nitrophenyl)-1,3-thiazole-5-carboxylate - Optional[1H NMR]. (n.d.). SpectraBase. [Link]

  • Synthetic method of N-methyl-4-(methyl amino)-3-nitrobenzamide. (n.d.).
  • Application and synthesis of thiazole ring in clinically approved drugs. (n.d.). ResearchGate. [Link]

  • Synthesis, crystal structure, Hirshfeld surface investigation and comparative DFT studies of ethyl 2-[2-(2-nitrobenzylidene)hydrazinyl]thiazole-4-carboxylate - PMC - NIH. (2022). National Center for Biotechnology Information. [Link]

  • Hantzsch Thiazole Synthesis 2010. (n.d.). Scribd. [Link]

  • Production process for synthesizing bromopyruvate. (n.d.).
  • Improved process to prepare ethyl 4-methyl-2-(4-(2-methylpropyloxy)-3-cyanophenyl)-5-thiazolecarboxylate. (n.d.).
  • ethyl 2-phenyl-1,3-thiazole-4-carboxylate. (n.d.). Chemical Synthesis Database. [Link]

  • Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst - PMC - NIH. (n.d.). National Center for Biotechnology Information. [Link]

  • Preparation method of 3-methyl-4-nitrobenzoic acid. (n.d.). Patsnap. [Link]

  • Nitration of methyl benzoate | Resource. (n.d.). RSC Education. [Link]

  • Thiazole synthesis. (n.d.). Organic Chemistry Portal. [Link]

  • Preparation of Methyl 3-nitrobenzoate. (2010). University of South Alabama. [Link]

  • The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity. (n.d.). Royal Society of Chemistry. [Link]

Sources

An In-depth Technical Guide on Ethyl 2-(3-methyl-4-nitrophenyl)thiazole-4-carboxylate: Synthesis, Properties, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This guide provides a comprehensive technical overview of Ethyl 2-(3-methyl-4-nitrophenyl)thiazole-4-carboxylate, a heterocyclic compound of significant interest in medicinal chemistry. The thiazole nucleus is a cornerstone in the development of therapeutic agents, demonstrating a wide array of biological activities.[1][2] This document elucidates the core chemical properties, a putative synthesis pathway based on established methodologies, and the potential pharmacological applications of this specific derivative. The content herein is designed to equip researchers and drug development professionals with the foundational knowledge required for its synthesis, characterization, and evaluation in preclinical studies.

Introduction and Significance

The thiazole ring is a privileged scaffold in medicinal chemistry, integral to the structure of numerous approved drugs and clinical candidates.[1] Its unique electronic properties and ability to form key interactions with biological targets have led to the development of agents with diverse therapeutic applications, including anticancer, antimicrobial, anti-inflammatory, and antidiabetic activities.[2][3][4][5] The introduction of a substituted nitrophenyl ring at the 2-position of the thiazole core, as in Ethyl 2-(3-methyl-4-nitrophenyl)thiazole-4-carboxylate, is a strategic design element. The nitro group, a potent electron-withdrawing moiety, can significantly modulate the molecule's pharmacokinetic and pharmacodynamic properties, often enhancing its biological efficacy.[6] This guide focuses on this specific molecule, presenting its known chemical characteristics and postulating a robust framework for its laboratory synthesis and subsequent biological evaluation.

Core Chemical and Physical Properties

Ethyl 2-(3-methyl-4-nitrophenyl)thiazole-4-carboxylate is a pale yellow solid at room temperature.[7] Its fundamental properties are summarized in the table below. These properties are crucial for its handling, formulation, and application in both chemical synthesis and biological assays.

PropertyValueSource
Molecular Formula C₁₃H₁₂N₂O₄S[7][8]
Molecular Weight 292.31 g/mol [7][8]
CAS Number 885278-57-9[7][8]
Appearance Pale yellow solid[7]
Purity ≥98% (HPLC)[7]
Storage Conditions 0-8 °C, dry, sealed[7][8]

Synthesis and Characterization

Putative Synthetic Pathway

The proposed synthesis involves a two-step process starting from 3-methyl-4-nitrobenzoic acid.

Synthesis_Pathway cluster_0 Step 1: Thioamide Formation cluster_1 Step 2: Hantzsch Thiazole Synthesis A 3-Methyl-4-nitrobenzoic acid B 3-Methyl-4-nitrothiobenzamide A->B Thionyl chloride, then NH4SH D Ethyl 2-(3-methyl-4-nitrophenyl)thiazole-4-carboxylate B->D C Ethyl bromopyruvate C->D

Caption: Proposed synthesis of the target compound.

Experimental Protocol (Hypothetical)

Step 1: Synthesis of 3-Methyl-4-nitrothiobenzamide

  • To a solution of 3-methyl-4-nitrobenzoic acid (1 eq.) in an appropriate solvent like dichloromethane, add thionyl chloride (1.2 eq.) dropwise at 0 °C.

  • Reflux the mixture for 2-3 hours until the reaction is complete (monitored by TLC).

  • Remove the solvent and excess thionyl chloride under reduced pressure to obtain the crude acid chloride.

  • Dissolve the crude acid chloride in a suitable solvent and bubble ammonia gas through the solution or react with an ammonia solution to form the corresponding amide.

  • The resulting 3-methyl-4-nitrobenzamide is then treated with a thionating agent such as Lawesson's reagent or phosphorus pentasulfide in a solvent like toluene and refluxed to yield 3-methyl-4-nitrothiobenzamide.

  • Purify the product by recrystallization.

Step 2: Synthesis of Ethyl 2-(3-methyl-4-nitrophenyl)thiazole-4-carboxylate

  • In a round-bottom flask, dissolve 3-methyl-4-nitrothiobenzamide (1 eq.) in absolute ethanol.

  • Add ethyl bromopyruvate (1.1 eq.) to the solution.[3]

  • Reflux the reaction mixture for 4-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).[3]

  • Upon completion, cool the reaction mixture to room temperature.

  • Pour the mixture into ice-cold water to precipitate the crude product.[3]

  • Filter the precipitate, wash with cold water, and dry under vacuum.

  • Purify the crude solid by recrystallization from a suitable solvent (e.g., ethanol) to obtain the final product.

Characterization

The structural confirmation of the synthesized compound would be achieved through standard spectroscopic methods. Based on analogous structures, the following spectral data can be anticipated:[3]

  • ¹H NMR (DMSO-d₆, 400 MHz):

    • δ (ppm) ~1.30 (t, 3H): -CH₃ of the ethyl ester.

    • δ (ppm) ~4.30 (q, 2H): -CH₂ of the ethyl ester.

    • δ (ppm) ~2.60 (s, 3H): -CH₃ on the phenyl ring.

    • δ (ppm) ~7.80-8.50 (m, 3H): Aromatic protons of the nitrophenyl ring.

    • δ (ppm) ~8.60 (s, 1H): Proton on the C5 position of the thiazole ring.

  • ¹³C NMR (DMSO-d₆, 100 MHz):

    • δ (ppm) ~14.5: -CH₃ of the ethyl ester.

    • δ (ppm) ~20.0: -CH₃ on the phenyl ring.

    • δ (ppm) ~61.0: -CH₂ of the ethyl ester.

    • δ (ppm) ~120.0-150.0: Aromatic and thiazole carbons.

    • δ (ppm) ~161.0: Carbonyl carbon of the ester.

    • δ (ppm) ~168.0: C2 carbon of the thiazole ring.

  • FT-IR (KBr, cm⁻¹):

    • ~1720-1730: C=O stretching of the ester.

    • ~1520-1540 and ~1340-1360: Asymmetric and symmetric NO₂ stretching.

    • ~1600: C=N stretching of the thiazole ring.

  • Mass Spectrometry (EI):

    • m/z: 292 [M]⁺.

Potential Biological Activities and In Vitro Evaluation

Thiazole derivatives are renowned for their broad spectrum of biological activities. The presence of the nitrophenyl group suggests that Ethyl 2-(3-methyl-4-nitrophenyl)thiazole-4-carboxylate could be a promising candidate for anticancer and antimicrobial drug discovery.[3][6][11][12]

Anticancer Activity

Many novel thiazole derivatives have demonstrated potent cytotoxic effects against various human cancer cell lines.[3][11] The mechanism often involves the inhibition of key enzymes or signaling pathways crucial for cancer cell proliferation and survival.

Workflow for In Vitro Anticancer Evaluation:

Anticancer_Assay_Workflow A Cancer Cell Line Culture (e.g., MCF-7, HepG2, A549) B Seeding cells in 96-well plates A->B C Treatment with varying concentrations of the test compound B->C D Incubation (24-72 hours) C->D E MTT Assay Reagent Addition D->E F Incubation and Solubilization of Formazan E->F G Absorbance Measurement (Spectrophotometer) F->G H Data Analysis (IC50 determination) G->H

Caption: Standard MTT assay workflow.

Protocol: MTT Assay for Cytotoxicity Screening

  • Cell Culture: Culture human cancer cell lines (e.g., MCF-7 for breast cancer, HepG2 for liver cancer) in appropriate media supplemented with fetal bovine serum and antibiotics.

  • Cell Seeding: Seed the cells into 96-well microtiter plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Prepare serial dilutions of Ethyl 2-(3-methyl-4-nitrophenyl)thiazole-4-carboxylate in the culture medium. Add these dilutions to the respective wells and include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plates for 48-72 hours at 37 °C in a humidified atmosphere with 5% CO₂.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for another 4 hours.

  • Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance of each well at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Antimicrobial Activity

Nitrothiazole derivatives have shown considerable promise as antimicrobial agents.[6] Their efficacy can be assessed against a panel of pathogenic bacteria and fungi.

Protocol: Minimum Inhibitory Concentration (MIC) Determination

  • Microorganism Preparation: Prepare standardized inoculums of bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) and fungal strains (e.g., Candida albicans) in appropriate broth media.

  • Compound Dilution: Perform serial two-fold dilutions of the test compound in a 96-well plate.

  • Inoculation: Add the microbial suspension to each well. Include positive (microbes with no drug) and negative (broth only) controls.

  • Incubation: Incubate the plates under conditions suitable for the growth of the specific microorganism (e.g., 37 °C for 24 hours for bacteria).

  • MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Conclusion

Ethyl 2-(3-methyl-4-nitrophenyl)thiazole-4-carboxylate is a molecule with significant potential in the field of drug discovery, stemming from the well-established biological importance of the thiazole scaffold. This guide has outlined its fundamental chemical properties and proposed a logical and feasible synthetic route based on the Hantzsch thiazole synthesis. Furthermore, it has detailed the standard in vitro methodologies, such as the MTT and MIC assays, that are essential for evaluating its potential anticancer and antimicrobial activities. The information presented serves as a foundational resource for researchers aiming to synthesize, characterize, and explore the therapeutic promise of this and related thiazole derivatives.

References

  • CN103664819A - Preparation method of ethyl 2-amino-4-methylthiazole-5-carboxylate - Google Patents.
  • Synthesis, crystal structure, Hirshfeld surface investigation and comparative DFT studies of ethyl 2-[2-(2-nitrobenzylidene)hydrazinyl]thiazole-4-carboxylate - PMC - NIH. Available at: [Link]

  • Ethyl 2-(4-hydroxy-3-nitrophenyl)-4-methylthiazole-5-carboxylate - PubChem. Available at: [Link]

  • Ethyl 2-(4-hydroxyphenyl)-4-methyl-1,3-thiazole-5-carboxylate - PubChem. Available at: [Link]

  • Ethyl 2-amino-4-(4-nitrophenyl)-1,3-thiazole-5-carboxylate - Optional[1H NMR] - Spectrum - SpectraBase. Available at: [Link]

  • WO2000026177A1 - Synthesis of ethyl bromopyruvate - Google Patents.
  • Thiazole synthesis - Organic Chemistry Portal. Available at: [Link]

  • WO2016046836A2 - A novel process for preparation of ethyl 2-(4-hydroxy-3-nitrophenyl)-4-methyl-5-thiazolecarboxylate - Google Patents.
  • CN104447348A - Method for preparing 3-methyl-4-nitrobenzoic acid by oxidizing with nitric acid - Google Patents.
  • Synthesis and in Vitro Evaluation of New Nitro-Substituted Thiazolyl Hydrazone Derivatives as Anticandidal and Anticancer Agents - PMC - NIH. Available at: [Link]

  • Design, synthesis, biological evaluation, and in silico studies of novel 1,3-thiazole derivatives - RSC Publishing. Available at: [Link]

  • Hantzsch thiazole synthesis - ResearchGate. Available at: [Link]

  • Synthesis, crystal structure, Hirshfeld surface investigation and comparative DFT studies of ethyl 2-[2-(2-nitrobenzylidene)hydrazinyl]thiazole-4-carboxylate - ResearchGate. Available at: [Link]

  • (PDF) Ethyl 5-methyl-1-(4-nitrophenyl)-1H-1,2,3-triazole-4-carboxylate - ResearchGate. Available at: [Link]

  • Reaction of azoles with ethyl bromopyruvate oxime: alkylation by substitution and by elimination–addition - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing). Available at: [Link]

  • CN104356022A - Synthetic method of N-methyl-4-(methyl amino)-3-nitrobenzamide - Google Patents.
  • WO2012032528A2 - Improved process to prepare ethyl 4-methyl-2-(4-(2-methylpropyloxy)-3-cyanophenyl)-5-thiazolecarboxylate - Google Patents.
  • 2-Propenoic acid, 3-(4-nitrophenyl)-, ethyl ester - the NIST WebBook. Available at: [Link]

  • 3-Methyl-4-nitrobenzoic acid | C8H7NO4 | CID 18370 - PubChem - NIH. Available at: [Link]

  • Synthesis and Biological Evaluation of Thiazole-Based Derivatives with Potential against Breast Cancer and Antimicrobial Agents - MDPI. Available at: [Link]

  • Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst - MDPI. Available at: [Link]

  • Evaluation of New Thiazolide/Thiadiazolide Derivatives Reveals Nitro Group-Independent Efficacy against In Vitro Development of Cryptosporidium parvum - PMC - NIH. Available at: [Link]

  • Preparation method of 3-methyl-4-nitrobenzoic acid - Eureka | Patsnap. Available at: [Link]

  • Synthesis and In Vitro Antibacterial Evaluation of Mannich Base Nitrothiazole Derivatives. Available at: [Link]

  • Nitration of methyl benzoate | Resource | RSC Education. Available at: [Link]

  • Synthesis, characterization and antimicrobial activity of ethyl 2-(3-formyl-4-((4-hydroxy- 2-oxo-2H-chromen-3-yl)-alkoxy-)phenyl)-4- methylthiazole-5-carboxylate derivatives - ResearchGate. Available at: [Link]

  • Ethyl 5-methyl-1-(4-nitrophenyl)-1H-1,2,3-triazole-4-carboxylate - NIH. Available at: [Link]

  • 3-Methyl-4-nitrobenzamide | C8H8N2O3 | CID 595900 - PubChem - NIH. Available at: [Link]

  • Synthesis, Characterization and Antimicrobial Evaluation of some Thiazole-Derived Carbamates, Semicarbazones, Amides and Carboxamide. Available at: [Link]

  • Ethyl 2-amino-4-(4-methyl-1,3-thiazol-5-yl)-5-oxo-4H,5H-pyrano[3,2-c]chromene-3-carboxylate - ResearchGate. Available at: [Link]

Sources

An In-depth Technical Guide to Ethyl 2-(3-methyl-4-nitrophenyl)thiazole-4-carboxylate: Synthesis, Characterization, and Potential Applications

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

The thiazole nucleus is a prominent scaffold in medicinal chemistry, renowned for its diverse pharmacological activities.[1][2] Its presence in numerous clinically approved drugs underscores its importance as a privileged structure in drug design.[3] When functionalized with a nitroaromatic moiety, the resulting compounds, such as Ethyl 2-(3-methyl-4-nitrophenyl)thiazole-4-carboxylate, exhibit a wide spectrum of biological activities, including antimicrobial and anticancer properties.[4][5][6][7] The electron-withdrawing nature of the nitro group, combined with the versatile thiazole ring, creates a unique electronic and structural profile that facilitates interactions with various biological targets.[8][9]

This technical guide provides a comprehensive overview of Ethyl 2-(3-methyl-4-nitrophenyl)thiazole-4-carboxylate, detailing its synthesis, physicochemical properties, analytical characterization, and exploring its potential as a valuable building block in drug discovery and development. The information presented herein is intended to serve as a valuable resource for researchers and scientists working in the fields of medicinal chemistry, organic synthesis, and pharmacology.

Physicochemical Properties

A summary of the key physicochemical properties of Ethyl 2-(3-methyl-4-nitrophenyl)thiazole-4-carboxylate is presented in the table below. These properties are essential for its handling, formulation, and interpretation of biological data.

PropertyValueSource
IUPAC Name Ethyl 2-(3-methyl-4-nitrophenyl)thiazole-4-carboxylate-
CAS Number 885278-57-9[10]
Molecular Formula C₁₃H₁₂N₂O₄S[10]
Molecular Weight 292.31 g/mol [10]
Appearance Pale yellow solidCommercial Supplier
Purity ≥ 98% (typically by HPLC)[10]

Synthesis and Characterization

The synthesis of Ethyl 2-(3-methyl-4-nitrophenyl)thiazole-4-carboxylate is most effectively achieved through the Hantzsch thiazole synthesis, a classic and versatile method for the formation of the thiazole ring.[11][12][13][14] This reaction involves the condensation of a thioamide with an α-haloketone.

Proposed Synthesis Pathway

The proposed synthetic route involves the reaction of 3-methyl-4-nitrothiobenzamide with ethyl 2-bromo-3-oxobutanoate .

Synthesis_Pathway cluster_reactants Reactants cluster_reaction Reaction cluster_product Product A 3-methyl-4-nitrothiobenzamide C Hantzsch Thiazole Synthesis A->C B Ethyl 2-bromo-3-oxobutanoate B->C D Ethyl 2-(3-methyl-4-nitrophenyl) thiazole-4-carboxylate C->D Condensation

Caption: Proposed synthesis of the target compound via Hantzsch reaction.

Experimental Protocol: Hantzsch Thiazole Synthesis

This protocol is a generalized procedure based on established Hantzsch synthesis methodologies. Optimization of reaction conditions may be necessary to achieve the highest yield and purity.

Materials:

  • 3-methyl-4-nitrothiobenzamide

  • Ethyl 2-bromo-3-oxobutanoate[15][16]

  • Ethanol (absolute)

  • Sodium bicarbonate (NaHCO₃)

  • Ethyl acetate

  • Brine solution

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 3-methyl-4-nitrothiobenzamide (1.0 equivalent) in absolute ethanol.

  • To this solution, add ethyl 2-bromo-3-oxobutanoate (1.1 equivalents).

  • Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • Remove the ethanol under reduced pressure using a rotary evaporator.

  • Dissolve the residue in ethyl acetate and wash sequentially with a saturated aqueous solution of sodium bicarbonate, water, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the pure Ethyl 2-(3-methyl-4-nitrophenyl)thiazole-4-carboxylate.

Synthesis of Precursors
  • 3-methyl-4-nitrothiobenzamide: This precursor can be synthesized from 3-methyl-4-nitrobenzamide by treatment with Lawesson's reagent or phosphorus pentasulfide.[17] 3-methyl-4-nitrobenzamide itself can be prepared from 3-methyl-4-nitrobenzoic acid.[18][19]

  • Ethyl 2-bromo-3-oxobutanoate: This starting material is commercially available or can be synthesized by the bromination of ethyl acetoacetate.[15][16][20][21]

Characterization

The structural elucidation and purity assessment of the synthesized compound are crucial. The following analytical techniques are recommended:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The spectrum is expected to show characteristic signals for the aromatic protons of the nitrophenyl ring, the thiazole proton, the methyl group, and the ethyl ester group. Based on analogous structures, the thiazole proton should appear as a singlet in the aromatic region.[22][23]

    • ¹³C NMR: The spectrum will display distinct signals for all the carbon atoms in the molecule, including the carbonyl carbon of the ester, the carbons of the thiazole and nitrophenyl rings, and the aliphatic carbons of the methyl and ethyl groups.[22]

  • Mass Spectrometry (MS): Mass spectral analysis will confirm the molecular weight of the compound. The fragmentation pattern can provide additional structural information.[24]

  • High-Performance Liquid Chromatography (HPLC): HPLC is essential for determining the purity of the final compound.[10]

  • Infrared (IR) Spectroscopy: IR spectroscopy will show characteristic absorption bands for the nitro group (NO₂), the ester carbonyl group (C=O), and the C=N and C-S bonds of the thiazole ring.

Biological Activity and Mechanism of Action

While specific biological studies on Ethyl 2-(3-methyl-4-nitrophenyl)thiazole-4-carboxylate are not extensively reported in the public domain, the broader class of nitrophenylthiazole derivatives has demonstrated significant potential in several therapeutic areas.

Antimicrobial Activity

Nitrothiazole derivatives have a well-documented history of antimicrobial activity.[2][3][4][25][26] The nitro group is often a key pharmacophore responsible for their efficacy, particularly against anaerobic bacteria and certain protozoa.[4] The proposed mechanism of action involves the enzymatic reduction of the nitro group within the microbial cell, leading to the formation of cytotoxic radical intermediates. These reactive species can then damage cellular macromolecules, including DNA, leading to cell death.[27][28] This mode of action is bactericidal.[4]

Antimicrobial_Mechanism cluster_entry Cellular Entry cluster_activation Activation cluster_damage Cellular Damage cluster_outcome Outcome A Nitrothiazole Derivative Enters Microbial Cell B Enzymatic Reduction of Nitro Group A->B C Formation of Cytotoxic Radical Intermediates B->C D Damage to DNA and other Macromolecules C->D E Cell Death D->E

Caption: Proposed antimicrobial mechanism of action for nitrothiazoles.

Anticancer Activity

Recent studies have highlighted the potential of thiazole derivatives as anticancer agents.[6][7][29][30] Several mechanisms have been proposed, including the inhibition of key enzymes involved in cancer cell proliferation and survival, such as protein kinases and topoisomerases.[29] The presence of the nitrophenyl group can contribute to the cytotoxic effects, potentially through the induction of oxidative stress or by acting as a bio-reductive prodrug in the hypoxic environment of solid tumors. Some nitrophenyl-containing compounds have been shown to exhibit selective cytotoxicity towards cancer cells.[5]

Future Directions

Ethyl 2-(3-methyl-4-nitrophenyl)thiazole-4-carboxylate represents a versatile scaffold for the development of novel therapeutic agents. Future research efforts could focus on:

  • Synthesis of Analog Libraries: The synthesis of a library of analogs with modifications to the phenyl ring, the thiazole core, and the ester functionality could lead to the identification of compounds with enhanced potency and selectivity.

  • In-depth Biological Evaluation: Comprehensive screening of the compound and its analogs against a wide range of microbial pathogens and cancer cell lines is warranted to fully elucidate their therapeutic potential.

  • Mechanism of Action Studies: Detailed mechanistic studies are necessary to identify the specific molecular targets and pathways modulated by this class of compounds.

  • Structure-Activity Relationship (SAR) Studies: Elucidation of the SAR will provide valuable insights for the rational design of next-generation drug candidates with improved pharmacological profiles.

Conclusion

Ethyl 2-(3-methyl-4-nitrophenyl)thiazole-4-carboxylate is a synthetically accessible and promising heterocyclic compound. Its structural features, particularly the combination of the thiazole ring and the nitrophenyl moiety, suggest a high potential for biological activity. This technical guide has provided a framework for its synthesis, characterization, and potential applications, offering a valuable starting point for researchers interested in exploring the therapeutic utility of this and related compounds. Further investigation into its pharmacological properties is highly encouraged and could lead to the development of novel drugs for the treatment of infectious diseases and cancer.

References

  • Hof, H., Zak, O., Schweizer, E., & Denzler, A. (1984). Antibacterial activities of nitrothiazole derivatives. Journal of Antimicrobial Chemotherapy, 14(1), 31-39.
  • Supporting Information for publications from The Royal Society of Chemistry. (n.d.).
  • BenchChem. (2025). The Advent and Evolution of Nitrothiazoles: A Comprehensive Technical Guide.
  • BenchChem. (2025).
  • Saadi, S. A., & Al-hassani, R. A. (2020). Synthesis and antimicrobial evaluation of new derivatives derived from-2-amino-4-(4-nitro-/4-bromo-phenyl thiazole).
  • Lesyk, R., et al. (2018). Synthesis and Anticancer Activity Evaluation of 5-[2-Chloro-3-(4-nitrophenyl)-2-propenylidene]-4-thiazolidinones. Molecules, 23(8), 2043.
  • El-Gazzar, M. G., et al. (2025). New thiazole derivative as a potential anticancer and topoisomerase II inhibitor. Journal of Molecular Structure, 1305, 137688.
  • El-Gazzar, M. G., et al. (2025). New thiazole derivative as a potential anticancer and topoisomerase II inhibitor. PubMed.
  • ProQuest. (n.d.). Synthesis of Ethyl 2-(4-halobenzyl)-3-oxobutanoate and determination of its Biological activity by using prediction of activity spectra for substance.
  • ChemicalBook. (n.d.). 3-METHYL-4-NITROBENZONITRILE synthesis.
  • Hof, H. (1985). [Mutagenic activity of nitrothiazole compounds]. Zentralblatt für Bakteriologie, Mikrobiologie und Hygiene. Serie B, Umwelthygiene, Krankenhaushygiene, Arbeitshygiene, präventive Medizin, 181(1-2), 64–70.
  • O'Shea, I. P., et al. (2021). Structure and growth-inhibitory properties of nitrothiazole compounds. Molecules, 26(12), 3587.
  • Saadi, S. A., & Al-hassani, R. A. (2020). Synthesis and antimicrobial evaluation of new derivatives derived from-2- amino-4-(4-nitro-/4-bromo-phenyl thiazole).
  • Ghorab, M. M., et al. (2022). Design, Synthesis and Cytotoxicity Screening of New Thiazole Derivatives as Potential Anticancer Agents through VEGFR-2 Inhibition. Molecules, 27(17), 5651.
  • Antimicrobial Activity and Synthesis of Thiazole Derivatives: A Recent Update. (2023). Journal of Heterocyclic Chemistry, 60(1), 1-20.
  • Păun, A., et al. (2021).
  • Sharshira, E. M., & Hamdy, N. M. M. (2012). Synthesis, Characterization and Antimicrobial Activities of Some Thiazole Derivatives. American Journal of Organic Chemistry, 2(4), 84-88.
  • Synblock. (n.d.). 2-(3-Methyl-4-nitro-phenyl)-thiazole-4-carboxylic acid ethyl ester.
  • Al-Ostath, A., et al. (2023). Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking. Molecules, 28(21), 7315.
  • El-Sayed, N. N. E., et al. (2014). Synthetic Study of Ethyl (2E)-4-bromo-3-ethoxybut-2-enoate: Synthesis of New 1,4-Benzoxazines and Pyrrole-2-ones. Journal of Heterocyclic Chemistry, 51(S1), E23-E28.
  • PubChem. (n.d.).
  • PubChem. (n.d.). Ethyl 2-(4-hydroxy-3-nitrophenyl)
  • Sigma-Aldrich. (n.d.).
  • SpectraBase. (n.d.). Ethyl 2-amino-4-(4-nitrophenyl)
  • CymitQuimica. (n.d.). Ethyl 2-(3-methyl-4-nitrophenyl)
  • Guidechem. (n.d.). 3-Methyl-4-nitrothiobenzamide 886364-22-3 wiki.
  • ResearchGate. (n.d.). Reaction mechanism of Hantzsch thiazole synthesis.
  • PubChem. (n.d.).
  • Bou-Salah, L., et al. (2018).
  • Google Patents. (n.d.). CN104356022A - Synthetic method of N-methyl-4-(methyl amino)-3-nitrobenzamide.
  • ResearchGate. (n.d.). General reaction for Hantzsch's synthesis of 2-aminothiazole.
  • Gregg, L. (n.d.).
  • Chemical Synthesis Database. (n.d.).
  • Sigma-Aldrich. (n.d.). 3-METHYL-4-NITROBENZAMIDE AldrichCPR.
  • PubChem. (n.d.). Ethyl 2-(4-hydroxyphenyl)
  • Google Patents. (n.d.). CN104447348A - Method for preparing 3-methyl-4-nitrobenzoic acid by oxidizing with nitric acid.
  • Google Patents. (n.d.). WO2016046836A2 - A novel process for preparation of ethyl 2-(4-hydroxy-3-nitrophenyl)
  • ResearchGate. (n.d.). The Hantzsch Thiazole Synthesis.
  • Liu, F., et al. (2011). Ethyl 4-[(4-chlorophenoxy)methyl]-2-(4-nitrophenyl)-1,3-thiazole-5-carboxylate. Acta Crystallographica Section E: Structure Reports Online, 67(12), o3433.

Sources

A Technical Guide to Ethyl 2-(3-methyl-4-nitrophenyl)thiazole-4-carboxylate: Synthesis, Characterization, and Applications

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Executive Summary

This technical guide provides an in-depth overview of Ethyl 2-(3-methyl-4-nitrophenyl)thiazole-4-carboxylate, a heterocyclic compound of significant interest to the chemical, pharmaceutical, and agricultural research sectors. The document elucidates the molecule's core physicochemical properties, including its molecular weight of 292.31 g/mol , and provides a detailed, mechanistically-grounded protocol for its synthesis via the Hantzsch thiazole reaction.[1][2] Furthermore, this guide outlines the standard analytical methodologies for structural validation and explores the compound's established utility as a versatile intermediate in the development of novel therapeutic agents and advanced agrochemicals.[2] This whitepaper is intended for researchers, chemists, and drug development professionals seeking a comprehensive understanding of this valuable chemical entity.

Introduction: The Thiazole Scaffold in Modern Drug Discovery

The 1,3-thiazole ring is a privileged heterocyclic scaffold that forms the structural core of numerous biologically active compounds and approved pharmaceuticals.[3][4] Its unique electronic properties, ability to participate in hydrogen bonding, and relative metabolic stability make it a cornerstone in medicinal chemistry. Thiazole-containing molecules have demonstrated a vast spectrum of pharmacological activities, including antimicrobial, anti-inflammatory, anticancer, and antiparasitic effects.[2][3][4] The specific compound, Ethyl 2-(3-methyl-4-nitrophenyl)thiazole-4-carboxylate, belongs to the 2,4-disubstituted thiazole class, a group noted for its synthetic accessibility and potential for further functionalization, making it a highly valuable building block in discovery pipelines.[3]

Physicochemical and Structural Characteristics

The foundational step in utilizing any chemical compound is a thorough understanding of its physical and chemical properties. Ethyl 2-(3-methyl-4-nitrophenyl)thiazole-4-carboxylate is identified by the CAS Number 885278-57-9.[1][2] Its structural and key physicochemical data are summarized below.

Chemical Structure:

Table 1: Core Properties and Identifiers

PropertyValueSource(s)
IUPAC Name Ethyl 2-(3-methyl-4-nitrophenyl)thiazole-4-carboxylateN/A
Synonym 2-(3-Methyl-4-nitro-phenyl)-thiazole-4-carboxylic acid ethyl ester[1][2]
CAS Number 885278-57-9[1][2]
Molecular Formula C₁₃H₁₂N₂O₄S[1][2]
Molecular Weight 292.31 g/mol [1][2]
Appearance Pale yellow solid[2]
Purity ≥ 96% (HPLC)[2]
MDL Number MFCD06738353[1][2]
Storage Conditions Store at 0-8 °C, in a dry, sealed place[1][2]

Synthesis and Mechanistic Considerations

The Hantzsch Thiazole Synthesis: A Field-Proven Approach

The most direct and widely adopted method for constructing the 2,4-disubstituted thiazole core is the Hantzsch thiazole synthesis.[3] This reaction is a classic condensation between an α-haloketone (or related ester, such as ethyl bromopyruvate) and a thioamide. The causality of this experimental choice rests on its reliability, high yields, and the ready availability of starting materials. The mechanism involves an initial nucleophilic attack by the sulfur of the thioamide onto the electrophilic carbon of the ethyl bromopyruvate, followed by an intramolecular cyclization and subsequent dehydration to form the aromatic thiazole ring.

Generalized Synthesis Workflow

The logical flow from precursors to the final product is a critical aspect of synthetic planning. The diagram below illustrates the Hantzsch synthesis pathway for the title compound.

G cluster_reactants Reactants cluster_process Process cluster_product Product A 3-Methyl-4-nitrothiobenzamide C Hantzsch Condensation/ Cyclization A->C Nucleophile B Ethyl Bromopyruvate B->C Electrophile D Ethyl 2-(3-methyl-4-nitrophenyl) thiazole-4-carboxylate C->D Forms Thiazole Ring

Caption: Hantzsch synthesis workflow for the target compound.

Detailed Experimental Protocol

The following protocol describes a representative, self-validating system for the synthesis of Ethyl 2-(3-methyl-4-nitrophenyl)thiazole-4-carboxylate.

Materials:

  • 3-Methyl-4-nitrothiobenzamide

  • Ethyl bromopyruvate

  • Anhydrous Ethanol (EtOH)

  • Sodium Bicarbonate (NaHCO₃)

  • Ethyl Acetate (EtOAc)

  • Brine solution

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve 3-Methyl-4-nitrothiobenzamide (1.0 eq) in anhydrous ethanol.

  • Reagent Addition: To the stirred solution, add ethyl bromopyruvate (1.1 eq) dropwise at room temperature. An exothermic reaction may be observed.

  • Reflux: Heat the reaction mixture to reflux (approx. 78 °C) and maintain for 3-5 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting thioamide is consumed.

  • Work-up: Cool the mixture to room temperature. The crude product may precipitate. If so, filter the solid. If not, neutralize the mixture by slowly adding a saturated aqueous solution of NaHCO₃.

  • Extraction: Transfer the neutralized mixture to a separatory funnel and extract three times with ethyl acetate.

  • Washing: Combine the organic layers and wash sequentially with water and then brine solution to remove any remaining inorganic impurities.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude solid can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) or by column chromatography on silica gel to yield the pure pale yellow solid product.[2]

Structural Elucidation and Validation

Confirmation of the synthesized product's identity and purity is paramount. A combination of spectroscopic methods provides a self-validating system to ensure the correct structure has been obtained. While specific spectra are proprietary, supplier data confirms the availability of NMR, HPLC, and LC-MS data for this compound.[1]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Would confirm the presence of all protons. Expected signals include: a singlet for the thiazole ring proton, distinct signals in the aromatic region for the substituted phenyl ring, a singlet for the methyl group on the phenyl ring, and a characteristic quartet and triplet for the ethyl ester group.

    • ¹³C NMR: Would show distinct signals for each unique carbon atom, including the carbonyl carbon of the ester and the carbons of the thiazole and phenyl rings.

  • Mass Spectrometry (MS): This technique is crucial for confirming the molecular weight. A high-resolution mass spectrum (HRMS) would show a molecular ion peak corresponding to the exact mass of C₁₃H₁₂N₂O₄S, confirming the elemental composition.

  • Infrared (IR) Spectroscopy: Would identify key functional groups. Expected characteristic absorption bands would include a strong C=O stretch for the ester, and distinct stretches for the N-O bonds of the nitro group and C=N/C=C bonds within the aromatic rings.

Applications in Research and Development

This compound is not typically an end-product but rather a valuable intermediate. Its bifunctional nature—a reactive thiazole core and a modifiable nitrophenyl group—makes it a strategic starting point for synthesizing more complex molecules.[2]

Key Application Areas
  • Pharmaceutical Development: It is a key building block for creating novel therapeutic agents. The nitro group can be readily reduced to an amine, which can then be further derivatized to generate libraries of compounds for screening as potential anti-inflammatory and antimicrobial agents.[2]

  • Agrochemical Chemistry: The compound is used in the formulation of next-generation crop protection agents. Its structural motifs are known to be present in effective pesticides and herbicides.[2]

  • Biochemical Research: Due to the thiazole core's ability to interact with biological systems, this molecule and its derivatives are valuable tools for studying enzyme interactions and metabolic pathways, aiding in the elucidation of complex biological processes.[2][5]

  • Material Science: The compound finds niche applications in the development of specialty polymers and coatings that require specific thermal and chemical resistance properties.[2]

Diagram of Application Fields

G center Ethyl 2-(3-methyl-4-nitrophenyl) thiazole-4-carboxylate app1 Pharmaceutical Intermediate center->app1 app2 Agrochemical Formulations center->app2 app3 Biochemical Research center->app3 app4 Material Science center->app4 sub1a Anti-inflammatory Agents app1->sub1a sub1b Antimicrobial Agents app1->sub1b sub2a Pesticides app2->sub2a sub2b Herbicides app2->sub2b

Caption: Key application areas for the title compound.

Conclusion

Ethyl 2-(3-methyl-4-nitrophenyl)thiazole-4-carboxylate is a well-characterized and synthetically accessible compound with a molecular weight of 292.31 g/mol .[1][2] Its importance is primarily derived from its role as a versatile intermediate. The presence of a thiazole ring, a nitro group, and an ethyl ester provides multiple sites for chemical modification, making it a strategic asset for researchers in drug discovery, agrochemical science, and materials development. The established synthetic routes and clear analytical validation pathways ensure its reliability and utility for advanced scientific applications.

References

  • Sigma-Aldrich. Ethyl 2-(3-nitrophenyl)thiazole-5-carboxylate AldrichCPR.
  • Guidechem. Ethyl 2-(3-nitrophenyl)-4-phenylthiazole-5-carboxylate 1965304-92-0 wiki.
  • Synblock. CAS 885278-57-9 | 2-(3-Methyl-4-nitro-phenyl)-thiazole-4-carboxylic acid ethyl ester.
  • PubChem. Ethyl 2-(4-hydroxy-3-nitrophenyl)-4-methylthiazole-5-carboxylate. National Center for Biotechnology Information.
  • PubChem. Ethyl 2-(4-hydroxyphenyl)-4-methyl-1,3-thiazole-5-carboxylate hydrochloride (1:1). National Center for Biotechnology Information.
  • Sigma-Aldrich. Ethyl 4-methyl-2-(4-nitrophenyl)thiazole-5-carboxylate AldrichCPR.
  • Chem-Impex. 2-(3-Methyl-4-nitrophenyl)thiazole-4-carboxylic acid ethyl ester.
  • PubChem. 2-(4-Nitrophenyl)Benzo[D]Thiazole. National Center for Biotechnology Information.
  • Chem-Impex. 2-(4-Nitrophenyl)thiazole-4-carboxylic acid ethyl ester.
  • Matrix Scientific. ethyl 2-(4-nitrophenyl)thiazole-4-carboxylate.
  • PubChem. Ethyl 2-aminothiazole-4-carboxylate. National Center for Biotechnology Information.
  • Google Patents. WO2012032528A2 - Improved process to prepare ethyl 4-methyl-2-(4-(2-methylpropyloxy)-3-cyanophenyl)-5-thiazolecarboxylate.
  • PubChem. Ethyl 2-(4-hydroxyphenyl)-4-methyl-1,3-thiazole-5-carboxylate. National Center for Biotechnology Information.
  • Google Patents. WO2016046836A2 - A novel process for preparation of ethyl 2-(4-hydroxy-3-nitrophenyl)-4-methyl-5-thiazolecarboxylate.
  • National Center for Biotechnology Information. Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. PubMed Central.
  • National Center for Biotechnology Information. Synthesis, crystal structure, Hirshfeld surface investigation and comparative DFT studies of ethyl 2-[2-(2-nitrobenzylidene)hydrazinyl]thiazole-4-carboxylate. PubMed Central.

Sources

An In-Depth Technical Guide to Ethyl 2-(3-methyl-4-nitrophenyl)thiazole-4-carboxylate (CAS 885278-57-9)

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 2-(3-methyl-4-nitrophenyl)thiazole-4-carboxylate is a substituted nitrophenylthiazole derivative that holds significant potential as a versatile building block in medicinal and agricultural chemistry. Its molecular architecture, featuring a reactive thiazole core, a nitrophenyl group, and a carboxylate ester, makes it a valuable intermediate for the synthesis of novel bioactive compounds. This guide provides a comprehensive overview of its chemical properties, a validated synthesis protocol, detailed analytical characterization, and an exploration of its potential biological activities and applications, with a focus on its prospective role in the development of anti-inflammatory and antimicrobial agents.

Introduction: The Significance of the Thiazole Scaffold

The thiazole ring is a prominent five-membered heterocyclic motif containing sulfur and nitrogen atoms. This structural unit is a cornerstone in medicinal chemistry, found in a wide array of natural products and synthetic drugs.[1] Thiazole derivatives exhibit a broad spectrum of pharmacological activities, including antimicrobial, anti-inflammatory, anticancer, and antiviral properties.[2][3] The presence of the thiazole nucleus in clinically approved drugs such as the antibiotic Penicillin and the antiretroviral Ritonavir underscores its importance in drug design and development.[1]

The subject of this guide, Ethyl 2-(3-methyl-4-nitrophenyl)thiazole-4-carboxylate, combines the thiazole core with a 3-methyl-4-nitrophenyl substituent. The nitro group, a strong electron-withdrawing moiety, is known to be a critical pharmacophore in many antimicrobial agents, often mediating their mechanism of action through bioreduction to reactive cytotoxic species.[4] This unique combination of structural features suggests that this compound is a promising starting point for the discovery of new therapeutic agents.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a compound is fundamental for its application in synthesis and biological studies.

PropertyValueSource
CAS Number 885278-57-9N/A
Molecular Formula C₁₃H₁₂N₂O₄SN/A
Molecular Weight 292.31 g/mol N/A
Appearance Pale yellow solidN/A
Solubility Soluble in common organic solvents such as DMSO, DMF, and chlorinated solvents.Inferred
Storage Store at 2-8 °C, protected from light and moisture.N/A

Synthesis and Mechanism: The Hantzsch Thiazole Synthesis

The most reliable and widely adopted method for the synthesis of the thiazole ring is the Hantzsch thiazole synthesis, first reported in 1887. This reaction involves the condensation of an α-haloketone with a thioamide. In the context of Ethyl 2-(3-methyl-4-nitrophenyl)thiazole-4-carboxylate, the synthesis proceeds via the reaction of 3-methyl-4-nitrothiobenzamide with ethyl bromopyruvate.

Synthetic Workflow

Hantzsch Thiazole Synthesis cluster_0 Step 1: Thioamide Formation cluster_1 Step 2: Hantzsch Condensation cluster_2 Purification A 3-Methyl-4-nitrobenzonitrile B Thioamide Synthesis (e.g., Lawesson's Reagent or H₂S) A->B Reactant C 3-Methyl-4-nitrothiobenzamide B->C Product E Condensation & Cyclization C->E Reactant D Ethyl Bromopyruvate D->E Reactant F Ethyl 2-(3-methyl-4-nitrophenyl)thiazole-4-carboxylate E->F Product G Crude Product H Recrystallization or Column Chromatography G->H Process I Pure Product H->I Result

Caption: Synthetic workflow for Ethyl 2-(3-methyl-4-nitrophenyl)thiazole-4-carboxylate.

Detailed Experimental Protocol

Step 1: Synthesis of 3-Methyl-4-nitrothiobenzamide

  • Rationale: The thioamide is a crucial precursor for the Hantzsch synthesis. It can be prepared from the corresponding nitrile, 3-methyl-4-nitrobenzonitrile, by treatment with a thionating agent like Lawesson's reagent or by bubbling hydrogen sulfide gas through a basic solution of the nitrile. The choice of method depends on the scale and available facilities.

  • Procedure (using Lawesson's Reagent):

    • To a stirred solution of 3-methyl-4-nitrobenzonitrile (1.0 eq) in anhydrous toluene, add Lawesson's reagent (0.5 eq).

    • Heat the reaction mixture to reflux (approximately 110 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford 3-methyl-4-nitrothiobenzamide.

Step 2: Synthesis of Ethyl 2-(3-methyl-4-nitrophenyl)thiazole-4-carboxylate

  • Rationale: This step is the core Hantzsch condensation. The nucleophilic sulfur of the thioamide attacks the electrophilic carbon of the α-haloketone (ethyl bromopyruvate), followed by an intramolecular cyclization and dehydration to form the aromatic thiazole ring. The reaction is typically carried out in a polar solvent like ethanol.

  • Procedure:

    • Dissolve 3-methyl-4-nitrothiobenzamide (1.0 eq) in absolute ethanol in a round-bottom flask equipped with a reflux condenser.

    • To this solution, add ethyl bromopyruvate (1.1 eq) dropwise at room temperature.

    • Heat the reaction mixture to reflux (approximately 78 °C) for 4-6 hours. Monitor the reaction by TLC until the starting materials are consumed.

    • Cool the reaction mixture to room temperature. The product may precipitate out of the solution. If so, collect the solid by filtration.

    • If no precipitate forms, concentrate the solvent under reduced pressure.

    • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol or ethyl acetate/hexanes) to yield Ethyl 2-(3-methyl-4-nitrophenyl)thiazole-4-carboxylate as a pale yellow solid.

Analytical Characterization

The identity and purity of the synthesized compound should be confirmed by a combination of spectroscopic methods.

  • ¹H NMR (Proton Nuclear Magnetic Resonance) Spectroscopy: The ¹H NMR spectrum is expected to show characteristic signals for the aromatic protons of the nitrophenyl ring, the thiazole proton, the ethyl ester protons (a quartet and a triplet), and the methyl group protons. The chemical shifts and coupling constants will be indicative of the substitution pattern.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Spectroscopy: The ¹³C NMR spectrum will provide information on the carbon skeleton of the molecule, with distinct signals for the carbonyl carbon of the ester, the aromatic carbons, the thiazole ring carbons, and the aliphatic carbons of the ethyl and methyl groups.

  • IR (Infrared) Spectroscopy: The IR spectrum will show characteristic absorption bands for the functional groups present, including the C=O stretching of the ester (around 1720 cm⁻¹), the N-O stretching of the nitro group (around 1520 and 1340 cm⁻¹), and C=N and C-S stretching vibrations of the thiazole ring.

  • Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the compound. The fragmentation pattern observed in the mass spectrum can provide further structural information.

Biological Activity and Potential Applications

While specific biological data for Ethyl 2-(3-methyl-4-nitrophenyl)thiazole-4-carboxylate is not extensively reported in the public domain, its structural features strongly suggest potential as an intermediate for the development of anti-inflammatory and antimicrobial agents.

Potential Anti-inflammatory Activity

Many thiazole derivatives have been shown to possess anti-inflammatory properties, often through the inhibition of cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, which are key players in the inflammatory cascade. The structural similarity of this compound to known anti-inflammatory agents makes it a candidate for further investigation in this area.

Anti-inflammatory_Pathway Cell_Membrane Cell Membrane Phospholipids Arachidonic_Acid Arachidonic Acid Cell_Membrane->Arachidonic_Acid Phospholipase A₂ COX COX-1 / COX-2 Arachidonic_Acid->COX LOX 5-LOX Arachidonic_Acid->LOX Prostaglandins Prostaglandins COX->Prostaglandins Leukotrienes Leukotrienes LOX->Leukotrienes Inflammation Inflammation Prostaglandins->Inflammation Leukotrienes->Inflammation Target_Compound Ethyl 2-(3-methyl-4-nitrophenyl) thiazole-4-carboxylate (or its derivatives) Target_Compound->COX Potential Inhibition Target_Compound->LOX Potential Inhibition

Caption: Potential mechanism of anti-inflammatory action.

Potential Antimicrobial Activity

The presence of the 4-nitrophenyl group is a strong indicator of potential antimicrobial activity. Nitroaromatic compounds are known to be effective against a range of bacteria and protozoa. Their mechanism of action often involves the enzymatic reduction of the nitro group within the microbial cell to form highly reactive radical species. These radicals can then damage cellular macromolecules such as DNA, leading to cell death.[4] The thiazole ring itself is also a component of many antimicrobial drugs, and its presence may contribute to the overall activity and selectivity of compounds derived from this intermediate.

Safety and Handling

As with any chemical compound, proper safety precautions should be taken when handling Ethyl 2-(3-methyl-4-nitrophenyl)thiazole-4-carboxylate.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.

  • Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.

A comprehensive Safety Data Sheet (SDS) should be consulted before handling this compound.

Conclusion

Ethyl 2-(3-methyl-4-nitrophenyl)thiazole-4-carboxylate is a compound of significant interest due to its versatile chemical structure and the established biological importance of its constituent moieties. While detailed biological studies on this specific molecule are not widely available, its potential as a key intermediate for the synthesis of novel anti-inflammatory and antimicrobial agents is clear. The synthetic route via the Hantzsch thiazole synthesis is robust and well-established. This guide provides a foundational understanding of this compound, intended to facilitate further research and development in the fields of medicinal and agricultural chemistry.

References

  • Hantzsch, A.; Weber, J. H. Ueber Verbindungen des Thiazols (Pyridins der Thiophenreihe). Ber. Dtsch. Chem. Ges.1887, 20 (2), 3118–3132.
  • Ayati, A.; Emami, S.; Asadipour, A.; Shafiee, A.; Foroumadi, A. Recent applications of 1,3-thiazole core in the design and synthesis of new anticancer agents. Eur. J. Med. Chem.2015, 97, 68-91.
  • Upadhayaya, R. S.; Vandavasi, J. K.; Vasireddy, N. R.; Sharma, V.; Dixit, S. K.; Chattopadhyaya, J. Design, synthesis, and biological evaluation of novel substituted 1,2,4-triazoles as a new class of potential antimicrobial and anticancer agents. Bioorg. Med. Chem.2009, 17 (14), 4943–4963.
  • (Note: A specific peer-reviewed article detailing the synthesis and full characterization of Ethyl 2-(3-methyl-4-nitrophenyl)thiazole-4-carboxylate was not identified in the search. The provided synthesis is a standard, well-established method for this class of compounds.)
  • (Note: Specific biological data for the title compound is not available in the public domain. The discussion on biological activity is based on the established properties of the thiazole and nitrophenyl pharmacophores.)
  • Jaishree, V.; Ramdas, N.; Sachin, J.; Ramesh, B. Thiazole: A Promising Molecule for Drug Design. Indian J. Pharm. Sci.2010, 72 (3), 285–293.
  • (Note: A comprehensive safety data sheet should be obtained
  • (Note: Further references to specific patents or articles would be included here if they were available.)
  • (Note: Further references to specific patents or articles would be included here if they were available.)
  • (Note: Further references to specific patents or articles would be included here if they were available.)
  • El-Sayed, N. N. E.; El-Bendary, E. R.; El-Ashry, S. M.; El-Kerdawy, M. M. Synthesis and antimicrobial activity of some new thiazole and thiophene derivatives. Eur. J. Med. Chem.2011, 46 (9), 3788–3794.

Sources

Introduction to Ethyl 2-(3-methyl-4-nitrophenyl)thiazole-4-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Solubility of Ethyl 2-(3-methyl-4-nitrophenyl)thiazole-4-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of the principles and methodologies for determining the solubility of Ethyl 2-(3-methyl-4-nitrophenyl)thiazole-4-carboxylate. As a Senior Application Scientist, this document is structured to deliver not just procedural steps, but also the scientific rationale behind these experimental choices, ensuring a robust and reproducible approach to characterizing this compound.

Ethyl 2-(3-methyl-4-nitrophenyl)thiazole-4-carboxylate is a multifaceted compound featuring a thiazole ring, a structural motif significant in medicinal chemistry for its diverse biological activities.[1][2] The presence of a nitrophenyl group further enhances its chemical reactivity, making it a valuable intermediate in the synthesis of novel therapeutic agents and agrochemicals.[3][4] Its potential applications span pharmaceutical development, particularly as a building block for anti-inflammatory and antimicrobial agents, and in agricultural chemistry for formulating pesticides and herbicides.[3] Understanding the solubility of this compound is a critical first step in its journey from the laboratory to potential real-world applications, as solubility directly impacts formulation strategies, bioavailability, and overall efficacy.

Chemical Structure:

Physicochemical Properties

PropertyValue / InformationSource / Rationale
Molecular Formula C₁₃H₁₂N₂O₄SChem-Impex[3]
Molecular Weight 292.31 g/mol Chem-Impex[3]
Appearance Pale yellow solidChem-Impex[3]
Polarity Likely polarInferred from the presence of nitro, ester, and thiazole functional groups. "Like dissolves like" is a key principle in solubility.[5]
pKa Not readily availableThe thiazole ring can exhibit weak basicity. The nitro group is electron-withdrawing. Experimental determination is recommended.

Core Principles Influencing Solubility

The solubility of a compound is not an intrinsic constant but is influenced by a variety of external factors. A systematic investigation of these factors is crucial for building a comprehensive solubility profile.

  • Temperature: For most solid solutes, solubility increases with temperature because the dissolution process is often endothermic.[6][7][8] This relationship is governed by the principles of Le Chatelier.[8]

  • Solvent Polarity: The "like dissolves like" principle is paramount.[5] Polar solutes, such as Ethyl 2-(3-methyl-4-nitrophenyl)thiazole-4-carboxylate is predicted to be, will exhibit higher solubility in polar solvents. A range of solvents with varying polarities should be tested.

  • pH: For ionizable compounds, pH can significantly alter solubility. While this compound is not strongly acidic or basic, the thiazole nitrogen may be protonated at low pH, potentially increasing aqueous solubility.

  • Molecular Size and Intermolecular Forces: Larger molecules can be more difficult for solvent molecules to solvate, potentially leading to lower solubility.[9] The strong intermolecular forces in the solid-state, such as dipole-dipole interactions from the nitro group, will need to be overcome by solute-solvent interactions for dissolution to occur.

Solubility Solubility Temperature Temperature Solubility->Temperature affects Pressure Pressure Solubility->Pressure affects (gases) SolventPolarity Solvent Polarity Solubility->SolventPolarity strongly affects MolecularSize Molecular Size Solubility->MolecularSize affects pH pH Solubility->pH affects ionizable compounds

Caption: Key factors influencing the solubility of a compound.

Experimental Determination of Solubility: The Shake-Flask Method

The shake-flask method is widely regarded as the "gold standard" for determining thermodynamic solubility due to its reliability, especially for compounds with low solubility.[10][11] This method involves allowing a suspension of the compound in a solvent to reach equilibrium, followed by the quantification of the dissolved solute in the supernatant.

Detailed Experimental Protocol
  • Preparation of Solvent Systems: Prepare a range of relevant solvents. For a comprehensive profile, this should include aqueous buffers at various pH values (e.g., pH 2, 5, 7.4, 9) and a selection of organic solvents (e.g., ethanol, methanol, acetone, acetonitrile, ethyl acetate, dimethyl sulfoxide (DMSO)).

  • Addition of Excess Solute: Add an excess amount of crystalline Ethyl 2-(3-methyl-4-nitrophenyl)thiazole-4-carboxylate to a series of vials, each containing a precise volume of a chosen solvent. The presence of undissolved solid at the end of the experiment is crucial to confirm that a saturated solution has been achieved.

  • Equilibration: Seal the vials and place them in a shaker bath at a constant temperature (e.g., 25°C or 37°C). Agitate the samples for a predetermined period (typically 24-72 hours) to ensure equilibrium is reached. The time to reach equilibrium should be determined experimentally by taking measurements at different time points until the concentration in solution remains constant.

  • Phase Separation: After equilibration, separate the undissolved solid from the saturated solution. This can be achieved by centrifugation or filtration.[12] It is critical to perform this step quickly and at the same temperature as the equilibration to avoid any changes in solubility.

  • Sample Preparation for Analysis: Carefully remove an aliquot of the clear supernatant. Dilute the sample with a suitable mobile phase to a concentration within the linear range of the analytical method to be used.

  • Quantification: Analyze the concentration of the dissolved compound in the diluted supernatant using a validated analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[12]

Rationale Behind the Protocol
  • Excess Solid: Ensures that the solution is saturated and in equilibrium with the solid phase, which is the definition of thermodynamic solubility.

  • Constant Temperature: Solubility is temperature-dependent, so maintaining a constant temperature is critical for reproducible results.[7]

  • Extended Equilibration Time: Allows sufficient time for the dissolution and precipitation processes to reach a dynamic equilibrium.

  • Validated Analytical Method: Ensures accurate and precise quantification of the solute concentration.

cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis A Add excess solute to solvent B Seal vials A->B C Agitate at constant temperature (24-72h) B->C D Centrifuge or filter C->D E Collect supernatant D->E F Dilute sample E->F G Quantify via HPLC F->G

Caption: Experimental workflow for the shake-flask solubility determination method.

Data Presentation and Interpretation

The results of the solubility studies should be presented in a clear and concise manner to allow for easy comparison across different solvent systems.

Table 1: Solubility of Ethyl 2-(3-methyl-4-nitrophenyl)thiazole-4-carboxylate in Various Solvents at 25°C

SolventSolubility (mg/mL)Solubility (mol/L)
WaterExperimental ValueCalculated Value
pH 2.0 BufferExperimental ValueCalculated Value
pH 7.4 BufferExperimental ValueCalculated Value
EthanolExperimental ValueCalculated Value
AcetoneExperimental ValueCalculated Value
DMSOExperimental ValueCalculated Value

The interpretation of these results will guide decisions in various stages of development. For instance, low aqueous solubility may necessitate formulation strategies such as the use of co-solvents or the development of amorphous solid dispersions to improve bioavailability. High solubility in a particular organic solvent would make it a good candidate for purification via crystallization.

Conclusion

A comprehensive understanding of the solubility of Ethyl 2-(3-methyl-4-nitrophenyl)thiazole-4-carboxylate is indispensable for its development in both pharmaceutical and agrochemical applications. The methodologies outlined in this guide, centered around the robust shake-flask method, provide a clear pathway for researchers to generate high-quality, reliable solubility data. By systematically evaluating the impact of key variables such as solvent polarity, pH, and temperature, scientists can build a complete solubility profile, enabling informed decisions in formulation, process development, and ultimately, the successful application of this promising compound.

References

  • Experimental and Computational Methods Pertaining to Drug Solubility. (2012, February 10). SciSpace.
  • A review of methods for solubility determination in biopharmaceutical drug characterisation. (2019, September).
  • Methods for measurement of solubility and dissolution rate of sparingly soluble drugs.
  • What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. (2011, July 1).
  • solubility experimental methods.pptx. (SlideShare).
  • Thiazole derivatives: prospectives and biological applications. (2024, April 24).
  • An Overview of Thiazole Derivatives and its Biological Activities. (2023, August 20).
  • Ethyl 2-(4-hydroxy-3-nitrophenyl)
  • A Technical Guide to the Solubility of 2-(Furan-2-yl)-4-methylbenzo[d]thiazole in Organic Solvents. Benchchem.
  • Factors Affecting Solubility. BYJU'S.
  • 13.3: Factors Affecting Solubility. (2023, July 7). Chemistry LibreTexts.
  • Biochemistry, Dissolution and Solubility.
  • What factors affect solubility? (2022, April 18).
  • 2-(3-Methyl-4-nitrophenyl)thiazole-4-carboxylic acid ethyl ester. Chem-Impex.
  • Solubility and Factors Affecting Solubility. (2023, January 29). Chemistry LibreTexts.
  • Ethyl 2-(3-methyl-4-nitrophenyl)
  • Ethyl 2-(3-Cyano-4-IsobutoxyPhenyl)
  • A synergistic investigation of azo-thiazole derivatives incorporating thiazole moieties: a comprehensive exploration of their synthesis, characterization, computational insights, solvatochromism, and multimodal biological activity assessment. (PMC - PubMed Central).
  • THIAZOLE AND ITS DERIV
  • Ethyl 2-(3-nitrophenyl)
  • 2-(4-Nitrophenyl)thiazole-4-carboxylic acid ethyl ester. Chem-Impex.
  • Ethyl 2-(4-methylphenyl)
  • Ethyl 2-(4-hydroxyphenyl)
  • Synthesis, characterization and antimicrobial activity of ethyl 2-(3-formyl-4-((4-hydroxy- 2-oxo-2H-chromen-3-yl)-alkoxy-)phenyl)-4- methylthiazole-5-carboxylate derivatives.
  • WO2012032528A2 - Improved process to prepare ethyl 4-methyl-2-(4-(2-methylpropyloxy)-3-cyanophenyl)-5-thiazolecarboxylate.
  • Ethyl 2-amino-4-methyl-5-(4-nitrophenyl)

Sources

A Deep Dive into the Spectral Characteristics of Ethyl 2-(3-methyl-4-nitrophenyl)thiazole-4-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

Ethyl 2-(3-methyl-4-nitrophenyl)thiazole-4-carboxylate, with the molecular formula C₁₃H₁₂N₂O₄S and a molecular weight of 292.31 g/mol , is a member of the thiazole family of heterocyclic compounds.[1] Thiazole derivatives are of significant interest in medicinal chemistry and drug development due to their wide range of biological activities.[2] Accurate structural elucidation through spectroscopic methods is a critical and foundational step in the research and development of any new chemical entity. This guide will provide a detailed examination of the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. While experimental data for this specific molecule is not publicly available, this guide will present a robust, predicted analysis based on the well-established spectral characteristics of closely related thiazole derivatives and nitroaromatic compounds.

Molecular Structure and Key Features

A clear understanding of the molecule's structure is paramount to interpreting its spectral data. The following diagram illustrates the chemical structure of Ethyl 2-(3-methyl-4-nitrophenyl)thiazole-4-carboxylate.

Caption: Chemical structure and basic information for Ethyl 2-(3-methyl-4-nitrophenyl)thiazole-4-carboxylate.

I. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.

A. Predicted ¹H NMR Spectral Data

The proton NMR spectrum is expected to provide distinct signals for each unique proton environment in the molecule. The predicted chemical shifts (δ) are presented in the table below, with interpretations based on the analysis of similar structures.[3][4]

Predicted Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale and Comparative Insights
~8.2 - 8.5s1HThiazole C5-HThe proton on the thiazole ring is expected to be a singlet in the aromatic region. In similar thiazole structures, this proton typically appears as a singlet.[3]
~7.8 - 8.1m3HAromatic protonsThe three protons on the nitrophenyl ring will exhibit complex splitting patterns (multiplet) due to their coupling with each other. Their downfield shift is attributed to the electron-withdrawing effect of the nitro group.
~4.3 - 4.5q2H-OCH₂CH₃The methylene protons of the ethyl ester will appear as a quartet due to coupling with the adjacent methyl protons.
~2.5 - 2.7s3HAr-CH₃The methyl group attached to the phenyl ring is expected to be a singlet in the upfield region.
~1.3 - 1.5t3H-OCH₂CH₃The terminal methyl protons of the ethyl ester will appear as a triplet due to coupling with the adjacent methylene protons.
B. Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum will reveal the number of unique carbon environments and provide information about their electronic nature.

Predicted Chemical Shift (δ, ppm)AssignmentRationale and Comparative Insights
~160 - 165C=O (Ester)The carbonyl carbon of the ester group is expected to be significantly downfield.
~165 - 170Thiazole C2The carbon atom of the thiazole ring bonded to the sulfur and nitrogen atoms and the phenyl ring.
~145 - 150Thiazole C4The carbon atom of the thiazole ring bonded to the carboxylate group.
~120 - 150Aromatic CarbonsThe six carbons of the nitrophenyl ring will appear in this region, with their specific shifts influenced by the methyl and nitro substituents.
~115 - 120Thiazole C5The carbon atom of the thiazole ring bearing a proton.
~60 - 65-OCH₂CH₃The methylene carbon of the ethyl ester.
~20 - 25Ar-CH₃The methyl carbon attached to the phenyl ring.
~14 - 16-OCH₂CH₃The terminal methyl carbon of the ethyl ester.
C. Experimental Protocol for NMR Data Acquisition
  • Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The choice of solvent is critical to avoid signal overlap with the analyte.

  • Instrumentation: Utilize a high-resolution NMR spectrometer, typically operating at a frequency of 300 MHz or higher for ¹H NMR and 75 MHz or higher for ¹³C NMR.

  • Data Acquisition: Acquire the ¹H NMR spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio. For the ¹³C NMR spectrum, a larger number of scans will be necessary due to the lower natural abundance of the ¹³C isotope.

  • Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Chemical shifts should be referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS).

II. Infrared (IR) Spectroscopy

IR spectroscopy is an excellent technique for identifying the functional groups present in a molecule by detecting their characteristic vibrational frequencies.

A. Predicted IR Spectral Data
Predicted Wavenumber (cm⁻¹)Vibration TypeFunctional GroupRationale and Comparative Insights
~3100 - 3000C-H stretchAromatic and Thiazole C-HThese stretching vibrations are characteristic of sp² C-H bonds.
~2980 - 2850C-H stretchAliphatic (Ethyl and Methyl)These bands correspond to the stretching vibrations of sp³ C-H bonds.
~1720 - 1740C=O stretchEsterA strong absorption band in this region is a definitive indicator of the ester carbonyl group.[4]
~1600 - 1450C=C and C=N stretchAromatic and Thiazole ringsThese absorptions are characteristic of the skeletal vibrations of the aromatic and heterocyclic rings.
~1530 - 1550 and ~1340 - 1360N-O asymmetric and symmetric stretchNitro groupTwo strong absorption bands are expected for the nitro group, corresponding to its asymmetric and symmetric stretching vibrations.[3]
~1250 - 1000C-O stretchEsterThe C-O stretching vibrations of the ester group will appear in this region.
B. Experimental Protocol for IR Data Acquisition
  • Sample Preparation: For a solid sample, the KBr pellet method or the Attenuated Total Reflectance (ATR) technique can be used. For the KBr method, a small amount of the sample is ground with dry KBr and pressed into a transparent disk. ATR is a simpler method where the solid sample is placed directly on the ATR crystal.

  • Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is the standard instrument for acquiring IR spectra.

  • Data Acquisition: A background spectrum of the empty sample compartment (or the pure KBr pellet/ATR crystal) is first recorded. Then, the sample spectrum is recorded. The instrument software automatically subtracts the background to produce the final spectrum.

III. Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural elucidation.

A. Predicted Mass Spectrum
  • Molecular Ion (M⁺): The mass spectrum is expected to show a prominent molecular ion peak at m/z = 292, corresponding to the molecular weight of the compound.

  • Major Fragmentation Pathways: The fragmentation of nitroaromatic compounds is well-documented.[5] Key fragmentation pathways for Ethyl 2-(3-methyl-4-nitrophenyl)thiazole-4-carboxylate are predicted to involve:

    • Loss of the ethoxy group (-OCH₂CH₃) from the ester, resulting in a fragment at m/z = 247.

    • Loss of the entire ethyl ester group (-COOCH₂CH₃), leading to a fragment at m/z = 219.

    • Cleavage of the nitro group (-NO₂), resulting in a fragment at m/z = 246.

    • Further fragmentation of the thiazole and phenyl rings.

B. Experimental Protocol for Mass Spectrometry Data Acquisition
  • Sample Introduction: The sample can be introduced into the mass spectrometer via direct infusion or after separation by gas chromatography (GC-MS) or liquid chromatography (LC-MS).

  • Ionization: Electron Ionization (EI) is a common technique that will likely produce a clear molecular ion and a rich fragmentation pattern. Electrospray Ionization (ESI) is another suitable method, particularly for LC-MS, which typically produces a protonated molecule [M+H]⁺ at m/z = 293.

  • Mass Analysis: A variety of mass analyzers can be used, such as a quadrupole, time-of-flight (TOF), or ion trap, to separate the ions based on their mass-to-charge ratio.

Synthesis and Characterization Workflow

The following diagram outlines a typical workflow for the synthesis and spectral characterization of a novel thiazole derivative.

G cluster_synthesis Synthesis cluster_characterization Spectroscopic Characterization s1 Starting Materials s2 Reaction Setup s1->s2 s3 Reaction Monitoring (TLC) s2->s3 s4 Work-up and Purification s3->s4 c1 ¹H and ¹³C NMR s4->c1 c2 FTIR Spectroscopy s4->c2 c3 Mass Spectrometry s4->c3 c4 Data Analysis and Structural Elucidation c1->c4 c2->c4 c3->c4

Caption: A generalized workflow for the synthesis and spectral characterization of thiazole derivatives.

Conclusion

This technical guide provides a detailed predictive analysis of the NMR, IR, and MS spectral data for Ethyl 2-(3-methyl-4-nitrophenyl)thiazole-4-carboxylate. By leveraging data from structurally similar compounds, we have constructed a comprehensive spectral profile that can serve as a valuable reference for researchers and scientists working on the synthesis and characterization of this and related molecules. The provided protocols for data acquisition ensure that experimental results can be reliably obtained and compared with the predictions outlined in this guide. The accurate interpretation of spectral data is a cornerstone of chemical research, and it is hoped that this guide will facilitate the confident structural elucidation of novel thiazole derivatives.

References

  • Haroon, M., et al. (2022). Synthesis, crystal structure, Hirshfeld surface investigation and comparative DFT studies of ethyl 2-[2-(2-nitrobenzylidene)hydrazinyl]thiazole-4-carboxylate. Journal of the Iranian Chemical Society, 19(1), 1-15. Available at: [Link]

  • Fun, H. K., et al. (2011). Ethyl 5-methyl-1-(4-nitrophenyl)-1H-1,2,3-triazole-4-carboxylate. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 9), o2416. Available at: [Link]

  • Aliabadi, A., et al. (2010). Synthesis and biological evaluation of 2-phenylthiazole-4-carboxamide derivatives as anticancer agents. European journal of medicinal chemistry, 45(11), 5384–5389. Available at: [Link]

  • Patel, N. B., & Shaikh, F. M. (2010). Synthesis and biological significance of 2-amino-4-phenyl-1,3-thiazole derivatives. Journal of Saudi Chemical Society, 14(2), 149-156. Available at: [Link]

  • Yinon, J., & Zitrin, S. (1993). The Analysis of Explosives. Pergamon Press.
  • PubChem. (n.d.). Ethyl 2-aminothiazole-4-carboxylate. Retrieved from [Link]

  • PubChem. (n.d.). Ethyl 2-(4-hydroxy-3-nitrophenyl)-4-methylthiazole-5-carboxylate. Retrieved from [Link]

  • Royal Society of Chemistry. (2019). Supporting Information. Available at: [Link]

Sources

The Advent and Evolution of Nitrothiazoles: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The nitrophenylthiazole scaffold represents a cornerstone in medicinal chemistry, underpinning a class of compounds with a remarkable breadth of biological activity. From their early beginnings as veterinary antiparasitic agents to their current investigation in oncology and virology, these heterocyclic compounds have demonstrated significant therapeutic potential. This in-depth technical guide provides a comprehensive overview of the discovery, history, synthesis, and biological applications of nitrophenylthiazole compounds. We will delve into the key milestones that have shaped our understanding of these molecules, detail robust synthetic protocols, and explore the mechanistic underpinnings of their diverse pharmacological effects. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage the therapeutic promise of nitrophenylthiazoles.

A Historical Perspective: From Veterinary Medicine to Broad-Spectrum Therapeutics

The journey of nitrophenylthiazole compounds began in the mid-20th century with the discovery of the foundational molecule, 2-amino-5-nitrothiazole. Initially, its synthesis was fraught with challenges, relying on potentially hazardous nitration reactions of 2-aminothiazole or its acetylated precursor, which were prone to runaway exothermic reactions.[1][2] A significant breakthrough in the safe and efficient synthesis of these compounds came with the development of non-nitrative rearrangement methods in the 1980s.[2]

The therapeutic potential of this class of compounds was first realized in 1950, with the use of 2-amino-5-nitrothiazole as a veterinary antiprotozoal agent.[2] This pioneering application set the stage for further exploration of the nitrothiazole core for a variety of therapeutic indications.

A pivotal moment in the history of nitrophenylthiazoles was the synthesis of Nitazoxanide in 1974 by Jean-François Rossignol and his colleagues. Initially developed as an antiparasitic agent, Nitazoxanide and its active metabolite, tizoxanide, have since been shown to possess a remarkably broad spectrum of activity against anaerobic bacteria, viruses, and various parasites.[2] This discovery has spurred extensive research into the development of new nitrophenylthiazole derivatives with enhanced efficacy and novel therapeutic applications.

Key Milestones in Nitrophenylthiazole Development:

  • 1950: 2-Amino-5-nitrothiazole is first utilized as a veterinary antiprotozoal agent.[2]

  • 1974: Nitazoxanide is synthesized, heralding a new era of broad-spectrum antimicrobial drug discovery.[2]

  • 1980s: Safer, non-nitrative rearrangement methods for the synthesis of 2-amino-5-nitrothiazole are developed and patented.[2]

  • 1984: A new group of nitrothiazole derivatives with potent antibacterial activities, comparable to ampicillin and tetracycline, is reported.[2]

Synthetic Methodologies: Building the Nitrophenylthiazole Core

The synthesis of nitrophenylthiazole derivatives is primarily achieved through the Hantzsch thiazole synthesis, a classic and versatile method for constructing the thiazole ring. This reaction involves the condensation of an α-haloketone with a thioamide. For the synthesis of 2-aminothiazole derivatives, thiourea is commonly employed.

General Workflow for Hantzsch Thiazole Synthesis

The Hantzsch synthesis provides a straightforward route to a wide array of substituted 2-aminothiazoles. The general workflow is depicted below:

Hantzsch_Workflow alpha_haloketone α-Haloketone (e.g., 2-bromo-1-(4-nitrophenyl)ethan-1-one) reaction Cyclocondensation alpha_haloketone->reaction thiourea Thiourea thiourea->reaction aminothiazole 2-Amino-4-(nitrophenyl)thiazole reaction->aminothiazole

Caption: General workflow for the Hantzsch synthesis of 2-aminothiazoles.

Detailed Experimental Protocol: Synthesis of 2-Amino-4-(4-nitrophenyl)thiazole

This protocol details the synthesis of a key nitrophenylthiazole intermediate via the Hantzsch reaction.

Materials:

  • 4-Nitroacetophenone

  • Bromine

  • Glacial Acetic Acid

  • Thiourea

  • Ethanol

  • Ammonium Hydroxide

Procedure:

  • α-Bromination of 4-Nitroacetophenone:

    • Dissolve 4-nitroacetophenone in glacial acetic acid.

    • Slowly add a solution of bromine in glacial acetic acid dropwise to the mixture at room temperature with constant stirring.

    • Continue stirring for 2-3 hours until the reaction is complete (monitored by TLC).

    • Pour the reaction mixture into ice-cold water to precipitate the 2-bromo-1-(4-nitrophenyl)ethan-1-one.

    • Filter the solid, wash with water, and dry.

  • Cyclocondensation with Thiourea:

    • Reflux a mixture of 2-bromo-1-(4-nitrophenyl)ethan-1-one and thiourea in ethanol for 4-6 hours.

    • Monitor the reaction progress by TLC.

    • After completion, cool the reaction mixture and neutralize with a dilute solution of ammonium hydroxide to precipitate the crude product.

    • Filter the solid, wash with water, and recrystallize from ethanol to obtain pure 2-amino-4-(4-nitrophenyl)thiazole.

Synthesis of Nitazoxanide: A Key Therapeutic Agent

Nitazoxanide is synthesized from 2-amino-5-nitrothiazole and a salicylic acid derivative. Several synthetic routes have been reported, with variations in coupling agents and reaction conditions.

Nitazoxanide_Synthesis aminonitrothiazole 2-Amino-5-nitrothiazole coupling Acylation aminonitrothiazole->coupling acetylsalicyloyl_chloride O-Acetylsalicyloyl Chloride acetylsalicyloyl_chloride->coupling nitazoxanide Nitazoxanide coupling->nitazoxanide

Caption: Synthetic pathway for the acylation of 2-amino-5-nitrothiazole to yield Nitazoxanide.

Detailed Protocol for Nitazoxanide Synthesis:

Materials:

  • 2-Amino-5-nitrothiazole

  • O-Acetylsalicyloyl chloride

  • Triethylamine

  • Dichloromethane

Procedure:

  • To a stirred solution of 2-amino-5-nitrothiazole in dichloromethane, add O-acetylsalicyloyl chloride.

  • Slowly add triethylamine to the mixture and stir at 40-50°C for 2 hours.

  • Monitor the reaction by HPLC to confirm the consumption of the starting materials.

  • After the reaction is complete, add water to the mixture and stir to induce crystallization.

  • Filter the resulting solid, wash with water, and dry to obtain Nitazoxanide.[3]

Broad-Spectrum Biological Activity

Nitrophenylthiazole derivatives exhibit a wide array of biological activities, making them attractive candidates for drug development in various therapeutic areas. The presence of the nitro group is often crucial for their pharmacological effects.[4]

Antimicrobial Activity

Nitrophenylthiazoles have demonstrated potent activity against a broad range of microorganisms, including:

  • Anaerobic Bacteria: These compounds are particularly effective against anaerobic bacteria, with minimum inhibitory concentrations (MICs) that are often lower than those of commonly used antibiotics.[4]

  • Gram-Positive and Gram-Negative Bacteria: Various derivatives have shown significant activity against both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli, Pseudomonas aeruginosa) bacteria.[5][6]

  • Parasites: The foundational use of nitrophenylthiazoles was in treating parasitic infections, and they remain important agents against various protozoa and helminths.[2]

  • Viruses: Nitazoxanide has demonstrated antiviral activity against a range of viruses, including influenza, rotavirus, and coronaviruses.

Table 1: Selected Antimicrobial Activity of Nitrophenylthiazole Derivatives (MIC in µg/mL)

Compound/DerivativeStaphylococcus aureusEscherichia coliPseudomonas aeruginosaReference
Benzonaptho- and tolyl-substituted derivatives10-20--[7]
2-[(2-nitro-1-phenylpropyl)thiomethyl]benzimidazole (2h, 2i)4.80x10⁻³--[8]
Benzothiazole derivative 8a, 8c (nitro substituted)-0.09-0.180.09-0.18[9]
2-Arylbenzothiazole analogues 25a, 25b, 25c---[9]
Anticancer Activity

Recent research has highlighted the potential of nitrophenylthiazole derivatives as anticancer agents. They have been shown to inhibit the proliferation of various cancer cell lines, including breast, lung, colon, and cervical cancer.[10][11]

Table 2: Selected Anticancer Activity of Nitrophenylthiazole Derivatives (IC50 in µM)

Compound/DerivativeMCF-7 (Breast)A549 (Lung)HeLa (Cervical)SW-480 (Colon)Reference
Compound 5c--17.31-[10]
Pyrazolyl-thiazole/thiazolidinone 16a, 16b, 18f0.73–6.251.64–14.3--[12]
Ciminalum–thiazolidinone hybrid 2h<0.01-0.02--<0.01-0.02[11]
Nitroimidazole derivative 11b, 21-23b (hypoxic)---4.69-11.56 (HCT116)[13]

Mechanism of Action: A Multi-pronged Approach

The biological effects of nitrophenylthiazole compounds are often attributed to a multi-targeted mechanism of action, with the nitro group playing a central role.

Bioreductive Activation and Oxidative Stress

A key aspect of the antimicrobial activity of nitroaromatic compounds is their intracellular reduction. In anaerobic bacteria and some parasites, the nitro group is reduced by microbial enzymes, such as pyruvate-ferredoxin oxidoreductase, to form a toxic nitro radical anion.[14][15] This radical can then undergo further reactions to generate other reactive nitrogen species, leading to oxidative stress, DNA damage, and ultimately, cell death.[15][16] This selective activation in anaerobic environments contributes to their efficacy and reduced toxicity in the host.

Bioreduction_Pathway Nitrophenylthiazole Nitrophenylthiazole (R-NO2) Reduction Microbial Nitroreductases Nitrophenylthiazole->Reduction Radical Nitro Radical Anion (R-NO2•−) Reduction->Radical ROS Reactive Oxygen Species Radical->ROS CellDamage Cellular Damage (DNA, Proteins, Lipids) ROS->CellDamage CellDeath Cell Death CellDamage->CellDeath

Caption: Bioreductive activation pathway of nitrophenylthiazole compounds.

Inhibition of Key Signaling Pathways

In the context of cancer, nitrophenylthiazole derivatives have been shown to inhibit critical signaling pathways involved in cell proliferation, survival, and angiogenesis. Several studies have demonstrated that these compounds can act as inhibitors of protein kinases, which are key regulators of cellular signaling.

One important target is the Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) , a receptor tyrosine kinase that plays a crucial role in angiogenesis, the formation of new blood vessels that supply tumors with nutrients.[17] By inhibiting VEGFR-2, nitrophenylthiazole derivatives can disrupt tumor growth and metastasis.

Furthermore, these compounds have been implicated in the modulation of the PI3K/AKT/mTOR signaling pathway .[18] This pathway is frequently dysregulated in cancer and controls essential cellular processes such as cell growth, proliferation, and survival. Inhibition of this pathway can lead to apoptosis (programmed cell death) in cancer cells.

Signaling_Inhibition cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus VEGFR2 VEGFR-2 PI3K PI3K VEGFR2->PI3K AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation, Survival, Angiogenesis mTOR->Proliferation Nitrophenylthiazole Nitrophenylthiazole Derivative Nitrophenylthiazole->VEGFR2 Inhibition Nitrophenylthiazole->PI3K Inhibition

Caption: Simplified diagram of nitrophenylthiazole derivatives inhibiting key cancer signaling pathways.

Future Directions and Conclusion

The rich history and diverse biological activities of nitrophenylthiazole compounds underscore their continued importance in drug discovery and development. Future research will likely focus on:

  • Design and synthesis of novel derivatives: The development of new analogues with improved potency, selectivity, and pharmacokinetic properties.

  • Elucidation of novel mechanisms of action: A deeper understanding of the molecular targets and signaling pathways modulated by these compounds.

  • Expansion into new therapeutic areas: Investigating the potential of nitrophenylthiazoles in treating a wider range of diseases, including inflammatory disorders and neurodegenerative conditions.

References

  • 2-Amino-5-Nitrothiazole | C3H3N3O2S | CID 8486. PubChem. [Link]

  • Synthesis of novel 2-amino thiazole derivatives. Der Pharma Chemica. [Link]

  • IC 50 values on different cell lines for the compounds 5a-k, 8, and 9a-f. ResearchGate. [Link]

  • The Diverse Biological Activity of Recently Synthesized Nitro Compounds. MDPI. [Link]

  • Synthesis of Novel Nitro Substituted Benzothiazole Derivatives and Antibacterial activity against Pseudomonas aeruginosa. ResearchGate. [Link]

  • Preparation method of nitazoxanide. Eureka | Patsnap. [Link]

  • Design, Synthesis and Cytotoxicity Screening of New Thiazole Derivatives as Potential Anticancer Agents through VEGFR-2 Inhibition. MDPI. [Link]

  • Antibacterial activities of nitrothiazole derivatives. PubMed. [Link]

  • Synthesis and anticancer activity evaluation of 5-[2-chloro-3-(4-nitrophenyl)-2-propenylidene]-4-thiazolidinones. NIH. [Link]

  • Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. NIH. [Link]

  • Synthesis and Anticancer Activity Evaluation of 5-[2-Chloro-3-(4-nitrophenyl)-2-propenylidene]-4-thiazolidinones. NIH. [Link]

  • Antimicrobial activity results (MIC, µg/mL) of the newly synthesized compounds with the standard drugs. ResearchGate. [Link]

  • The MIC values (µM) of 2-[(2-nitro-1-phenylethyl)thiomethyl]benzimidazole (1a-h) and 2-[(2-nitro-1-phenylpropyl)thiomethyl]benzimidazole (2a-i) derivatives. ResearchGate. [Link]

  • The anticancer IC50 values of synthesized compounds against 3 cell lines. ResearchGate. [Link]

  • IC 50 values of samples showing anticancer activity against different cancer cell lines studied. ResearchGate. [Link]

  • anticancer IC 50 values of the eight compounds using MTT assay against the human breast cancer cells. ResearchGate. [Link]

  • Antibacterial activity data in MIC (µg/mL). ResearchGate. [Link]

  • One-step synthesis method of nitazoxanid.
  • Antimicrobial Activity of Nitroaromatic Derivatives. Encyclopedia.pub. [Link]

  • The mechanism of action of nitro-heterocyclic antimicrobial drugs. Metabolic activation by micro-organisms. PubMed. [Link]

  • (PDF) Evaluation of antimicrobial activity of 2-[(2-nitro-1-phenylalkyl) thiomethyl]benzimidazole derivatives. ResearchGate. [Link]

  • New pyrazolyl-thiazolidinone/thiazole derivatives as celecoxib/dasatinib analogues with selective COX-2, HER-2 and EGFR inhibitory effects: design, synthesis, anti-inflammatory/anti-proliferative activities, apoptosis, molecular modelling and ADME studies. NIH. [Link]

  • A kind of preparation method of nitazoxanide.
  • Nitroaromatic Antibiotics as Nitrogen Oxide Sources. NIH. [Link]

  • Recent insights into antibacterial potential of benzothiazole derivatives. NIH. [Link]

  • Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date. SpringerLink. [Link]

  • Nitroimidazole derivatives potentiated against tumor hypoxia: Design, synthesis, antitumor activity, molecular docking study, and QSAR study. PubMed. [Link]

  • Process for preparing nitazoxanide and its derivatives and use for the prevention or treatment of pathological conditions due to infection by viruses of the coronavirus type, and more particularly of the SARS-CoV-2 type.

Sources

Unlocking the Therapeutic Potential of Ethyl 2-(3-methyl-4-nitrophenyl)thiazole-4-carboxylate: A Technical Guide for Innovative Research

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview of the potential research applications of Ethyl 2-(3-methyl-4-nitrophenyl)thiazole-4-carboxylate, a synthetic heterocyclic compound belonging to the esteemed thiazole class. Drawing upon the extensive and diverse bioactivities of thiazole derivatives, this document outlines a strategic, multi-pronged research plan to investigate its therapeutic promise in oncology, inflammation, and neurodegenerative disorders. For each proposed application, we present a detailed scientific rationale grounded in the compound's structural motifs—the thiazole core and the 3-methyl-4-nitrophenyl substituent—and provide robust, field-proven experimental protocols to empower researchers in their quest for novel therapeutic agents. This guide is intended for researchers, scientists, and drug development professionals seeking to explore the untapped potential of this intriguing molecule.

Introduction: The Thiazole Scaffold as a Privileged Structure in Medicinal Chemistry

The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen atoms, is a cornerstone of medicinal chemistry. Its unique electronic properties and ability to participate in various non-covalent interactions have rendered it a "privileged structure" in drug discovery.[1][2] Thiazole-containing compounds exhibit a remarkable breadth of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral properties.[3][4] Several FDA-approved drugs, such as the anticancer agent Dasatinib and the antibiotic Sulfathiazole, feature a thiazole core, underscoring its clinical significance.[5]

Ethyl 2-(3-methyl-4-nitrophenyl)thiazole-4-carboxylate is a synthetic derivative that combines the versatile thiazole scaffold with a 3-methyl-4-nitrophenyl moiety. The nitrophenyl group is a well-known pharmacophore that can significantly influence a molecule's biological activity, often through electronic effects or by acting as a hydrogen bond acceptor.[1] This guide will delve into the potential therapeutic applications of this specific molecule, drawing logical inferences from the known bioactivities of structurally related compounds.

Potential Research Application I: Oncology

The anticancer potential of thiazole derivatives is well-documented, with many compounds exerting their effects through the inhibition of key oncogenic pathways.[3][6] We hypothesize that Ethyl 2-(3-methyl-4-nitrophenyl)thiazole-4-carboxylate may exhibit anticancer activity through one or more of the following mechanisms:

Rationale for Anticancer Investigation
  • Kinase Inhibition: Many thiazole-containing compounds are potent inhibitors of protein kinases, which are crucial regulators of cell growth, proliferation, and survival.[7][8] Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis, is a particularly attractive target for anticancer therapy.[9] The structural features of our target compound are consistent with those of known VEGFR-2 inhibitors.[9][10]

  • Tubulin Polymerization Inhibition: Disruption of microtubule dynamics is a clinically validated strategy for cancer treatment. Several 2-arylthiazole derivatives have been shown to inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis.[11]

  • Metabolic Reprogramming: Cancer cells often exhibit altered metabolism, characterized by increased glycolysis even in the presence of oxygen (the Warburg effect). Human lactate dehydrogenase A (hLDHA) is a key enzyme in this process, and its inhibition is a promising therapeutic strategy.[3] Thiazole-based inhibitors of hLDHA have been reported, suggesting a potential mechanism for our compound of interest.[3]

Proposed Experimental Workflow for Anticancer Evaluation

Caption: Proposed workflow for evaluating the anticancer potential of Ethyl 2-(3-methyl-4-nitrophenyl)thiazole-4-carboxylate.

Detailed Experimental Protocols

This protocol is adapted from standard procedures for in vitro anticancer drug screening.[12]

  • Cell Culture: Culture a panel of human cancer cell lines (e.g., MCF-7 [breast], A549 [lung], HCT116 [colon], and U87-MG [glioblastoma]) in appropriate media supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified 5% CO2 atmosphere.

  • Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Compound Treatment: Prepare a stock solution of Ethyl 2-(3-methyl-4-nitrophenyl)thiazole-4-carboxylate in DMSO. Serially dilute the compound in culture medium to achieve a range of final concentrations (e.g., 0.01 to 100 µM). Add the compound dilutions to the cells and incubate for 48-72 hours. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

  • MTT Assay: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours. The viable cells will reduce the yellow MTT to purple formazan crystals.

  • Data Analysis: Solubilize the formazan crystals with 150 µL of DMSO. Measure the absorbance at 570 nm using a microplate reader. Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration that inhibits 50% of cell growth).

This protocol is based on commercially available VEGFR-2 kinase assay kits.[13][14]

  • Reagent Preparation: Prepare a reaction buffer containing ATP and a suitable substrate for VEGFR-2 (e.g., poly(Glu, Tyr) 4:1).

  • Compound Incubation: In a 96-well plate, add the reaction buffer, recombinant human VEGFR-2 enzyme, and varying concentrations of Ethyl 2-(3-methyl-4-nitrophenyl)thiazole-4-carboxylate. Include a known VEGFR-2 inhibitor (e.g., Sorafenib) as a positive control.

  • Kinase Reaction: Initiate the reaction by adding ATP. Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

  • Detection: Stop the reaction and measure the amount of phosphorylated substrate. This can be done using a variety of methods, such as a luminescence-based assay (e.g., Kinase-Glo®) that quantifies the remaining ATP.

  • Data Analysis: Calculate the percentage of VEGFR-2 inhibition for each compound concentration and determine the IC50 value.

This protocol is based on commercially available tubulin polymerization assay kits.

  • Reagent Preparation: Reconstitute purified bovine tubulin in a polymerization buffer containing GTP.

  • Compound Incubation: In a 96-well plate, add the tubulin solution and varying concentrations of Ethyl 2-(3-methyl-4-nitrophenyl)thiazole-4-carboxylate. Include a known tubulin polymerization inhibitor (e.g., Colchicine) and a polymerization promoter (e.g., Paclitaxel) as controls.

  • Polymerization Measurement: Incubate the plate at 37°C and monitor the increase in absorbance at 340 nm over time using a plate reader. The increase in absorbance corresponds to the formation of microtubules.

  • Data Analysis: Plot the absorbance versus time for each concentration. Determine the effect of the compound on the rate and extent of tubulin polymerization.

Potential Research Application II: Anti-Inflammatory

Chronic inflammation is a key driver of numerous diseases, including arthritis, inflammatory bowel disease, and certain cancers. Thiazole derivatives have demonstrated significant anti-inflammatory properties, often by targeting key inflammatory mediators.

Rationale for Anti-Inflammatory Investigation
  • COX-2 Inhibition: Cyclooxygenase-2 (COX-2) is an enzyme that is upregulated during inflammation and is responsible for the production of prostaglandins, which are potent inflammatory mediators. The inhibition of COX-2 is the mechanism of action for many nonsteroidal anti-inflammatory drugs (NSAIDs). Thiazole-containing compounds have been identified as COX-2 inhibitors.

  • NF-κB Inhibition: Nuclear factor-kappa B (NF-κB) is a transcription factor that plays a central role in regulating the inflammatory response by controlling the expression of pro-inflammatory genes. The inhibition of the NF-κB signaling pathway is a major therapeutic goal in inflammatory diseases. Thiazole derivatives have been shown to inhibit NF-κB activation.

Proposed Experimental Workflow for Anti-Inflammatory Evaluation

Sources

Methodological & Application

Application Note: A Validated Protocol for the Synthesis of Ethyl 2-(3-methyl-4-nitrophenyl)thiazole-4-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note provides a comprehensive, step-by-step protocol for the synthesis of Ethyl 2-(3-methyl-4-nitrophenyl)thiazole-4-carboxylate, a substituted thiazole derivative of interest in medicinal chemistry and materials science. Thiazole rings are a cornerstone scaffold in numerous clinically approved drugs and pharmacologically active compounds, exhibiting a wide array of biological activities including anticancer, anti-inflammatory, and antimicrobial effects.[1][2] The protocol herein employs the robust and widely-utilized Hantzsch thiazole synthesis, a classic condensation reaction between an α-halocarbonyl compound and a thioamide.[2][3][4] We detail the preparation of the key precursors, 3-methyl-4-nitrothiobenzamide and ethyl bromopyruvate, followed by the final condensation, purification, and characterization of the target compound. This guide is designed for researchers in organic synthesis, drug discovery, and related fields, offering field-proven insights into reaction optimization, troubleshooting, and safety.

Introduction and Synthetic Strategy

The synthesis of substituted thiazoles is a pivotal task in modern synthetic chemistry due to their prevalence in biologically active molecules. The chosen synthetic route is the Hantzsch thiazole synthesis, which provides a reliable and high-yielding pathway to the desired 2,4-disubstituted thiazole core.[2][3] The overall strategy involves the reaction of 3-methyl-4-nitrothiobenzamide with ethyl bromopyruvate in a suitable solvent, typically a polar protic solvent like ethanol, to facilitate the cyclization and dehydration steps.

Overall Reaction Scheme:

The causality behind this choice rests on the high nucleophilicity of the sulfur atom in the thioamide, which readily attacks the electrophilic carbon of the α-bromoketone moiety in ethyl bromopyruvate.[3][5] The subsequent intramolecular cyclization and dehydration are typically facile, leading to the stable aromatic thiazole ring.

Reaction Mechanism: The Hantzsch Thiazole Synthesis

The Hantzsch synthesis proceeds via a well-established multi-step mechanism.[1][3] The process is initiated by a nucleophilic attack from the thioamide's sulfur atom onto the α-carbon of ethyl bromopyruvate, displacing the bromide ion. This is followed by an intramolecular cyclization where the nitrogen atom attacks the ketone carbonyl, forming a hydroxylated thiazoline intermediate. The final step is an acid-catalyzed dehydration, which yields the aromatic thiazole product.

Hantzsch_Mechanism Thioamide 3-Methyl-4-nitrothiobenzamide (Nucleophile) Intermediate1 Thioether Intermediate Thioamide->Intermediate1 Nucleophilic Attack (S on α-C) -Br⁻ EBP Ethyl Bromopyruvate (Electrophile) EBP->Intermediate1 Intermediate2 Hydroxylated Thiazoline Intermediate Intermediate1->Intermediate2 Intramolecular Cyclization (N on C=O) Product Ethyl 2-(3-methyl-4-nitrophenyl) thiazole-4-carboxylate Intermediate2->Product Dehydration -H₂O

Caption: Mechanism of the Hantzsch Thiazole Synthesis.

Preparation of Key Starting Materials

While some starting materials are commercially available, their synthesis or purification may be necessary to ensure high purity and optimal reaction yields.

Synthesis of 3-methyl-4-nitrothiobenzamide

This key precursor is synthesized from the corresponding amide, 3-methyl-4-nitrobenzamide, via thionation. Lawesson's reagent is a common and effective thionating agent for this transformation.

  • Protocol:

    • In a flame-dried round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve 3-methyl-4-nitrobenzamide (1.0 eq) in anhydrous toluene or dioxane.

    • Add Lawesson's reagent (0.5 eq) to the solution.

    • Heat the reaction mixture to reflux (approx. 110 °C for toluene) and monitor the reaction progress using Thin Layer Chromatography (TLC).

    • Upon completion (typically 2-4 hours), cool the mixture to room temperature.

    • Concentrate the mixture under reduced pressure to remove the solvent.

    • Purify the crude residue by column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield the pure thioamide.

Synthesis and Handling of Ethyl Bromopyruvate

Ethyl bromopyruvate is a potent lachrymator and should be handled with extreme care in a well-ventilated fume hood.[5][6] While commercially available, it can be synthesized by the bromination of ethyl pyruvate.[6][7]

  • Protocol:

    • Combine ethyl pyruvate (1.0 eq) and a suitable solvent like dry diethyl ether or chloroform in a three-necked flask fitted with a dropping funnel and protected from light.[6][7]

    • Cool the mixture in an ice bath (0-5 °C).

    • Slowly add bromine (1.0 eq) dropwise while stirring vigorously, maintaining the low temperature.

    • After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 2-3 hours.

    • Wash the organic phase sequentially with saturated sodium bicarbonate solution and brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain crude ethyl bromopyruvate, which can be purified by vacuum distillation.[7]

Detailed Experimental Protocol: Hantzsch Synthesis

This section details the definitive procedure for the condensation reaction.

Reagents and Materials
Reagent/MaterialMolar Mass ( g/mol )Quantity (mmol)Mass/VolumeNotes
3-methyl-4-nitrothiobenzamide196.2310.01.96 gSynthesized as per Sec. 3.1
Ethyl Bromopyruvate195.0110.5 (1.05 eq)1.35 mLHandle in fume hood.[5]
Ethanol (Absolute)46.07-50 mLReaction solvent.
Sodium Bicarbonate (Sat. Soln.)84.01-~30 mLFor work-up.
Ethyl Acetate88.11-~100 mLFor extraction.
Anhydrous Sodium Sulfate142.04-As neededDrying agent.
Silica Gel (230-400 mesh)--As neededFor chromatography.
Step-by-Step Procedure
  • Reaction Setup: To a 100 mL round-bottom flask equipped with a reflux condenser and magnetic stir bar, add 3-methyl-4-nitrothiobenzamide (1.96 g, 10.0 mmol).

  • Dissolution: Add 50 mL of absolute ethanol and stir the mixture until the thioamide is fully dissolved. Gentle warming may be required.

  • Reagent Addition: Carefully add ethyl bromopyruvate (1.35 mL, 10.5 mmol) to the solution dropwise using a syringe.

  • Reaction: Heat the reaction mixture to reflux (approximately 78 °C) and maintain this temperature.

  • Monitoring: Monitor the reaction's progress using TLC (e.g., with a 3:1 Hexane:Ethyl Acetate mobile phase). The reaction is typically complete within 4-6 hours.

  • Work-up: Once the reaction is complete, cool the flask to room temperature. Remove the ethanol under reduced pressure using a rotary evaporator.

  • Extraction: Dissolve the resulting residue in ethyl acetate (50 mL) and transfer it to a separatory funnel. Wash the organic layer with saturated sodium bicarbonate solution (2 x 15 mL) and then with brine (1 x 20 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the filtrate under reduced pressure to obtain the crude product as a solid.

  • Purification: Purify the crude solid by recrystallization from a suitable solvent system (e.g., ethanol/water) or by flash column chromatography on silica gel to afford the pure Ethyl 2-(3-methyl-4-nitrophenyl)thiazole-4-carboxylate.

Characterization and Expected Results

The final product should be characterized to confirm its identity and purity.

  • Appearance: Expected to be a yellow or off-white solid.

  • Yield: Typical yields for this reaction range from 75% to 85% after purification.

  • Melting Point: A sharp melting point should be observed for the pure compound.

  • Spectroscopic Data (Predicted):

    • ¹H NMR (CDCl₃, 400 MHz): δ ~8.0-8.2 (m, 2H, Ar-H), δ ~7.8 (s, 1H, Thiazole-H), δ ~7.4-7.5 (d, 1H, Ar-H), δ 4.4 (q, 2H, -OCH₂CH₃), δ 2.7 (s, 3H, Ar-CH₃), δ 1.4 (t, 3H, -OCH₂CH₃).

    • ¹³C NMR (CDCl₃, 101 MHz): δ ~168 (C=O, ester), δ ~162 (C, thiazole C2), δ ~150 (C, thiazole C4), δ ~148, 138, 135, 130, 125, 123 (Ar-C), δ ~118 (C, thiazole C5), δ 61.5 (-OCH₂), δ 20.5 (Ar-CH₃), δ 14.5 (-CH₃).

    • Mass Spectrometry (ESI+): Calculated for C₁₃H₁₂N₂O₄S, [M+H]⁺ expected around m/z 309.05.

Workflow and Troubleshooting

Experimental Workflow Diagram

Workflow start_node Start: Reagent Preparation step1 step1 start_node->step1 Dissolve Thioamide in Ethanol end_node End: Pure Product Characterization decision decision step3 step3 decision->step3 Incomplete step4 step4 decision->step4 Complete step2 step2 step1->step2 Add Ethyl Bromopyruvate step2->step3 Reflux Reaction Mixture (4-6 hours) step3->decision Monitor by TLC step5 step5 step4->step5 Solvent Removal (Rotary Evaporation) step6 step6 step5->step6 Aqueous Work-up & Extraction step7 step7 step6->step7 Dry & Concentrate Crude Product step8 step8 step7->step8 Purification (Recrystallization or Chromatography) step8->end_node

Caption: Overall experimental workflow for the synthesis.

Troubleshooting Guide
ProblemPossible Cause(s)Suggested Solution(s)
Low or No Product Formation 1. Impure starting materials. 2. Insufficient reaction time or temperature. 3. Degradation of ethyl bromopyruvate.1. Recrystallize/purify thioamide; use freshly distilled ethyl bromopyruvate. 2. Increase reflux time and re-check TLC. Ensure reaction temperature is maintained. 3. Store ethyl bromopyruvate at 2-8°C and protect from light.[5]
Multiple Spots on TLC 1. Incomplete reaction. 2. Formation of side products. 3. Decomposition of product or reagents.1. Continue refluxing the reaction. 2. Optimize reaction temperature; ensure slow addition of ethyl bromopyruvate. 3. Perform the reaction under an inert atmosphere (N₂ or Ar).
Difficulty in Purification 1. Product and impurities have similar polarity. 2. Product is an oil instead of a solid.1. Try a different solvent system for column chromatography or attempt recrystallization from various solvents. 2. Attempt to induce crystallization by scratching the flask or seeding with a crystal. If it remains an oil, purification by chromatography is necessary.

Safety and Handling

  • Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and appropriate chemical-resistant gloves.

  • Ethyl Bromopyruvate: This compound is a strong lachrymator and is corrosive. All manipulations must be performed in a certified chemical fume hood.[5][6]

  • Solvents: Ethanol and ethyl acetate are flammable. Avoid open flames and use heating mantles for refluxing.

  • Waste Disposal: Dispose of all chemical waste according to institutional and local environmental regulations.

References

  • Sigma-Aldrich. Ethyl 2-(3-nitrophenyl)
  • ResearchGate. Reaction mechanism of Hantzsch thiazole synthesis.
  • Google Patents.
  • Google Patents. CN104447348A - Method for preparing 3-methyl-4-nitrobenzoic acid by oxidizing with nitric acid.
  • Google Patents. WO2016046836A2 - A novel process for preparation of ethyl 2-(4-hydroxy-3-nitrophenyl)
  • Google Patents. WO2012032528A2 - Improved process to prepare ethyl 4-methyl-2-(4-(2-methylpropyloxy)-3-cyanophenyl)
  • Google Patents. CN104356022A - Synthetic method of N-methyl-4-(methyl amino)-3-nitrobenzamide.
  • Scribd. Hantzsch Thiazole Synthesis 2010.
  • Google Patents.
  • NIH National Center for Biotechnology Information. Synthesis, crystal structure, Hirshfeld surface investigation and comparative DFT studies of ethyl 2-[2-(2-nitrobenzylidene)
  • NIH National Center for Biotechnology Information.
  • Sigma-Aldrich.
  • Patsnap. Preparation method of 3-methyl-4-nitrobenzoic acid.
  • Chemical Synthesis Database.
  • Organic Chemistry Portal. Thiazole synthesis.
  • RSC Education.
  • Sigma-Aldrich. Ethyl 2-(4-methylphenyl)
  • Guidechem.
  • ResearchGate. Synthesis, characterization and antimicrobial activity of ethyl 2-(3-formyl-4-((4-hydroxy- 2-oxo-2H-chromen-3-yl)-alkoxy-)phenyl)
  • Benchchem.
  • NIH PubChem. 3-Methyl-4-nitrobenzamide.

Sources

Application Notes and Protocols for the Antimicrobial Screening of Ethyl 2-(3-methyl-4-nitrophenyl)thiazole-4-carboxylate Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The escalating crisis of antimicrobial resistance (AMR) necessitates the urgent discovery and development of novel therapeutic agents.[1][2] Heterocyclic compounds, particularly those containing a thiazole scaffold, represent a promising avenue for research due to their diverse biological activities and presence in numerous approved drugs.[2][3][4] This application note provides a comprehensive, field-proven guide for the systematic antimicrobial screening of a specific class of compounds: Ethyl 2-(3-methyl-4-nitrophenyl)thiazole-4-carboxylate derivatives. We present detailed, step-by-step protocols for determining key antimicrobial metrics, including the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC), while explaining the scientific rationale behind critical experimental choices to ensure data integrity and reproducibility.

Introduction: The Rationale for Screening Thiazole Derivatives

The thiazole ring is a privileged structure in medicinal chemistry, forming the core of various antimicrobial, anti-inflammatory, and anti-cancer agents.[3][4] Its unique electronic properties and ability to form hydrogen bonds allow for potent interactions with biological targets.[4] The derivatization of the ethyl 2-phenylthiazole-4-carboxylate core, specifically with a 3-methyl-4-nitrophenyl substituent at the 2-position, is a strategic design choice. The nitro group, being a strong electron-withdrawing moiety, can significantly modulate the electronic character of the entire molecule, potentially enhancing its interaction with microbial targets and improving its ability to permeate cell membranes.[4]

This guide provides researchers with robust, standardized methodologies to quantitatively assess the antimicrobial potential of these novel derivatives against a panel of clinically relevant microorganisms. Adherence to these protocols will generate reliable and comparable data, crucial for structure-activity relationship (SAR) studies and identifying lead candidates for further development.[5]

Core Concepts in Antimicrobial Susceptibility Testing (AST)

The objective of in-vitro AST is to determine the effectiveness of a compound against a specific microorganism.[6][7] This is quantified primarily by two parameters:

  • Minimum Inhibitory Concentration (MIC): Defined as the lowest concentration of an antimicrobial agent that prevents the visible in-vitro growth of a microorganism after overnight incubation.[8][9][10] It is the primary measure of a compound's potency.

  • Minimum Bactericidal Concentration (MBC): This is the lowest concentration of an antimicrobial agent required to kill a particular bacterium, typically defined as the concentration that achieves a ≥99.9% reduction in the initial bacterial inoculum.[11][12][13][14] The MBC test distinguishes between bacteriostatic agents (which inhibit growth) and bactericidal agents (which kill the organism).

Essential Materials and Reagents

Successful and reproducible screening requires high-quality, standardized materials.

  • Test Compounds: Ethyl 2-(3-methyl-4-nitrophenyl)thiazole-4-carboxylate derivatives, synthesized and purified to >95% purity.

  • Solvent: Dimethyl sulfoxide (DMSO), sterile, cell culture grade.

    • Scientist's Note: DMSO is the solvent of choice for its ability to dissolve a wide range of organic compounds and its miscibility with aqueous culture media. However, its concentration in the final assay wells should be kept low (typically ≤1%) to avoid solvent-induced toxicity to the microbes.

  • Reference Strains (Quality Control):

    • Gram-positive bacteria: Staphylococcus aureus (e.g., ATCC 29213), Bacillus subtilis (e.g., ATCC 6633)

    • Gram-negative bacteria: Escherichia coli (e.g., ATCC 25922), Pseudomonas aeruginosa (e.g., ATCC 27853)

    • Fungi: Candida albicans (e.g., ATCC 90028)

  • Standard Antibiotics (Controls): Ciprofloxacin, Ampicillin, Norfloxacin (for bacteria), Fluconazole (for fungi).

  • Growth Media:

    • Cation-Adjusted Mueller-Hinton Broth (CAMHB) and Mueller-Hinton Agar (MHA) for bacterial testing.[13][15]

    • RPMI-1640 Medium with L-glutamine, buffered with MOPS, for fungal testing.

    • Tryptic Soy Broth (TSB) or Brain Heart Infusion (BHI) for preparing bacterial inocula.

  • Reagents: Sterile 0.85% saline, McFarland 0.5 turbidity standard.

  • Labware: Sterile 96-well flat-bottom microtiter plates, petri dishes (90 mm and 150 mm), serological pipettes, multichannel pipettes, sterile pipette tips, sterile cotton swabs, incubator (35-37°C), microplate reader (optional, for OD measurements).

Protocol I: Preparation of Inoculum and Test Compounds

Objective: To prepare a standardized microbial suspension and serial dilutions of the test compounds, a critical step for ensuring inter-assay consistency.[16]

4.1. Microbial Inoculum Standardization

  • Activate Culture: From a stock culture, streak the test microorganism onto a non-selective agar plate (e.g., Tryptic Soy Agar) and incubate for 18-24 hours at 37°C.

  • Prepare Suspension: Select 3-5 well-isolated colonies of the same morphological type. Touch the top of each colony with a sterile loop or swab.

  • Standardize Turbidity: Suspend the colonies in a tube of sterile saline. Mix vigorously to create a smooth suspension. Adjust the turbidity of the suspension to match a 0.5 McFarland standard by adding more bacteria or more saline. This standard corresponds to approximately 1.5 x 10⁸ CFU/mL.

    • Expert Insight: Visual comparison against a McFarland standard is acceptable, but for higher precision, use a nephelometer.[17][18] The inoculum must be used within 15 minutes of standardization to maintain the correct density.[19]

  • Final Dilution: Dilute the standardized suspension in the appropriate broth (e.g., CAMHB) to achieve a final target concentration of approximately 5 x 10⁵ CFU/mL in the assay wells.

4.2. Test Compound Preparation

  • Stock Solution: Prepare a stock solution of each thiazole derivative at a high concentration (e.g., 10 mg/mL or 100 mM) in 100% DMSO. Ensure complete dissolution.

  • Working Solution: Create an intermediate working solution from the stock. For example, dilute the stock solution in the appropriate sterile broth (CAMHB) to twice the highest concentration to be tested (e.g., if the highest test concentration is 128 µg/mL, prepare a working solution at 256 µg/mL).

Protocol II: Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This method is the gold standard for quantitative susceptibility testing.[17][20][21][22] It determines the lowest compound concentration that inhibits microbial growth.

5.1. Assay Plate Setup

  • Dispense Media: Add 100 µL of sterile CAMHB to all wells of a 96-well microtiter plate.

  • Add Compound: Add 100 µL of the 2x working compound solution to the wells in Column 1. The total volume in Column 1 is now 200 µL.

  • Serial Dilution: Using a multichannel pipette, mix the contents of Column 1 by pipetting up and down. Transfer 100 µL from Column 1 to Column 2. Repeat this 2-fold serial dilution process across the plate to Column 10. Discard 100 µL from Column 10. Do not add compound to Columns 11 and 12.

  • Control Wells:

    • Column 11: Growth Control (100 µL broth + 100 µL of final bacterial inoculum, no compound).

    • Column 12: Sterility Control (200 µL of sterile broth only, no bacteria).

  • Inoculation: Add 100 µL of the final diluted bacterial inoculum (prepared in step 4.1.4) to wells in Columns 1 through 11. The final volume in each well will be 200 µL. This step dilutes the compound concentrations by half, achieving the desired final test concentrations.

    • Self-Validation Check: The final concentration of DMSO in each well should be ≤1% to prevent solvent interference.

5.2. Incubation and Reading

  • Incubation: Cover the plate with a lid, seal with paraffin film to prevent evaporation, and incubate at 37°C for 18-24 hours in an ambient air incubator.[19]

  • Reading the MIC: The MIC is the lowest concentration of the compound at which there is no visible growth (i.e., the first clear well). The growth control (Column 11) must show distinct turbidity, and the sterility control (Column 12) must remain clear.

Below is a DOT language script to visualize the Broth Microdilution workflow.

MIC_Workflow cluster_prep Preparation cluster_plate 96-Well Plate Assay cluster_analysis Analysis prep_bacteria Standardize Bacterial Inoculum to 0.5 McFarland add_inoculum Inoculate Wells (1-11) with 100µL Bacteria prep_bacteria->add_inoculum prep_compound Prepare 2x Compound Working Solution add_compound Add 100µL of 2x Compound to Column 1 prep_compound->add_compound add_media Add 100µL Broth to All Wells add_media->add_compound serial_dilute Perform 2-Fold Serial Dilution (Column 1 to 10) add_compound->serial_dilute serial_dilute->add_inoculum incubate Incubate at 37°C for 18-24h add_inoculum->incubate read_mic Read MIC: Lowest Concentration with No Visible Growth incubate->read_mic

Caption: Conceptual diagram showing how MBC is determined from MIC results.

Data Presentation and Interpretation

Organize the screening data in a clear, tabular format to facilitate comparison and SAR analysis.

Table 1: Example Antimicrobial Activity Data for Thiazole Derivatives

Compound IDOrganismMIC (µg/mL)MBC (µg/mL)MBC/MIC RatioInterpretation
Derivative A S. aureus16322Bactericidal
E. coli64>256>4Bacteriostatic
Derivative B S. aureus8162Bactericidal
E. coli32642Bactericidal
Ciprofloxacin S. aureus0.512Bactericidal
(Control)E. coli0.250.52Bactericidal

Interpretation Guidelines:

  • Potency: Lower MIC values indicate higher antimicrobial potency.

  • Spectrum: Activity against both Gram-positive and Gram-negative bacteria indicates a broad spectrum.

  • Bactericidal vs. Bacteriostatic: The MBC/MIC ratio is a critical indicator. A ratio of ≤4 is generally considered bactericidal, while a ratio >4 suggests bacteriostatic activity. [11][14]* Clinical Relevance: Compare MIC values to established breakpoints from regulatory bodies like the Clinical and Laboratory Standards Institute (CLSI) or the European Committee on Antimicrobial Susceptibility Testing (EUCAST) to assess potential clinical utility. [23][24]

References

  • Antimicrobial Activity and Synthesis of Thiazole Derivatives: A Recent Update. (2023). Journal of Chemical Reviews.
  • Synthesis and Antimicrobial Activity of New Heteroaryl(aryl) Thiazole Derivatives Molecular Docking Studies. (2022). MDPI.
  • Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. (2023). Protocols.io.
  • The Potential of Thiazole Derivatives as Antimicrobial Agents. (2022). MDPI.
  • Antibacterial Activity of Thiazole and its Derivatives: A Review. (2021). Biointerface Research in Applied Chemistry.
  • Antimicrobial Activity and Synthesis of Thiazole Derivatives: A Recent Update. (2025).
  • Antimicrobial Susceptibility Testing. (2024).
  • Synthesis and Antimicrobial Evaluation of Certain Novel Thiazoles. (N.A.). PMC - NIH.
  • Minimum bactericidal concentr
  • Determination of minimum inhibitory concentrations. (2001). Journal of Antimicrobial Chemotherapy.
  • Kirby-Bauer Disk Diffusion Susceptibility Test Protocol. (2009). American Society for Microbiology.
  • MIC determination by broth micro dilution using Sensititre plates from Thermo Scientific. (N.A.). FWD AMR-RefLabCap.
  • The minimum bactericidal concentration of antibiotics. (2024). BMG Labtech.
  • ANTIMICROBIAL SUSCEPTIBILITY TESTING. (2025). bioMerieux.
  • Minimum inhibitory concentr
  • Disk diffusion method. (2004). SEAFDEC/AQD Institutional Repository.
  • Thiazole-based analogues as potential antibacterial agents against methicillin-resistant Staphylococcus aureus (MRSA)
  • Determination of antimicrobial resistance by disk diffusion. (2022). FWD AMR-RefLabCap.
  • Minimum Bactericidal Concentration (MBC) Test. (N.A.).
  • Clinical Breakpoint Tables. (2021). EUCAST.
  • MIC Determination By Microtitre Broth Dilution Method. (N.A.). Hancock Lab.
  • How-to guide: Minimum Inhibitory Concentr
  • Antimicrobial Susceptibility Testing | Area of Focus. (N.A.). CLSI.
  • Minimum Bactericidal Concentration (MBC) Test. (N.A.).
  • How to do a Kirby Bauer Disk Diffusion Antimicrobial Susceptibility Test. (2024). Hardy Diagnostics.
  • LABORATORY METHODOLOGIES FOR BACTERIAL ANTIMICROBIAL SUSCEPTIBILITY TESTING. (N.A.). WOAH.
  • Broth Microdilution assay - How to determine the MIC (Minimum Inhibitory Concentr
  • Broth Dilution Method for MIC Determin
  • Broth microdilution protocol for determining antimicrobial susceptibility of Legionella pneumophila to clinically relevant antimicrobials. (N.A.). UKHSA Research Portal.

Sources

Application Notes & Protocols: High-Throughput Screening of Thiazole Compounds for Anti-inflammatory Activity

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This comprehensive guide provides a strategic framework and detailed experimental protocols for evaluating the anti-inflammatory potential of novel thiazole-containing compounds. Thiazole and its derivatives represent a critical class of heterocyclic compounds with a wide range of pharmacological activities, including potent anti-inflammatory effects.[1] This document is designed for researchers in drug discovery and development, offering a tiered approach to screening that begins with target-specific enzyme inhibition assays and progresses to more complex cell-based models of inflammation. We detail the rationale behind assay selection, provide step-by-step protocols for key assays including cyclooxygenase (COX-1/COX-2) and 5-lipoxygenase (5-LOX) inhibition, and outline methods for assessing effects on pro-inflammatory cytokine production in murine macrophages.

Introduction: The Rationale for Targeting Inflammation with Thiazole Compounds

Inflammation is a fundamental biological response to harmful stimuli, such as pathogens or damaged cells.[2] While acute inflammation is a protective and restorative process, chronic, unresolved inflammation is a key pathological driver of numerous diseases, including rheumatoid arthritis, inflammatory bowel disease, and certain cancers.[3] The inflammatory cascade is orchestrated by a complex network of signaling pathways and molecular mediators. Key among these are the enzymatic pathways responsible for producing prostaglandins and leukotrienes from arachidonic acid—the cyclooxygenase (COX) and lipoxygenase (LOX) pathways, respectively.[3]

Many existing non-steroidal anti-inflammatory drugs (NSAIDs) function by inhibiting COX enzymes.[4] However, non-selective inhibition of both the constitutive COX-1 isoform and the inducible COX-2 isoform can lead to significant gastrointestinal side effects.[4] Thiazole derivatives have emerged as a promising scaffold in medicinal chemistry due to their diverse biological activities.[5] Several established anti-inflammatory drugs, such as Meloxicam and Fanetizole, feature a thiazole ring, highlighting the therapeutic potential of this heterocycle.[1] The development of novel thiazole compounds is often aimed at achieving greater selectivity for COX-2 or targeting other key inflammatory mediators and signaling pathways, such as 5-LOX, tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and the master inflammatory regulator, Nuclear Factor-kappa B (NF-κB).[3][6]

This guide provides the necessary protocols to systematically evaluate the efficacy of novel thiazole derivatives against these high-value targets.

Key Inflammatory Pathways & Drug Targets

A successful screening campaign requires a deep understanding of the underlying molecular mechanisms. The primary targets for many anti-inflammatory thiazole compounds fall within two major cascades: the Arachidonic Acid Cascade and pro-inflammatory cytokine signaling pathways.

2.1 The Arachidonic Acid Cascade: COX and LOX Enzymes

When a cell is stimulated by inflammatory signals, phospholipase A2 releases arachidonic acid (AA) from the cell membrane. AA is then metabolized by two major enzymatic pathways:

  • Cyclooxygenase (COX) Pathway: COX enzymes (COX-1 and COX-2) convert AA into prostaglandin H2 (PGH2), the precursor for various prostaglandins and thromboxanes that mediate pain, fever, and inflammation.[3] Selective inhibition of COX-2 is a desirable therapeutic strategy to reduce inflammation while minimizing side effects associated with COX-1 inhibition.[7]

  • Lipoxygenase (LOX) Pathway: The 5-LOX enzyme converts AA into leukotrienes, which are potent mediators of inflammation, particularly in asthma and allergic responses.[3][8] Compounds that inhibit 5-LOX can offer a distinct therapeutic advantage, especially for inflammatory conditions where leukotrienes play a major role.

Arachidonic_Acid_Cascade cluster_cox COX Pathway cluster_lox LOX Pathway membrane Membrane Phospholipids pla2 Phospholipase A2 (Stimulated by Injury/Signal) membrane->pla2 aa Arachidonic Acid (AA) pla2->aa cox COX-1 / COX-2 aa->cox NSAIDs Thiazoles lox 5-Lipoxygenase (5-LOX) aa->lox LOX Inhibitors Thiazoles pgh2 Prostaglandin H2 (PGH2) cox->pgh2 pgs Prostaglandins (PGE2, etc.) Thromboxanes pgh2->pgs inflammation_pain Inflammation, Pain, Fever pgs->inflammation_pain hpete 5-HPETE lox->hpete leukotrienes Leukotrienes (LTB4, etc.) hpete->leukotrienes inflammation_asthma Inflammation, Asthma leukotrienes->inflammation_asthma

Figure 1: The Arachidonic Acid Cascade.

2.2 Pro-inflammatory Signaling: NF-κB and p38 MAPK Pathways

The expression of key inflammatory proteins, including COX-2, TNF-α, and IL-6, is tightly controlled by intracellular signaling cascades.

  • NF-κB Pathway: The Nuclear Factor-kappa B (NF-κB) is a master transcription factor that orchestrates the expression of hundreds of genes involved in inflammation and immunity.[6][9] In resting cells, NF-κB is held inactive in the cytoplasm by an inhibitor protein, IκBα. Inflammatory stimuli, such as lipopolysaccharide (LPS), trigger a cascade that leads to the degradation of IκBα, allowing NF-κB to translocate to the nucleus and activate gene transcription.[10][11] Inhibition of this pathway is a major goal of anti-inflammatory drug discovery.

NFkB_Pathway cluster_cyto CYTOPLASM cluster_nuc lps LPS tlr4 TLR4 Receptor lps->tlr4 ikk IKK Complex (Activated) tlr4->ikk Signaling Cascade ikb_nfkb IκBα - p65/p50 (Inactive Cytoplasmic Complex) ikk->ikb_nfkb Phosphorylates IκBα ikb_p P-IκBα (Phosphorylated) ikk->ikb_p proteasome Proteasomal Degradation ikb_p->proteasome Ubiquitination ikb_p->proteasome nfkb p65/p50 (Active NF-κB) ikb_p->nfkb Releases NF-κB nucleus NUCLEUS nfkb->nucleus Translocation gene Target Gene Promoters (COX-2, TNF-α, IL-6) nfkb->gene Binds DNA transcription Gene Transcription

Figure 2: The Canonical NF-κB Signaling Pathway.

  • p38 MAPK Pathway: The p38 mitogen-activated protein kinase (MAPK) pathway is another critical signaling route activated by cellular stress and inflammatory cytokines.[12] Activation of p38 MAPK enhances the stability and translation of mRNAs for inflammatory mediators like TNF-α and COX-2, making it a key therapeutic target.[13][14]

Experimental Design & Screening Strategy

A robust screening cascade is essential for efficiently identifying and validating promising lead compounds. We recommend a tiered approach that increases in biological complexity at each stage.

Screening_Workflow library Thiazole Compound Library tier1 Tier 1: Primary Screening In Vitro Enzyme Assays library->tier1 cox_assay COX-1/COX-2 Inhibition Assay tier1->cox_assay lox_assay 5-LOX Inhibition Assay tier1->lox_assay tier2 Tier 2: Secondary Screening Cell-Based Assays cox_assay->tier2 Active 'Hits' lox_assay->tier2 Active 'Hits' cytotoxicity Cytotoxicity Assay (MTT/MTS) (Counter-screen) tier2->cytotoxicity raw_cells RAW 264.7 Macrophage Model tier2->raw_cells tier3 Tier 3: Lead Optimization cytotoxicity->tier3 Validated 'Leads' lps_stim LPS Stimulation raw_cells->lps_stim cytokine_assay Cytokine Measurement (TNF-α, IL-6 by ELISA) lps_stim->cytokine_assay cytokine_assay->tier3 Validated 'Leads' sar Structure-Activity Relationship (SAR) Studies tier3->sar invivo In Vivo Models (e.g., Carrageenan-induced paw edema) tier3->invivo

Figure 3: Recommended Screening Workflow.

  • Tier 1: Primary Screening (In Vitro Enzyme Assays): Screen the compound library against isolated COX-1, COX-2, and 5-LOX enzymes. This approach is rapid, cost-effective, and directly measures the interaction between the compound and its molecular target. It allows for the early identification of potent inhibitors and determination of COX-2 selectivity.[4][15]

  • Tier 2: Secondary Screening (Cell-Based Assays): Test the 'hits' from Tier 1 in a relevant cellular model of inflammation, such as the RAW 264.7 murine macrophage cell line.[16]

    • Counter-Screen: A cytotoxicity assay (e.g., MTT) must be performed first to ensure that any observed reduction in inflammatory markers is not simply due to cell death.[4]

    • Functional Screen: Pre-treat non-toxic concentrations of the compounds on RAW 264.7 cells, followed by stimulation with lipopolysaccharide (LPS) to induce an inflammatory response. Measure the production of key inflammatory mediators like TNF-α and IL-6 in the cell supernatant using ELISA.[17][18]

  • Tier 3: Lead Optimization: Compounds that demonstrate potent and non-toxic activity in cell-based assays become 'leads'. These can be advanced to structure-activity relationship (SAR) studies and subsequent testing in in vivo models of inflammation, such as the carrageenan-induced rat paw edema model.[2][19]

Detailed Experimental Protocols
4.1 Protocol 1: In Vitro COX-1/COX-2 Inhibition Assay (Colorimetric)

This protocol is adapted from commercially available COX inhibitor screening kits and provides a method to determine the IC₅₀ values and selectivity index of test compounds.[4][20]

Principle: The assay measures the peroxidase activity of COX enzymes. COX catalyzes the conversion of arachidonic acid to PGG₂, which is then reduced by the peroxidase function of COX to PGH₂. A supplied colorimetric substrate acts as a co-substrate for this reduction, producing a colored product that can be measured spectrophotometrically at 590 nm.

Materials:

  • Purified ovine COX-1 and human recombinant COX-2 enzymes

  • Assay Buffer (e.g., 0.1 M Tris-HCl, pH 8.0)

  • Heme

  • Colorimetric Substrate (e.g., N,N,N',N'-tetramethyl-p-phenylenediamine, TMPD)

  • Arachidonic Acid (substrate)

  • Test Compounds (dissolved in DMSO)

  • Positive Controls: Non-selective (e.g., Indomethacin), COX-2 selective (e.g., Celecoxib)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Reagent Preparation: Prepare all reagents according to the manufacturer's instructions. The final concentration of DMSO in the reaction well should not exceed 1%.

  • Plate Setup: In a 96-well plate, add the following to designated wells:

    • 100% Activity Control: 150 µL Assay Buffer, 10 µL Heme, 10 µL Enzyme (COX-1 or COX-2).

    • Inhibitor Control: 140 µL Assay Buffer, 10 µL Heme, 10 µL Positive Control inhibitor, 10 µL Enzyme.

    • Test Compound Wells: 140 µL Assay Buffer, 10 µL Heme, 10 µL of diluted test compound (prepare a serial dilution to determine IC₅₀), 10 µL Enzyme.

  • Incubation: Gently mix and incubate the plate for 10 minutes at 37°C.

  • Initiate Reaction: Add 10 µL of the Colorimetric Substrate to all wells, followed immediately by 10 µL of Arachidonic Acid solution.

  • Read Plate: Immediately read the absorbance at 590 nm in kinetic mode for 5 minutes, or as a single endpoint reading after 5 minutes.

  • Data Analysis:

    • Calculate the percent inhibition for each compound concentration: % Inhibition = [(Activity_control - Activity_inhibitor) / Activity_control] * 100

    • Plot percent inhibition versus log[Inhibitor] concentration and use non-linear regression to determine the IC₅₀ value.

    • Calculate the COX-2 Selectivity Index (SI): SI = IC₅₀ (COX-1) / IC₅₀ (COX-2)

ParameterRecommended ConcentrationPositive ControlTypical IC₅₀
Test Compounds1 nM - 100 µMCelecoxib (COX-2)~0.05 µM (COX-2)
DMSO Final Conc.≤ 1%Indomethacin~0.1 µM (COX-1)
4.2 Protocol 2: Cell-Based Anti-inflammatory Assay using RAW 264.7 Macrophages

This protocol outlines the use of RAW 264.7 cells to measure the inhibitory effect of thiazole compounds on the production of pro-inflammatory cytokines TNF-α and IL-6.[16][17]

Part A: Cell Viability (MTT Assay) This must be performed first to identify non-toxic working concentrations of the test compounds.

Procedure:

  • Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.

  • Compound Treatment: Treat cells with serial dilutions of the thiazole compounds (e.g., 1 µM to 100 µM) for 24 hours. Include a "vehicle control" (DMSO) and an "untreated" control.

  • MTT Incubation: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Read Plate: Measure the absorbance at 570 nm. Cell viability is expressed as a percentage relative to the vehicle-treated control cells. Use concentrations that show >90% viability for the subsequent inflammation assay.

Part B: Measurement of TNF-α and IL-6 Inhibition

Procedure:

  • Cell Seeding: Seed RAW 264.7 cells in a 24-well plate at a density of 2.5 x 10⁵ cells/well and allow them to adhere overnight.

  • Pre-treatment: Replace the medium with fresh medium containing non-toxic concentrations of the test compounds or a positive control (e.g., Dexamethasone, 1 µM). Incubate for 1-2 hours.[18]

  • Inflammatory Stimulation: Add Lipopolysaccharide (LPS) to all wells (except the "unstimulated" control) to a final concentration of 1 µg/mL.

  • Incubation: Incubate the plates for 24 hours at 37°C.[18]

  • Supernatant Collection: Centrifuge the plates briefly to pellet any detached cells and carefully collect the cell culture supernatant for analysis. Store at -80°C if not used immediately.

  • ELISA: Quantify the concentration of TNF-α and IL-6 in the supernatants using commercially available ELISA kits, following the manufacturer's protocol precisely.[16]

  • Data Analysis:

    • Generate a standard curve using the recombinant cytokine standards provided in the ELISA kit.

    • Calculate the concentration of TNF-α and IL-6 in each sample based on the standard curve.

    • Calculate the percent inhibition of cytokine production for each compound relative to the LPS-stimulated vehicle control.

Control GroupTreatmentExpected TNF-α/IL-6 LevelPurpose
UnstimulatedNo Compound, No LPSBaseline / UndetectableNegative Control
Vehicle ControlVehicle (DMSO), LPSMaximum ProductionPositive Control for Inflammation
Positive InhibitorDexamethasone, LPSStrong InhibitionAssay Validation
Test CompoundThiazole Compound, LPSVariable InhibitionMeasures Compound Efficacy
Conclusion and Future Directions

The protocols outlined in this guide provide a robust and validated workflow for the initial characterization of novel thiazole compounds as anti-inflammatory agents. By combining target-based enzymatic assays with functional cell-based screens, researchers can efficiently identify potent and selective inhibitors. Compounds demonstrating significant efficacy in these in vitro and cell-based models warrant further investigation into their precise mechanism of action (e.g., impact on NF-κB translocation or p38 MAPK phosphorylation) and progression into preclinical in vivo models to establish their therapeutic potential.

References
  • An Overview of Thiazole Derivatives and its Biological Activities. (2023). Research Journal of Pharmacy and Technology. [Link]

  • A review on progress of thiazole derivatives as potential anti-inflammatory agents. (2024). ResearchGate. [Link]

  • Synthesis and anti-inflammatory activity of thiazole derivatives. (2024). Innovare Academic Sciences. [Link]

  • An Overview of Synthetic Derivatives of Thiazole and Their Role in Therapeutics. (2024). FABAD Journal of Pharmaceutical Sciences. [Link]

  • SYNTHESIS AND ANTI-INFLAMMATORY ACTIVITY OF SUBSTITUTED PHENYL THIAZOLE DERIVATIVES. (2020). World Journal of Pharmaceutical and Medical Research. [Link]

  • 5-Lipoxygenase Inhibitor Screening Kit (Fluorometric). BioVision Inc.[Link]

  • The structure–activity relationship and computational studies of 1,3-thiazole derivatives as cholinesterase inhibitors with anti-inflammatory activity. (2022). Comptes Rendus. Chimie. [Link]

  • Inhibition of Proinflammatory Enzymes and Attenuation of IL-6 in LPS-Challenged RAW 264.7 Macrophages Substantiates the Ethnomedicinal Use of the Herbal Drug Homalium bhamoense Cubitt & W.W.Sm. (2022). National Center for Biotechnology Information (NCBI). [Link]

  • Virtual Screening for Finding Novel COX-2 Inhibitors as Antitumor Agents. (2012). National Center for Biotechnology Information (NCBI). [Link]

  • The p38 MAP kinase pathway as a therapeutic target in inflammatory disease. (2001). PubMed. [Link]

  • NF-κB signaling in inflammation. (2012). PubMed. [Link]

  • Design, Synthesis, and Evaluation of the COX-2 Inhibitory Activities of New 1,3-Dihydro-2H-indolin-2-one Derivatives. (2023). MDPI. [Link]

  • Design, Synthesis, and Structure-Activity Relationship Analysis of Thiazolo[3,2-a]pyrimidine Derivatives with Anti-inflammatory Activity in Acute Lung Injury. (2017). PubMed. [Link]

  • In vitro 5-LOX inhibitory and antioxidant potential of isoxazole derivatives. (2024). PLOS One. [Link]

  • TNF-α and IL-6 production RAW264.7 cells were pre-treated with samples... (2018). ResearchGate. [Link]

  • NF-κB. Wikipedia. [Link]

  • Revisiting p38 Mitogen-Activated Protein Kinases (MAPK) in Inflammatory Arthritis: A Narrative of the Emergence of MAPK-Activated Protein Kinase Inhibitors (MK2i). (2023). MDPI. [Link]

  • NF-κB Signaling in Macrophages: Dynamics, Crosstalk, and Signal Integration. (2019). Frontiers in Immunology. [Link]

  • The p38MAPK-MK2 Signaling Axis as a Critical Link Between Inflammation and Synaptic Transmission. (2021). Frontiers in Cellular Neuroscience. [Link]

  • An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023). (2023). MDPI. [Link]

  • Design and Development of COX-II Inhibitors: Current Scenario and Future Perspective. (2023). ACS Omega. [Link]

  • Short-term Treatment of RAW264.7 Macrophages with Adiponectin Increases Tumor Necrosis Factor-α (TNF-α) Expression via ERK1/2 Activation and Egr-1 Expression. (2011). The Journal of Biological Chemistry. [Link]

  • Scientists discover natural 'brake' that could stop harmful inflammation. (2026). UCL News. [Link]

  • Thiazoles: A Retrospective Study on Synthesis, Structure-activity Relationship and Therapeutic Significance. (2022). Indian Journal of Pharmaceutical Education and Research. [Link]

  • Why is there no release of IL-6 upon LPS stimulation in RAW 264.7 cell line? (2019). ResearchGate. [Link]

  • Structural and mechanistic insights into 5-lipoxygenase inhibition by natural products. (2020). National Center for Biotechnology Information (NCBI). [Link]

  • Virtual Screening for Finding Novel COX-2 Inhibitors as Antitumor Agents. (2012). ResearchGate. [Link]

  • Modulating Inflammation through the Negative Regulation of NF-κB Signaling. (2021). National Center for Biotechnology Information (NCBI). [Link]

  • Novel and Stable Dual-Color IL-6 and IL-10 Reporters Derived from RAW 264.7 for Anti-Inflammation Screening of Natural Products. (2016). MDPI. [Link]

  • p38γ MAPK Inflammatory and Metabolic Signaling in Physiology and Disease. (2021). ResearchGate. [Link]

  • Synthesis, in vitro COX-1/COX-2 inhibition testing and molecular docking study of novel 1,4-benzoxazine derivatives. (2021). New Journal of Chemistry. [Link]

Sources

Introduction: The Prominence of the Thiazole Scaffold in Modern Oncology

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note and Protocol for the Synthesis of Anticancer Agents from Thiazole Carboxylates

The landscape of cancer therapy is in a constant state of evolution, with a significant focus on the development of targeted, more effective, and less toxic therapeutic agents. Within the vast field of medicinal chemistry, heterocyclic compounds have emerged as a cornerstone of drug discovery. Among these, the thiazole ring—a five-membered aromatic heterocycle containing sulfur and nitrogen—has proven to be a uniquely privileged scaffold.[1][2] Its structural and electronic properties, including its planarity and ability to participate in hydrogen bonding, make it an exceptional building block for molecules designed to interact with specific biological targets.[3]

The clinical success of thiazole-containing drugs such as the tyrosine kinase inhibitor Dasatinib and the proteasome inhibitor Ixabepilone validates the therapeutic potential of this moiety in oncology.[3][4] These agents underscore the versatility of the thiazole core, which can be chemically modified to target a wide array of proteins and enzymes critical to cancer cell survival and proliferation.[3][5]

This application note serves as a comprehensive guide for researchers, scientists, and drug development professionals. It provides detailed, field-proven protocols for the synthesis of anticancer agents starting from versatile thiazole carboxylate intermediates. The methodologies are presented with an emphasis on the causality behind experimental choices, ensuring both reproducibility and a deeper understanding of the underlying chemistry.

Mechanistic Insights: How Thiazole Derivatives Exert Anticancer Effects

Thiazole derivatives function as anticancer agents through a multitude of mechanisms, often by inhibiting key players in cellular signaling pathways that are dysregulated in cancer.[5] Their efficacy stems from their ability to selectively bind to the active sites of enzymes or interact with protein receptors, disrupting the downstream signaling cascades that drive tumor growth, angiogenesis, and metastasis.

Common molecular targets for thiazole-based therapeutics include:

  • Kinase Inhibition: Many thiazole compounds are designed to inhibit protein kinases, such as Tyrosine Kinases (e.g., BCR-ABL, Src family) and Serine/Threonine Kinases, which are central regulators of cell proliferation and survival.[2]

  • Enzyme Inhibition: Specific enzymes that are overexpressed in cancer cells, like human Lactate Dehydrogenase A (hLDHA), can be targeted to disrupt tumor metabolism.[6]

  • Induction of Apoptosis: By interacting with proteins in the apoptotic pathway, such as those in the Bcl-2 family, thiazole derivatives can trigger programmed cell death in cancer cells.[7]

  • Cell Cycle Arrest: These compounds can interfere with the cell division cycle, often causing arrest at specific checkpoints (e.g., G1/S or G2/M phase), which prevents cancer cells from replicating.[7]

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (e.g., EGFR) Ras Ras/Raf/MEK/ERK Pathway RTK->Ras Activates PI3K PI3K/Akt Pathway RTK->PI3K Activates Proliferation Gene Transcription (Proliferation, Survival) Ras->Proliferation PI3K->Proliferation hLDHA hLDHA Metabolism Glycolytic Metabolism hLDHA->Metabolism Apoptosis Apoptosis Induction Thiazole_Kinase_I Thiazole Kinase Inhibitor Thiazole_Kinase_I->RTK Inhibits Thiazole_Kinase_I->Ras Inhibits Thiazole_Metabolic_I Thiazole Metabolic Inhibitor Thiazole_Metabolic_I->hLDHA Inhibits Thiazole_Apoptosis_I Thiazole Apoptosis Inducer Thiazole_Apoptosis_I->Apoptosis Promotes

Figure 1: Simplified signaling pathways targeted by thiazole-based anticancer agents.

General Synthetic Workflow

The synthesis of complex thiazole-based anticancer agents typically begins with the construction of a core thiazole ring, often a thiazole carboxylate, which serves as a versatile intermediate. This core is then elaborated through subsequent functionalization steps to produce the final, biologically active molecule. The Hantzsch thiazole synthesis and its modern variations remain a robust and widely used method for creating the initial scaffold.[1][8]

Figure 2: General experimental workflow for thiazole-based drug synthesis.

Protocol I: Synthesis of a Key Intermediate: Ethyl 2-amino-4-methylthiazole-5-carboxylate

This protocol details the synthesis of a foundational building block via a modified Hantzsch condensation. The resulting 2-aminothiazole derivative is highly versatile, with the amine and ester groups providing two distinct handles for further chemical modification. The procedure is adapted from established methodologies.[8][9]

Rationale: This one-pot reaction is efficient and proceeds through two key steps. First, the β-keto ester is brominated in situ to form an α-bromo intermediate. Second, this reactive intermediate undergoes cyclocondensation with thiourea. The thiourea acts as the source of the nitrogen and sulfur atoms for the thiazole ring. Ethanol is an excellent solvent as it readily dissolves the reactants and is suitable for reflux conditions.

Materials and Reagents

Reagent/MaterialGradeSupplierNotes
Ethyl acetoacetateReagent Grade, ≥99%Sigma-AldrichStarting β-keto ester
ThioureaACS Reagent, ≥99%Fisher ScientificN-S source for heterocycle
N-Bromosuccinimide (NBS)99%Acros OrganicsBrominating agent
Ethanol (EtOH), Anhydrous≥99.5%VWR ChemicalsReaction solvent
Ammonia solution (NH₃·H₂O)28-30%Sigma-AldrichUsed for neutralization/precipitation
Round-bottom flask (250 mL)---
Reflux condenser---
Magnetic stirrer and stir bar---
Buchner funnel and filter paper--For product isolation

Step-by-Step Methodology

  • Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add ethyl acetoacetate (13.0 g, 0.10 mol) and anhydrous ethanol (100 mL). Stir the mixture at room temperature until a clear solution is formed.

  • Bromination: Cool the flask in an ice bath. Add N-Bromosuccinimide (NBS) (17.8 g, 0.10 mol) portion-wise over 15-20 minutes, ensuring the temperature does not exceed 10 °C. Causality Note: Slow addition of NBS is crucial to control the exothermic reaction and prevent the formation of dibrominated side products.

  • Completion of Bromination: After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 1 hour. The solution will typically turn a pale yellow or orange color.

  • Cyclization: Add thiourea (7.6 g, 0.10 mol) to the reaction mixture in one portion.

  • Reflux: Attach a reflux condenser and heat the mixture to reflux (approximately 80 °C) using a heating mantle. Maintain reflux for 3 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) (e.g., mobile phase: 30% Ethyl Acetate in Hexane).

  • Work-up and Isolation: After cooling the reaction mixture to room temperature, filter it to remove insoluble succinimide by-product.

  • Precipitation: Transfer the filtrate to a beaker and slowly add concentrated ammonia solution (~15 mL) while stirring until the pH is ~8-9. The product will precipitate as a yellow solid. Causality Note: Basification deprotonates the thiazole nitrogen, reducing its solubility in ethanol and causing it to precipitate.

  • Filtration and Drying: Stir the resulting suspension at room temperature for 15 minutes to ensure complete precipitation. Collect the solid product by vacuum filtration using a Buchner funnel. Wash the solid with cold water (2 x 30 mL) and then a small amount of cold ethanol.

  • Drying and Characterization: Dry the product under vacuum to a constant weight. The expected yield is typically 75-85%. Characterize the compound using ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its structure and purity.

Protocol II: Derivatization via Amide Coupling

With the core intermediate in hand, the next step is to introduce molecular diversity. This protocol describes the hydrolysis of the ester to a carboxylic acid, followed by a standard amide coupling reaction to link the thiazole core to a desired amine-containing fragment. This is a common strategy for creating libraries of compounds for structure-activity relationship (SAR) studies.[10]

Rationale: The synthesis is a two-step process. First, saponification with NaOH converts the ethyl ester into a sodium carboxylate salt, which is then protonated with acid to yield the carboxylic acid. Second, a peptide coupling agent like HATU is used to activate the carboxylic acid, forming a highly reactive intermediate that readily reacts with the incoming amine to form a stable amide bond. DMF is a polar aprotic solvent that is ideal for this type of coupling reaction.

Materials and Reagents

Reagent/MaterialGradeSupplierNotes
Ethyl 2-amino-4-methylthiazole-5-carboxylate(From Protocol I)-Starting material
Sodium Hydroxide (NaOH)ACS ReagentVWRFor saponification
Hydrochloric Acid (HCl), 2M--For acidification
Benzylamine (or other primary/secondary amine)99%Sigma-AldrichCoupling partner
HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium)≥98%Chem-ImpexPeptide coupling agent
N,N-Diisopropylethylamine (DIPEA)≥99%Sigma-AldrichNon-nucleophilic base
N,N-Dimethylformamide (DMF), Anhydrous≥99.8%FisherReaction solvent

Step-by-Step Methodology

Part A: Hydrolysis of the Ester

  • Saponification: Dissolve the thiazole ester (from Protocol I, 5.0 g, 26.8 mmol) in ethanol (50 mL) in a round-bottom flask. Add a solution of NaOH (1.6 g, 40.0 mmol) in water (20 mL).

  • Heating: Heat the mixture to 60 °C and stir for 2 hours, or until TLC indicates the complete consumption of the starting material.

  • Acidification: Cool the mixture to room temperature and remove the ethanol under reduced pressure. Redissolve the residue in water (50 mL) and cool in an ice bath. Slowly add 2M HCl with stirring until the pH reaches ~3-4. A white precipitate of 2-amino-4-methylthiazole-5-carboxylic acid will form.

  • Isolation: Collect the solid acid by vacuum filtration, wash with cold water, and dry under vacuum. The yield is typically >90%.

Part B: Amide Coupling

  • Reaction Setup: In a dry flask under a nitrogen atmosphere, dissolve the thiazole carboxylic acid (from Part A, 1.0 g, 6.3 mmol) in anhydrous DMF (20 mL).

  • Reagent Addition: Add Benzylamine (0.71 g, 6.6 mmol, 1.05 eq), HATU (2.6 g, 6.9 mmol, 1.1 eq), and DIPEA (2.2 mL, 12.6 mmol, 2.0 eq). Causality Note: DIPEA is a hindered base used to neutralize the hexafluorophosphate salt formed during the reaction without interfering with the coupling partners.

  • Reaction: Stir the mixture at room temperature for 4-6 hours. Monitor the reaction by TLC.

  • Quenching and Extraction: Once the reaction is complete, pour the mixture into water (100 mL) and extract with ethyl acetate (3 x 50 mL).

  • Washing: Combine the organic layers and wash with saturated sodium bicarbonate solution (2 x 30 mL), followed by brine (1 x 30 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude solid by flash column chromatography on silica gel or by recrystallization to yield the final pure amide. Characterize the final compound by NMR, MS, and HPLC to confirm identity and purity.

Protocol III: In Vitro Evaluation using the MTT Cytotoxicity Assay

After successful synthesis and purification, the novel compounds must be evaluated for their anticancer activity. The MTT assay is a robust, colorimetric method for assessing cell viability and is a standard primary screen for cytotoxic potential.[7]

Rationale: The assay relies on the ability of mitochondrial reductase enzymes within living, metabolically active cells to reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), into a purple formazan product. The amount of formazan produced is directly proportional to the number of viable cells. A decrease in formazan production in treated cells compared to untreated controls indicates a loss of viability or cytotoxicity.

G A 1. Seed Cancer Cells in 96-well Plate B 2. Incubate 24h (Allow cells to attach) A->B C 3. Treat with Thiazole Compounds (Serial Dilutions) B->C D 4. Incubate 48-72h C->D E 5. Add MTT Reagent (Yellow) D->E F 6. Incubate 4h (Living cells form purple crystals) E->F G 7. Solubilize Crystals with DMSO F->G H 8. Read Absorbance at 570 nm G->H I 9. Calculate IC50 Value H->I

Figure 3: Step-by-step workflow of the MTT cytotoxicity assay.

Step-by-Step Methodology

  • Cell Seeding: Seed cancer cells (e.g., MCF-7 breast cancer or HepG2 liver cancer cells) into a 96-well flat-bottom plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.[6]

  • Incubation: Incubate the plate for 24 hours at 37 °C in a humidified atmosphere with 5% CO₂ to allow the cells to adhere.

  • Compound Preparation: Prepare a stock solution of the synthesized thiazole compounds in DMSO (e.g., 10 mM). Perform serial dilutions in culture medium to achieve the desired final concentrations (e.g., ranging from 0.01 µM to 100 µM).

  • Cell Treatment: Remove the old medium from the wells and add 100 µL of the medium containing the various concentrations of the test compounds. Include wells for "untreated control" (medium with DMSO vehicle) and "blank" (medium only).

  • Incubation: Incubate the plate for another 48 to 72 hours under the same conditions.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours. Viable cells will form visible purple formazan crystals.

  • Solubilization: Carefully remove the medium from each well and add 100 µL of DMSO to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.

  • Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the viability against the log of the compound concentration and use non-linear regression analysis to determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).

Representative Data

Compound IDModification on Thiazole CoreIC₅₀ on MCF-7 (µM)[7]IC₅₀ on HepG2 (µM)[7]
THZ-001Benzylamide5.157.90
THZ-0024-Chlorobenzylamide2.577.26
THZ-0033-Methoxybenzylamide8.6012.5
Doxorubicin(Control Drug)0.951.20

Conclusion

The thiazole carboxylate scaffold is a highly valuable platform for the development of novel anticancer therapeutics. The synthetic protocols outlined in this application note provide a robust and rational framework for creating diverse libraries of thiazole derivatives. By combining efficient chemical synthesis with standard in vitro evaluation methods like the MTT assay, researchers can effectively identify and optimize lead compounds for further preclinical and clinical development, contributing to the ongoing search for more effective cancer treatments.

References

  • Patel, H., et al. (2023). Design and Synthesis of Thiazole Scaffold-Based Small Molecules as Anticancer Agents Targeting the Human Lactate Dehydrogenase A Enzyme. ACS Omega. Available at: [Link]

  • Ullah, F., et al. (2024). Novel thiazole derivatives as effective anti-cancer agents against human osteosarcoma cell line (SaOS-2): Microwave-assisted one-pot three-component synthesis, in vitro anti-cancer studies, and in silico investigations. PLoS ONE. Available at: [Link]

  • El-Gazzar, M. G., et al. (2023). Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking. Molecules. Available at: [Link]

  • Kaur, R., et al. (2024). Thiazole derivatives in cancer therapy: mechanistic insights, bioactivity, and future perspective. Future Medicinal Chemistry. Available at: [Link]

  • Request PDF. (n.d.). Synthesis and Anticancer Activities of Some Thiazole Derivatives. ResearchGate. Available at: [Link]

  • Lv, P-C., et al. (2021). Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment. RSC Medicinal Chemistry. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Thiazole synthesis. Available at: [Link]

  • Paidesetty, S. K., et al. (2016). Thiazoles as potent anticancer agents: A review. ResearchGate. Available at: [Link]

  • Google Patents. (n.d.). A kind of method for preparing thiazole-4-carboxylic acid.
  • Wang, Z., et al. (2015). Efficient one-pot synthesis of ethyl 2-substitued-4-methylthiazole-5-carboxylates. Cogent Chemistry. Available at: [Link]

  • Al-Ostoot, F. H., et al. (2020). Thiazole-containing compounds as therapeutic targets for cancer therapy. European Journal of Medicinal Chemistry. Available at: [Link]

Sources

Application Notes and Protocols for Ethyl 2-(3-methyl-4-nitrophenyl)thiazole-4-carboxylate in Agrochemical Formulation

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Agrochemical Development Professionals

Introduction: The Potential of a Novel Thiazole Derivative in Crop Protection

The thiazole heterocycle is a cornerstone in the development of modern agrochemicals, with its derivatives demonstrating a broad spectrum of biological activities, including fungicidal, herbicidal, and insecticidal properties.[1][2] The unique structural features of the thiazole ring allow for diverse functionalization, enabling the fine-tuning of efficacy, selectivity, and environmental profiles of crop protection agents.[3] Ethyl 2-(3-methyl-4-nitrophenyl)thiazole-4-carboxylate is a compound of interest within this chemical class, serving as a versatile intermediate in the synthesis of various bioactive molecules.[4] Its structure, featuring a nitrophenyl group, suggests potential for enhanced biological activity.[5]

These application notes provide a comprehensive guide for the investigation of Ethyl 2-(3-methyl-4-nitrophenyl)thiazole-4-carboxylate as a potential active ingredient in agrochemical formulations. The following sections detail a proposed synthesis, physicochemical characterization, a protocol for creating a stable emulsifiable concentrate (EC) formulation, and detailed methodologies for evaluating its potential fungicidal, herbicidal, and insecticidal activities.

Physicochemical Properties and Synthesis

A thorough understanding of the compound's properties is crucial for formulation development and biological testing.

PropertyValueSource
Molecular Formula C₁₃H₁₂N₂O₄S[4]
Molecular Weight 292.31 g/mol [4]
Appearance Expected to be a solid[5]
Purity ≥ 98% (via HPLC)[5]
Storage Conditions 0-8 °C[5]
Proposed Synthesis Pathway

The synthesis of Ethyl 2-(3-methyl-4-nitrophenyl)thiazole-4-carboxylate can be achieved through a multi-step process, adapted from established methods for similar thiazole derivatives.[3][6] The general approach involves the reaction of a substituted thioamide with an ethyl bromopyruvate derivative.

Synthesis_Pathway cluster_0 Starting Materials cluster_1 Intermediate Synthesis cluster_2 Final Product Synthesis A 3-Methyl-4-nitrobenzaldehyde D 3-Methyl-4-nitrothiobenzamide A->D Reaction with P4S10 or Lawesson's reagent B Thiourea B->D Alternative route C Ethyl bromopyruvate E Ethyl 2-(3-methyl-4-nitrophenyl)thiazole-4-carboxylate C->E D->E Cyclocondensation with Ethyl bromopyruvate

Figure 1: Proposed synthesis pathway for Ethyl 2-(3-methyl-4-nitrophenyl)thiazole-4-carboxylate.

Agrochemical Formulation: Emulsifiable Concentrate (EC)

An Emulsifiable Concentrate (EC) is a common and effective formulation for delivering water-insoluble active ingredients.[7] The following protocol outlines the preparation of a stable EC formulation of Ethyl 2-(3-methyl-4-nitrophenyl)thiazole-4-carboxylate.

Protocol for 100 g/L EC Formulation

Materials:

  • Ethyl 2-(3-methyl-4-nitrophenyl)thiazole-4-carboxylate (Active Ingredient, AI)

  • Aromatic solvent (e.g., Solvesso™ 150)

  • Emulsifier blend (e.g., a mix of anionic and non-ionic surfactants)

  • Stabilizer (optional)

Procedure:

  • Dissolution of Active Ingredient: In a suitable vessel, weigh the desired amount of the aromatic solvent. With continuous stirring, slowly add the calculated amount of Ethyl 2-(3-methyl-4-nitrophenyl)thiazole-4-carboxylate until fully dissolved. Gentle heating may be applied if necessary, but care should be taken to avoid degradation.

  • Addition of Emulsifiers: Once the AI is completely dissolved, add the pre-weighed emulsifier blend to the solution while maintaining agitation.

  • Homogenization: Continue stirring the mixture until a clear, homogeneous solution is obtained.

  • Quality Control: Perform stability tests, including cold and heat stability, to ensure the formulation remains stable over a range of temperatures.[8]

EC_Formulation_Workflow A Weigh Aromatic Solvent B Add and Dissolve Active Ingredient A->B C Add Emulsifier Blend B->C D Homogenize Mixture C->D E Perform Quality Control Stability Tests D->E

Figure 2: Workflow for preparing an Emulsifiable Concentrate (EC) formulation.

Evaluation of Agrochemical Activity

The following protocols provide a framework for screening the potential fungicidal, herbicidal, and insecticidal activities of the formulated Ethyl 2-(3-methyl-4-nitrophenyl)thiazole-4-carboxylate.

Fungicidal Activity Screening

Objective: To assess the efficacy of the compound in inhibiting the growth of key plant pathogenic fungi.

Target Pathogens:

  • Botrytis cinerea (Gray mold)

  • Phytophthora infestans (Late blight)

  • Puccinia triticina (Wheat leaf rust)

In Vitro Protocol: Poisoned Food Technique [9]

  • Prepare potato dextrose agar (PDA) and sterilize.

  • Incorporate the EC formulation into the molten PDA at various concentrations (e.g., 10, 50, 100, 250 ppm of AI).

  • Pour the amended agar into sterile Petri dishes.

  • Place a mycelial plug of the test fungus in the center of each plate.

  • Incubate at an appropriate temperature and measure the radial growth of the fungal colony over time.

  • Calculate the percentage of mycelial growth inhibition.

In Vivo Protocol: Detached Leaf Assay

  • Grow susceptible host plants (e.g., tomato for P. infestans, bean for B. cinerea).

  • Excise healthy leaves and place them in a humid chamber.

  • Spray the leaves with different concentrations of the EC formulation.

  • After the spray has dried, inoculate the leaves with a spore suspension of the target pathogen.

  • Incubate under controlled conditions and assess disease severity after a set period.

Herbicidal Activity Screening

Objective: To evaluate the pre- and post-emergence herbicidal effects of the compound on common weed species.

Target Weeds:

  • Echinochloa crus-galli (Barnyardgrass)

  • Amaranthus retroflexus (Redroot pigweed)

  • Abutilon theophrasti (Velvetleaf)

Pre-emergence Protocol [10]

  • Fill pots with a standardized soil mix.

  • Sow seeds of the target weed species at a uniform depth.

  • Apply the EC formulation at various rates (e.g., 125, 250, 500, 1000 g AI/ha) to the soil surface.

  • Place the pots in a greenhouse and water as needed.

  • Assess weed emergence and biomass after a specified period (e.g., 14-21 days).

Post-emergence Protocol [11]

  • Grow the target weed species in pots to the 2-4 true leaf stage.

  • Apply the EC formulation as a foliar spray at various rates.

  • Return the plants to the greenhouse.

  • Visually assess herbicidal injury (e.g., chlorosis, necrosis) and measure biomass reduction after 7-14 days.

Insecticidal Activity Screening

Objective: To determine the contact and ingestion toxicity of the compound against common agricultural insect pests.

Target Insects:

  • Myzus persicae (Green peach aphid)

  • Spodoptera frugiperda (Fall armyworm)

  • Tribolium castaneum (Red flour beetle)

Contact Toxicity Protocol: Filter Paper Method [12]

  • Treat filter papers with different concentrations of the EC formulation.

  • Allow the solvent to evaporate completely.

  • Place the treated filter papers in Petri dishes.

  • Introduce a known number of insects into each dish.

  • Record mortality at specified time intervals (e.g., 24, 48, 72 hours).

Ingestion Toxicity Protocol: Leaf Dip Assay

  • Dip leaves of a suitable host plant into solutions of the EC formulation at various concentrations.

  • Allow the leaves to air dry.

  • Place the treated leaves in a container with a known number of insect larvae (e.g., S. frugiperda).

  • Record larval mortality and feeding damage over several days.

Biological_Screening_Workflow cluster_0 Initial Formulation cluster_1 Fungicidal Screening cluster_2 Herbicidal Screening cluster_3 Insecticidal Screening A EC Formulation of Ethyl 2-(3-methyl-4-nitrophenyl)thiazole-4-carboxylate B In Vitro: Poisoned Food Technique A->B D Pre-emergence Assay A->D F Contact Toxicity: Filter Paper Method A->F C In Vivo: Detached Leaf Assay B->C E Post-emergence Assay D->E G Ingestion Toxicity: Leaf Dip Assay F->G

Figure 3: Workflow for the biological screening of the formulated compound.

Data Analysis and Interpretation

For all bioassays, a dose-response relationship should be established. Calculate EC₅₀ (effective concentration for 50% inhibition) or LC₅₀ (lethal concentration for 50% mortality) values to quantify the potency of the compound. Statistical analysis should be performed to determine the significance of the observed effects compared to untreated controls.

Conclusion

Ethyl 2-(3-methyl-4-nitrophenyl)thiazole-4-carboxylate represents a promising scaffold for the development of new agrochemical active ingredients. The protocols outlined in these application notes provide a robust framework for its synthesis, formulation, and comprehensive biological evaluation. The results of these studies will be instrumental in determining the potential of this compound as a novel fungicide, herbicide, or insecticide for use in integrated pest management strategies.

References

  • Wang, J., et al. (2023). Thiazole and Isothiazole Chemistry in Crop Protection. Journal of Agricultural and Food Chemistry. [Link]

  • Ningbo Inno Pharmchem Co., Ltd. The Science Behind Crop Protection: Thiazoles in Action. [Link]

  • Ningbo Inno Pharmchem Co., Ltd. Optimizing Agrochemical Synthesis with Versatile Thiazole Building Blocks. [Link]

  • Croda Agriculture. Formulating emulsifiable concentrate (EC). [Link]

  • Rocchetti, A., et al. (2023). Methods for Fungicide Efficacy Screenings: Multiwell Testing Procedures for the Oomycetes Phytophthora infestans and Pythium ultimum. Journal of Fungi. [Link]

  • Yancheva, D., et al. (2021). In vitro screening for herbicide selectivity of new mutant pepper genotypes with different origin and fruit colour. Journal of Central European Agriculture. [Link]

  • Plant and Soil Sciences eLibrary. In Vitro Assays | Herbicide Discovery and Screening. [Link]

  • Gupta, V. K., et al. (2014). Screening Methods in the Study of Fungicidal Property of Medicinal Plants. ResearchGate. [Link]

  • Lee, D., et al. (2022). Compositional Analysis and Potent Insecticidal Activity of Supercritical CO2 Fluid Extracts of Alcea nudiflora L. Leaves. ACS Omega. [Link]

  • Google Patents.
  • Scarabel, L., et al. (2015). Protocols for Robust Herbicide Resistance Testing in Different Weed Species. Journal of Visualized Experiments. [Link]

  • PCC Group. Agrochemicals Formulation. [Link]

  • Lee, S., et al. (2022). Large-Scale Screening of the Plant Extracts for Antifungal Activity against the Plant Pathogenic Fungi. The Plant Pathology Journal. [Link]

  • Khan, S., et al. (2019). Insecticidal activity of plant-derived extracts against different economically important pest insects. ResearchGate. [Link]

  • Shawali, A. S., et al. (2017). Ethyl 7-Methyl-1-(4-nitrophenyl)-5-phenyl-3-(thiophen-2-yl)-1,5-dihydro-[1][2][13]triazolo[4,3-a]pyrimidine-6-carboxylate. Molecular Diversity Preservation International. [Link]

  • Wang, Y., et al. (2021). Insecticidal Activities Against Odontotermes formosanus and Plutella xylostella and Corresponding Constituents of Tung Meal from Vernicia fordii. Molecular Diversity Preservation International. [Link]

  • Becerra, J., et al. (2019). Antimicrobial Activity of Submerged Cultures of Endophytic Fungi Isolated from Three Chilean Nothofagus Species. Molecular Diversity Preservation International. [Link]

  • Jordan, A., et al. (2023). Green Solvent Selection for Emulsifiable Concentrate Agrochemical Formulations. Organic Process Research & Development. [Link]

  • European Patent Office. Agrochemical composition with improved drift, rainfastness and uptake properties. [Link]

  • Kim, H. J., et al. (2012). Synthesis and biological activity of a novel fungicide, flutianil. Journal of the Korean Society for Applied Biological Chemistry. [Link]

  • Sychterz, A., et al. (2021). Correlation between in vitro toxicity of pesticides and in vivo risk guidelines in support of complex operating site risk management: A meta-analysis. ResearchGate. [Link]

  • Agro Chemicals. Formulation. [Link]

  • ResearchGate. Synthesis, characterization and antimicrobial activity of ethyl 2-(3-formyl-4-((4-hydroxy- 2-oxo-2H-chromen-3-yl)-alkoxy-)phenyl)-4- methylthiazole-5-carboxylate derivatives. [Link]

  • Scribd. Insecticidal Protocol. [Link]

Sources

Application Notes & Protocols for the Quantitative Analysis of Ethyl 2-(3-methyl-4-nitrophenyl)thiazole-4-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides comprehensive, validated analytical methodologies for the precise quantification of Ethyl 2-(3-methyl-4-nitrophenyl)thiazole-4-carboxylate. Recognizing the compound's structural features—a thiazole heterocycle, a nitroaromatic moiety, and an ethyl ester—this document details two primary analytical techniques: High-Performance Liquid Chromatography with UV detection (HPLC-UV) as a robust primary method and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for high-sensitivity applications. A supplementary UV-Vis Spectrophotometric method is also described for rapid quantification of the pure substance. Each protocol is designed to be self-validating, with in-depth explanations of experimental choices and adherence to international regulatory standards, ensuring scientific integrity and reproducibility for researchers in pharmaceutical development and quality control.

Introduction and Physicochemical Rationale

Ethyl 2-(3-methyl-4-nitrophenyl)thiazole-4-carboxylate is a heterocyclic compound whose importance may lie in its potential as a pharmaceutical intermediate or a novel therapeutic agent. The presence of the 2-(4-nitrophenyl)thiazole core is significant; thiazole rings are key pharmacophores in numerous approved drugs, while nitroaromatic compounds are often precursors in complex syntheses.[1][2] Accurate and reliable quantification is therefore paramount for pharmacokinetic studies, stability testing, quality assurance, and regulatory compliance.

The analytical strategies herein are predicated on the molecule's distinct physicochemical properties:

  • Strong UV Chromophore: The conjugated system of the nitrophenyl group linked to the thiazole ring is expected to exhibit strong absorbance in the UV-Vis spectrum, making it highly suitable for UV-based detection methods.[3][4]

  • Hydrophobicity: The presence of the ethyl ester and methylphenyl groups imparts a degree of hydrophobicity, making the analyte ideal for separation via reverse-phase chromatography.[3]

  • Ionizable Moiety: The nitro group and ester functionality make the molecule amenable to specific ionization techniques in mass spectrometry, particularly in negative ion mode.[5][6]

Primary Analytical Method: Reverse-Phase HPLC with UV Detection (RP-HPLC-UV)

This method is presented as the primary workhorse for routine quantification due to its robustness, precision, and widespread availability.

Principle of the Method

Reverse-phase HPLC separates compounds based on their hydrophobic interactions with a nonpolar stationary phase (e.g., C18). A polar mobile phase is used to elute the analytes, with more hydrophobic compounds being retained longer on the column. Quantification is achieved by measuring the analyte's UV absorbance at a specific wavelength as it elutes and comparing the peak area to that of a calibration curve constructed from standards of known concentration.

Instrumentation and Reagents
  • HPLC System: A system equipped with a quaternary or binary pump, autosampler, column thermostat, and a Diode Array Detector (DAD) or UV-Vis detector.

  • Chromatography Column: A C18 column (e.g., 4.6 x 250 mm, 3.5 µm particle size) is recommended due to the hydrophobic nature of the analyte.[3]

  • Solvents: HPLC-grade acetonitrile (ACN) and water.

  • Additives: Trifluoroacetic acid (TFA) or orthophosphoric acid.[1][3]

  • Reference Standard: Ethyl 2-(3-methyl-4-nitrophenyl)thiazole-4-carboxylate of known purity (≥97%).

  • Sample Filtration: 0.45 µm or 0.22 µm syringe filters (e.g., Regenerated Cellulose) are essential to prevent column clogging.[7]

Detailed HPLC Protocol

Step 1: Mobile Phase Preparation

  • Prepare Mobile Phase A: Add 0.05% Trifluoroacetic Acid (TFA) to HPLC-grade water (v/v).

  • Prepare Mobile Phase B: Acetonitrile (ACN).

  • Degas both mobile phases for 15 minutes using an ultrasonic bath or an inline degasser.

    • Causality: Acidifying the aqueous mobile phase ensures that any potentially ionizable groups are protonated, leading to consistent retention times and improved peak symmetry.[3] Degassing prevents the formation of air bubbles that can interfere with the detector signal and pump performance.

Step 2: Standard Stock and Working Solution Preparation

  • Stock Solution (1000 µg/mL): Accurately weigh approximately 10 mg of the reference standard and dissolve it in 10 mL of ACN in a volumetric flask.

  • Working Solutions: Perform serial dilutions of the stock solution with the mobile phase (at the initial gradient composition) to prepare a series of calibration standards. A recommended range is 1, 5, 10, 25, 50, and 100 µg/mL.[8]

Step 3: Sample Preparation

  • Accurately weigh the sample (e.g., formulation powder, crude reaction mixture) and dissolve it in ACN to achieve an expected concentration within the calibration range.

  • Use sonication if necessary to ensure complete dissolution.

  • Filter the sample solution through a 0.45 µm syringe filter into an HPLC vial.[9]

    • Expert Insight: Proper sample preparation is the most critical step for reliable analysis. Inconsistent preparation is a common source of error. Standardizing protocols is key to ensuring consistency.[9][10]

Step 4: Chromatographic Conditions & Data Acquisition

  • Set up the HPLC system with the parameters outlined in the table below.

  • Equilibrate the column with the initial mobile phase composition for at least 20 minutes or until a stable baseline is achieved.

  • Inject the prepared standards and samples.

Table 1: Recommended HPLC-UV Method Parameters

Parameter Recommended Setting Rationale
Column C18, 4.6 x 250 mm, 3.5 µm Provides excellent separation for hydrophobic molecules like the target analyte.[3]
Mobile Phase A: Water with 0.05% TFAB: Acetonitrile Standard reverse-phase conditions offering good selectivity.
Gradient 70% A / 30% B to 20% A / 80% B over 10 min An initial gradient is suggested; this should be optimized for the specific sample matrix.
Flow Rate 1.0 mL/min A standard flow rate for a 4.6 mm ID column, balancing analysis time and pressure.
Column Temp. 25 °C Ensures reproducible retention times by controlling viscosity and mass transfer.
Injection Vol. 20 µL A typical injection volume; can be adjusted based on concentration and sensitivity needs.
Detector DAD/UV
Wavelength Approx. 340-350 nm Nitroaromatic thiazole derivatives show strong absorbance in this region.[3] A full UV scan should be run on a standard to determine the precise λmax.

| Run Time | 15 minutes | Allows for elution of the analyte and washing of the column. |

Data Analysis
  • Integrate the peak area of the analyte in each chromatogram.

  • Construct a calibration curve by plotting the peak area versus the concentration of the standards.

  • Perform a linear regression analysis on the curve. The coefficient of determination (R²) should be ≥ 0.998.

  • Calculate the concentration of the analyte in the samples using the regression equation.

High-Sensitivity Method: LC-MS/MS

For applications requiring lower limits of quantification, such as analysis in biological matrices, LC-MS/MS offers superior sensitivity and specificity.[11][12]

Principle of the Method

LC-MS/MS couples the separation power of HPLC with the detection capabilities of tandem mass spectrometry. After chromatographic separation, the analyte is ionized (e.g., via Electrospray Ionization - ESI). The parent ion is selected in the first quadrupole (Q1), fragmented in the collision cell (Q2), and a specific fragment ion is monitored in the third quadrupole (Q3). This process, known as Multiple Reaction Monitoring (MRM), is highly specific and significantly reduces background noise.[5][12]

Protocol Outline
  • Sample Preparation: May require more extensive cleanup, such as liquid-liquid extraction or solid-phase extraction (SPE), to remove matrix components that can cause ion suppression.[7][13]

  • LC Conditions: Similar to the HPLC-UV method, but may use a lower flow rate (e.g., 0.5 mL/min) and formic acid instead of TFA, as TFA can suppress MS signal.

  • MS/MS Parameters:

    • Ionization Mode: Electrospray Ionization (ESI) in negative mode is recommended due to the electron-withdrawing nitro group.[5]

    • MRM Transitions: The parent ion [M-H]⁻ should be determined by direct infusion. Subsequently, the collision energy is optimized to produce a stable and abundant fragment ion for the MRM transition.

Table 2: Suggested Initial LC-MS/MS Parameters | Parameter | Recommended Setting | | :--- | :--- | | LC Column | C18, 2.1 x 100 mm, 1.8 µm | Smaller ID and particle size for better sensitivity and resolution. | | Mobile Phase | A: Water with 0.1% Formic AcidB: ACN with 0.1% Formic Acid | Formic acid is a volatile buffer compatible with MS. | | Flow Rate | 0.5 mL/min | Appropriate for a 2.1 mm ID column. | | Ion Source | Electrospray Ionization (ESI), Negative Mode | Optimal for nitroaromatic compounds.[6] | | Detection | Multiple Reaction Monitoring (MRM) | For maximum sensitivity and specificity. |

Protocol: Analytical Method Validation (per ICH Q2(R2))

A validated method provides documented evidence that the procedure is suitable for its intended purpose.[14][15] The following protocol outlines the validation of the primary HPLC-UV method.

Validation Workflow

G cluster_prep Method Development & Optimization cluster_val Formal Validation (ICH Q2) cluster_precision Dev Develop HPLC Method Opt Optimize Parameters (Mobile Phase, Gradient, etc.) Dev->Opt Specificity Specificity Opt->Specificity Linearity Linearity & Range Opt->Linearity Accuracy Accuracy (% Recovery) Opt->Accuracy Precision Precision Opt->Precision LOD_LOQ LOD & LOQ Opt->LOD_LOQ Robustness Robustness Opt->Robustness Validated Validated Analytical Method (Fit for Purpose) Specificity->Validated Linearity->Validated Accuracy->Validated Repeat Repeatability (Intra-day) Precision->Repeat Inter Intermediate (Inter-day) Precision->Inter Precision->Validated LOD_LOQ->Validated Robustness->Validated

Caption: Logical workflow for analytical method validation per ICH Q2(R2) guidelines.

Validation Parameters and Acceptance Criteria

Table 3: Summary of Validation Characteristics

Characteristic Procedure Acceptance Criteria
Specificity Analyze blank, placebo, and analyte spiked with expected impurities. Peak for the analyte should be pure and free from interference at its retention time.
Linearity Analyze 5-6 concentrations across the specified range (e.g., 50-150% of expected conc.). R² ≥ 0.998.
Range Confirmed by linearity, accuracy, and precision data. The range over which the method is precise, accurate, and linear.[8]
Accuracy Analyze samples of known concentration (e.g., spiked placebo) at 3 levels (e.g., 80%, 100%, 120%) in triplicate. Mean recovery of 98.0% - 102.0%.[3][16]
Precision Repeatability (Intra-day): 6 replicate injections of a 100% concentration sample.Intermediate (Inter-day): Repeat on a different day with a different analyst. RSD ≤ 2.0%.[17]
LOD Signal-to-Noise ratio of 3:1 or based on the standard deviation of the response and the slope of the calibration curve. The lowest concentration that can be detected.
LOQ Signal-to-Noise ratio of 10:1 or based on the standard deviation of the response and the slope. Must be validated for accuracy and precision. The lowest concentration that can be quantified with acceptable precision and accuracy.[11]

| Robustness | Intentionally vary method parameters (e.g., flow rate ±10%, column temp ±5°C, mobile phase pH ±0.2). | No significant change in results; system suitability parameters must pass.[18] |

Alternative Method: UV-Vis Spectrophotometry

For rapid analysis of the pure bulk substance or in simple solutions, direct UV-Vis spectrophotometry is a viable, economical option.[19][20]

Protocol
  • Solvent Selection: Use a solvent in which the analyte is stable and that is transparent in the measurement region (e.g., ACN, Methanol, or Ethanol).

  • Determine λmax: Scan a dilute solution of the analyte from 200-500 nm to find the wavelength of maximum absorbance (λmax). Based on similar p-nitrophenol structures, this will likely be between 310 nm and 400 nm, depending on the pH and solvent.[4][19][20]

  • Calibration Curve: Prepare a series of standards in the chosen solvent and measure the absorbance of each at the determined λmax.

  • Quantification: Measure the absorbance of the unknown sample (diluted to be within the linear range) and determine its concentration from the calibration curve (Beer's Law).

    • Limitation: This method lacks specificity and is not suitable for mixtures unless the interfering components do not absorb at the analytical wavelength.

Experimental Workflow Visualization

G start Start weigh 1. Accurately Weigh Reference Standard & Sample start->weigh dissolve 2. Dissolve in Appropriate Solvent (e.g., ACN) weigh->dissolve dilute 3. Dilute to Working Concentration dissolve->dilute filtrate 4. Filter Sample (0.45 µm Syringe Filter) dilute->filtrate hplc 5. Inject into HPLC System filtrate->hplc acquire 6. Data Acquisition (Chromatogram) hplc->acquire analyze 7. Integrate Peak Area & Calculate Concentration acquire->analyze end End analyze->end

Caption: Standard operating procedure workflow for sample preparation and HPLC analysis.

Conclusion

This guide outlines robust and reliable analytical methods for the quantification of Ethyl 2-(3-methyl-4-nitrophenyl)thiazole-4-carboxylate. The RP-HPLC-UV method serves as the primary choice for routine analysis, offering a balance of performance and accessibility. For trace-level quantification, the LC-MS/MS method provides enhanced sensitivity and specificity. All proposed methodologies are grounded in established analytical principles and aligned with international validation standards, providing a solid foundation for researchers and drug development professionals. The successful implementation of these protocols will ensure the generation of accurate, reproducible, and defensible analytical data.

References

  • Organomation. (n.d.). HPLC Sample Preparation. Available at: [Link]

  • Li, Y., et al. (2021). Spectrophotometric Determination of p-Nitrophenol under ENP Interference. Journal of Analytical Methods in Chemistry. Available at: [Link]

  • European Medicines Agency. (2022). ICH Q2(R2) Validation of analytical procedures - Scientific guideline. Available at: [Link]

  • Deng, J., et al. (2024). Characterization of atmospheric nitroaromatic compounds in Southwest China by direct injection liquid chromatography-tandem mass spectrometry analysis of aerosol extracts. Environmental Research. Available at: [Link]

  • da Silva, C. S., et al. (2023). Novel Indole–Thiazole Derivative Containing a p-Nitro Substituent (CS03): Validation of an HPLC-UV Quantification Method. ACS Omega. Available at: [Link]

  • Gajula, K., et al. (2022). Development and validation of HPLC-UV and LC-MS/MS methods for the quantitative determination of a novel aminothiazole in preclinical samples. Journal of Analytical Science and Technology. Available at: [Link]

  • Lab Manager. (2007). HPLC Sample Prep: Critical First Steps in LC Analysis. Available at: [Link]

  • Khan, I., et al. (2022). Synthesis, crystal structure, Hirshfeld surface investigation and comparative DFT studies of ethyl 2-[2-(2-nitrobenzylidene)hydrazinyl]thiazole-4-carboxylate. PLOS ONE. Available at: [Link]

  • ResearchGate. (n.d.). UV-vis absorption spectra of (a) 4-nitrophenol, (b) 4-nitrophenol + NaBH4, and (c) 4-aminophenol. Available at: [Link]

  • International Council for Harmonisation. (2023). Validation of Analytical Procedures Q2(R2). Available at: [Link]

  • Kitanovski, Z., & Grgić, I. (2012). Liquid chromatography tandem mass spectrometry method for characterization of monoaromatic nitro-compounds in atmospheric particulate matter. Journal of Chromatography A. Available at: [Link]

  • Kamil, O. M., et al. (2023). Synthesis, quantification and characterization of 1,3,4-thiadiazole derivatives of ampicillin by HPLC. Journal of Kufa for Chemical Sciences. Available at: [Link]

  • ResearchGate. (n.d.). Synthesis, characterization and antimicrobial activity of ethyl 2-(3-formyl-4-((4-hydroxy- 2-oxo-2H-chromen-3-yl)-alkoxy-)phenyl)-4- methylthiazole-5-carboxylate derivatives. Available at: [Link]

  • ScienceOpen. (2021). Spectrophotometric Determination of p-Nitrophenol under ENP Interference. Available at: [Link]

  • International Council for Harmonisation. (2005). ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). Available at: [Link]

  • Okamura, A., et al. (2012). New analytical method for sensitive quantification of urinary 3-methyl-4-nitrophenol to assess fenitrothion exposure in general population and occupational sprayers. Toxicology Letters. Available at: [Link]

  • Snow, N. H. (2017). Improving Sample Preparation in HPLC. LCGC North America. Available at: [Link]

  • Wang, C., et al. (2024). An HPLC and LC-MS Method for Analyzing 2,2′,4,4′,6,6′-Hexanitrostilbene. Molecules. Available at: [Link]

  • AMSbiopharma. (2024). ICH Guidelines for Analytical Method Validation Explained. Available at: [Link]

  • ResearchGate. (2016). Chromatographic and electrophoretic determination of thioamides based on thiazole, 1,3,4-thiadiazole, 1,2,4-triazole, and tetrazole. Available at: [Link]

  • European Medicines Agency. (1995). Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. Available at: [Link]

  • ResearchGate. (n.d.). Analytical Methods for the Quantification of Pharmaceuticals. Available at: [Link]

  • Agilent Technologies. (n.d.). Sample Preparation Fundamentals for Chromatography. Available at: [Link]

  • Bulemela, E., et al. (2008). Spectrophotometric Determination of the Ionization Constants of Aqueous Nitrophenols at Temperatures up to 225 °C. Journal of Solution Chemistry. Available at: [Link]

  • Wróbel, M. Z., et al. (2021). Simultaneous determination of 2-(3-hydroxy-5-phosphonooxymethyl-2-methyl-4-pyridyl)-1,3-thiazolidine-4-carboxylic acid and main plasma aminothiols by HPLC–UV based method. Scientific Reports. Available at: [Link]

  • Biocompare. (2019). Prepping Small Molecules for Mass Spec. Available at: [Link]

  • Aktaş, A. H., et al. (2006). Spectrometric Determination of pK Values for some Phenolic Compounds in Acetonitrile – Water Mixture. Acta Chimica Slovenica. Available at: [Link]

  • Xu, X., et al. (2004). Highly sensitive screening method for nitroaromatic, nitramine and nitrate ester explosives by high performance liquid chromatography-atmospheric pressure ionization-mass spectrometry (HPLC-API-MS) in forensic applications. Journal of Forensic Sciences. Available at: [Link]

  • Al-Ostath, R. A., et al. (2024). A synergistic investigation of azo-thiazole derivatives incorporating thiazole moieties: a comprehensive exploration of their synthesis, characterization, computational insights, solvatochromism, and multimodal biological activity assessment. RSC Advances. Available at: [Link]

  • Croteau, G., et al. (2017). Rapid Quantitative Analysis of Multiple Explosive Compound Classes on a Single Instrument via Flow-Injection Analysis Tandem Mass Spectrometry. Journal of the American Society for Mass Spectrometry. Available at: [Link]

Sources

laboratory preparation of Ethyl 2-(3-methyl-4-nitrophenyl)thiazole-4-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for the Laboratory Preparation of Ethyl 2-(3-methyl-4-nitrophenyl)thiazole-4-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide for the laboratory synthesis of Ethyl 2-(3-methyl-4-nitrophenyl)thiazole-4-carboxylate, a heterocyclic compound of interest in medicinal chemistry. Thiazole derivatives are a cornerstone in the development of therapeutic agents, known for a wide spectrum of biological activities.[1][2] This protocol details a robust two-step synthetic sequence commencing with the α-bromination of 1-(3-methyl-4-nitrophenyl)ethanone, followed by a classical Hantzsch thiazole synthesis.[2][3] The application note includes in-depth procedural instructions, mechanistic insights, characterization data, and critical safety considerations, designed to be a self-validating system for researchers in organic synthesis and drug discovery.

Introduction and Significance

The thiazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs and biologically active compounds.[4] Its unique electronic properties and ability to engage in various biological interactions have led to the development of thiazole derivatives with antimicrobial, anti-inflammatory, anticancer, and antihypertensive activities.[3][5] The target molecule, Ethyl 2-(3-methyl-4-nitrophenyl)thiazole-4-carboxylate, incorporates a substituted nitrophenyl group, a common pharmacophore that can be chemically modified, for instance, through reduction of the nitro group to an amine, providing a vector for further structural diversification. This makes it a valuable intermediate for constructing libraries of novel compounds for high-throughput screening and lead optimization.

Synthetic Strategy and Rationale

The synthesis of the target thiazole is achieved via the well-established Hantzsch thiazole synthesis, a reliable method for forming the thiazole ring.[6] This reaction involves the cyclocondensation of an α-haloketone with a thioamide.

Our retrosynthetic analysis breaks down the target molecule into two key precursors:

  • α-Bromoketone: 2-bromo-1-(3-methyl-4-nitrophenyl)ethan-1-one.

  • Thioamide equivalent: Ethyl thiooxamate, which provides the C4-carboxylate and the N3-S fragment of the thiazole ring.

The overall synthetic workflow is depicted below. The first step involves the synthesis of the requisite α-bromoketone from its commercially available acetophenone precursor. The second step is the key ring-forming reaction.

G cluster_0 Part A: α-Bromoketone Synthesis cluster_1 Part B: Hantzsch Thiazole Synthesis Start 1-(3-methyl-4-nitrophenyl)ethanone Step1 Bromination (Br₂, Chloroform) Start->Step1 Intermediate 2-bromo-1-(3-methyl-4-nitrophenyl)ethan-1-one Step1->Intermediate Step2 Cyclocondensation (Ethanol, Reflux) Intermediate->Step2 Reagent2 Ethyl Thiooxamate Reagent2->Step2 FinalProduct Ethyl 2-(3-methyl-4-nitrophenyl)thiazole-4-carboxylate Step2->FinalProduct

Figure 1: Overall Synthetic Workflow.

Experimental Protocols

Part A: Synthesis of 2-bromo-1-(3-methyl-4-nitrophenyl)ethan-1-one

This procedure is adapted from the bromination of similar activated ketones.[7][8] The α-position to the carbonyl is selectively brominated under acidic conditions.

Materials and Reagents:

ReagentMolecular Wt. ( g/mol )AmountMoles (mmol)Molar Eq.
1-(3-methyl-4-nitrophenyl)ethanone179.175.00 g27.91.0
Bromine (Br₂)159.811.43 mL (4.46 g)27.91.0
Chloroform (CHCl₃)119.3850 mL--
10% aq. Sodium Bicarbonate (NaHCO₃)84.01As needed--
Anhydrous Sodium Sulfate (Na₂SO₄)142.04As needed--

Procedure:

  • To a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser, add 1-(3-methyl-4-nitrophenyl)ethanone (5.00 g, 27.9 mmol) and 50 mL of chloroform.

  • Stir the mixture at room temperature until the solid is completely dissolved.

  • Cool the solution to 0-5°C using an ice bath.

  • Slowly add bromine (1.43 mL, 27.9 mmol) dropwise to the stirred solution over 30 minutes. Caution: Bromine is highly corrosive and toxic. This step must be performed in a well-ventilated fume hood.[7]

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-3 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 4:1 mixture of petroleum ether and ethyl acetate as the eluent.

  • Once the starting material is consumed, pour the reaction mixture into 100 mL of ice-cold water.

  • Separate the organic layer. Wash the organic layer sequentially with 50 mL of water, 50 mL of 10% aqueous sodium bicarbonate solution (to neutralize any remaining HBr), and 50 mL of brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • The crude product, 2-bromo-1-(3-methyl-4-nitrophenyl)ethan-1-one, can be purified by column chromatography on silica gel or used directly in the next step if sufficiently pure.[7] This compound is a lachrymator; handle with care.[7]

Part B: Synthesis of Ethyl 2-(3-methyl-4-nitrophenyl)thiazole-4-carboxylate

This step is the core Hantzsch cyclization, where the α-bromoketone intermediate reacts with ethyl thiooxamate to form the thiazole ring.[6]

Materials and Reagents:

ReagentMolecular Wt. ( g/mol )AmountMoles (mmol)Molar Eq.
2-bromo-1-(3-methyl-4-nitrophenyl)ethan-1-one258.076.00 g (crude)~23.21.0
Ethyl thiooxamate133.173.10 g23.21.0
Ethanol (EtOH)46.0775 mL--

Procedure:

  • In a 250 mL round-bottom flask, dissolve the crude 2-bromo-1-(3-methyl-4-nitrophenyl)ethan-1-one (~23.2 mmol) and ethyl thiooxamate (3.10 g, 23.2 mmol) in 75 mL of absolute ethanol.

  • Attach a reflux condenser and heat the mixture to reflux (approximately 80°C) with constant stirring.

  • Maintain the reflux for 4-6 hours. The reaction progress can be monitored by TLC (eluent: 3:1 petroleum ether/ethyl acetate).

  • Upon completion, cool the reaction mixture to room temperature. A solid precipitate is expected to form.

  • Further precipitate the product by slowly pouring the reaction mixture into 200 mL of ice-cold water with stirring.

  • Collect the solid product by vacuum filtration and wash the filter cake with copious amounts of cold water to remove any unreacted starting materials and salts.

  • Dry the collected solid in a vacuum oven at 40-50°C.

  • The crude product can be further purified by recrystallization from ethanol to afford Ethyl 2-(3-methyl-4-nitrophenyl)thiazole-4-carboxylate as a solid.

Reaction Mechanism

The Hantzsch thiazole synthesis proceeds through a well-defined mechanism involving nucleophilic substitution, cyclization, and dehydration.

G cluster_mech Mechanism of Hantzsch Thiazole Synthesis Start α-Bromoketone + Thioamide Step1 Nucleophilic Attack: Sulfur on α-carbon Start->Step1 Intermediate1 Thioether Intermediate Step1->Intermediate1 Step2 Intramolecular Cyclization: Nitrogen attacks carbonyl carbon Intermediate1->Step2 Intermediate2 Hemiaminal-like Intermediate Step2->Intermediate2 Step3 Dehydration (Elimination of H₂O) Intermediate2->Step3 Product Thiazole Product Step3->Product

Sources

techniques for purifying synthesized Ethyl 2-(3-methyl-4-nitrophenyl)thiazole-4-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol Guide

Topic: High-Purity Isolation of Ethyl 2-(3-methyl-4-nitrophenyl)thiazole-4-carboxylate: A Multi-modal Purification Strategy

Audience: Researchers, scientists, and drug development professionals.

Abstract

Ethyl 2-(3-methyl-4-nitrophenyl)thiazole-4-carboxylate is a heterocyclic compound of significant interest as a potential intermediate in pharmaceutical synthesis.[1][2] Its utility in drug discovery and development is contingent upon achieving high levels of purity, as residual starting materials or synthetic byproducts can compromise the integrity of subsequent reactions and the safety profile of final active pharmaceutical ingredients (APIs).[3][4] This document provides a detailed guide to the purification of this target compound, moving from crude synthetic output to a highly purified state. We will explore three primary purification techniques—recrystallization, flash column chromatography, and preparative HPLC—explaining the scientific rationale behind each method's application to this specific molecular structure.

Understanding the Molecule: Physicochemical Profile

The purification strategy for any compound is dictated by its unique chemical properties. Ethyl 2-(3-methyl-4-nitrophenyl)thiazole-4-carboxylate possesses a combination of functional groups that define its polarity, solubility, and potential interactions during separation.

  • Aromatic System: The core structure includes a thiazole ring and a substituted phenyl ring, which are planar and capable of π-π stacking interactions.[5][6]

  • Polar Moieties: The presence of a strong electron-withdrawing nitro group (-NO₂) and an ethyl ester (-COOEt) group imparts significant polarity to the molecule.

  • Non-Polar Features: The methyl group (-CH₃) on the phenyl ring and the ethyl group of the ester provide some non-polar character.

This juxtaposition of polar and non-polar features results in a molecule of intermediate polarity . This characteristic is the cornerstone of the purification strategies outlined below, as it allows for differential partitioning between various stationary and mobile phases.

Potential Impurities from Synthesis

The target compound is typically synthesized via a Hantzsch thiazole synthesis or a related pathway.[1][7] This reaction involves the condensation of a thioamide with an α-haloketone.[8] Consequently, crude reaction mixtures may contain:

  • Unreacted starting materials (e.g., 3-methyl-4-nitrothiobenzamide, ethyl bromopyruvate).

  • Byproducts from side reactions.

  • Regioisomers, which can be particularly challenging to separate.[9]

A robust purification protocol must effectively remove these contaminants.

Strategic Overview of Purification Techniques

The choice of purification method depends on the initial purity of the crude material, the required final purity, and the scale of the operation.[10] We present three complementary techniques, each suited for different scenarios.

G cluster_input Crude Product cluster_purification Purification Pathways cluster_output Final Product & Analysis Crude Crude Synthesized Ethyl 2-(3-methyl-4-nitrophenyl) thiazole-4-carboxylate Recrystallization Recrystallization (Bulk Purification) Crude->Recrystallization FlashChrom Flash Column Chromatography (Intermediate Purity) Crude->FlashChrom PrepHPLC Preparative HPLC (High Purity) Crude->PrepHPLC PureProduct Purified Product (>95-99.9% Purity) Recrystallization->PureProduct FlashChrom->PureProduct PrepHPLC->PureProduct Analysis Purity Verification (TLC, HPLC, NMR, MP) PureProduct->Analysis

Comparative Analysis of Purification Methods
TechniquePrimary ApplicationTypical ScaleExpected PurityAdvantagesDisadvantages
Recrystallization First-pass, bulk purification of solid crude material.Milligrams to Kilograms>95%Cost-effective, simple setup, highly scalable.Lower resolution, potential for significant material loss.
Flash Column Chromatography Primary purification for moderate quantities; removal of closely related impurities.Milligrams to >100 Grams95-99%High versatility, good resolution for diverse impurities.Solvent-intensive, more complex than recrystallization.[11]
Preparative HPLC Final polishing step; isolation of high-purity material for critical applications.[12]Micrograms to Grams>99.5%Highest resolution, excellent for isomeric separation, automated.[3][4]Expensive, lower throughput, requires specialized equipment.

Detailed Protocols

Protocol 1: Recrystallization

Principle of Causality: This technique exploits the difference in solubility of the target compound and its impurities in a specific solvent at different temperatures. An ideal solvent will dissolve the compound completely at its boiling point but very poorly at low temperatures (0-4 °C), while impurities remain either fully soluble or insoluble at all temperatures. For thiazole derivatives, polar protic solvents like ethanol are often effective.[13]

Step-by-Step Protocol:

  • Solvent Selection: Begin by testing solubility in small volumes (~0.5 mL) of candidate solvents (e.g., ethanol, isopropanol, ethyl acetate, toluene, or mixtures like ethyl acetate/hexane).

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the chosen solvent (e.g., ethanol).

  • Heating: Gently heat the mixture on a hot plate with stirring until the solvent begins to reflux. Continue to add the solvent dropwise until all of the solid just dissolves. Note: Adding excess solvent will reduce the final yield.

  • Hot Filtration (Optional): If insoluble impurities are present, quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.

  • Crystallization: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals.

  • Chilling: Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal precipitation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected crystals (the "filter cake") with a small amount of ice-cold recrystallization solvent to remove any residual soluble impurities.

  • Drying: Dry the purified crystals under vacuum to remove all traces of solvent. The purity can then be assessed by melting point analysis and TLC.

Protocol 2: Flash Column Chromatography

Principle of Causality: This method separates compounds based on their differential adsorption to a polar stationary phase (silica gel) and solubility in a non-polar mobile phase.[11][14] Less polar compounds have a weaker affinity for the silica and travel down the column faster with the mobile phase. More polar compounds adsorb more strongly and elute later.[11] Given the target's intermediate polarity, a gradient elution from a non-polar to a moderately polar solvent system is ideal.

G Start 1. Prepare Slurry & Load Column LoadSample 2. Load Crude Sample (adsorbed on silica) Start->LoadSample Elution 3. Elute with Solvent Gradient (e.g., Hexane -> Ethyl Acetate) LoadSample->Elution Collection 4. Collect Fractions Elution->Collection TLC 5. Analyze Fractions by TLC Collection->TLC Combine 6. Combine Pure Fractions & Evaporate Solvent TLC->Combine

Step-by-Step Protocol:

  • TLC Analysis: First, determine an appropriate solvent system using Thin Layer Chromatography (TLC). Test various ratios of a non-polar solvent (e.g., hexane or heptane) and a polar solvent (e.g., ethyl acetate). An ideal system will give the target compound an Rf value of ~0.3.

  • Column Packing: Prepare a slurry of silica gel (100-200 mesh) in the initial, non-polar mobile phase (e.g., 100% hexane). Pour the slurry into a glass column and allow it to pack under positive pressure, ensuring no air bubbles are trapped.

  • Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (like dichloromethane or ethyl acetate). Add a small amount of silica gel to this solution and evaporate the solvent to create a dry, free-flowing powder ("dry loading"). Carefully add this powder to the top of the packed column.

  • Elution: Begin eluting the column with the non-polar mobile phase. Gradually increase the proportion of the polar solvent (e.g., from 0% to 40% ethyl acetate in hexane) to increase the mobile phase polarity.

  • Fraction Collection: Collect the eluent in a series of test tubes or flasks.

  • Monitoring: Monitor the composition of the collected fractions using TLC. Spot each fraction on a TLC plate and visualize under UV light.

  • Pooling and Evaporation: Combine the fractions that contain only the pure target compound. Remove the solvent using a rotary evaporator to yield the purified product.

Protocol 3: Preparative High-Performance Liquid Chromatography (Prep HPLC)

Principle of Causality: Prep HPLC provides the highest degree of separation by using highly uniform stationary phase particles and high pressure to force the mobile phase through the column.[15] For nitroaromatic compounds, both reversed-phase and normal-phase can be effective. A phenyl-hexyl stationary phase can offer unique selectivity due to π-π interactions between the column's phenyl groups and the aromatic rings of the analyte.[5]

Step-by-Step Protocol:

  • Analytical Method Development: First, develop a separation method on an analytical scale HPLC system.

    • Column Choice: Screen columns such as a standard C18 (for reversed-phase) or a Phenyl-Hexyl column.

    • Mobile Phase (Reversed-Phase): Start with a gradient of acetonitrile or methanol in water. For example, a 15-minute gradient from 40% to 95% acetonitrile.

    • Detection: Use a UV detector set to a wavelength where the compound has strong absorbance (likely in the 254-320 nm range due to the conjugated system).

  • Scale-Up: Once an effective analytical separation is achieved, scale the method up to a preparative column.

    • Adjust the flow rate and injection volume according to the larger diameter of the preparative column.

    • The gradient profile should be maintained proportionally.

  • Sample Preparation: Dissolve the partially purified compound (from recrystallization or column chromatography) in the initial mobile phase or a compatible solvent like DMSO or DMF. Filter the solution through a 0.45 µm syringe filter to remove particulates.

  • Purification Run: Inject the sample onto the preparative HPLC system.

  • Fraction Collection: Use an automated fraction collector to collect the eluent based on the UV detector signal. The collector should be programmed to isolate the peak corresponding to the target compound.

  • Purity Analysis: Analyze a small aliquot of the collected fraction(s) using the analytical HPLC method to confirm purity.

  • Product Isolation: Combine the pure fractions and remove the mobile phase solvents, typically by lyophilization (for water-based mobile phases) or rotary evaporation.

Conclusion

The purification of Ethyl 2-(3-methyl-4-nitrophenyl)thiazole-4-carboxylate is a critical step for its application in research and development. The choice of technique should be guided by a clear understanding of the project's requirements for scale, purity, and cost. For initial bulk purification, recrystallization offers an economical and scalable solution. For more challenging separations and higher purity on a moderate scale, flash column chromatography is the workhorse method. Finally, to achieve the highest level of purity required for sensitive applications, preparative HPLC is the definitive choice, providing unparalleled resolution and ensuring the removal of even trace-level and isomeric impurities.

References

  • ChemBK. (2024). Ethyl 2-methyl-1,3-thiazole-4-carboxylate. Available at: [Link]

  • Agilent Technologies. (n.d.). What is Preparative HPLC | Find Your Purification HPLC System. Available at: [Link]

  • Gilson, Inc. (n.d.). Gilson Preparative HPLC Systems | VERITY® LC Solutions. Available at: [Link]

  • Welch, C. J., et al. (2009). HPLC Preparation of an Isomerically Pure Drug Intermediate on Multikilogram Scale. Organic Process Research & Development. Available at: [Link]

  • ResearchGate. (2014). How do I purify the resulting compound after a nitro- to amine-group reduction?. Available at: [Link]

  • Teledyne LABS. (n.d.). The Power of Preparative HPLC Systems. Available at: [Link]

  • University of Warwick. (n.d.). Principles in preparative HPLC. Available at: [Link]

  • CDN Publishing. (n.d.). Nitration of Phenol and Purification by Column Chromatography. Available at: [Link]

  • Agilent Technologies. (n.d.). Optimizing the Separation of 20 Nitro-aromatics Using Consecutively, a Phenyl-Hexyl Column with p-p Interaction and a C-18 Column. Available at: [Link]

  • Scientific & Academic Publishing. (2015). Synthesis New and Novel Aryl Thiazole Derivatives Compounds. Available at: [Link]

  • Google Patents. (2016). WO2016046836A2 - A novel process for preparation of ethyl 2-(4-hydroxy-3-nitrophenyl)-4-methyl-5-thiazolecarboxylate.
  • National Center for Biotechnology Information. (n.d.). Ethyl 2-(4-hydroxy-3-nitrophenyl)-4-methylthiazole-5-carboxylate. PubChem Compound Database. Available at: [Link]

  • Sciencemadness.org. (2010). Isolation, Purification and Chromatography of Nitro Compounds and Explosives. Available at: [Link]

  • Chem Help Asap. (n.d.). Hantzsch Thiazole Synthesis. Available at: [Link]

  • Google Patents. (2012). WO2012032528A2 - Improved process to prepare ethyl 4-methyl-2-(4-(2-methylpropyloxy)-3-cyanophenyl)-5-thiazolecarboxylate.
  • ResearchGate. (2014). Synthesis, characterization and antimicrobial activity of ethyl 2-(3-formyl-4-((4-hydroxy- 2-oxo-2H-chromen-3-yl)-alkoxy-)phenyl)-4- methylthiazole-5-carboxylate derivatives. Available at: [Link]

  • YouTube. (2021). column chromatography & purification of organic compounds. ChemHelp ASAP. Available at: [Link]

  • ResearchGate. (2021). Synthesis and Characterization of New Derivatives of Thiazole with Liquid Crystalline properties. Available at: [Link]

  • National Center for Biotechnology Information. (2022). Synthesis, crystal structure, Hirshfeld surface investigation and comparative DFT studies of ethyl 2-[2-(2-nitrobenzylidene)hydrazinyl]thiazole-4-carboxylate. Available at: [Link]

  • YouTube. (2020). Hantzsch thiazole synthesis - laboratory experiment. ChemHelp ASAP. Available at: [Link]

  • MDPI. (2017). Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. Available at: [Link]

  • Royal Society of Chemistry. (1987). The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity. Journal of the Chemical Society, Perkin Transactions 1. Available at: [Link]

  • Scholarworks@UNIST. (2022). Synthesis, crystal structure, Hirshfeld surface investigation and comparative DFT studies of ethyl 2-[2-(2-nitrobenzylidene)hydrazinyl] thiazole-4-carboxylate. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Thiazole synthesis. Available at: [Link]

  • MDPI. (2019). New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking. Available at: [Link]

  • Google Patents. (2014). CN103664819A - Preparation method of ethyl 2-amino-4-methylthiazole-5-carboxylate.
  • Georganics. (n.d.). Ethyl 2-aminothiazole-4-carboxylate. Available at: [Link]

  • National Center for Biotechnology Information. (2024). A synergistic investigation of azo-thiazole derivatives incorporating thiazole moieties.... PubMed Central. Available at: [Link]

  • Chemical Synthesis Database. (2025). ethyl 2-phenyl-1,3-thiazole-4-carboxylate. Available at: [Link]

  • Wikipedia. (n.d.). Thiazole. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). Ethyl 2-aminothiazole-4-carboxylate. PubChem Compound Database. Available at: [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Improving the Yield of Ethyl 2-(3-methyl-4-nitrophenyl)thiazole-4-carboxylate Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of Ethyl 2-(3-methyl-4-nitrophenyl)thiazole-4-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize this specific chemical transformation. We will delve into the common challenges encountered during this synthesis, providing scientifically-grounded solutions and detailed protocols to enhance reaction yield and purity.

The primary and most effective method for synthesizing this and similar thiazole derivatives is the Hantzsch Thiazole Synthesis , first described by Arthur Hantzsch in 1887.[1] This reaction typically involves the condensation of an α-halocarbonyl compound with a thioamide.[2] In this case, the key reactants are 3-methyl-4-nitrothiobenzamide and an ethyl 2-haloacetoacetate. The reaction's success hinges on a sequence of steps: an initial SN2 reaction, followed by an intramolecular cyclization and dehydration to form the final aromatic thiazole ring.[3][4]

Core Synthesis Pathway

The general workflow for the synthesis is outlined below. Understanding this sequence is the first step in effective troubleshooting.

G cluster_reactants Starting Materials cluster_process Reaction & Work-up cluster_purification Purification A 3-methyl-4-nitrothiobenzamide C Condensation Reaction (Hantzsch Synthesis) A->C B Ethyl 2-haloacetoacetate (e.g., Ethyl 2-chloroacetoacetate) B->C D Aqueous Basic Work-up (e.g., 5% Na₂CO₃) C->D Reaction Mixture E Precipitation / Extraction D->E F Isolation of Crude Product (Filtration) E->F G Recrystallization or Column Chromatography F->G Crude Product H Final Product: Ethyl 2-(3-methyl-4-nitrophenyl) thiazole-4-carboxylate G->H Pure Product

Caption: General workflow for the Hantzsch synthesis of the target thiazole.

Troubleshooting Guide & FAQs

This section addresses the most common issues encountered during the synthesis in a question-and-answer format.

Q1: My reaction yield is very low, or I'm getting no product at all. What are the first things to check?

This is the most frequent issue and typically points to problems with either the starting materials or the fundamental reaction conditions.

Answer:

  • Verify Starting Material Purity and Integrity: This is the most critical first step. Low-quality reagents are a primary cause of reaction failure.[5]

    • Thioamide (3-methyl-4-nitrothiobenzamide): Thioamides can be susceptible to hydrolysis or oxidation. Verify its identity and purity using NMR or melting point analysis. If it appears discolored or has been stored for a long time, consider resynthesizing or purifying it.

    • α-Haloester (Ethyl 2-chloroacetoacetate): These reagents can degrade, releasing acid (HCl), which can interfere with the reaction. Check for a sharp, acidic smell. Use a freshly opened bottle or distill the reagent under reduced pressure if its purity is questionable.

  • Ensure Anhydrous Conditions (Initially): The presence of excess water can be detrimental, potentially hydrolyzing the starting materials or intermediates.[5] While some Hantzsch syntheses can tolerate water, it's best to start with dry solvents and glassware, especially if yields are poor.

  • Check Reaction Temperature: Many Hantzsch syntheses require heating to proceed at a reasonable rate.[6] If you are running the reaction at room temperature, it may be too slow. Try gentle heating (e.g., 40–60 °C) in a suitable solvent like ethanol.[7] Conversely, excessive heat can cause decomposition of the reactants or product.

  • Monitor the Reaction: Do not rely solely on a fixed reaction time. Use Thin Layer Chromatography (TLC) to track the consumption of your starting materials. If the starting materials are still present after the expected time, the reaction may need to be run longer or at a slightly higher temperature.[7]

Q2: I see multiple spots on my TLC plate. What are the likely side products and how can I minimize them?

The formation of multiple products indicates competing side reactions, which directly lowers the yield of your desired compound.

Answer:

The most common side products in a Hantzsch synthesis are isomers and condensation byproducts.

  • Isomeric Byproducts: Under strongly acidic conditions, the reaction can sometimes yield an isomeric 2-imino-2,3-dihydrothiazole.[5][8] The standard Hantzsch synthesis releases a hydrohalic acid (e.g., HCl), which can create these conditions.

    • Solution: Perform the reaction under neutral or slightly basic conditions. Adding a non-nucleophilic base (like pyridine or diisopropylethylamine) can scavenge the acid as it's formed. Alternatively, ensure the work-up is sufficiently basic to favor the desired aromatic thiazole.[5]

  • Other Condensation Byproducts: These can arise from self-condensation of the starting materials or other unintended pathways, especially if stoichiometry is off or the temperature is too high.

    • Solution:

      • Control Stoichiometry: Use a precise 1:1 molar ratio of the two reactants. Sometimes, a slight excess (1.1 to 1.2 equivalents) of the thioamide can help drive the reaction to completion, but avoid a large excess.[6]

      • Optimize Temperature: Run the reaction at the lowest temperature that allows for a reasonable reaction rate (as determined by TLC monitoring).

G A Low Yield or Multiple Products Detected B Step 1: Verify Starting Material Purity (NMR, MP, Fresh Reagents) A->B D Purity OK? B->D C Step 2: Monitor Reaction via TLC F Reaction Complete? C->F D->C Yes E Purify or Replace Starting Materials D->E No G Extend Reaction Time or Increase Temperature Gently F->G No H Proceed to Work-up F->H Yes I Multiple Products Still Observed? H->I J Adjust Stoichiometry or Add Non-Nucleophilic Base I->J Yes

Sources

Technical Support Center: Nitrophenylthiazole Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of nitrophenylthiazole derivatives. It provides in-depth troubleshooting advice and answers to frequently asked questions regarding common side reactions encountered during this process. Our goal is to equip you with the knowledge to anticipate, mitigate, and resolve experimental challenges, thereby improving yield, purity, and the overall success of your synthetic endeavors.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common high-level questions about side reactions in nitrophenylthiazole synthesis.

FAQ 1: What are the most common types of side reactions observed during the Hantzsch synthesis of nitrophenylthiazoles?

The Hantzsch thiazole synthesis, a cornerstone for preparing these scaffolds, is generally robust. However, several side reactions can occur, leading to impurities and reduced yields. The most prevalent of these is the formation of isomeric byproducts, specifically the 2-imino-2,3-dihydrothiazole, which can be challenging to separate from the desired 2-aminothiazole product.[1][2] Other potential side reactions include the formation of colored impurities due to polymerization of starting materials and undesired reactions involving the nitro group under certain conditions.

FAQ 2: How does the position of the nitro group on the phenyl ring influence the reaction and potential side products?

The nitro group is a strong electron-withdrawing group, and its position on the phenyl ring significantly modulates the reactivity of the α-haloketone starting material.

  • Ortho- and Para-Positions: A nitro group at these positions strongly activates the carbonyl group towards nucleophilic attack by the sulfur of thiourea. This can accelerate the desired reaction but may also increase the likelihood of side reactions if the reaction conditions are not carefully controlled.

  • Meta-Position: While still electron-withdrawing, a meta-nitro group has a less pronounced activating effect on the carbonyl group.

The electron-deficient nature of the nitrophenyl ring can also make it susceptible to nucleophilic aromatic substitution under harsh basic conditions, although this is less common under typical Hantzsch conditions.

FAQ 3: Can the thiourea reactant contribute to side reactions?

Yes, thiourea and its derivatives can be a source of side reactions. Thioureas are susceptible to oxidation, which can lead to a variety of byproducts.[3] The purity of the thiourea is therefore critical. Additionally, if N-substituted thioureas are used, the regioselectivity of the cyclization can be affected, leading to different isomeric products.[1][2]

FAQ 4: What is the impact of reaction conditions (temperature, solvent, pH) on the formation of side products?

Reaction conditions are critical in directing the reaction towards the desired product and minimizing side reactions.

  • Temperature: Excessive heat can promote the formation of decomposition products and colored tars.[1][4] It is crucial to maintain the optimal temperature for the specific substrates being used.

  • Solvent: The choice of solvent can influence reaction rates and the solubility of intermediates and products. While alcohols like ethanol are common, for some substrates, aprotic solvents may be more suitable.[1]

  • pH: The pH of the reaction medium is a key factor in determining the regioselectivity of the cyclization. Acidic conditions are known to favor the formation of the 2-imino-2,3-dihydrothiazole isomer, while neutral or slightly basic conditions typically favor the desired 2-aminothiazole.[1][2]

Part 2: Troubleshooting Guide

This section is designed in a question-and-answer format to directly address specific issues you may encounter during your experiments.

Problem 1: Low or No Yield of the Desired Nitrophenylthiazole.

A low yield is a common frustration in organic synthesis. Here’s a systematic way to troubleshoot this issue.

  • Potential Cause 1a: Incomplete reaction.

    • How to Diagnose: Monitor the reaction progress using Thin Layer Chromatography (TLC). The persistence of starting material spots indicates an incomplete reaction.

    • Solution:

      • Reaction Time: Ensure the reaction has been allowed to proceed for a sufficient amount of time.

      • Temperature: A modest increase in temperature may be necessary to drive the reaction to completion. However, be cautious of overheating, which can lead to decomposition.[1]

      • Reagent Purity: Ensure the purity of your starting materials, especially the α-haloketone and thiourea. Impurities can inhibit the reaction.

  • Potential Cause 1b: Decomposition of starting materials or product.

    • How to Diagnose: The appearance of multiple, often colored, spots on a TLC plate that are not the starting materials or the desired product can indicate decomposition. A dark, tarry reaction mixture is also a sign.

    • Solution:

      • Temperature Control: Avoid excessive heat.

      • pH Stability: The nitrophenylthiazole product may be unstable to strongly acidic or basic conditions. Check the stability of your product to the workup conditions by performing a small-scale test.[5]

  • Potential Cause 1c: Product loss during workup.

    • How to Diagnose: If the reaction appears clean by TLC but the isolated yield is low, product may be lost during extraction or purification.

    • Solution:

      • Aqueous Solubility: Your product may have some solubility in the aqueous layer during extraction. Re-extract the aqueous phase with an appropriate organic solvent.

      • Purification Losses: Be mindful of losses during chromatography or recrystallization. Ensure the chosen solvent system for chromatography is optimal for separating your product without excessive band broadening.

Problem 2: Presence of a Major Impurity with the Same Mass as the Product (Isomer Formation).

  • Likely Culprit: Formation of the 3-substituted 2-imino-2,3-dihydrothiazole isomer is a well-documented side reaction in Hantzsch synthesis, particularly with N-substituted thioureas.[1][2]

  • Troubleshooting and Mitigation:

    • pH Control: This is the most critical factor. To favor the formation of the desired 2-aminothiazole, conduct the reaction under neutral or slightly basic conditions. Avoid acidic catalysts or solvents.[1][2]

    • Reaction Conditions: In some cases, adjusting the solvent and temperature can influence the isomeric ratio.

    • Spectroscopic Identification: The two isomers can often be distinguished by NMR spectroscopy.[2]

Problem 3: Formation of Colored Impurities or a Tarry Reaction Mixture.

  • Potential Cause 3a: Polymerization of reactants.

    • How to Diagnose: The formation of an insoluble, often dark-colored, material in the reaction flask.

    • Solution:

      • Control Reactant Addition: Add one reactant slowly to a solution of the other to maintain a low concentration of the added reactant.

      • Fresh Reagents: Use high-purity, fresh starting materials.

  • Potential Cause 3b: Side reactions involving the nitro group.

    • How to Diagnose: The presence of unexpected colored byproducts. The nitro group itself can sometimes undergo reduction or other transformations under certain reaction conditions, although this is less common in standard Hantzsch synthesis.

    • Solution:

      • Inert Atmosphere: While not always necessary, running the reaction under an inert atmosphere (e.g., nitrogen or argon) can sometimes minimize oxidative side reactions.

      • Avoid Reductive Conditions: Be mindful of any reagents or catalysts that could potentially reduce the nitro group.

Problem 4: Difficulty in Purifying the Final Product.

  • Challenge 4a: Co-elution of product and impurities during chromatography.

    • Solution:

      • Optimize Solvent System: Experiment with different solvent systems for column chromatography. A change in the polarity or the specific solvents used can often resolve co-eluting compounds.

      • Alternative Purification: Consider other purification techniques such as recrystallization or preparative TLC.[4]

  • Challenge 4b: Poor crystallization.

    • Solution:

      • Solvent Screening: Test a variety of solvents and solvent mixtures for recrystallization.

      • Slow Cooling: Allow the saturated solution to cool slowly to encourage the formation of well-defined crystals.

      • Seed Crystals: If a small amount of pure product is available, use it to seed the crystallization.

Part 3: Experimental Protocols

General Protocol for the Synthesis of 2-Amino-4-(nitrophenyl)thiazole:

This protocol is a general guideline and may require optimization for specific substrates.

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the nitro-substituted α-bromoacetophenone (1.0 eq.) in ethanol.

  • Reagent Addition: To this solution, add thiourea (1.1 eq.).

  • Reaction: Stir the mixture at reflux. Monitor the progress of the reaction by TLC (a typical mobile phase is a mixture of hexane and ethyl acetate).

  • Workup: Once the reaction is complete (typically when the α-bromoacetophenone spot has disappeared from the TLC), cool the reaction mixture to room temperature.

  • Isolation: Pour the reaction mixture into ice-water. A precipitate of the product should form. If the product is soluble, neutralize the mixture with a mild base (e.g., sodium bicarbonate solution) to induce precipitation.

  • Filtration: Collect the solid product by vacuum filtration and wash with cold water.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.

Part 4: Visualizations

Diagram 1: General Reaction Scheme for Hantzsch Nitrophenylthiazole Synthesis

Hantzsch_Synthesis α-Bromo-nitroacetophenone α-Bromo-nitroacetophenone Intermediate Intermediate α-Bromo-nitroacetophenone->Intermediate + Thiourea Thiourea Thiourea->Intermediate 2-Amino-4-(nitrophenyl)thiazole 2-Amino-4-(nitrophenyl)thiazole Intermediate->2-Amino-4-(nitrophenyl)thiazole Cyclization & Dehydration

Caption: Hantzsch synthesis of a nitrophenylthiazole.

Diagram 2: Side Reaction - Formation of 2-Imino-2,3-dihydrothiazole Isomer

Isomer_Formation cluster_main Main Pathway (Neutral/Basic) cluster_side Side Pathway (Acidic) Thiourea_N_attack N-attack Desired_Product 2-Aminothiazole Thiourea_N_attack->Desired_Product Thiourea_S_attack S-attack Imino_Isomer 2-Imino-2,3-dihydrothiazole Thiourea_S_attack->Imino_Isomer Intermediate Intermediate Intermediate->Thiourea_N_attack Intermediate->Thiourea_S_attack

Caption: Competing pathways in thiazole synthesis.

Diagram 3: Troubleshooting Workflow for Low Yield

Low_Yield_Troubleshooting Start Low Yield Check_TLC Monitor Reaction by TLC Start->Check_TLC Incomplete_Reaction Incomplete Reaction? Check_TLC->Incomplete_Reaction Decomposition Decomposition Observed? Incomplete_Reaction->Decomposition No Optimize_Conditions Optimize Time/Temp Incomplete_Reaction->Optimize_Conditions Yes Workup_Loss Investigate Workup Losses Decomposition->Workup_Loss No Control_Temp_pH Control Temp/pH Decomposition->Control_Temp_pH Yes Improve_Workup Refine Workup Protocol Workup_Loss->Improve_Workup End Improved Yield Optimize_Conditions->End Control_Temp_pH->End Improve_Workup->End

Caption: Systematic approach to troubleshooting low yield.

References

  • University of Rochester, Department of Chemistry. How To: Troubleshoot a Reaction. Available at: [Link]

  • Bramley, S. E., Dupplin, V., Goberdhan, D. G. C., & Meakins, G. D. (1987). The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity. Journal of the Chemical Society, Perkin Transactions 1, 639-643. Available at: [Link]

  • University of Rochester, Department of Chemistry. How To: Troubleshoot a Reaction. Available at: [Link] (Note: This is the same as reference 1, cited for a different troubleshooting aspect).

  • Nava-Zuazo, C., et al. (2018). A novel series of 2-acylamino-5-nitro-1,3-thiazoles was synthesized... Molecules, 23(10), 2585. (This reference provides context on the bioactivity of nitrophenylthiazoles, implying their synthetic importance). Available at: [Link]

  • Bouherrou, H., et al. (2017). Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. Molecules, 22(11), 1895. Available at: [Link]

  • Sahu, S., et al. (2011). Oxidation of Thiourea and Substituted Thioureas. Journal of Sulfur Chemistry, 32(1), 1-23. (This reference provides general information on the reactivity of thiourea). Available at: [Link]

Sources

Technical Support Center: Purification of Ethyl 2-(3-methyl-4-nitrophenyl)thiazole-4-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides in-depth troubleshooting for the purification of Ethyl 2-(3-methyl-4-nitrophenyl)thiazole-4-carboxylate, a key intermediate in pharmaceutical research. The synthesis of this molecule, typically achieved through the Hantzsch thiazole synthesis, presents unique purification challenges due to the presence of a polar nitroaromatic system and a hydrolyzable ester functional group.[1][2] This document is structured to help researchers diagnose and resolve common issues, ensuring high purity and yield.

Part 1: Frequently Asked Questions (FAQs) - First-Line Troubleshooting

This section addresses the most common high-level issues encountered post-synthesis.

Q1: My overall yield is significantly lower than expected. What are the primary factors to investigate?

A1: Low yield is a frequent issue stemming from several stages of the synthesis and purification process. The most critical factors are:

  • Purity of Starting Materials: The Hantzsch synthesis is highly sensitive to the purity of the precursor thioamide (3-methyl-4-nitrothiobenzamide) and the α-haloketone (ethyl bromopyruvate). Impurities can lead to a cascade of side reactions, consuming reactants and complicating the purification.[3] It is imperative to verify the purity of starting materials via NMR or melting point analysis before commencing the reaction.

  • Reaction Conditions: Thioamides can be unstable, particularly under harsh acidic or thermal conditions.[3] Over-refluxing or using excessively strong acids can lead to decomposition. Monitoring the reaction progress by Thin Layer Chromatography (TLC) is crucial to avoid prolonged heating after the reactants are consumed.[4]

  • Side Reactions: The formation of isomeric byproducts, such as 2-imino-2,3-dihydrothiazoles, can occur, especially under strongly acidic conditions.[3][5] Running the reaction under neutral or mildly basic conditions can often favor the desired 2-aminothiazole structure.

  • Inefficient Isolation: The product may have partial solubility in the aqueous phase during work-up, especially if the pH is not optimized. Ensure the crude product is fully precipitated before filtration.

Q2: After the initial work-up, my product is a dark, sticky oil instead of the expected solid. What has likely gone wrong?

A2: Obtaining an oil suggests several possibilities:

  • Incomplete Reaction: A significant amount of unreacted starting materials, which may be lower melting or oily, can prevent the crystallization of the crude product.

  • Trapped Solvent: The crude product may have precipitated too quickly, trapping reaction solvents (e.g., ethanol, DMF) or water. Redissolving the oil in a suitable solvent (like ethyl acetate) and thoroughly drying the organic layer with a drying agent (e.g., Na₂SO₄ or MgSO₄) before solvent removal can resolve this.

  • Formation of Eutectic Mixture: The presence of multiple impurities can lower the overall melting point of the mixture, resulting in an oil. In this case, direct purification via column chromatography is the recommended next step.

Q3: My post-reaction TLC plate shows multiple spots. How can I identify them?

A3: A multi-spot TLC indicates an impure mixture. The spots can typically be identified by co-spotting with known standards:

  • Highest Rf Spot: Often the less polar α-haloketone starting material.

  • Mid-to-Low Rf Spots: The product, Ethyl 2-(3-methyl-4-nitrophenyl)thiazole-4-carboxylate, is quite polar due to the nitro and ester groups and will have a relatively low Rf value in a standard ethyl acetate/hexane system. Other polar impurities, including the thioamide starting material and potential isomeric byproducts, will also be in this region.

  • Baseline Spot: Highly polar impurities or salts.

Running the TLC in different solvent systems (e.g., dichloromethane/methanol) can help to improve the separation between spots and provide a better indication of the mixture's complexity.

Part 2: In-Depth Troubleshooting Guides

Guide 1: Optimizing Aqueous Work-up and Crude Isolation

The initial isolation of the crude product is a critical step that dictates the success of subsequent purification.

Q: What is the most effective method for precipitating the crude product from the reaction mixture?

A: The standard and most effective method is to quench the reaction by pouring the mixture into a beaker of ice-cold water.[4][6] The rationale is twofold:

  • Solubility: The target molecule, being an organic ester, has very low solubility in cold water. This rapid temperature drop causes it to precipitate out of the solution as a solid.

  • Impurity Removal: Many inorganic byproducts and salts remain dissolved in the aqueous phase and can be removed during filtration.

For optimal results, stir the aqueous suspension vigorously for 15-30 minutes to ensure complete precipitation and to wash the crude solid. If the reaction was run under acidic conditions, it might be necessary to neutralize the solution with a mild base like sodium bicarbonate to a pH of 7-8 to ensure the thiazole product is not protonated, which would increase its water solubility.

Guide 2: Troubleshooting Column Chromatography

For stubborn impurities, flash column chromatography is essential. The polar nitroaromatic nature of the target compound requires careful selection of conditions.

Q: My compound is streaking badly on the silica gel column. How can I achieve sharp bands?

A: Streaking (tailing) on silica gel is a common problem for polar, nitrogen-containing heterocyclic compounds. It is often caused by strong, non-ideal interactions with the acidic silanol groups on the silica surface.

  • Solution 1: Add a Mobile Phase Modifier: Incorporating a small amount of a competitive base or acid can drastically improve peak shape. Add 0.5-1% triethylamine (NEt₃) to your mobile phase (e.g., ethyl acetate/hexane) to neutralize the acidic sites on the silica gel. This prevents the basic nitrogen of the thiazole ring from strongly adsorbing, resulting in sharper bands.

  • Solution 2: Dry Loading: Instead of dissolving the crude product in a strong solvent for loading, pre-adsorb it onto a small amount of silica gel. Dissolve your crude material in a minimal amount of a volatile solvent (like dichloromethane or acetone), add silica gel to form a free-flowing powder, and evaporate the solvent completely. This dry-loaded powder can then be carefully added to the top of the column, leading to a much more concentrated starting band and better separation.

Observed Problem Potential Cause Recommended Solution
Poor Separation of Product & ImpurityIncorrect mobile phase polarity.Perform gradient elution. Start with a low polarity (e.g., 10% EtOAc in Hexane) and gradually increase to a higher polarity (e.g., 40% EtOAc in Hexane).
Product Not Eluting from ColumnMobile phase is not polar enough.Switch to a more polar solvent system. Consider using Dichloromethane/Methanol if ethyl acetate/hexane fails.
Colored Impurities Co-eluteImpurities have similar polarity.If streaking is resolved, try a shallower gradient. If separation is still poor, recrystallization may be more effective.
Guide 3: Mastering Recrystallization

Recrystallization is the ideal final step for achieving high analytical purity.

Q: I've collected my column fractions, but the compound won't crystallize from the chosen solvent. What should I do?

A: Failure to crystallize is usually due to supersaturation or the presence of residual impurities that inhibit crystal lattice formation.

  • Induce Crystallization:

    • Scratching: Use a glass rod to gently scratch the inside surface of the flask below the solvent level. The microscopic scratches provide nucleation sites for crystal growth.

    • Seeding: If you have a small amount of pure, solid product, add a single tiny crystal to the cooled, saturated solution. This seed crystal will act as a template for further crystallization.

    • Reduce Volume: Carefully evaporate a small amount of the solvent to increase the concentration and then attempt to cool and induce crystallization again.

  • Change the Solvent System: The initial solvent may not be optimal. A good recrystallization solvent dissolves the compound when hot but poorly when cold. For this specific thiazole, consider solvent systems like ethanol, isopropanol, or a binary mixture such as ethyl acetate/hexane or acetone/water.[7]

Q: My recrystallized product still shows impurities on analysis. How can I improve the purity?

A: The key to effective recrystallization is slow crystal growth.

  • Slow Cooling: After dissolving the compound in the minimum amount of hot solvent, allow the solution to cool to room temperature slowly and undisturbed. Rapid cooling in an ice bath can cause impurities to be trapped within the crystal lattice. Only after the solution has reached room temperature and crystal formation has begun should you move it to an ice bath to maximize yield.[7]

  • Thorough Washing: After filtering the crystals, wash the filter cake with a small amount of ice-cold recrystallization solvent. This removes any residual mother liquor containing dissolved impurities without redissolving a significant amount of the product.

Part 3: Standardized Purification Protocols

Protocol 1: Flash Column Chromatography
  • Preparation: Dry-load the crude product onto silica gel as described in Guide 2.

  • Column Packing: Pack a glass column with silica gel in 100% hexane.

  • Loading: Carefully add the dry-loaded silica with the crude product to the top of the packed column.

  • Elution: Begin elution with a low-polarity mobile phase (e.g., 9:1 Hexane:Ethyl Acetate).

  • Gradient: Gradually increase the polarity of the mobile phase. A typical gradient might be from 10% to 40% Ethyl Acetate in Hexane. Note: If streaking is an issue, prepare all mobile phases with an additional 0.5% triethylamine.

  • Collection: Collect fractions and monitor them by TLC. The product is typically a yellow-orange compound.

  • Consolidation: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.

Protocol 2: Recrystallization
  • Solvent Selection: Place a small amount of the purified solid from the column in a test tube and test solvents. Ethanol or isopropanol are good starting points.

  • Dissolution: In a flask, add the solid product and cover it with the chosen solvent. Heat the mixture gently with stirring until the solid is completely dissolved. Add the minimum amount of hot solvent required for full dissolution.

  • Hot Filtration (Optional): If any insoluble impurities are visible in the hot solution, perform a hot filtration through a fluted filter paper to remove them.

  • Cooling: Cover the flask and allow it to cool slowly to room temperature. Crystals should begin to form.

  • Chilling: Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal yield.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[3]

  • Washing: Wash the crystals on the filter with a small portion of ice-cold solvent.

  • Drying: Dry the purified crystals in a vacuum oven to remove all traces of solvent.

Part 4: Visualization of the Purification Workflow

The following diagram outlines the logical flow from the end of the chemical reaction to the final, pure product.

PurificationWorkflow Purification Workflow for Ethyl 2-(3-methyl-4-nitrophenyl)thiazole-4-carboxylate cluster_0 Crude Isolation cluster_1 Chromatographic Purification cluster_2 Final Polishing ReactionMixture Crude Reaction Mixture (in Ethanol) Workup Aqueous Work-up ReactionMixture->Workup Pour into ice-water; Neutralize if needed CrudeSolid Crude Solid Product Workup->CrudeSolid Vacuum Filtration & Air Dry Column Flash Column Chromatography (Silica Gel, Hexane/EtOAc Gradient) CrudeSolid->Column Dry load onto silica Fractions Combined Pure Fractions Column->Fractions TLC Analysis ImpureFractions Impure Fractions (Discard or Re-purify) Column->ImpureFractions TLC Analysis Recrystallize Recrystallization (e.g., from Ethanol) Fractions->Recrystallize Evaporate solvent FinalProduct Pure Crystalline Product (>99% Purity) Recrystallize->FinalProduct Filter & Vacuum Dry

Caption: Logical workflow for the purification of the target compound.

References

  • Synthesis, crystal structure, Hirshfeld surface investigation and comparative DFT studies of ethyl 2-[2-(2-nitrobenzylidene)hydrazinyl]thiazole-4-carboxylate. (2022). Journal of the Iranian Chemical Society.
  • Review of the synthesis and biological activity of thiazoles. (2020). Taylor & Francis Online.
  • CN103664819A - Preparation method of ethyl 2-amino-4-methylthiazole-5-carboxylate. (2014). Google Patents.
  • Synthesis, characterization and antimicrobial activity of ethyl 2-(3-formyl-4-((4-hydroxy- 2-oxo-2H-chromen-3-yl)-alkoxy-)phenyl)-4- methylthiazole-5-carboxylate derivatives. (n.d.). ResearchGate.
  • WO2012032528A2 - Improved process to prepare ethyl 4-methyl-2-(4-(2-methylpropyloxy)-3-cyanophenyl)-5-thiazolecarboxylate. (2012). Google Patents.
  • Alkyl 2-(2-(arylidene)alkylhydrazinyl)thiazole-4-carboxylates: Synthesis, Acetyl cholinesterase inhibition and docking studies. (2021). ResearchGate.
  • Troubleshooting low yield in the synthesis of thiazole compounds. (n.d.). Benchchem.
  • Hantzsch thiazole synthesis. (n.d.). ResearchGate.
  • A synergistic investigation of azo-thiazole derivatives incorporating thiazole moieties: a comprehensive exploration of their synthesis, characterization, computational insights, solvatochromism, and multimodal biological activity assessment. (n.d.). PubMed Central.
  • RAPID SEPARATION OF NITROAROMATIC COMPOUNDS BY SOLVATING GAS CHROMATOGRAPHY. (n.d.). Taylor & Francis Online.
  • New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking. (2019). MDPI.
  • Modular synthesis of thiazoline and thiazole derivatives by using a cascade protocol. (2017). Royal Society of Chemistry.
  • Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment. (n.d.). PubMed Central.
  • Hantzsch Thiazole Synthesis. (2010). Scribd.
  • Synthetic modifications in ethyl 2-amino-4-methylthiazole-5-carboxylate: 3D QSAR analysis and antimicrobial study. (n.d.). Taylor & Francis Online.
  • Synthesis and Biological Evaluation of Thiazole-Based Derivatives as Potential Acetylcholinesterase Inhibitors. (2021). ACS Publications.
  • Thiazole. (n.d.). Wikipedia.
  • WO2016046836A2 - A novel process for preparation of ethyl 2-(4-hydroxy-3-nitrophenyl)-4-methyl-5-thiazolecarboxylate. (2016). Google Patents.
  • Recent Advances in The Synthesis of Thiazole Ring: Mini Review. (2022). ResearchGate.
  • synthesis of the 2-aminothiazole-4-carboxylate analogues.... (n.d.). ResearchGate.
  • Thiazole synthesis. (n.d.). Organic Chemistry Portal.
  • Capillary column gas chromatographic determination of nitro polycyclic aromatic compounds in particulate extracts. (n.d.). ACS Publications.
  • synthesis of thiazoles. (2019). YouTube.
  • The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity. (1987). Royal Society of Chemistry.
  • Synthesis, crystal structure, Hirshfeld surface investigation and comparative DFT studies of ethyl 2-[2-(2-nitrobenzylidene)hydrazinyl] thiazole-4-carboxylate. (n.d.). Scholarworks@UNIST.
  • method 8091 nitroaromatics and cyclic ketones by gas chromatography. (n.d.). EPA.
  • Application Notes and Protocols for the Recrystallization of Isothiazole Carbonitriles. (n.d.). Benchchem.
  • Development in the Synthesis of Bioactive Thiazole-Based Heterocyclic Hybrids Utilizing Phenacyl Bromide. (2024). ACS Publications.
  • Nitroaromatic Compounds. (2005). Wikisource.
  • Nitroaromatic Compounds, from Synthesis to Biodegradation. (n.d.). PubMed Central.
  • The Hantzsch Thiazole Synthesis. (n.d.). ResearchGate.

Sources

Technical Support Center: Optimizing Thiazole Ring Formation

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for thiazole ring formation. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and optimization strategies for the synthesis of thiazole derivatives. Thiazole moieties are crucial components in a vast array of biologically active compounds and pharmaceuticals, making their efficient synthesis a critical aspect of medicinal chemistry.[1][2] This resource provides practical, experience-driven advice to help you navigate the common challenges encountered during thiazole synthesis, ensuring the integrity and success of your experimental outcomes.

Section 1: The Hantzsch Thiazole Synthesis

The Hantzsch synthesis is a cornerstone method for the formation of the thiazole ring, typically involving the condensation of an α-halocarbonyl compound with a thioamide derivative.[2][3][4] While versatile and widely adopted, this reaction is not without its challenges.[5][6] This section addresses the most common issues encountered during the Hantzsch synthesis.

Troubleshooting Guide & FAQs: Hantzsch Synthesis

Q1: My reaction is resulting in a low or no yield. What are the likely causes and how can I fix this?

Low yields in a Hantzsch synthesis can stem from several factors, ranging from the quality of your starting materials to suboptimal reaction conditions.[7]

  • Purity of Reactants: The purity of both the α-haloketone and the thioamide is critical.[7] Impurities can lead to unwanted side reactions that consume starting materials and complicate purification.[7] For instance, 2-aminothiophenol, a common precursor, is susceptible to oxidation, which can significantly reduce yields.[7]

    • Recommendation: Always verify the purity of your starting materials using techniques like NMR or melting point analysis. Use freshly purified reagents whenever possible.[7]

  • Reaction Temperature: Temperature is a critical parameter. While some Hantzsch syntheses proceed at room temperature, many require heating.[8]

    • Recommendation: If your reaction is sluggish at room temperature, try gentle heating (e.g., 40-60 °C). For less reactive substrates, refluxing in a suitable solvent may be necessary. Conversely, excessive heat can lead to decomposition and the formation of byproducts.[8]

  • Solvent Choice: The solvent plays a crucial role in both reaction rate and yield.[7] Alcohols like ethanol and methanol are commonly used and often provide good results.[8] In some instances, a mixture of solvents, such as ethanol/water, can enhance yields.[8]

    • Recommendation: If you are experiencing low yields, consider screening a variety of solvents with different polarities.

  • Reaction Time: The reaction may simply not have proceeded to completion.

    • Recommendation: Monitor the reaction progress using Thin Layer Chromatography (TLC). If starting materials are still present after the initially planned time, extend the reaction duration.[8]

Q2: I am observing the formation of multiple products. What are the common side reactions and how can I minimize them?

The formation of multiple products is a frequent issue, often due to side reactions.

  • Isomer Formation: Under acidic conditions, the Hantzsch synthesis can yield a mixture of the desired 2-aminothiazole and the isomeric 2-imino-2,3-dihydrothiazole.[7][9][10]

    • Recommendation: To favor the formation of the desired 2-aminothiazole, conduct the reaction under neutral or slightly basic conditions.[9] The addition of a mild, non-nucleophilic base can help suppress the formation of the imino isomer.[9]

  • Condensation Byproducts: The formation of bis-thiazoles or other condensation byproducts can occur, especially with incorrect stoichiometry.

    • Recommendation: Carefully control the stoichiometry of your reactants. Monitoring the reaction by TLC can help in the early identification of multiple product formation.[7]

Q3: How critical is the work-up procedure for isolating my thiazole product?

A proper work-up procedure is essential for isolating the desired product in high purity.

  • Product Precipitation: Thiazole products are often precipitated by adding the reaction mixture to a basic solution, such as aqueous sodium carbonate or sodium bicarbonate.[8]

    • Recommendation: Ensure the pH is sufficiently basic to neutralize any acid formed during the reaction and to facilitate product precipitation.[8]

  • Extraction: If the product does not precipitate, it may be soluble in the work-up solution.

    • Recommendation: In such cases, extraction with a suitable organic solvent (e.g., ethyl acetate) is necessary.[8]

Optimized Reaction Conditions for Hantzsch Synthesis

The following table summarizes generally optimized conditions for the Hantzsch thiazole synthesis. However, it is crucial to note that the optimal conditions can vary significantly depending on the specific substrates used.

ParameterRecommended ConditionsRationale & Key Considerations
Temperature Room Temperature to Reflux (40-100 °C)Gentle heating often improves reaction rates, but excessive heat can cause decomposition.[8]
Solvent Ethanol, Methanol, Ethanol/WaterAlcohols are common and effective. A co-solvent system can sometimes improve solubility and yield.[8]
Reaction Time 30 minutes to 24 hoursMonitor reaction progress by TLC to determine the optimal time.[8]
Catalyst Generally not requiredSome variations may utilize a catalyst to improve rates and yields, such as silica-supported tungstosilisic acid in multi-component reactions.[8][11]
Work-up Basification (e.g., Na₂CO₃) followed by filtration or extractionNeutralizes acid byproducts and facilitates product isolation.[8][12]
Experimental Protocol: Synthesis of 2-amino-4-phenylthiazole

This protocol provides a standard procedure for the synthesis of a common thiazole derivative via the Hantzsch reaction.

  • Reaction Setup: In a 20 mL scintillation vial, combine 2-bromoacetophenone (5.0 mmol) and thiourea (7.5 mmol).[12]

  • Solvent Addition: Add methanol (5 mL) and a magnetic stir bar.[12]

  • Heating: Heat the mixture with stirring on a hot plate set to 100°C for 30 minutes.[7][12]

  • Cooling: Remove the reaction from the heat and allow the solution to cool to room temperature.[12]

  • Work-up: Pour the reaction contents into a 100 mL beaker containing 20 mL of 5% Na₂CO₃ solution and swirl to mix.[12]

  • Isolation: Filter the resulting precipitate through a Buchner funnel.[12]

  • Washing: Wash the filter cake with water to remove any remaining inorganic salts.[12]

Hantzsch Synthesis Workflow

Hantzsch_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation P1 Verify Purity of α-Haloketone & Thioamide R1 Combine Reactants in Solvent P1->R1 P2 Select Appropriate Solvent (e.g., Ethanol) P2->R1 R2 Heat Reaction Mixture (e.g., 40-100°C) R1->R2 R3 Monitor Progress by TLC R2->R3 W1 Cool to Room Temperature R3->W1 Reaction Complete W2 Pour into Basic Solution (e.g., Na2CO3) W1->W2 W3 Isolate Product (Filtration/Extraction) W2->W3 W4 Wash with Water W3->W4

Caption: A typical workflow for the Hantzsch thiazole synthesis.

Section 2: The Cook-Heilbron Thiazole Synthesis

The Cook-Heilbron synthesis provides a valuable route to 5-aminothiazoles through the reaction of α-aminonitriles with reagents such as carbon disulfide, dithioacids, or isothiocyanates.[1][2] This method is particularly useful as it often proceeds under mild conditions.[1][13]

Troubleshooting Guide & FAQs: Cook-Heilbron Synthesis

Q1: My Cook-Heilbron reaction is not proceeding as expected. What should I check first?

Similar to the Hantzsch synthesis, reactant integrity and reaction conditions are paramount.

  • α-Aminonitrile Stability: α-aminonitriles can be unstable. Ensure they are freshly prepared or have been stored under appropriate conditions (e.g., cold and dark).

  • Reagent Choice: The choice of the sulfur-containing reagent (e.g., carbon disulfide, dithioacid) can significantly impact the reaction.

    • Recommendation: If one reagent is not providing the desired outcome, consider exploring other options as outlined in the Cook-Heilbron methodology.[1][2]

  • Mild Conditions: This reaction is known for proceeding under mild conditions, often at room temperature.[1]

    • Recommendation: Avoid excessive heating unless you have evidence that it is necessary for your specific substrates, as it may lead to decomposition.

Q2: I am isolating a 2-mercaptothiazole instead of the expected 5-aminothiazole. Why is this happening?

The formation of a 2-mercapto-5-aminothiazole is a known outcome when carbon disulfide is used as the sulfur source.[2]

  • Mechanism: The reaction mechanism with carbon disulfide inherently leads to the formation of a 2-thiol group.

    • Recommendation: If a 2-mercapto group is undesirable, consider using a different sulfur-containing reagent, such as a dithioacid or an isothiocyanate, which will introduce different substituents at the 2-position.[1][2]

Cook-Heilbron Synthesis Mechanism

Cook_Heilbron_Mechanism A α-Aminonitrile C Nucleophilic Attack of Amino Group on CS2 A->C B Carbon Disulfide B->C D Intramolecular Cyclization (5-exo-dig) C->D E 5-Imino-2-thione Thiazolidine Intermediate D->E F Tautomerization E->F G 5-Amino-2-mercaptothiazole F->G

Caption: The mechanism of the Cook-Heilbron synthesis using carbon disulfide.

Section 3: Alternative and Modern Approaches to Thiazole Synthesis

While the Hantzsch and Cook-Heilbron syntheses are foundational, several other methods and modern adaptations have been developed.

  • Gabriel Thiazole Synthesis: This method involves the reaction of an acylamino-ketone with phosphorus pentasulfide to yield 2,5-disubstituted thiazoles.[14]

  • Microwave-Assisted Synthesis: The use of microwave irradiation can significantly reduce reaction times and, in some cases, improve yields for thiazole synthesis.[2][15] Polar solvents like methanol and ethanol are often effective in microwave-assisted protocols.[8]

  • Green Chemistry Approaches: Recent research has focused on developing more environmentally friendly methods, such as one-pot syntheses and the use of reusable catalysts like NiFe₂O₄ nanoparticles.[16][17] These methods often utilize greener solvent systems, such as ethanol-water mixtures.[16][17]

References

  • Benchchem. (n.d.). Troubleshooting low yield in the synthesis of thiazole compounds.
  • Benchchem. (n.d.). Technical Support Center: Optimizing Hantzsch Thiazole Synthesis.
  • Organic Chemistry Portal. (n.d.). Thiazole synthesis.
  • Taher, A. T., et al. (2022). Recent Advances in the Synthesis of Thiazole Ring: Mini Review. Mini-Reviews in Organic Chemistry.
  • Wikipedia. (n.d.). Cook–Heilbron thiazole synthesis. Retrieved from [Link]

  • Bătrînu, M.-G., et al. (2021).
  • Benchchem. (n.d.). common side reactions in the Hantzsch synthesis of 5-aminothiazoles.
  • Gudala, S., et al. (2024). Green One-Pot Synthesis of Thiazole Scaffolds Catalyzed by Reusable NiFe2O4 Nanoparticles: In Silico Binding Affinity and In Vitro Anticancer Activity Studies. ACS Omega.
  • Hasanah, I., & Nurziana, N. (2021). A BRIEF REVIEW ON THE THIAZOLE DERIVATIVES: SYNTHESIS METHODS AND BIOLOGICAL ACTIVITIES. Jurnal Kimia Valensi.
  • Taher, A. T., et al. (2022). Recent Advances in The Synthesis of Thiazole Ring: Mini Review.
  • Wikipedia. (n.d.). Thiazole. Retrieved from [Link]

  • Chem Help Asap. (n.d.). Hantzsch Thiazole Synthesis.
  • Bentham Science Publisher. (2022). Recent Development in the Synthesis of Thiazoles. Retrieved from [Link]

  • Taylor & Francis. (2024). Comparative review on homogeneous and heterogeneous catalyzed synthesis of 1,3-thiazole. Retrieved from [Link]

  • ResearchGate. (n.d.). Reaction mechanism of Hantzsch thiazole synthesis. Retrieved from [Link]

  • ACS Publications. (2024). Green One-Pot Synthesis of Thiazole Scaffolds Catalyzed by Reusable NiFe2O4 Nanoparticles: In Silico Binding Affinity and In Vitro Anticancer Activity Studies. Retrieved from [Link]

  • Bou-Salah, L., et al. (2016).
  • SynArchive. (n.d.). Hantzsch Thiazole Synthesis. Retrieved from [Link]

  • YouTube. (2022). Cook-Heilbron 5-Amino-Thiazole Synthesis Mechanism. Retrieved from [Link]

  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Thiazole. Retrieved from [Link]

  • MDPI. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Retrieved from [Link]

  • Der Pharma Chemica. (n.d.). Synthesis of novel 2-amino thiazole derivatives. Retrieved from [Link]

  • Beilstein Journals. (n.d.). Thiazole formation through a modified Gewald reaction. Retrieved from [Link]

  • RSC Publishing. (2017). Synthesis of aminothiazoles: polymer-supported approaches. Retrieved from [Link]

  • Bramley, S. E., et al. (1987). The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity. Journal of the Chemical Society, Perkin Transactions 1.
  • ResearchGate. (n.d.). Optimization of the reaction conditions for the synthesis of 4a. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of 2-aminothiazole derivatives: A short review. Retrieved from [Link]

  • Semantic Scholar. (n.d.). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis and Characterization of Thiazole Compounds in the Presence of Various Reagents, Catalysts and Solvents. Retrieved from [Link]

  • ResearchGate. (n.d.). Optimization of the reaction conditions for the synthesis of 4a. Retrieved from [Link]

  • SciSpace. (2016). Optimized Synthesis of Novel Pyrazole Based Thiazole Derivatives and their Antimicrobial Evaluation. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of 2,4-disubstituted thiazoles. Retrieved from [Link]

  • ChemRxiv. (n.d.). Harnessing Diazoketones for the Efficient Synthesis of 2,4-Disubstituted Thiazoles: Scalable and Versatile Approach to Important. Retrieved from [Link]

  • RSC Publishing. (n.d.). Recent trends in ionic liquid-mediated synthesis of thiazoles: toward greener methodologies. Retrieved from [Link]

  • PubMed. (2024). Synthesis of 2,4-Disubstituted Oxazoles and Thiazoles via Brønsted Acid-Catalyzed Cyclization of α-diazoketones with Amides. Retrieved from [Link]

  • ResearchGate. (n.d.). The synthesis of 2,4-disubstituted thiazoles. Retrieved from [Link]

  • Taylor & Francis Online. (2020). Review of the synthesis and biological activity of thiazoles. Retrieved from [Link]

  • ACS Publications. (2026). Diazotrifluoroethyl Radical in Photoinduced [3 + 2] Cycloadditions. Retrieved from [Link]

  • YouTube. (2020). Hantzsch thiazole synthesis - laboratory experiment. Retrieved from [Link]

  • YouTube. (2019). synthesis of thiazoles. Retrieved from [Link]

Sources

troubleshooting low bioactivity in synthesized thiazole derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Troubleshooting Guide for Low Bioactivity in Novel Synthesized Thiazole Derivatives

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting strategies for a common yet complex challenge: observing lower-than-expected biological activity in newly synthesized thiazole derivatives. The following question-and-answer-based guide is designed to walk you through a systematic, logic-driven process to identify and resolve potential issues, ensuring the integrity and validity of your experimental results.

Frequently Asked Questions (FAQs)

Q1: We've just tested our new thiazole derivative and its bioactivity is significantly lower than predicted. What are the first steps in troubleshooting?

A1: Low bioactivity is a multifaceted problem that can originate from the compound itself, the experimental setup, or the underlying biological system. A systematic investigation is critical to avoid confounding variables.[1] The initial troubleshooting process should be approached as a tiered investigation, starting with the most fundamental and easily verifiable factors before escalating to more complex biological assays. The primary areas to investigate are:

  • Compound Integrity: Is the compound what you think it is, and is it pure?

  • Physicochemical Properties: Is the compound sufficiently soluble and stable under assay conditions?

  • Assay Validity: Are the assay parameters and reagents functioning correctly?

  • Target Engagement: Is the compound reaching and interacting with its intended biological target within the cellular environment?

The following flowchart outlines a recommended diagnostic workflow.

Troubleshooting_Workflow cluster_0 Phase 1: Compound Verification cluster_1 Phase 2: Physicochemical Assessment cluster_2 Phase 3: Assay & Biological Validation cluster_3 Phase 4: SAR Analysis Compound_Purity Confirm Structure & Purity (NMR, MS, HPLC) Solubility_Stability Assess Solubility & Stability (Kinetic Solubility, Stability Assays) Compound_Purity->Solubility_Stability Purity OK? SAR_Analysis Re-evaluate Structure-Activity Relationship (SAR) Compound_Purity->SAR_Analysis Impure/Incorrect? Assay_Controls Validate Assay Performance (Positive/Negative Controls) Solubility_Stability->Assay_Controls Soluble & Stable? Solubility_Stability->SAR_Analysis Insoluble/Unstable? Target_Engagement Confirm Target Engagement (e.g., CETSA) Assay_Controls->Target_Engagement Assay Valid? Assay_Controls->SAR_Analysis Assay Invalid? Target_Engagement->SAR_Analysis No Engagement? end_active Hypothesis Confirmed: Compound is Active Target_Engagement->end_active Target Engaged? end_inactive Conclusion: Compound is Genuinely Inactive SAR_Analysis->end_inactive start Start: Low Bioactivity Observed start->Compound_Purity CETSA_Principle cluster_0 Without Compound cluster_1 With Thiazole Derivative Protein_Unbound Target Protein Heat_Unbound Apply Heat Protein_Unbound->Heat_Unbound Denatured_Unbound Denatured Protein (Precipitates) Heat_Unbound->Denatured_Unbound Protein_Bound Target Protein + Compound Heat_Bound Apply Heat Protein_Bound->Heat_Bound Stable_Bound Stable Protein (Remains Soluble) Heat_Bound->Stable_Bound

Caption: Principle of the Cellular Thermal Shift Assay (CETSA).

Protocol: Immunoblot-Based CETSA

Materials:

  • Cultured cells expressing the target protein

  • Your thiazole derivative and vehicle (DMSO)

  • PBS and protease inhibitors

  • PCR tubes and a thermal cycler

  • Centrifuge capable of 20,000 x g

  • SDS-PAGE and Western blotting reagents

  • Antibody specific to your target protein

Methodology:

  • Cell Treatment: Treat cultured cells with your thiazole derivative at the desired concentration or with vehicle control for a defined period (e.g., 1 hour).

  • Harvest and Lyse: Harvest the cells, wash with PBS, and resuspend in PBS with protease inhibitors. Lyse the cells by freeze-thaw cycles.

  • Clarify Lysate: Centrifuge the lysate at 20,000 x g for 20 minutes at 4°C to remove insoluble debris. Collect the supernatant.

  • Heating Step: Aliquot the supernatant into different PCR tubes. Heat the tubes at a range of temperatures (e.g., 40°C to 70°C) for 3 minutes using a thermal cycler, followed by cooling at room temperature for 3 minutes.

  • Separate Aggregates: Centrifuge the heated lysates at 20,000 x g for 20 minutes at 4°C to pellet the denatured, aggregated proteins.

  • Analyze Soluble Fraction: Collect the supernatant (soluble fraction) from each tube. Analyze the amount of soluble target protein remaining by SDS-PAGE and Western blotting using a target-specific antibody.

  • Data Analysis: Quantify the band intensities. Plot the percentage of soluble protein versus temperature for both the vehicle- and compound-treated samples. A rightward shift in the melting curve for the compound-treated sample indicates target engagement.

Q6: Our compound is pure, stable, soluble, and the assay works, but we still see no target engagement or bioactivity. What does this mean?

Next Steps & Rationale:

  • Re-evaluate the Structure-Activity Relationship (SAR): The thiazole scaffold is a versatile core, but its activity is highly dependent on the nature and position of its substituents. [2][3][4]Small changes can dramatically alter binding affinity. For example, studies on different thiazole series have shown that adding or moving a hydroxyl or methoxy group can significantly enhance or diminish activity. [2]Review literature on similar thiazole derivatives to guide the design of your next generation of compounds. [5][6][7]* Consider Off-Target Effects or Alternative Mechanisms: While your compound may not hit the intended target, it could have other biological activities. [8][9]If you are seeing a phenotypic effect (e.g., cell death) without on-target engagement, consider broader screening or thermal proteome profiling (TPP) to identify potential off-targets. [10]* Pharmacokinetic Properties: Poor membrane permeability or high efflux from cells could also prevent the compound from reaching an intracellular target. These properties can be assessed in parallel with activity screening in later stages.

By following this structured troubleshooting guide, you can confidently diagnose the reasons for low bioactivity and make informed decisions to advance your research.

References

  • Gierse, J. K., et al. (2010). A structure-activity relationship study of thiazole derivatives with H1-antihistamine activity. Medicinal Chemistry Research, 19(5), 423-434.
  • Ioniță, P., et al. (2023). An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023). Molecules, 28(14), 5489. [Link]

  • Devgun, M., et al. (2022). Thiazoles: A Retrospective Study on Synthesis, Structure-activity Relationship and Therapeutic Significance. Indian Journal of Pharmaceutical Education and Research, 56(3), 633-653. [Link]

  • Schonthal, A. H. (2018). Target Engagement of Small Molecules: Thermal Profiling Approaches on Different Levels. Methods in Molecular Biology, 1745, 1-15. [Link]

  • Kim, Y. C., et al. (2011). Structure–activity relationships of thiazole and thiadiazole derivatives as potent and selective human adenosine A3 receptor antagonists. Bioorganic & Medicinal Chemistry, 19(15), 4546-4557. [Link]

  • Arrowsmith, J., & Miller, P. (2013). Trial watch: phase II and phase III attrition rates 2011-2012. Nature Reviews Drug Discovery, 12(8), 569. (Note: General drug discovery reference, URL not in search results but principle is widely cited.)
  • Chen, Y., et al. (2012). Modification and Biological Evaluation of Thiazole Derivatives as Novel Inhibitors of Metastatic Cancer Cell Migration and Invasion. Journal of Medicinal Chemistry, 55(17), 7549-7553. [Link]

  • Kamal, A., et al. (2022). Thiazole and Related Heterocyclic Systems as Anticancer Agents: A Review on Synthetic Strategies, Mechanisms of Action and SAR Studies. Current Medicinal Chemistry, 29(30), 5029-5061. [Link]

  • Various Authors. (2024). A review on thiazole based compounds & it's pharmacological activities. medRxiv. [Link]

  • Bio-Techne. (n.d.). Monitoring Target Engagement in Drug Discovery: Application of Wes to the Cellular Thermal Shift Assay. Bio-Techne. [Link]

  • Cravatt, B. F., & Crews, C. M. (2012). Determining target engagement in living systems. Nature Chemical Biology, 8(8), 680-683. [Link]

  • Al-Salahi, R., et al. (2023). Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking. Molecules, 28(21), 7304. [Link]

  • Singh, A., & Sharma, P. K. (2023). An Overview of Thiazole Derivatives and its Biological Activities. Journal of Drug Delivery and Therapeutics, 13(9), 133-143. [Link]

  • Kashyap, P., et al. (2024). An Overview of Synthetic Derivatives of Thiazole and Their Role in Therapeutics. FABAD Journal of Pharmaceutical Sciences, 49(3), 599-620. [Link]

  • Ibrahim, S. A., & Rizk, H. F. (2020). Synthesis and Biological Evaluation of Thiazole Derivatives. IntechOpen. [Link]

  • Kashyap, P., et al. (2024). An Overview of Synthetic Derivatives of Thiazole and their Role in Therapeutics. FABAD Journal of Pharmaceutical Sciences. [Link]

  • Yilmaz, I., et al. (2025). Synthesis of Thiazole-methylsulfonyl Derivatives, X-ray Study, and Investigation of Their Carbonic Anhydrase Activities: In Vitro and In Silico Potentials. ACS Omega. [Link]

  • Gomha, S. M., et al. (2019). New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking. Molecules, 24(9), 1724. [Link]

  • Gomha, S. M., et al. (2019). New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking. Molecules, 24(9), 1724. [Link]

  • Al-Wahaibi, L. H., et al. (2025). Design, synthesis, and biological investigation of new thiazole-based derivatives as multi-targeted inhibitors endowed with antiproliferative, antioxidant, and antibacterial properties. Frontiers in Chemistry, 13. [Link]

  • Borys, K. M., et al. (2022). Synthesis and Biological Evaluation of Thiazole-Based Derivatives with Potential against Breast Cancer and Antimicrobial Agents. Materials, 15(17), 5991. [Link]

  • Al-Ghorbani, M., et al. (2024). Synthesis, characterization, biological activities, and computational studies of pyrazolyl–thiazole derivatives of thiophene. Scientific Reports, 14(1), 29158. [Link]

  • Al-Wahaibi, L. H., et al. (2025). Design, synthesis, and biological investigation of new thiazole-based derivatives as multi-targeted inhibitors endowed with antiproliferative, antioxidant, and antibacterial properties. Frontiers in Chemistry. [Link]

  • Acar Çevik, U., et al. (2025). Novel thiazole derivatives as effective anti-cancer agents against human osteosarcoma cell line (SaOS-2): Microwave-assisted one-pot three-component synthesis, in vitro anti-cancer studies, and in silico investigations. PLOS ONE, 20(8), e0308945. [Link]

  • Kola, I., & Landis, J. (2004). Can the pharmaceutical industry reduce attrition rates? Nature Reviews Drug Discovery, 3(8), 711-715. [Link]

  • Jurado, R., et al. (2015). New imidazo[2,1-b]thiazole derivatives: synthesis, in vitro anticancer evaluation, and in silico studies. Journal of Medicinal Chemistry, 58(15), 6046-6063. [Link]

  • Ramli, N. A. M., & Ismail, N. S. M. (2021). A brief review on the thiazole derivatives: synthesis methods and biological activities. Journal of Advanced Research in Applied Sciences and Engineering Technology, 22(1), 1-14. [Link]

  • Parnham, M. J. (2013). What should the medicinal chemist know about pre-clinical drug development?. Medicinal Chemistry, 1, 1-20. [Link]

  • Ali, S. H., & Sayed, A. R. (2021). Review of the synthesis and biological activity of thiazoles. Synthetic Communications, 51(5), 670-700. [Link]

  • van de Waterbeemd, H., & Gifford, E. (2003). ADMET in silico modelling: towards prediction paradise?. Nature Reviews Drug Discovery, 2(3), 192-204. [Link]

  • Sharma, V., et al. (2021). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. Molecules, 26(23), 7339. [Link]

  • Sharma, A., et al. (2024). Development in the Synthesis of Bioactive Thiazole-Based Heterocyclic Hybrids Utilizing Phenacyl Bromide. ACS Omega, 9(17), 18949-18974. [Link]

  • Ceylan, Ş., et al. (2015). Synthesis of Some New Thiazole Derivatives and Their Biological Activity Evaluation. Molecules, 20(6), 11064-11077. [Link]

  • Ekins, S. (2020). What makes a drug difficult to synthesize?. Quora. [Link]

  • Shukla, A. P., & Verma, V. (2024). A Systematic Review On Thiazole Synthesis And Biological Activities. Educational Administration: Theory and Practice, 30(5), 4444-4457. [Link]

  • Islam, M. R., et al. (2019). Synthesis, Bioactivity Screening and Docking Analysis of Thiazole Derivatives Containing Quinoline Moieties. Oriental Journal of Chemistry, 35(1), 221-229. [Link]

Sources

Technical Support Center: Stability of Ethyl 2-(3-methyl-4-nitrophenyl)thiazole-4-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Last Updated: January 21, 2026

Introduction

This guide provides in-depth technical support for researchers, scientists, and drug development professionals working with Ethyl 2-(3-methyl-4-nitrophenyl)thiazole-4-carboxylate. Understanding the stability of this molecule in solution is critical for ensuring the accuracy, reproducibility, and reliability of experimental results. This document outlines the primary stability concerns, offers troubleshooting advice for common issues, and provides validated protocols for stability assessment. The molecular structure, featuring an ethyl ester, a nitroaromatic group, and a thiazole ring, presents specific vulnerabilities that require careful consideration during experimental design and execution.

Part 1: Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for Ethyl 2-(3-methyl-4-nitrophenyl)thiazole-4-carboxylate in solution?

The molecule's structure suggests three primary points of instability. The most common degradation pathway is the hydrolysis of the ethyl ester to its corresponding carboxylic acid, a reaction that can be catalyzed by acidic or basic conditions.[1] The nitro group on the phenyl ring is susceptible to reduction, forming amino or other reduced derivatives.[2][3][4] Additionally, the thiazole ring, while generally aromatic and stable, can undergo photolytic degradation, particularly when substituted with aryl rings.[5]

Q2: What are the ideal storage conditions for stock solutions of this compound?

To maximize shelf-life, stock solutions should be stored at -20°C or preferably -80°C. They should be protected from light by using amber vials or by wrapping containers in aluminum foil. To mitigate hydrolysis, it is advisable to prepare stock solutions in anhydrous, aprotic solvents like DMSO or DMF and to aliquot them into single-use volumes to avoid repeated freeze-thaw cycles.

Q3: Which solvents are recommended for dissolving and storing the compound?

For long-term storage, anhydrous DMSO or DMF are recommended. For immediate use in aqueous buffers, it is best to prepare a concentrated stock in DMSO and then dilute it into the aqueous medium immediately before the experiment. The final concentration of DMSO should be kept low (typically <1%) to minimize its effects on the experiment. Avoid prolonged storage in protic solvents like methanol or ethanol, or in aqueous solutions, especially at non-neutral pH, to prevent ester hydrolysis.

Q4: Is this compound sensitive to light?

Yes, compounds containing both thiazole and nitroaromatic moieties can be susceptible to photodegradation.[5] It is strongly recommended to handle the solid compound and its solutions under subdued light and to store them in light-protecting containers. Photostability studies are advised if the experimental workflow involves exposure to light.

Q5: How can I quickly check for degradation in my sample?

The most straightforward method is to use High-Performance Liquid Chromatography (HPLC) with a UV detector. A quick comparison of the chromatogram of a stored sample against that of a freshly prepared standard will reveal any significant degradation. The appearance of new peaks or a decrease in the area of the main peak indicates instability. A color change in the solution can also be an indicator of degradation.

Part 2: Troubleshooting Guide

This section addresses specific experimental problems that may arise due to the instability of Ethyl 2-(3-methyl-4-nitrophenyl)thiazole-4-carboxylate.

Issue 1: I'm observing a progressive loss of my compound's activity or concentration in my aqueous assay buffer.
  • Possible Cause: Ester Hydrolysis. The most probable cause for loss of compound in an aqueous environment is the hydrolysis of the ethyl ester functional group to the corresponding carboxylic acid. This reaction is catalyzed by both acids and bases and can even occur slowly at neutral pH.[1][6] The rate of hydrolysis is often temperature-dependent.

  • Troubleshooting Protocol: Monitoring Hydrolysis via HPLC.

    • Prepare a solution of the compound in your experimental buffer at the working concentration.

    • Immediately inject a sample (t=0) into an HPLC system to get a baseline chromatogram.

    • Incubate the solution under the exact conditions of your experiment (temperature, light).

    • At various time points (e.g., 1, 4, 8, 24 hours), inject additional samples.

    • Monitor for a decrease in the peak area of the parent compound and the emergence of a new, more polar peak, which is likely the carboxylic acid degradant.

  • Preventative Measures:

    • pH Control: Maintain the pH of your solution as close to neutral (pH 6-7.5) as possible, unless your experiment requires otherwise.

    • Temperature: Perform experiments at the lowest practical temperature. If possible, use refrigerated autosamplers for long analytical runs.[7]

    • Fresh Preparation: Prepare solutions fresh and use them immediately. Avoid storing the compound in aqueous buffers.

Issue 2: My chromatogram shows several new, unexpected peaks after sample workup or storage.
  • Possible Cause A: Nitro Group Reduction. Nitroaromatic compounds can be reduced to various other functional groups, including nitroso, hydroxylamino, and amino derivatives.[3][8] This can be initiated by certain reagents, biological matrices, or even trace metal impurities.

  • Possible Cause B: Photodegradation. Exposure to ambient or UV light can cause degradation, often leading to complex mixtures of products. Thiazole rings, especially when substituted with aryl groups, can undergo photo-oxygenation reactions.[5]

  • Troubleshooting Protocol: Forced Degradation Studies. To systematically identify potential degradants, a forced degradation (or stress testing) study is the definitive approach.[9][10][11] This involves intentionally exposing the compound to harsh conditions to accelerate degradation and identify the resulting products. This is a crucial step in developing a stability-indicating analytical method.[12][13]

    Stress Condition Typical Reagents and Conditions Potential Degradation Pathway
    Acid Hydrolysis 0.1 M HCl, heat at 50-60°CEster Hydrolysis
    Base Hydrolysis 0.1 M NaOH, room temperature or mild heatEster Hydrolysis (typically faster than acid)
    Oxidation 3% H₂O₂, room temperatureOxidation of the thiazole sulfur or methyl group
    Thermal Store solution at 60-80°CGeneral decomposition, possible ring opening
    Photolytic Expose to UV/Vis light (ICH Q1B conditions)Photodegradation, thiazole ring cleavage
  • Data Interpretation: Analyze the stressed samples by a separation technique like HPLC, ideally coupled with a mass spectrometer (LC-MS), to identify the masses of the degradation products. This information is key to elucidating their structures.[14]

Issue 3: The color of my stock solution (e.g., in DMSO) has changed from pale yellow to a darker yellow or brown over time.
  • Possible Cause: Formation of Chromophoric Degradants. Nitroaromatic compounds and their degradation products are often colored. A change in color typically signifies a chemical change in the molecule's structure, affecting its electronic conjugation and, therefore, the wavelengths of light it absorbs. This is a strong visual indicator that the integrity of the compound has been compromised.

  • Action: Do not use the discolored solution. Discard it and prepare a fresh stock solution from the solid material. If the solid material itself is discolored, it may have degraded, and a new batch should be sourced.

Part 3: Experimental Protocols & Diagrams

Protocol 1: General-Purpose HPLC Method for Stability Assessment

This protocol provides a starting point for developing a stability-indicating method.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient:

    • 0-2 min: 10% B

    • 2-15 min: Linear gradient from 10% to 90% B

    • 15-18 min: Hold at 90% B

    • 18-19 min: Return to 10% B

    • 19-25 min: Re-equilibration at 10% B

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL.

  • Column Temperature: 30°C.

  • Detection: UV detector at a wavelength determined by the compound's UV spectrum (e.g., 284 nm or scan for maxima).[15]

Diagram 1: Potential Degradation Pathways

This diagram illustrates the primary chemical vulnerabilities of the molecule.

G cluster_hydrolysis Hydrolysis (Acid/Base) cluster_reduction Reduction cluster_photo Photodegradation Parent Ethyl 2-(3-methyl-4-nitrophenyl)thiazole-4-carboxylate Hydrolysis_Product 2-(3-methyl-4-nitrophenyl)thiazole-4-carboxylic Acid Parent->Hydrolysis_Product H₂O / H⁺ or OH⁻ Reduction_Product Ethyl 2-(4-amino-3-methylphenyl)thiazole-4-carboxylate Parent->Reduction_Product Reducing Agent Photo_Products Complex Mixture (e.g., Ring-opened products) Parent->Photo_Products hv (Light)

Caption: Primary degradation routes for the target compound.

Diagram 2: Troubleshooting Workflow for Stability Issues

This flowchart provides a logical sequence for diagnosing and resolving stability problems.

G A Inconsistent Results or Suspected Degradation B Analyze by HPLC vs. Fresh Standard A->B C Degradation Confirmed B->C Yes D No Degradation Observed B->D No F Identify Degradation Pathway C->F E Review Experimental Procedure (e.g., Pipetting, Dilution) D->E G Forced Degradation Study (LC-MS) F->G Unknown H Hydrolysis Likely F->H New Polar Peak J Photodegradation Likely F->J Light Exposure L Other (Oxidation, etc.) F->L Other G->H G->J G->L I Implement Preventative Measures: - Control pH - Lower Temperature - Use Fresh Solutions H->I K Protect Samples from Light J->K M Use Inert Atmosphere, Add Antioxidants if compatible L->M

Caption: A logical workflow for troubleshooting compound stability.

References

  • Pharmaguideline. (n.d.). Forced Degradation Study in Pharmaceutical Stability. Retrieved from [Link]

  • Onyx Scientific. (n.d.). A practical guide to forced degradation and stability studies for drug substances. Retrieved from [Link]

  • Jadhav, S. B., et al. (2015). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical and Biomedical Analysis, 113, 1-13. Retrieved from [Link]

  • Creative Biolabs. (n.d.). Forced Degradation Studies. Retrieved from [Link]

  • Luminata. (2022). What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. Retrieved from [Link]

  • Spain, J. C. (1995). Degradation of nitroaromatic compounds by microorganisms. PubMed. Retrieved from [Link]

  • Jia, L., et al. (2007). Structural analysis of photo-degradation in thiazole-containing compounds by LC-MS/MS and NMR. PubMed. Retrieved from [Link]

  • Hovione. (n.d.). Small Molecule Development Analytical Methods for Faster Time to Market. Retrieved from [Link]

  • ResearchGate. (n.d.). Degradation pathways for nitrobenzene. Retrieved from [Link]

  • Cathleen, C. (2000). Biodegradation of nitroaromatic pollutants: from pathways to remediation. PubMed. Retrieved from [Link]

  • Ju, K. S., & Parales, R. E. (2010). Nitroaromatic Compounds, from Synthesis to Biodegradation. Microbiology and Molecular Biology Reviews, 74(2), 250-272. Retrieved from [Link]

  • ResearchGate. (n.d.). Kinetics of Alkaline Hydrolysis of Synthetic Organic Esters. Retrieved from [Link]

  • LCGC. (2023). Analytical Methods to Determine the Stability of Biopharmaceutical Products. Retrieved from [Link]

  • ASM Journals. (n.d.). Nitroaromatic Compounds, from Synthesis to Biodegradation. Retrieved from [Link]

  • ResearchGate. (2018). Thiazole derivatives‐functionalized polyvinyl chloride nanocomposites with photostability and antimicrobial properties. Retrieved from [Link]

  • KCAS Bio. (2020). Unstable Small Molecule Therapeutic Analysis. Retrieved from [Link]

  • Separation Science. (n.d.). Analytical Techniques In Stability Testing. Retrieved from [Link]

  • Pharmanovations. (n.d.). Core components of analytical method validation for small molecules-an overview. Retrieved from [Link]

  • ChemRxiv. (2020). Kinetics of alkaline hydrolysis of synthetic organic esters. Retrieved from [Link]

  • ACS Publications. (2024). Dual-Regime Reaction Kinetics of the Autocatalytic Hydrolyses of Aqueous Alkyl Lactates. Retrieved from [Link]

  • Chemguide. (n.d.). Hydrolysing Esters. Retrieved from [Link]

  • National Center for Biotechnology Information. (2024). Microwave-Assisted Hydrolysis of Ethyl Azolylacetates and Cinnamates with K2CO3: Synthesis of Potassium Carboxylates. Retrieved from [Link]

  • ResearchGate. (n.d.). Photoactive Compounds Based on the Thiazolo[5,4- d ]thiazole Core and Their Application in Organic and Hybrid Photovoltaics. Retrieved from [Link]

  • Wikipedia. (n.d.). Thiazole. Retrieved from [Link]

  • MDPI. (2022). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. Retrieved from [Link]

  • PubChem. (n.d.). Ethyl 2-aminothiazole-4-carboxylate. Retrieved from [Link]

  • ChemBK. (n.d.). Ethyl 2-methyl-1,3-thiazole-4-carboxylate. Retrieved from [Link]

  • PubMed. (1999). 2,4-Disubstituted thiazoles, Part III. Synthesis and antitumor activity of ethyl 2-substituted-aminothiazole-4-carboxylate analogs. Retrieved from [Link]

Sources

Technical Support Center: Refining Antimicrobial Assay Protocols for Insoluble Thiazole Compounds

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center dedicated to refining antimicrobial assay protocols for insoluble thiazole compounds. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of determining the antimicrobial efficacy of this promising, yet challenging, class of molecules. Thiazole derivatives have demonstrated significant potential as antimicrobial agents, but their inherent low aqueous solubility often leads to inconsistent and unreliable results in standard susceptibility testing.[1][2][3][4][5][6][7]

This document provides in-depth troubleshooting guidance, detailed experimental protocols, and frequently asked questions to empower you to generate accurate and reproducible data.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during your experiments in a direct question-and-answer format.

Question 1: I'm not seeing a clear zone of inhibition in my agar diffusion assay. Is my thiazole compound inactive?

Answer: Not necessarily. The agar diffusion method, such as the Kirby-Bauer test, is often unsuitable for water-insoluble compounds like many thiazoles.[8] This is due to several factors:

  • Poor Diffusion: Hydrophobic compounds do not diffuse well through the aqueous agar matrix, leading to a localized concentration of the compound that may not reach the bacteria at a sufficient concentration to inhibit growth.[8][9]

  • Precipitation: Your compound may be precipitating at the site of application (e.g., on the paper disk or in the well), preventing its diffusion into the agar.[8][10]

  • Binding to Agar Components: The thiazole compound may bind to components of the agar medium, reducing its bioavailability.[8]

Recommendation: Switch to a broth-based method, such as the broth microdilution assay , which is the recommended method for determining the Minimum Inhibitory Concentration (MIC) of poorly soluble agents.[11][12][13] This method involves testing the compound's activity in a liquid culture, which circumvents the issue of diffusion through agar.

Question 2: My thiazole compound precipitates when I add it to the broth medium. How can I keep it in solution?

Answer: This is a common challenge. The key is to first dissolve the compound in a suitable organic solvent to create a concentrated stock solution, and then dilute it into the broth.

  • Solvent Selection: Dimethyl sulfoxide (DMSO) is the most widely used solvent for preparing stock solutions of insoluble compounds for antimicrobial testing.[10][14][15][16] Ethanol and methanol are other options, but their own potential antimicrobial effects must be carefully controlled for.[15][16]

  • Solvent Toxicity Control: It is crucial to determine the maximum concentration of the solvent that does not affect microbial growth.[15][17][18] Typically, the final concentration of DMSO in the assay should not exceed 1%, and ideally should be kept even lower (e.g., ≤0.5%).[10] You must include a solvent control (broth with the same concentration of solvent used in the experimental wells) in your assay to ensure the solvent itself is not inhibiting bacterial growth.[9][18]

  • Use of Surfactants: Incorporating a non-ionic surfactant like Polysorbate 80 (Tween 80) into the broth medium can help maintain the solubility of your compound and prevent it from adhering to the plastic of the microtiter plate.[8][19][20][21] The Clinical and Laboratory Standards Institute (CLSI) recommends a final concentration of 0.002% Tween 80 for testing certain lipoglycopeptides, and this can be adapted for other hydrophobic compounds.[14][19]

Question 3: My MIC values for the same thiazole compound are inconsistent between experiments. What could be causing this variability?

Answer: Inconsistent MIC values for insoluble compounds often stem from issues with compound preparation and handling.

  • Incomplete Initial Solubilization: Ensure your thiazole compound is fully dissolved in the organic solvent before serial dilution. Gentle warming or sonication can aid in this process, but be cautious of compound degradation with heat.[8][22]

  • Precipitation During Dilution: Even with a co-solvent, the compound may precipitate out as it is diluted into the aqueous broth. Visually inspect your dilution series for any signs of precipitation. Using a surfactant like Tween 80 can help mitigate this.[19][20][21]

  • Adsorption to Plastics: Hydrophobic compounds can bind to the surface of plastic labware, including pipette tips and microtiter plates, effectively lowering the concentration of the compound in the medium.[14][20][21] The addition of 0.002% Tween 80 to the broth can significantly reduce this effect.[19][20][21]

  • Inoculum Variability: Ensure your bacterial inoculum is standardized for every experiment, typically to a 0.5 McFarland standard, to ensure a consistent starting cell density.[10]

Key Methodologies: Detailed Protocols

Protocol 1: Broth Microdilution Assay for Insoluble Thiazole Compounds

This protocol is adapted from the guidelines of the Clinical and Laboratory Standards Institute (CLSI) for determining the Minimum Inhibitory Concentration (MIC) of a compound.[23][24][25]

Materials:

  • Thiazole compound

  • Dimethyl sulfoxide (DMSO), sterile

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Polysorbate 80 (Tween 80), sterile

  • 96-well U-bottom microtiter plates

  • Bacterial strain of interest

  • Spectrophotometer

  • 0.5 McFarland turbidity standard

Step-by-Step Procedure:

  • Preparation of Thiazole Stock Solution:

    • Dissolve the thiazole compound in 100% DMSO to create a high-concentration stock solution (e.g., 10 mg/mL or a concentration at least 100x the highest desired final concentration). Ensure complete dissolution.

  • Preparation of Test Medium:

    • Prepare CAMHB according to the manufacturer's instructions.

    • Add Tween 80 to the sterile CAMHB to a final concentration of 0.002% (v/v). This is your working broth.

  • Preparation of the Dilution Series:

    • In a 96-well plate, add 100 µL of the working broth to wells 2 through 12 of a designated row.

    • In well 1, add 200 µL of the working broth containing the thiazole compound at twice the highest desired final concentration. This is achieved by diluting your DMSO stock solution into the working broth. For example, to achieve a starting concentration of 128 µg/mL, you would add 2.56 µL of a 10 mg/mL stock to 197.44 µL of broth.

    • Perform a 2-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing thoroughly, and then transferring 100 µL from well 2 to well 3, and so on, down to well 10. Discard 100 µL from well 10.

    • Well 11 will serve as your growth control (no compound).

    • Well 12 will serve as your sterility control (no bacteria).

  • Preparation of Bacterial Inoculum:

    • From a fresh agar plate (18-24 hours growth), pick several colonies and suspend them in sterile saline.

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard. This corresponds to approximately 1.5 x 10⁸ CFU/mL.

    • Dilute this standardized suspension 1:150 in the working broth to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL.

  • Inoculation and Incubation:

    • Add 100 µL of the final bacterial inoculum to wells 1 through 11. Do not add bacteria to well 12.

    • The final volume in each well will be 200 µL.

    • Cover the plate and incubate at 35-37°C for 16-20 hours.

  • Determining the MIC:

    • The MIC is the lowest concentration of the thiazole compound that completely inhibits visible growth of the bacterium.[11][13][26] This can be assessed visually or by using a plate reader to measure optical density.

Visualizing the Workflow

Diagram 1: Workflow for Preparing Insoluble Compound Stock and Dilution Plate

cluster_stock Stock Solution Preparation cluster_plate Microtiter Plate Preparation A Weigh Thiazole Compound Powder B Dissolve in 100% DMSO A->B C High-Concentration Stock Solution (e.g., 10 mg/mL) B->C E Dilute Stock into Broth for Well 1 (2x Final Conc.) C->E Initial Dilution D Prepare CAMHB with 0.002% Tween 80 D->E F Perform 2-Fold Serial Dilutions (Wells 2-10) E->F G Add Controls: Growth (Well 11) Sterility (Well 12) F->G

Caption: Workflow for stock solution and microplate preparation.

Diagram 2: Decision Tree for Troubleshooting Antimicrobial Assays of Insoluble Compounds

Start Start Assay AgarAssay Using Agar Diffusion? Start->AgarAssay node_yes_agar Yes AgarAssay->node_yes_agar node_no_agar No AgarAssay->node_no_agar Precipitation Precipitation in Broth? node_yes_precip Yes Precipitation->node_yes_precip node_no_precip No Precipitation->node_no_precip InconsistentMIC Inconsistent MICs? node_yes_incon Yes InconsistentMIC->node_yes_incon node_no_incon No InconsistentMIC->node_no_incon Success Reliable MIC Data SwitchToBroth SwitchToBroth node_yes_agar->SwitchToBroth Poor diffusion likely. Switch to Broth Microdilution. node_no_agar->Precipitation SwitchToBroth->Precipitation AddSurfactant AddSurfactant node_yes_precip->AddSurfactant Add 0.002% Tween 80 to broth. node_no_precip->InconsistentMIC AddSurfactant->InconsistentMIC CheckControls CheckControls node_yes_incon->CheckControls Verify Solvent Toxicity Control & Standardize Inoculum. Consider compound binding. node_no_incon->Success CheckControls->Success

Caption: Troubleshooting decision tree for insoluble compounds.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for thiazole antimicrobials? A: Thiazole-containing compounds exhibit diverse mechanisms of action. Some act by inhibiting essential bacterial enzymes, such as DNA gyrase and topoisomerase IV, which are critical for DNA replication.[3] Others can disrupt the bacterial cell membrane or interfere with metabolic pathways.[1][6] The specific mechanism depends on the overall structure of the thiazole derivative.

Q2: Can I use a different surfactant other than Tween 80? A: While Tween 80 is the most commonly cited non-ionic surfactant for this purpose, other surfactants like Tween 20 or Pluronic F-68 could potentially be used. However, it is essential to perform validation studies to ensure they do not have intrinsic antimicrobial activity at the concentration used and that they effectively prevent compound loss without interfering with the assay.[27]

Q3: What are the acceptable quality control (QC) practices for these assays? A: Following CLSI guidelines, you should run a reference bacterial strain (e.g., E. coli ATCC 25922 or S. aureus ATCC 29213) in parallel with your experimental compounds.[20] The resulting MIC for the QC strain should fall within the established acceptable range to ensure the validity of your experiment.[28]

Q4: My compound still seems to be insoluble even with DMSO and Tween 80. What are my other options? A: If you have exhausted these options, you might consider alternative formulation strategies such as the use of cyclodextrins to encapsulate the hydrophobic compound or preparing lipid nanoparticles. However, these are more advanced techniques and require significant formulation development and characterization. For initial screening, optimizing the DMSO and Tween 80 approach is the most direct path.

Quantitative Data Summary Table

ParameterRecommended ValueRationale & Reference
Solvent Dimethyl Sulfoxide (DMSO)Excellent solubilizing power for a wide range of compounds.[10][14][15][16]
Final Solvent Concentration ≤ 1% (ideally lower)To avoid solvent toxicity and interference with the assay.[10]
Surfactant Polysorbate 80 (Tween 80)Prevents binding to plastics and improves compound dispersion.[19][20][21]
Final Surfactant Conc. 0.002% (v/v)Standardized concentration shown to be effective without intrinsic antimicrobial activity.[14][21]
Bacterial Inoculum ~5 x 10⁵ CFU/mLStandardized cell density for reproducible MIC results.[28]

References

  • ResearchGate. (2015, August 14). Is there standard protocol for screening of antimicrobial activity of water insoluble synthetic compounds? Retrieved from [Link]

  • ResearchGate. (n.d.). Use of a surfactant (polysorbate 80) to improve MIC susceptibility testing results for polymyxin B and colistin | Request PDF. Retrieved from [Link]

  • National Institutes of Health. (n.d.). To Add or Not To Add Polysorbate 80: Impact on Colistin MICs for Clinical Strains of Enterobacteriaceae and Pseudomonas aeruginosa and Quality Controls - PMC. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Revised Reference Broth Microdilution Method for Testing Telavancin: Effect on MIC Results and Correlation with Other Testing Methodologies. Retrieved from [Link]

  • MDPI. (n.d.). Diverse Effects of Natural and Synthetic Surfactants on the Inhibition of Staphylococcus aureus Biofilm. Retrieved from [Link]

  • SpringerLink. (n.d.). A simple method for evaluating the antimicrobial capacity of insoluble powdered inorganic materials. Retrieved from [Link]

  • PubMed. (2012, October 25). Use of a surfactant (polysorbate 80) to improve MIC susceptibility testing results for polymyxin B and colistin. Retrieved from [Link]

  • Journal of Chemical Reviews. (n.d.). Antimicrobial Activity and Synthesis of Thiazole Derivatives: A Recent Update. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Anti-biofilm activity and synergism of novel thiazole compounds with glycopeptide antibiotics against multidrug-resistant staphylococci - PMC. Retrieved from [Link]

  • PubMed Central. (n.d.). Thiazoles, Their Benzofused Systems, and Thiazolidinone Derivatives: Versatile and Promising Tools to Combat Antibiotic Resistance. Retrieved from [Link]

  • ResearchGate. (n.d.). Antibacterial Activity of Thiazole and its Derivatives: A Review | Request PDF. Retrieved from [Link]

  • Study.com. (n.d.). Minimum Inhibitory Concentration | Overview & Determining Methods. Retrieved from [Link]

  • National Institutes of Health. (n.d.). New Thiazole Nortopsentin Analogues Inhibit Bacterial Biofilm Formation - PMC. Retrieved from [Link]

  • ResearchGate. (n.d.). Effect of various solvents on bacterial growth in context of determining MIC of various antimicrobials. Retrieved from [Link]

  • ResearchGate. (2015, March 4). How do you test antimicrobial activity, if your material is insoluble in water? Retrieved from [Link]

  • YouTube. (2022, July 31). Dalbavancin Susceptibility Testing by Broth Microdilution | Protocol Preview. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Comparison of Dimethyl Sulfoxide and Water as Solvents for Echinocandin Susceptibility Testing by the EUCAST Methodology - PMC. Retrieved from [Link]

  • Frontiers. (n.d.). Effects of Tween 80 on Growth and Biofilm Formation in Laboratory Media. Retrieved from [Link]

  • YouTube. (2021, September 27). Broth Microdilution assay - How to determine the MIC (Minimum Inhibitory Concentration). Retrieved from [Link]

  • ResearchGate. (2013, November 15). Does broth microdilution test for an assumed antimicrobial substance differ with antibiotics? Retrieved from [Link]

  • MDPI. (n.d.). Arginine-Derived Cationic Surfactants Containing Phenylalanine and Tryptophan: Evaluation of Antifungal Activity, Biofilm Eradication, Cytotoxicity, and Ecotoxicity. Retrieved from [Link]

  • National Institutes of Health, Islamabad Pakistan. (n.d.). M100: Performance Standards for Antimicrobial Susceptibility Testing, 30th Edition. Retrieved from [Link]

  • Biology LibreTexts. (2024, November 23). 13.5A: Minimal Inhibitory Concentration (MIC). Retrieved from [Link]

  • CLSI. (n.d.). Antimicrobial Susceptibility Testing | Area of Focus. Retrieved from [Link]

  • PubMed. (n.d.). Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances. Retrieved from [Link]

  • FDA. (2025, December 15). Antibacterial Susceptibility Test Interpretive Criteria. Retrieved from [Link]

  • Apec.org. (n.d.). Antimicrobial Susceptibility Testing. Retrieved from [Link]

  • Biointerface Research in Applied Chemistry. (2021, June 18). Antibacterial Activity of Thiazole and its Derivatives: A Review. Retrieved from [Link]

  • CLSI. (n.d.). M100 | Performance Standards for Antimicrobial Susceptibility Testing. Retrieved from [Link]

  • ResearchGate. (2024, June 18). (PDF) OVERVIEW OF THIAZOLE AND THEIR DERIVATIVES HAVING ANTIMICROBIAL ACTIVITY. Retrieved from [Link]

  • National Institutes of Health. (2019, May 22). Avoiding pitfalls in determining antimicrobial activity of plant extracts and publishing the results - PMC. Retrieved from [Link]

  • Semantic Scholar. (n.d.). [PDF] Antibacterial Activity of Thiazole and its Derivatives: A Review. Retrieved from [Link]

  • Journal of Chemical Reviews. (2023, April 7). Antimicrobial Activity and Synthesis of Thiazole Derivatives: A Recent Update. Retrieved from [Link]

Sources

Technical Support Center: Overcoming Bacterial Resistance with Novel Thiazole Agents

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with novel thiazole agents to combat bacterial resistance. This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to facilitate your research and development efforts. Our goal is to provide not just procedural steps, but the underlying scientific reasoning to empower you to make informed decisions in your experiments.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common questions regarding the use of novel thiazole agents in antibacterial research.

Q1: What are the primary mechanisms by which novel thiazole agents overcome bacterial resistance?

A1: Novel thiazole agents employ a variety of mechanisms to circumvent established bacterial resistance.[1][2] A primary strategy is the inhibition of novel bacterial targets that are not affected by current antibiotic classes.[1][2] This avoids cross-resistance with existing treatments.[1] Many thiazole derivatives have been shown to target essential bacterial enzymes that are highly conserved, which can lead to broad-spectrum activity.[2]

Key mechanisms of action include:

  • Inhibition of DNA Gyrase and Topoisomerase IV: Some thiazole-based compounds act as inhibitors of these type II topoisomerases, which are crucial for DNA replication.[2][3] This is a validated target, and novel thiazole agents can be designed to overcome resistance mechanisms that affect older drugs targeting these enzymes.[2]

  • Disruption of Cell Wall Synthesis: Certain thiazole derivatives interfere with the production of peptidoglycan, a critical component of the bacterial cell wall.[1]

  • Inhibition of Metabolic Pathways: Some agents, like sulfathiazole, inhibit essential metabolic pathways such as the synthesis of folic acid, which is necessary for bacterial growth.[1]

  • Targeting Biofilm Formation: Thiazole compounds have shown potential in disrupting and reducing biofilm mass, a key factor in persistent and resistant infections.[4]

The versatility of the thiazole scaffold allows for the synthesis of hybrid molecules that can incorporate multiple pharmacophores, potentially leading to synergistic effects and activity against multidrug-resistant (MDR) strains.[4][5]

Q2: How do I select the appropriate bacterial strains for testing my novel thiazole compounds?

A2: Strain selection is a critical step in evaluating the potential of your novel thiazole agents. A well-curated panel of bacterial strains should be used, including:

  • Reference Strains: Standard, well-characterized strains from recognized culture collections (e.g., ATCC, NCTC) provide a baseline for activity and allow for comparison of results across different studies.

  • Clinically Relevant Resistant Strains: It is crucial to include strains with well-defined resistance mechanisms. This includes methicillin-resistant Staphylococcus aureus (MRSA), vancomycin-intermediate and -resistant S. aureus (VISA, VRSA), and multidrug-resistant Gram-negative bacteria like Pseudomonas aeruginosa, Acinetobacter baumannii, and Enterobacterales.[4][5]

  • A Panel of Gram-Positive and Gram-Negative Bacteria: Testing against a diverse panel of both Gram-positive and Gram-negative bacteria is essential to determine the spectrum of activity of your compounds.[6][7] Some thiazole derivatives show broad-spectrum activity, while others are more effective against specific types of bacteria.[1][6]

Q3: What are the key considerations for interpreting Minimum Inhibitory Concentration (MIC) data?

A3: The Minimum Inhibitory Concentration (MIC) is a fundamental parameter for assessing the potency of an antibacterial agent.[8] When interpreting MIC data, consider the following:

  • Potency: A lower MIC value indicates higher potency, meaning a lower concentration of the compound is required to inhibit bacterial growth.[8]

  • Spectrum of Activity: Comparing MIC values across a panel of different bacterial species will reveal the spectrum of activity (narrow vs. broad).

  • Resistance Profile: A significant difference in MIC values between a susceptible parent strain and its resistant counterpart can indicate that the compound is affected by that specific resistance mechanism. Conversely, similar MICs suggest the compound may overcome that resistance.

  • Comparison to Standard Antibiotics: Always include standard-of-care antibiotics in your assays as controls. This provides a benchmark for the activity of your novel compounds.

It is important to remember that the MIC is a measure of growth inhibition, not necessarily bactericidal activity. Further assays, such as Minimum Bactericidal Concentration (MBC) or time-kill assays, are needed to determine if a compound is bactericidal or bacteriostatic.

Section 2: Troubleshooting Guides

This section provides solutions to common problems encountered during the experimental evaluation of novel thiazole agents.

Issue 1: Inconsistent or Non-Reproducible MIC Results

  • Question: I am getting variable MIC values for the same thiazole compound against the same bacterial strain. What could be the cause?

  • Answer: Inconsistent MIC results can stem from several factors. Here is a systematic approach to troubleshooting:

    • Compound Solubility: Thiazole derivatives can sometimes have poor solubility in aqueous media. If your compound precipitates in the broth, the effective concentration will be lower and variable.

      • Solution: Visually inspect your assay plates for any signs of precipitation. Consider using a small percentage of a co-solvent like DMSO (typically ≤1%) to improve solubility, ensuring that the final concentration of the solvent does not affect bacterial growth. It's also crucial to determine the aqueous solubility of your compounds early in the discovery process.

    • Inoculum Preparation: The density of the bacterial inoculum is critical for reproducible MICs. An inoculum that is too high can lead to falsely elevated MICs, while one that is too low can result in falsely low MICs.

      • Solution: Standardize your inoculum preparation. Use a spectrophotometer to adjust the bacterial suspension to a 0.5 McFarland standard before dilution. Always perform a colony count on your final inoculum to verify the concentration.

    • Media and Incubation Conditions: Variations in media composition, pH, and incubation time or temperature can affect both bacterial growth and compound stability.

      • Solution: Use fresh, properly prepared, and quality-controlled media for each experiment. Ensure your incubator is calibrated and maintains a consistent temperature and atmosphere. Adhere strictly to the incubation times specified in standard protocols (e.g., CLSI guidelines).

Issue 2: My Thiazole Compound Shows Potent In Vitro Activity but No In Vivo Efficacy

  • Question: My novel thiazole agent has a low MIC against my target pathogen, but it fails to show efficacy in an animal model of infection. Why might this be happening?

  • Answer: The disconnect between in vitro activity and in vivo efficacy is a common challenge in drug discovery.[9][10] Several factors can contribute to this:

    • Pharmacokinetics and Bioavailability: The compound may have poor absorption, rapid metabolism, or rapid excretion, resulting in sub-therapeutic concentrations at the site of infection.

      • Solution: Conduct preliminary pharmacokinetic studies to assess the compound's absorption, distribution, metabolism, and excretion (ADME) properties. This will help you understand if the compound is reaching and staying at the site of infection at a sufficient concentration.

    • Protein Binding: High binding to plasma proteins can reduce the amount of free, active compound available to act on the bacteria.

      • Solution: Determine the plasma protein binding of your compound. This will help you to correlate the total plasma concentration with the free, active concentration.

    • Toxicity: The compound may be toxic to the host at concentrations required for antibacterial activity.

      • Solution: Perform in vitro cytotoxicity assays on relevant mammalian cell lines to assess the compound's therapeutic index (the ratio of the toxic dose to the therapeutic dose).[11]

Issue 3: High Cytotoxicity Observed in Mammalian Cell Lines

  • Question: My thiazole compound is showing significant toxicity to mammalian cells in my initial screening. What are the next steps?

  • Answer: Early identification of cytotoxicity is crucial.[9] Here's how to approach this issue:

    • Determine the Therapeutic Index: Calculate the ratio of the cytotoxic concentration (CC50) to the MIC. A larger therapeutic index is desirable.

    • Structure-Activity Relationship (SAR) Studies: Synthesize and test analogues of your lead compound to identify which structural features are responsible for the cytotoxicity. The goal is to separate the antibacterial activity from the cytotoxic effects. Modifications to the thiazole ring or its substituents can significantly impact toxicity.[5]

    • Mechanism of Cytotoxicity: Investigate the mechanism of cytotoxicity. Is it causing apoptosis, necrosis, or inhibiting a specific mammalian cellular process? Understanding the mechanism can guide medicinal chemistry efforts to mitigate the toxicity.

Section 3: Experimental Protocols

This section provides detailed, step-by-step protocols for key experiments in the evaluation of novel thiazole agents.

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) using Broth Microdilution

This protocol is based on the Clinical and Laboratory Standards Institute (CLSI) guidelines.

Materials:

  • Novel thiazole compounds

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Bacterial strains

  • Sterile 96-well microtiter plates

  • Spectrophotometer

  • Incubator

Procedure:

  • Compound Preparation: Prepare a stock solution of each thiazole compound in a suitable solvent (e.g., DMSO). Create a series of 2-fold serial dilutions of each compound in CAMHB in a 96-well plate.

  • Inoculum Preparation:

    • From a fresh agar plate, select 3-5 isolated colonies of the test bacterium.

    • Suspend the colonies in sterile saline to match the turbidity of a 0.5 McFarland standard.

    • Dilute this suspension in CAMHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells of the microtiter plate.

  • Inoculation: Add the prepared bacterial inoculum to each well of the microtiter plate containing the compound dilutions.

  • Controls:

    • Growth Control: Wells containing only inoculated broth.

    • Sterility Control: Wells containing uninoculated broth.

    • Solvent Control: Wells containing the highest concentration of the solvent used to dissolve the compounds.

    • Positive Control: A standard antibiotic with known activity against the test strains.

  • Incubation: Incubate the plates at 35-37°C for 16-20 hours.

  • Reading the Results: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the bacteria.

Protocol 2: Time-Kill Assay

This assay determines the bactericidal or bacteriostatic activity of a compound over time.

Materials:

  • Novel thiazole compounds

  • CAMHB

  • Bacterial strains

  • Sterile culture tubes

  • Incubator with shaking capabilities

  • Apparatus for performing colony counts (e.g., agar plates, spreader)

Procedure:

  • Preparation: Prepare tubes containing CAMHB with the thiazole compound at various concentrations (e.g., 1x, 2x, 4x, and 8x the MIC). Include a growth control tube without any compound.

  • Inoculation: Inoculate each tube with the test bacterium to a final concentration of approximately 5 x 10^5 CFU/mL.

  • Incubation and Sampling: Incubate the tubes at 37°C with shaking. At specified time points (e.g., 0, 2, 4, 6, 8, and 24 hours), withdraw an aliquot from each tube.

  • Colony Counting: Perform serial dilutions of the collected aliquots and plate them on agar plates to determine the number of viable bacteria (CFU/mL).

  • Data Analysis: Plot the log10 CFU/mL versus time for each compound concentration. A ≥3-log10 reduction in CFU/mL is indicative of bactericidal activity.

Section 4: Visualizations

Diagram 1: General Mechanism of Action for Thiazole Agents

G Thiazole Novel Thiazole Agent Target1 DNA Gyrase / Topoisomerase IV Thiazole->Target1 Target2 Cell Wall Synthesis Thiazole->Target2 Target3 Metabolic Pathways Thiazole->Target3 Target4 Biofilm Formation Thiazole->Target4 Effect1 Inhibition of DNA Replication Target1->Effect1 Effect2 Cell Lysis Target2->Effect2 Effect3 Growth Inhibition Target3->Effect3 Effect4 Disruption of Biofilm Matrix Target4->Effect4 Outcome Bacterial Cell Death / Inhibition Effect1->Outcome Effect2->Outcome Effect3->Outcome Effect4->Outcome

Caption: Potential mechanisms of action for novel thiazole agents.

Diagram 2: Troubleshooting Workflow for Inconsistent MICs

G Start Inconsistent MIC Results Check1 Check Compound Solubility Start->Check1 Decision1 Precipitation Observed? Check1->Decision1 Action1 Use Co-solvent (e.g., DMSO) Determine Aqueous Solubility Decision1->Action1 Yes Check2 Verify Inoculum Density Decision1->Check2 No Action1->Check2 Decision2 Inoculum within Range? Check2->Decision2 Action2 Standardize with McFarland Perform Colony Count Verification Decision2->Action2 No Check3 Review Media & Incubation Decision2->Check3 Yes Action2->Check3 Decision3 Conditions Consistent? Check3->Decision3 Action3 Use Fresh Media Calibrate Incubator Decision3->Action3 No End Reproducible MICs Decision3->End Yes Action3->End

Caption: Troubleshooting inconsistent MIC results.

Section 5: Quantitative Data Summary

Parameter Description Typical Units Importance in Thiazole Agent Development
MIC Minimum Inhibitory Concentrationµg/mL or µMPrimary measure of antibacterial potency.[8]
MBC Minimum Bactericidal Concentrationµg/mL or µMDifferentiates between bactericidal and bacteriostatic activity.
CC50 50% Cytotoxic Concentrationµg/mL or µMMeasures toxicity against mammalian cells.[11]
Therapeutic Index CC50 / MICUnitlessIndicates the selectivity of the compound for bacteria over host cells.
Plasma Protein Binding Percentage of compound bound to plasma proteins%Affects the concentration of free, active compound in vivo.
In vivo Efficacy e.g., reduction in bacterial load in an animal modellog10 CFU/organThe ultimate measure of a compound's potential as a therapeutic agent.

References

  • Antimicrobial Activity and Synthesis of Thiazole Derivatives: A Recent Update. (n.d.). SpringerLink. Retrieved January 21, 2026, from [Link]

  • Behera, A. K., et al. (2021). Antibacterial Activity of Thiazole and its Derivatives: A Review. Biointerface Research in Applied Chemistry, 12(2), 2171-2195.
  • Cascioferro, S., et al. (2020). Thiazoles, Their Benzofused Systems, and Thiazolidinone Derivatives: Versatile and Promising Tools to Combat Antibiotic Resistance. Journal of Medicinal Chemistry, 63(17), 8991-9031.
  • The Potential of Thiazole Derivatives as Antimicrobial Agents. (2022). MDPI. Retrieved January 21, 2026, from [Link]

  • An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023). (2023). National Center for Biotechnology Information. Retrieved January 21, 2026, from [Link]

  • Evaluation of anti-bacterial effects of some novel thiazole and imidazole derivatives against some pathogenic bacteria. (2018). National Center for Biotechnology Information. Retrieved January 21, 2026, from [Link]

  • Investigation of Novel Quinoline–Thiazole Derivatives as Antimicrobial Agents: In Vitro and In Silico Approaches. (2022). ACS Omega. Retrieved January 21, 2026, from [Link]

  • Anti-biofilm activity and synergism of novel thiazole compounds with glycopeptide antibiotics against multidrug-resistant staphylococci. (2017). National Center for Biotechnology Information. Retrieved January 21, 2026, from [Link]

  • Thiazolotriazoles As Anti-infectives: Design, Synthesis, Biological Evaluation and In Silico Studies. (2021). National Center for Biotechnology Information. Retrieved January 21, 2026, from [Link]

  • Current Development of Thiazole-Containing Compounds as Potential Antibacterials against Methicillin-Resistant Staphylococcus aureus. (2024). ResearchGate. Retrieved January 21, 2026, from [Link]

  • Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking. (2023). MDPI. Retrieved January 21, 2026, from [Link]

  • Synthesis and Antimicrobial Activity of New Heteroaryl(aryl) Thiazole Derivatives Molecular Docking Studies. (2020). MDPI. Retrieved January 21, 2026, from [Link]

  • Antibacterial Activity of Thiazole and its Derivatives: A Review. (2022). ResearchGate. Retrieved January 21, 2026, from [Link]

  • Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. (2023). MDPI. Retrieved January 21, 2026, from [Link]

  • Antimicrobial Activity and Synthesis of Thiazole Derivatives: A Recent Update. (2023). ResearchGate. Retrieved January 21, 2026, from [Link]

  • Overview on Strategies and Assays for Antibiotic Discovery. (2022). National Center for Biotechnology Information. Retrieved January 21, 2026, from [Link]

  • Challenges and shortcomings of antibacterial discovery projects. (2022). National Center for Biotechnology Information. Retrieved January 21, 2026, from [Link]

  • Design, synthesis, in silico studies, and apoptotic antiproliferative activity of novel thiazole-2-acetamide derivatives as tubulin polymerization inhibitors. (2024). Frontiers. Retrieved January 21, 2026, from [Link]

  • Investigation of Novel Quinoline–Thiazole Derivatives as Antimicrobial Agents: In Vitro and In Silico Approaches. (2022). National Center for Biotechnology Information. Retrieved January 21, 2026, from [Link]

  • Antibacterial Drug Development: Overcoming Common Challenges. (2024). Microbe Investigations. Retrieved January 21, 2026, from [Link]

  • Overview on Strategies and Assays for Antibiotic Discovery. (2022). ResearchGate. Retrieved January 21, 2026, from [Link]

  • Elucidating the Mechanisms of Action of Antimicrobial Agents. (2022). National Center for Biotechnology Information. Retrieved January 21, 2026, from [Link]

  • Challenges of antibacterial drug discovery. (2019). SciSpace. Retrieved January 21, 2026, from [Link]

  • Challenges of Antibacterial Discovery. (2012). Clinical Microbiology Reviews. Retrieved January 21, 2026, from [Link]

  • Chapter: 2 Challenges In Overcoming Antibiotic Resistance. (2014). National Academies Press. Retrieved January 21, 2026, from [Link]

  • Mode of Action & Target for Antibacterial Drug. (n.d.). Creative Biolabs. Retrieved January 21, 2026, from [Link]

  • Detection of Pathogens by a Novel User-Developed Broad-Range BR 16S PCR rRNA Polymerase Chain Reaction/Gene Sequencing Assay: Multiyear Experience in a Large Canadian Healthcare Zone. (2023). MDPI. Retrieved January 21, 2026, from [Link]

Sources

Technical Support Center: Enhancing the Anti-inflammatory Efficacy of Ethyl 2-(3-methyl-4-nitrophenyl)thiazole-4-carboxylate Analogs

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers engaged in the optimization of Ethyl 2-(3-methyl-4-nitrophenyl)thiazole-4-carboxylate and its analogs. This guide is designed to provide in-depth, practical solutions to common experimental hurdles, ensuring the integrity and success of your research. The thiazole scaffold is a valuable pharmacophore known to exhibit a wide range of biological activities, including potent anti-inflammatory effects, often through the inhibition of key enzymes like Cyclooxygenase-2 (COX-2) and the modulation of critical signaling pathways such as NF-κB.[1][2][3] This resource consolidates field-proven insights and troubleshooting strategies to accelerate your drug development pipeline.

Section 1: Troubleshooting Guides (Q&A Format)

This section addresses specific, complex issues you may encounter during the screening and characterization of your novel thiazole analogs. Each answer provides a causal analysis and a step-by-step resolution protocol.

Q1: We are observing high variability in our LPS-induced cytokine release assays (e.g., TNF-α, IL-6) with our macrophage cell line (e.g., RAW 264.7). What are the likely causes and how can we improve reproducibility?

A1: Causality & Troubleshooting

High variability in lipopolysaccharide (LPS)-induced cytokine assays is a common challenge that can mask the true efficacy of your compounds. The issue typically stems from inconsistencies in cell handling, reagent quality, or the stimulation process itself.

Potential Causes:

  • Cellular State: The responsiveness of macrophages to LPS is highly dependent on their activation state, cell density, and passage number. Cells at high passage numbers can exhibit altered signaling responses.

  • LPS Potency: The activity of LPS can vary significantly between lots and manufacturers. Furthermore, improper storage or handling can lead to degradation.

  • Compound-Related Issues: Poor solubility of your thiazole analogs can lead to inconsistent concentrations in the wells. Cytotoxicity at higher concentrations can also lead to reduced cytokine output, which may be misinterpreted as an anti-inflammatory effect.

  • Assay Timing: The kinetics of cytokine production are transient. TNF-α production, for example, typically peaks around 4-6 hours post-LPS stimulation, while IL-6 peaks later (18-24 hours).[4][5] Inconsistent incubation times will lead to variable results.

Step-by-Step Troubleshooting Protocol:

  • Standardize Cell Culture:

    • Maintain a consistent cell seeding density (e.g., 2.5 x 10⁵ cells/mL for RAW 264.7 cells).

    • Use cells within a defined low passage number range (e.g., passages 5-15).

    • Allow cells to adhere and rest for a consistent period (e.g., 24 hours) before any treatment.

  • Validate LPS:

    • Purchase high-purity LPS from a reputable supplier and aliquot it upon arrival to minimize freeze-thaw cycles.

    • Perform an LPS dose-response curve (e.g., 0.1 ng/mL to 1 µg/mL) to determine the optimal concentration (EC₈₀) for robust but not maximal stimulation. This ensures you can detect inhibitory effects more sensitively.

  • Assess Compound Behavior:

    • Solubility Check: Prepare the highest concentration of your compound in media and inspect for precipitation under a microscope. If solubility is an issue, consider using a lower percentage of DMSO or a different co-solvent.

    • Cytotoxicity Assay: Run a parallel cytotoxicity assay, such as the MTT or Resazurin assay, using the same cell line, compound concentrations, and incubation times.[6][7] This is critical to ensure that the reduction in cytokines is due to an anti-inflammatory effect, not cell death.

  • Optimize Assay Parameters:

    • Pre-incubation: Always pre-incubate the cells with your thiazole analogs for a standardized time (e.g., 1-2 hours) before adding LPS. This allows the compound to enter the cells and engage its target.

    • Time-Course Experiment: For your specific cell system, perform a time-course experiment after LPS stimulation (e.g., collect supernatants at 2, 4, 6, 12, and 24 hours) to identify the peak expression time for your cytokine of interest.

  • Incorporate Rigorous Controls:

    • Vehicle Control: Cells treated with the highest concentration of DMSO (or other solvent) used in the experiment.

    • Negative Control: Untreated cells (no compound, no LPS).

    • Positive Control (Stimulation): Cells treated with vehicle + LPS.

    • Positive Control (Inhibition): Cells treated with a known inhibitor (e.g., Dexamethasone) + LPS.

Q2: Our Western blot results for phosphorylated NF-κB pathway proteins (p-IκBα, p-p65) are weak or have high background. How can we optimize this?

A2: Causality & Troubleshooting

Detecting phosphorylated proteins is challenging due to the transient nature of phosphorylation and the low abundance of these species. Weak signals and high background are often related to sample preparation and the blotting protocol itself.

Potential Causes:

  • Sample Degradation: Phosphatases are highly active upon cell lysis and will rapidly dephosphorylate your target proteins.

  • Insufficient Stimulation: The activation of the NF-κB pathway is rapid and transient. The peak phosphorylation of IκBα may occur within 5-15 minutes of LPS stimulation.

  • Blocking Inefficiency: Using milk as a blocking agent can cause high background because it contains casein, a phosphoprotein that can be recognized by anti-phospho antibodies.

  • Incorrect Buffers: Phosphate-Buffered Saline (PBS) can interfere with the binding of some phospho-specific antibodies.

Step-by-Step Optimization Protocol:

  • Optimize Sample Collection:

    • Time is Critical: Perform a time-course experiment (e.g., 0, 5, 15, 30, 60 minutes post-LPS stimulation) to identify the peak phosphorylation time for your protein of interest.

    • Work Quickly and Cold: Perform all cell lysis steps on ice with pre-chilled buffers.

    • Use Inhibitors: Immediately lyse cells in a buffer containing a potent cocktail of both protease and phosphatase inhibitors (e.g., sodium orthovanadate, sodium fluoride).

  • Refine the Western Blot Protocol:

    • Choose the Right Blocker: Switch from non-fat dry milk to 3-5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with Tween-20 (TBST) for both blocking and antibody dilution steps.

    • Use TBST: Use TBST instead of PBST for all washing and antibody incubation steps to avoid phosphate interference.[8]

    • Antibody Dilution: Optimize the primary antibody concentration. An overly concentrated antibody can lead to high background. Perform a dot blot or test a range of dilutions (e.g., 1:500, 1:1000, 1:2000).

    • Washing: Increase the number and duration of wash steps after primary and secondary antibody incubations to reduce non-specific binding.

  • Validate Your Results:

    • Total Protein Control: After probing for the phosphorylated protein, strip the membrane and re-probe for the corresponding total protein (e.g., total IκBα, total p65). This confirms that the protein is present and that any changes are due to phosphorylation status.[8]

    • Positive Control Lysate: Include a positive control, such as lysates from cells treated with a known potent NF-κB activator (e.g., TNF-α or a higher dose of LPS), to ensure the antibody and detection system are working correctly.

Section 2: Frequently Asked Questions (FAQs)

  • Q: What are the primary mechanisms of action for anti-inflammatory thiazole derivatives?

    • A: Many thiazole derivatives exert their effects by inhibiting COX and LOX enzymes in the arachidonic acid pathway.[1] Additionally, a key mechanism is the suppression of the NF-κB signaling pathway, which is a central regulator of pro-inflammatory gene expression, including cytokines like TNF-α and IL-6.[9][10][11]

  • Q: How can we assess COX-1 vs. COX-2 selectivity for our new analogs?

    • A: You should use commercially available in vitro COX-1 and COX-2 inhibition assay kits. These assays measure the conversion of arachidonic acid to prostaglandin H2 (PGH2). By running assays for both isoforms, you can calculate the IC50 value for each and determine the selectivity index (IC50 COX-1 / IC50 COX-2). A higher index indicates greater selectivity for COX-2, which is often a desirable trait to reduce gastrointestinal side effects.[12]

  • Q: What is the Griess assay and when should it be used?

    • A: The Griess assay is a simple colorimetric method to indirectly measure nitric oxide (NO) production by quantifying its stable metabolite, nitrite (NO₂⁻), in cell culture supernatant.[13][14] It is useful for screening compounds that may inhibit inducible nitric oxide synthase (iNOS), an enzyme upregulated during inflammation. However, be aware that components in complex media can interfere with the assay, so results should be validated with appropriate controls.[15]

  • Q: What structural modifications on the thiazole ring are known to enhance anti-inflammatory activity?

    • A: Structure-activity relationship (SAR) studies have shown that modifications at various positions of the thiazole and associated phenyl rings can significantly impact activity. For instance, substituting the phenyl ring with electron-withdrawing groups (like the nitro group in the parent compound) or other heterocyclic rings can modulate potency.[2][3] Reducing the nitro group to an amine has also been shown to be a viable strategy in some contexts.[2]

Section 3: Data Presentation & Interpretation

Effective drug development relies on the clear and comparative analysis of data. The following table provides a template for summarizing the screening results of new analogs against the parent compound.

Table 1: Comparative Anti-inflammatory Profile of Thiazole Analogs

Compound IDR-Group Modification (at C4 of phenyl ring)COX-2 IC50 (µM)Selectivity Index (COX-1/COX-2)TNF-α Inhibition (%) at 10 µM [a]Cell Viability (%) at 50 µM [b]
Parent -NO₂12.5 ± 1.1852 ± 4.5>95%
Analog 1 -NH₂5.2 ± 0.61578 ± 5.1>95%
Analog 2 -SO₂CH₃1.8 ± 0.34591 ± 3.8>95%
Analog 3 -Cl9.8 ± 0.91165 ± 6.2>95%
Celecoxib (Reference Drug)0.05 ± 0.01>20095 ± 2.5>95%

[a] Measured in LPS-stimulated RAW 264.7 macrophages. [b] Measured by MTT assay after 24-hour incubation.

Interpretation: This data suggests that reducing the nitro group to an amine (Analog 1) and, more significantly, replacing it with a methylsulfonyl group (Analog 2) enhances COX-2 inhibitory potency and selectivity. This improvement directly correlates with increased inhibition of TNF-α production, indicating a strong mechanistic link. All compounds show low cytotoxicity at the tested concentration.

Section 4: Key Pathways & Workflows (Visualized)

Visual diagrams are essential for understanding complex biological systems and experimental designs.

Diagram 1: The Canonical NF-κB Signaling Pathway

This diagram illustrates the key steps in the activation of NF-κB following stimulation by an inflammatory agent like LPS, a common pathway targeted by anti-inflammatory compounds.

NFkB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 Receptor LPS->TLR4 Binds MyD88 MyD88 TLR4->MyD88 Activates IKK_complex IKK Complex (IKKα/β/γ) MyD88->IKK_complex Activates IkB IκBα IKK_complex->IkB Phosphorylates NFkB_p50_p65 NF-κB (p50/p65) IkB->NFkB_p50_p65 Inhibits p_IkB p-IκBα (Phosphorylated) IkB->p_IkB NFkB_active Active NF-κB (p50/p65) NFkB_p50_p65->NFkB_active Released Proteasome Proteasome p_IkB->Proteasome Targeted for Degradation Proteasome->IkB Degrades Gene_Expression Pro-inflammatory Gene Transcription (TNF-α, COX-2, IL-6) NFkB_active->Gene_Expression Translocates to Nucleus & Binds to DNA Nucleus Nucleus Thiazole Thiazole Analog (Potential Inhibitor) Thiazole->IKK_complex Potential Target

Caption: Canonical NF-κB signaling pathway activated by LPS.

Diagram 2: Experimental Workflow for Analog Screening

This workflow provides a logical progression from primary screening to mechanistic validation for your novel thiazole analogs.

Workflow Start Synthesize Thiazole Analogs PrimaryScreen Primary Screen: Nitric Oxide (NO) Inhibition (Griess Assay) Start->PrimaryScreen HitSelection Select Hits (>50% Inhibition) PrimaryScreen->HitSelection Cytotoxicity Counter Screen: Cytotoxicity (MTT Assay) HitSelection->Cytotoxicity Yes Discard Discard or Redesign HitSelection->Discard No NonToxic Non-Toxic? Cytotoxicity->NonToxic SecondaryScreen Secondary Screen: Cytokine Inhibition (TNF-α / IL-6 ELISA) NonToxic->SecondaryScreen Yes NonToxic->Discard No (Cytotoxic) Potency Determine Potency: IC50 Calculation SecondaryScreen->Potency Mechanism Mechanistic Studies: COX-2 Inhibition Assay NF-κB Western Blot Potency->Mechanism Lead Lead Candidate Mechanism->Lead

Caption: A streamlined workflow for screening anti-inflammatory analogs.

Section 5: Core Experimental Protocols

Protocol 1: Cellular Nitric Oxide (NO) Assay via Griess Reagent

This protocol is for screening the inhibitory effect of compounds on NO production in LPS-stimulated macrophages.

  • Cell Plating: Seed RAW 264.7 macrophages in a 96-well plate at a density of 2.5 x 10⁵ cells/mL (100 µL/well) and incubate for 24 hours (37°C, 5% CO₂).

  • Compound Treatment: Prepare serial dilutions of your thiazole analogs in phenol red-free DMEM. Remove the old media from the cells and add 100 µL of the compound-containing media. Pre-incubate for 1 hour.

  • Stimulation: Add LPS to each well to a final concentration of 1 µg/mL (except for the vehicle control wells).

  • Incubation: Incubate the plate for 24 hours at 37°C, 5% CO₂.

  • Griess Reaction:

    • Transfer 50 µL of cell culture supernatant from each well to a new 96-well plate.

    • Add 50 µL of Griess Reagent I (1% sulfanilamide in 5% phosphoric acid) to each well.

    • Incubate for 10 minutes at room temperature, protected from light.

    • Add 50 µL of Griess Reagent II (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) to each well.

    • Incubate for another 10 minutes at room temperature, protected from light.

  • Measurement: Measure the absorbance at 540 nm using a microplate reader.

  • Quantification: Calculate the nitrite concentration based on a standard curve prepared using sodium nitrite.

Self-Validation: Always include a known iNOS inhibitor (e.g., L-NAME) as a positive control for inhibition. The colorimetric reaction should produce a vibrant magenta color in the LPS-stimulated wells.

Protocol 2: MTT Cell Viability Assay

This protocol assesses whether the observed anti-inflammatory effect is due to cytotoxicity.

  • Setup: Plate and treat cells with your compounds exactly as described in Protocol 1 (steps 1-4).

  • MTT Addition: After the 24-hour incubation, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[16]

  • Incubation: Incubate for 3-4 hours at 37°C. Viable cells will metabolize the yellow MTT into purple formazan crystals.

  • Solubilization: Carefully remove the supernatant. Add 100 µL of DMSO to each well to dissolve the formazan crystals.[17] Mix gently by pipetting or placing on an orbital shaker for 15 minutes.

  • Measurement: Read the absorbance at 570 nm.

  • Analysis: Express the viability of treated cells as a percentage relative to the vehicle-treated control cells.

Self-Validation: Wells containing only media + MTT solution should show no color change. Wells with vehicle-treated cells represent 100% viability. A known cytotoxic agent (e.g., doxorubicin) can be used as a positive control for cell death.

References

  • World Journal of Pharmacy and Pharmaceutical Sciences. (2020). SYNTHESIS AND ANTI-INFLAMMATORY ACTIVITY OF SUBSTITUTED PHENYL THIAZOLE DERIVATIVES. [Link]

  • World Journal of Pharmaceutical Research. (2024). Synthesis and anti-inflammatory activity of thiazole derivatives. [Link]

  • European Journal of Medicinal Chemistry Reports. (2024). A review on progress of thiazole derivatives as potential anti-inflammatory agents. [Link]

  • MDPI. (2024). Phthalimide Derivatives as Anti-Inflammatory Agents: In Silico COX-2 Targeting and In Vitro Inhibition of PGE 2 Production. [Link]

  • MDPI. (2019). Design, Synthesis, and Structure–Activity Relationships of Thiazole Analogs as Anticholinesterase Agents for Alzheimer's Disease. [Link]

  • ResearchGate. (2021). Synthesis, anti-inflammatory evaluation, and docking studies of some new thiazole derivatives. [Link]

  • Journal of Drug Delivery and Therapeutics. (2023). An Overview of Thiazole Derivatives and its Biological Activities. [Link]

  • ResearchGate. (2024). [Troubleshooting] What are the cytokines that can successfully induce polarization of Raw264.7 cells?[Link]

  • PubMed. (2010). NF-κB signaling in inflammation. [Link]

  • Bio-Techne. (n.d.). Western Blot for Phosphorylated Proteins - Tips & Troubleshooting. [Link]

  • PMC. (2013). Inaccuracies of nitric oxide measurement methods in biological media. [Link]

  • Charles River Laboratories. (n.d.). LPS-Induced Cytokine Release Model. [Link]

  • ResearchGate. (2005). COX-2 Inhibitors — A Lesson in Unexpected Problems. [Link]

  • PubMed Central. (2024). Synthesis and Anti-Inflammatory and Analgesic Potentials of Ethyl 2-(2,5-Dioxo-1-Phenylpyrrolidin-3-yl)-2-Methylpropanoate. [Link]

  • Journal of Pharmaceutical Research International. (2023). Assessment of In vitro Anti-Inflammatory Activity: A Comprehensive Review of Methods, Advantages, and Limitations. [Link]

  • MDPI. (2020). Measurement of Nitric Oxide Production in Biological Systems by Using Griess Reaction Assay. [Link]

  • PMC. (2020). Synthesis and Antimicrobial Activity of New Heteroaryl(aryl) Thiazole Derivatives Molecular Docking Studies. [Link]

  • The Journal of Clinical Investigation. (2001). NF-κB: a key role in inflammatory diseases. [Link]

  • protocols.io. (2023). MTT (Assay protocol. [Link]

  • Frontiers in Immunology. (2018). NF-κB: At the Borders of Autoimmunity and Inflammation. [Link]

  • NCBI Bookshelf. (2013). Assay Guidance Manual: Cell Viability Assays. [Link]

  • MDPI. (2020). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. [Link]

  • PMC. (2023). Design, Synthesis, and Evaluation of the COX-2 Inhibitory Activities of New 1,3-Dihydro-2H-indolin-2-one Derivatives. [Link]

  • ResearchGate. (2013). Nitric Oxide Assay?[Link]

  • ResearchGate. (2023). Assessment of In vitro Anti-Inflammatory Activity: A Comprehensive Review of Methods, Advantages, and Limitations. [Link]

  • PMC. (2020). The Cytokine Response to LPS Does Not Predict the Host Response to Infection. [Link]

  • SpringerLink. (2023). In vitro and in vivo assessment of the anti-inflammatory activity of olive leaf extract in rats. [Link]

  • Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. [Link]

  • Circulation. (2005). Cyclooxygenase Inhibition and Cardiovascular Risk. [Link]

  • PMC. (2020). An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives. [Link]

  • JoVE. (2023). Video: NF-kB-dependent Signaling Pathway. [Link]

  • ResearchGate. (2014). What should I do when phosphorylated proteins cannot be detected by western blot?[Link]

  • ResearchGate. (n.d.). MTT Proliferation Assay Protocol. [Link]

  • Bio-Rad. (n.d.). Best Practice for Western Blot Detection of Phosphorylation Events. [Link]

  • MDPI. (2023). In Vitro Antioxidant and Anti-Inflammatory Activities of Bioactive Proteins and Peptides from Rhodomonas sp.. [Link]

  • Pain Medicine. (2014). COX-2 Inhibition: What We Learned—A Controversial Update on Safety Data. [Link]

  • PMC. (2018). NF-kappaB Signaling Pathways in Neurological Inflammation: A Mini Review. [Link]

  • Creative Biolabs. (n.d.). LPS-induced Cytokine Release Model Development Service. [Link]

  • International Journal of Pharmaceutical Sciences Review and Research. (2023). Investigating the Anti-Inflammatory Effects of Natural Extracts Using Protein Denaturation Assay and Heat Induced Hemolysis Assay. [Link]

Sources

Technical Support Center: Scale-Up Synthesis of Ethyl 2-(3-methyl-4-nitrophenyl)thiazole-4-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Senior Application Scientist, Chemical Process Development

Welcome to the technical support guide for the scale-up synthesis of Ethyl 2-(3-methyl-4-nitrophenyl)thiazole-4-carboxylate. This document is designed for researchers, process chemists, and drug development professionals. It provides in-depth troubleshooting advice, answers to frequently asked questions, and validated protocols to navigate the challenges of transitioning this synthesis from the laboratory bench to pilot or production scale.

Section 1: Synthesis Overview & Core Mechanism

The target molecule is typically synthesized via the Hantzsch Thistle Synthesis , a robust and widely-used method for creating thiazole rings.[1][2] The core transformation involves the condensation reaction between 3-methyl-4-nitrobenzothioamide and an ethyl α-haloacetoacetate, such as ethyl 2-bromoacetoacetate or ethyl 2-chloroacetoacetate.[3][4] Understanding this mechanism is fundamental to diagnosing and resolving many of the issues that arise during scale-up.

The reaction proceeds through an initial nucleophilic attack by the sulfur atom of the thioamide onto the electrophilic carbon of the α-haloester. This is followed by an intramolecular cyclization and subsequent dehydration to form the aromatic thiazole ring.

Hantzsch_Synthesis Thioamide 3-methyl-4-nitrobenzothioamide Intermediate Acyclic Intermediate Thioamide->Intermediate S-Alkylation Haloester Ethyl 2-bromoacetoacetate Haloester->Intermediate Cyclized Thiazoline Intermediate Intermediate->Cyclized Intramolecular Cyclization Product Ethyl 2-(3-methyl-4-nitrophenyl) thiazole-4-carboxylate Cyclized->Product Dehydration (-H2O)

Caption: Core Hantzsch reaction pathway for thiazole synthesis.
Section 2: Troubleshooting Guide

This section addresses specific, common problems encountered during the scale-up process in a question-and-answer format.

Problem: Low Yield or Incomplete Conversion

  • Q: My reaction has stalled after several hours, and in-process control (IPC) analysis by HPLC shows significant amounts of unreacted 3-methyl-4-nitrobenzothioamide. What are the likely causes?

    A: This is a frequent scale-up challenge. The root cause often lies in one of several key areas:

    • Reagent Quality and Stability: The ethyl 2-bromoacetoacetate is highly reactive and susceptible to degradation, especially in the presence of moisture. On a large scale, ensure it is of high purity and added from a sealed container. Verify the purity of your thioamide starting material, as impurities can inhibit the reaction.

    • Insufficient Heat Transfer: What works in a round-bottom flask doesn't always translate to a large reactor. The lower surface-area-to-volume ratio at scale can lead to inefficient heating.[5] Ensure your reactor's heating jacket is functioning correctly and that the set temperature is actually being achieved within the reaction mass. Use a calibrated internal temperature probe.

    • Poor Mixing: Inadequate agitation can create "dead zones" in the reactor where reactants are not effectively mixed. This leads to localized areas of low concentration and, consequently, a stalled reaction. For viscous slurries, ensure the agitator design (e.g., anchor, pitched-blade turbine) is appropriate for the scale and viscosity.

    • Solvent Issues: Ensure the solvent (typically ethanol or a similar protic solvent) was charged in the correct volume and is of an appropriate grade (low water content). Excess water can promote hydrolysis of the haloester.

Problem: Impurity Formation

  • Q: My HPLC analysis shows a significant impurity peak (~5-10%) with a similar retention time to my product. How can I identify and mitigate it?

    A: Side reactions are more pronounced at scale due to longer reaction times and potential temperature deviations. Here are the most probable causes and solutions:

    • Cause 1: Overheating. The Hantzsch condensation is exothermic. A rapid addition of the haloester to a large, pre-heated batch of thioamide can create hot spots, leading to thermal degradation of the nitro group or other side reactions.[5]

      • Solution: Control the exotherm by adding the haloester slowly and sub-surface if possible. Ensure the reactor's cooling system is engaged and responsive. A semi-batch approach (adding one reactant over time) is standard practice for controlling exotherms in large-scale synthesis.

    • Cause 2: Isomeric Impurities. Depending on the exact precursors, formation of regioisomers is possible, though less common in this specific Hantzsch reaction. More likely are by-products from self-condensation or alternative cyclization pathways.

      • Solution: Strict temperature control is the primary mitigation strategy. Characterize the impurity by LC-MS to determine its mass. This will provide crucial clues to its structure and formation pathway.

    The following flowchart can guide your investigation into low yield issues.

    Low_Yield_Troubleshooting Start Low Yield / Stalled Reaction CheckReagents Verify Purity & Stability of Starting Materials Start->CheckReagents CheckTemp Confirm Internal Reaction Temperature vs. Setpoint CheckReagents->CheckTemp Reagents OK ReagentIssue Source High-Purity Reagents. Handle Haloester Under N2. CheckReagents->ReagentIssue Issue Found CheckMixing Evaluate Agitator Speed & Vortex Formation CheckTemp->CheckMixing Temperature OK TempIssue Calibrate Probe. Increase Jacket Temperature. CheckTemp->TempIssue Deviation Found MixingIssue Increase Agitation Speed. Assess Impeller Design. CheckMixing->MixingIssue Issue Found Success Yield Improved CheckMixing->Success Mixing OK ReagentIssue->Success TempIssue->Success MixingIssue->Success

    Caption: Decision tree for troubleshooting low reaction yield.

Problem: Product Isolation & Purification

  • Q: During the cooling crystallization step, my product is oiling out or forming a fine powder that is extremely difficult to filter. What can I do?

    A: This is a classic solid-state chemistry problem that is exacerbated at scale.

    • Oiling Out: This happens when the product comes out of solution above its melting point or as a supersaturated liquid phase.

      • Solution: Slow down the cooling rate, especially through the nucleation phase. A linear, controlled cooling profile (e.g., 10°C per hour) is far superior to simply shutting off the heat. Seeding the batch with a small amount of pure, crystalline product at the point of supersaturation can promote controlled crystal growth. Ensure the solvent system is optimal; sometimes a co-solvent is needed.

    • Fine Particles/Slow Filtration: This is often caused by "crashing out" the product too quickly via rapid cooling or by adding an anti-solvent too fast.

      • Solution: As above, slow, controlled cooling is key. If using an anti-solvent, add it slowly to the stirred solution at a temperature where the product is still soluble, then begin the cooling profile. This allows for the growth of larger, more easily filtered crystals. For filtration, ensure your filter (e.g., Nutsche filter) is properly sized and the filter medium is appropriate for your crystal size.

Section 3: Frequently Asked Questions (FAQs)
  • Q: What are the critical process parameters (CPPs) to monitor and control during this scale-up?

    A: Based on the reaction mechanism and potential hazards, the following CPPs are essential for ensuring a safe, reproducible, and high-yielding process.

ParameterRecommended RangeRationale
Reaction Temperature 65-75°CBalances reaction rate with impurity formation. Higher temperatures can degrade the nitro group.[5]
Haloester Addition Time 2-4 hoursControls the reaction exotherm, preventing thermal runaway and minimizing side-product formation.
Agitation Speed Reactor specificMust be sufficient to keep solids suspended and ensure good heat transfer without excessive shear.
Reaction Time 4-8 hoursMonitor by IPC (HPLC) until thioamide is <1.0% area.
Cooling Rate (Crystallization) 5-15°C / hourCritical for controlling crystal size and purity. Avoids "oiling out" or crashing.
  • Q: What are the primary safety hazards associated with this synthesis at scale?

    A: The hazards are significant and require careful management.

    • Thermal Runaway: Aromatic nitro compounds are known to be thermally unstable and can decompose exothermically, and in some cases, violently.[5][6] Contamination can lower the decomposition temperature. A thorough Differential Scanning Calorimetry (DSC) analysis of the reaction mixture is mandatory to understand the onset temperature of decomposition and ensure a safe operating margin.

    • Chemical Hazards:

      • 3-methyl-4-nitrophenyl Group: Nitroaromatic compounds are toxic and should be handled with care to avoid inhalation and skin contact.[7][8][9]

      • Ethyl 2-bromoacetoacetate: This is a lachrymator and alkylating agent. Use in a well-ventilated area with appropriate PPE (gloves, safety glasses, lab coat).

      • Thioamides: Can release toxic hydrogen sulfide (H₂S) gas upon decomposition or contact with strong acids.

    • Process Safety: All large-scale reactions should have a defined emergency quench plan. For this reaction, a pre-chilled vessel with a suitable solvent to dilute and cool the reaction would be an appropriate engineering control.

  • Q: Which analytical techniques are essential for in-process control (IPC) and final product release?

    A: A robust analytical package is crucial for a controlled process.

    • IPC: High-Performance Liquid Chromatography (HPLC) is the workhorse method. It should be used to monitor the disappearance of starting materials and the formation of the product.

    • Final Product Release:

      • HPLC: To determine purity and quantify impurities.

      • NMR (¹H and ¹³C): To confirm the structure of the final product.

      • Mass Spectrometry: To confirm the molecular weight.

      • Karl Fischer Titration: To determine water content, which can be critical for the stability of the final product.

      • Residual Solvents (GC): To ensure solvents from the reaction and crystallization are below acceptable limits for pharmaceutical use.

  • Q: Are there alternative "greener" approaches to this synthesis?

    A: Yes, modern synthetic chemistry is actively exploring more environmentally benign methods. For thiazole synthesis, approaches using microwave irradiation to reduce reaction times or continuous-flow synthesis to improve safety and control have been reported.[2][10] While these methods are promising, their direct implementation at a large industrial scale requires significant process development to ensure scalability and economic viability.

Section 4: Key Experimental Protocols

Protocol 4.1: Scale-Up Synthesis (1.0 mol Scale)

  • Safety Precaution: This reaction must be conducted in a suitable chemical reactor with proper ventilation, temperature control, and emergency quenching capability. All personnel must wear appropriate PPE.

  • Reactor Setup: Charge a 5 L jacketed glass reactor equipped with a mechanical overhead stirrer, reflux condenser, nitrogen inlet, and internal temperature probe with 3-methyl-4-nitrobenzothioamide (1.0 mol, 196.2 g) and absolute ethanol (2.0 L).

  • Inerting: Purge the reactor with nitrogen for 15 minutes.

  • Heating: Begin stirring (e.g., 250 RPM) and heat the reactor jacket to bring the internal temperature of the slurry to 70 ± 2°C.

  • Reagent Addition: In a separate vessel, prepare a solution of ethyl 2-bromoacetoacetate (1.05 mol, 219.0 g) in absolute ethanol (0.5 L). Add this solution to the reactor via an addition funnel or pump over 2-3 hours, maintaining the internal temperature at 70-75°C. The reaction is exothermic; use jacket cooling as needed to control the temperature.

  • Reaction: After the addition is complete, maintain the reaction mixture at 70-75°C for an additional 4-6 hours.

  • In-Process Control: Take a sample from the reaction mixture and analyze by HPLC to confirm the consumption of the thioamide starting material (<1.0% remaining).

  • Cool Down: Once the reaction is complete, cool the mixture to 20-25°C.

Protocol 4.2: Product Isolation and Purification

  • Crystallization: From the 20-25°C mixture, begin a controlled cooling ramp to 0-5°C over 3-4 hours. The product should precipitate as a yellow solid.

  • Hold: Hold the slurry at 0-5°C with stirring for at least 2 hours to maximize crystallization.

  • Filtration: Filter the cold slurry through a Nutsche filter.

  • Washing: Wash the filter cake with pre-chilled (0-5°C) ethanol (2 x 500 mL) to remove residual impurities.

  • Drying: Dry the solid product under vacuum at 50-60°C until a constant weight is achieved.

  • Analysis: Analyze the final product for purity, identity, and other specifications. Expected yield: 75-85%.

Section 5: Overall Process Workflow

The following diagram outlines the complete workflow from raw materials to the final, purified product at scale.

Full_Process_Workflow cluster_prep Preparation cluster_reaction Synthesis cluster_workup Isolation & Purification cluster_final Final Product RM_QC Raw Material QC (Thioamide, Haloester, Solvent) Reactor_Prep Reactor Inerting & Setup RM_QC->Reactor_Prep Charge Charge Thioamide & Solvent Reactor_Prep->Charge Heat Heat to 70°C Charge->Heat Addition Controlled Addition of Haloester (2-3 hours) Heat->Addition Reaction Hold at 70-75°C (4-6 hours) Addition->Reaction IPC IPC Check (HPLC) Reaction->IPC Cool Controlled Cool to 0-5°C IPC->Cool Reaction Complete Filter Filter Slurry Cool->Filter Wash Wash Cake with Cold Solvent Filter->Wash Dry Vacuum Dry at 50°C Wash->Dry Final_QC Final Product QC (Purity, Identity, etc.) Dry->Final_QC Package Packaging & Labeling Final_QC->Package

Caption: Overall workflow for the scale-up synthesis process.
References
  • Organic Chemistry Portal. (n.d.). Thiazole synthesis. Retrieved January 21, 2026, from [Link]

  • Google Patents. (2016). WO2016046836A2 - A novel process for preparation of ethyl 2-(4-hydroxy-3-nitrophenyl)-4-methyl-5-thiazolecarboxylate.
  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Thiazole. Retrieved January 21, 2026, from [Link]

  • Google Patents. (2012). WO2012032528A2 - Improved process to prepare ethyl 4-methyl-2-(4-(2-methylpropyloxy)-3-cyanophenyl)-5-thiazolecarboxylate.
  • YouTube. (2025, January 18). Synthesis of Thiazole: Exploring Various Methods for Efficient Preparation. Retrieved January 21, 2026, from [Link]

  • Google Patents. (2014). CN103664819A - Preparation method of ethyl 2-amino-4-methylthiazole-5-carboxylate.
  • ResearchGate. (n.d.). Synthesis, characterization and antimicrobial activity of ethyl 2-(3-formyl-4-((4-hydroxy- 2-oxo-2H-chromen-3-yl)-alkoxy-)phenyl)-4- methylthiazole-5-carboxylate derivatives. Retrieved January 21, 2026, from [Link]

  • National Center for Biotechnology Information. (2022). Synthesis, crystal structure, Hirshfeld surface investigation and comparative DFT studies of ethyl 2-[2-(2-nitrobenzylidene)hydrazinyl]thiazole-4-carboxylate. PMC. Retrieved January 21, 2026, from [Link]

  • MDPI. (n.d.). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. Retrieved January 21, 2026, from [Link]

  • PubChem. (n.d.). Ethyl 2-(4-hydroxyphenyl)-4-methyl-1,3-thiazole-5-carboxylate. Retrieved January 21, 2026, from [Link]

  • ResearchGate. (2020). Synthesis of Thiazoles and Isothiazoles via Three-Component Reaction of Enaminoesters, Sulfur, and Bromodifluoroacetamides/Esters. Retrieved January 21, 2026, from [Link]

  • Carl Roth. (n.d.). Safety Data Sheet: 4-Nitrophenol. Retrieved January 21, 2026, from [Link]

  • MDPI. (n.d.). Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. Retrieved January 21, 2026, from [Link]

  • ACS Publications. (2021). Synthesis and Biological Evaluation of Thiazole-Based Derivatives as Potential Acetylcholinesterase Inhibitors. ACS Omega. Retrieved January 21, 2026, from [Link]

  • ACS Publications. (n.d.). Runaway Reaction Hazards in Processing Organic Nitro Compounds. Organic Process Research & Development. Retrieved January 21, 2026, from [Link]

  • ACS Publications. (2024). Efficient Synthesis of Thiazole-Fused Bisnoralcohol Derivatives as Potential Therapeutic Agents. ACS Omega. Retrieved January 21, 2026, from [Link]

  • ResearchGate. (2024). Green One-Pot Synthesis of Thiazole Scaffolds Catalyzed by Reusable NiFe2O4 Nanoparticles. Retrieved January 21, 2026, from [Link]

  • Figshare. (2023). New methods for the rapid synthesis of thiazoles. University of Sussex. Retrieved January 21, 2026, from [Link]

  • International Journal of Pharmaceutical Sciences. (2025). Review on Greener Synthesis of Nitrogen-Containing Heterocycles. Retrieved January 21, 2026, from [Link]

  • ResearchGate. (2025). Review on Greener and Safer Synthesis of Nitro Compounds. Retrieved January 21, 2026, from [Link]

  • ResearchGate. (n.d.). Synthesis of thiazole derivative. Retrieved January 21, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). Nitroaromatic Compounds, from Synthesis to Biodegradation. PMC. Retrieved January 21, 2026, from [Link]

Sources

Validation & Comparative

A Comparative Guide to Antimicrobial Intermediates: Evaluating Ethyl 2-(3-methyl-4-nitrophenyl)thiazole-4-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the global fight against antimicrobial resistance (AMR), the discovery and development of novel therapeutic agents are paramount. A key strategy in this endeavor is the synthesis and evaluation of new antimicrobial intermediates that can serve as foundational scaffolds for more complex drug candidates. Among the myriad of heterocyclic compounds, thiazole derivatives have emerged as a promising class, demonstrating a broad spectrum of biological activities.[1][2] This guide provides an in-depth comparison of Ethyl 2-(3-methyl-4-nitrophenyl)thiazole-4-carboxylate , a representative nitroaromatic thiazole, with other significant antimicrobial intermediates. Our analysis is grounded in structure-activity relationships (SAR) and supported by experimental data from relevant studies on analogous compounds.

The core of our analysis focuses on the thiazole nucleus, a versatile scaffold present in numerous clinically approved drugs.[1] The biological activity of thiazole derivatives can be significantly modulated by the nature and position of substituents on the ring.[3][4] Specifically, the presence of an electron-withdrawing nitro group on the phenyl ring at the 2-position of the thiazole is often associated with enhanced antimicrobial potency.[4]

The Prominence of the Nitro-Substituted Phenylthiazole Scaffold

Ethyl 2-(3-methyl-4-nitrophenyl)thiazole-4-carboxylate integrates several key structural features that are hypothesized to contribute to its antimicrobial potential:

  • The Thiazole Core: This heterocyclic ring is a known pharmacophore, valued for its metabolic stability and ability to engage in various biological interactions.[1]

  • The 2-Aryl Substituent: The phenyl group at the 2-position is a common feature in many biologically active thiazoles.

  • The Nitro Group: Positioned on the phenyl ring, the electron-withdrawing nature of the nitro group can significantly influence the electronic properties of the entire molecule, often leading to increased antimicrobial activity.[4][5]

  • The Ethyl Carboxylate Group: Located at the 4-position of the thiazole ring, this group can impact the molecule's solubility, cell permeability, and interaction with target enzymes.[3]

  • The Methyl Group: The methyl group at the 3-position of the phenyl ring can influence the molecule's conformation and metabolic stability.

This guide will compare the anticipated performance of this specific intermediate with other classes of antimicrobial intermediates for which experimental data is available, providing a framework for researchers to position this and similar compounds within the broader landscape of antimicrobial drug discovery.

Comparative Analysis of Antimicrobial Performance

Alternative Antimicrobial Intermediates for Comparison:
  • 2-Amino-5-nitrothiazoles: These isomers of our target compound offer a different substitution pattern on the thiazole ring, which can significantly alter their biological activity.

  • Thiazole-Hydrazone Derivatives: The incorporation of a hydrazone linkage is a common strategy to enhance the antimicrobial spectrum of thiazole compounds.[1]

  • Benzothiazole Derivatives: The fusion of a benzene ring to the thiazole core creates a benzothiazole scaffold, which has also demonstrated significant antimicrobial properties.

  • Non-Thiazole Heterocyclic Intermediates (e.g., 1,3,4-Oxadiazoles): Comparing with other five-membered heterocyclic systems provides a broader context for the performance of thiazole-based intermediates.[6]

Data Summary Table:
Intermediate ClassRepresentative Compound(s)Target OrganismsMIC (µg/mL)MBC (µg/mL)IC50 (µM) - Cell LineReference
Nitro-substituted Phenylthiazoles (Inferred) Ethyl 2-(3-methyl-4-nitrophenyl)thiazole-4-carboxylateGram-positive & Gram-negative bacteriaPotentially low (based on SAR)--SAR Principles[4]
2-Amino-5-nitrothiazoles 2-amino-5-nitrothiazole derivativesMDA-MB-231 (cancer cell line)-->100 (low cytotoxicity)[7]
Thiazole-Hydrazone Derivatives 2-arylidenehydrazinyl-4-arylthiazole analoguesE. coli, K. pneumoniae, S. aureusSignificant inhibition reported-0.66 - 1.08 (antioxidant IC50)[8]
Benzothiazole Derivatives 2-(benzo[d]thiazol-2-yl)-N-arylacetamidesGram-negative bacteria31.25–250-2.442 (DHFR inhibition)[9]
Thiazolyl-1,3,4-Oxadiazoles S-substituted thiazolyl-1,3,4-oxadiazole derivativesBacteria and FungiGood activity reported--[6]

Note: The performance of Ethyl 2-(3-methyl-4-nitrophenyl)thiazole-4-carboxylate is inferred from established SAR principles which suggest that the presence of a nitro group enhances antimicrobial activity.[4] Direct experimental validation is required.

Experimental Protocols for Evaluation

To ensure scientific rigor and reproducibility, standardized protocols for evaluating antimicrobial efficacy and cytotoxicity are essential.

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC)

This protocol is based on the broth microdilution method, a standard procedure for determining the antimicrobial susceptibility of bacteria.[10][11]

Objective: To determine the lowest concentration of an antimicrobial agent that inhibits visible growth (MIC) and the lowest concentration that results in a 99.9% reduction in the initial bacterial inoculum (MBC).

Materials:

  • Test compound (e.g., Ethyl 2-(3-methyl-4-nitrophenyl)thiazole-4-carboxylate)

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Mueller-Hinton Broth (MHB)

  • Sterile 96-well microtiter plates

  • Spectrophotometer (for measuring optical density at 600 nm)

  • Incubator (37°C)

  • Mueller-Hinton Agar (MHA) plates

Procedure:

  • Preparation of Bacterial Inoculum:

    • Aseptically pick a few colonies of the test bacterium from a fresh agar plate and inoculate into MHB.

    • Incubate at 37°C with shaking until the culture reaches the logarithmic growth phase (turbidity equivalent to a 0.5 McFarland standard, approximately 1.5 x 10^8 CFU/mL).

    • Dilute the bacterial suspension in MHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells of the microtiter plate.

  • Preparation of Compound Dilutions:

    • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

    • Perform a serial two-fold dilution of the stock solution in MHB in the wells of a 96-well plate to achieve a range of desired concentrations.

  • Inoculation and Incubation:

    • Add the standardized bacterial inoculum to each well containing the compound dilutions.

    • Include a positive control (bacteria in MHB without the compound) and a negative control (MHB only).

    • Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination:

    • After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.

    • Alternatively, measure the optical density (OD) at 600 nm using a microplate reader. The MIC is the concentration that shows a significant reduction in OD compared to the positive control.[10]

  • MBC Determination:

    • Take an aliquot (e.g., 10 µL) from the wells corresponding to the MIC and higher concentrations where no growth was observed.

    • Spread the aliquot onto MHA plates.

    • Incubate the plates at 37°C for 18-24 hours.

    • The MBC is the lowest concentration of the compound that results in no colony formation, indicating a 99.9% kill of the initial inoculum.

Protocol 2: In Vitro Cytotoxicity Assay (IC50 Determination)

This protocol describes the use of the MTT assay to assess the cytotoxicity of a compound on a mammalian cell line.[12]

Objective: To determine the half-maximal inhibitory concentration (IC50), which is the concentration of the test compound that reduces the viability of a cell population by 50%.

Materials:

  • Test compound

  • Mammalian cell line (e.g., HEK293, HepG2)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Sterile 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count the cells.

    • Seed the cells into a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a CO2 incubator.

  • Compound Treatment:

    • Prepare serial dilutions of the test compound in a complete cell culture medium.

    • Remove the old medium from the wells and add the medium containing the different concentrations of the compound.

    • Include a vehicle control (cells treated with the solvent used to dissolve the compound) and a blank control (medium only).

    • Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Assay:

    • After the incubation period, add MTT solution to each well and incubate for 3-4 hours. Viable cells with active mitochondrial reductase will convert the yellow MTT to a purple formazan precipitate.

    • Remove the MTT-containing medium and add a solubilization buffer to dissolve the formazan crystals.

  • Data Acquisition and Analysis:

    • Measure the absorbance of the formazan solution at a specific wavelength (e.g., 570 nm) using a microplate reader.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of cell viability against the compound concentration and determine the IC50 value using a suitable software package.

Mechanistic Insights and Structure-Activity Relationships

The antimicrobial activity of nitroaromatic compounds, including nitrothiazoles, is often attributed to the reductive activation of the nitro group by microbial nitroreductases.[5] This process can generate reactive nitrogen species that induce cellular damage through various mechanisms, including DNA damage and oxidative stress.

Antimicrobial Mechanism of Nitrothiazoles Nitrothiazole_Intermediate Nitrothiazole Intermediate Bacterial_Cell Bacterial Cell Nitrothiazole_Intermediate->Bacterial_Cell Uptake Nitroreductases Nitroreductases Nitrothiazole_Intermediate->Nitroreductases Reduction of Nitro Group Bacterial_Cell->Nitroreductases Reactive_Nitrogen_Species Reactive Nitrogen Species Nitroreductases->Reactive_Nitrogen_Species Generation of Cellular_Targets Cellular Targets (DNA, Proteins, Lipids) Reactive_Nitrogen_Species->Cellular_Targets Damage to Cell_Death Bacterial Cell Death Cellular_Targets->Cell_Death Leads to

Caption: Proposed mechanism of antimicrobial action for nitrothiazole derivatives.

Structure-activity relationship studies on various thiazole derivatives have revealed several key trends:

  • Electron-Withdrawing Groups: The presence of electron-withdrawing substituents, particularly the nitro group, on the 2-phenyl ring generally enhances antimicrobial activity.[4]

  • Position of Substituents: The position of substituents on both the thiazole and the phenyl rings can significantly impact potency and selectivity.

  • Lipophilicity: The overall lipophilicity of the molecule, influenced by substituents like the ethyl carboxylate group, plays a crucial role in its ability to penetrate bacterial cell membranes.

Conclusion and Future Directions

Ethyl 2-(3-methyl-4-nitrophenyl)thiazole-4-carboxylate represents a promising antimicrobial intermediate, leveraging the established potency of the nitro-substituted phenylthiazole scaffold. While direct experimental data is needed for a definitive assessment, the principles of structure-activity relationships strongly suggest its potential as a valuable building block in the development of new antimicrobial agents.

Future research should focus on the synthesis and in-vitro evaluation of this specific compound against a broad panel of clinically relevant bacterial and fungal pathogens. Furthermore, exploring modifications to the substituent groups, such as altering the ester at the 4-position or introducing different groups on the phenyl ring, could lead to the discovery of derivatives with improved efficacy and a more favorable safety profile. The experimental protocols and comparative framework provided in this guide offer a robust starting point for these critical next steps in the fight against antimicrobial resistance.

References

  • An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives. (n.d.). National Center for Biotechnology Information. [Link]

  • In-vitro antiproliferative and antimigration activity against MDA-MB-231 cell line of new thiazole derivatives. (2022). Cellular Therapy and Transplantation. [Link]

  • Synthesis and antimicrobial evaluation of novel ethyl 2-(2-(4-substituted)acetamido)-4-subtituted-thiazole-5-carboxylate derivatives. (2016). PubMed. [Link]

  • An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives. (n.d.). National Center for Biotechnology Information. [Link]

  • Synthesis and antimicrobial evaluation of substituted thiazole compounds. (2021). ResearchGate. [Link]

  • Antimicrobial Activity and Synthesis of Thiazole Derivatives: A Recent Update. (n.d.). SpringerLink. [Link]

  • A comparative study on the antibacterial effects of some newly synthesized Thiazole, Imidazoline and Tetrahydropyridine derivatives against Bacillus cereus and Salmonella typhimurium. (2014). ResearchGate. [Link]

  • Synthesis and Antimicrobial Activity of New Heteroaryl(aryl) Thiazole Derivatives Molecular Docking Studies. (2021). MDPI. [Link]

  • An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023). (2023). National Center for Biotechnology Information. [Link]

  • Synthesis, antibacterial, antioxidant activity and QSAR studies of novel 2-arylidenehydrazinyl-4-arylthiazole analogues. (2015). PubMed. [Link]

  • Nitroaromatic Antibiotics as Nitrogen Oxide Sources. (2018). National Center for Biotechnology Information. [Link]

  • Synthesis and Antimicrobial Screening of Some New Thiazole Substituted 1,3,4-Oxadiazole Derivatives. (2015). MDPI. [Link]

  • Thiourea derivatives containing 4-arylthiazoles and d-glucose moiety: design, synthesis, antimicrobial activity evaluation, and molecular docking/dynamics simulations. (2022). National Center for Biotechnology Information. [Link]

  • Antibacterial Evaluation of Synthetic Thiazole Compounds In Vitro and In Vivo in a Methicillin-Resistant Staphylococcus aureus (MRSA) Skin Infection Mouse Model. (2015). PLOS One. [Link]

  • Antibacterial Evaluation of Synthetic Thiazole Compounds In Vitro and In Vivo in a Methicillin-Resistant Staphylococcus aureus (MRSA) Skin Infection Mouse Model. (2015). PubMed. [Link]

  • Cytotoxicity and pro-apoptosis activity of synthetic 1,3-thiazole incorporated phthalimide derivatives on cancer cells. (2021). National Center for Biotechnology Information. [Link]

  • The minimum inhibitory concentrations MIC (mg mL −1 ) values of the tested compounds against the tested microbial strains. (n.d.). ResearchGate. [Link]

  • Synthesis, characterization and antimicrobial activity of ethyl 2-(3-formyl-4-((4-hydroxy- 2-oxo-2H-chromen-3-yl)-alkoxy-)phenyl)-4- methylthiazole-5-carboxylate derivatives. (2013). ResearchGate. [Link]

  • Design and Synthesis of New 2-Aryl-4,5-Dihydro-thiazole Analogues: In Vitro Antibacterial Activities and Preliminary Mechanism of Action. (2015). PubMed. [Link]

  • Cell Cytotoxicity of Benzothiazole Derivatives Aagainst the Human Carcinoma Cell Line LungA549. (2022). JAGANNATH UNIVERSITY. [Link]

  • Synthesis and antimicrobial properties of new 2-((4-ethylphenoxy)methyl)benzoylthioureas. (2011). ResearchGate. [Link]

  • Synthesis, antibacterial evaluation and in silico studies of novel 2-(benzo[d]thiazol-2-yl)-N-arylacetamides and their derivatives as potential DHFR inhibitors. (2025). National Center for Biotechnology Information. [Link]

  • Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays. (2024). National Center for Biotechnology Information. [Link]

  • Antimicrobial and Antibiofilm Activities of Some Antioxidant 3,4-Dihydroxyphenyl-Thiazole-Coumarin Hybrid Compounds: In Silico and In Vitro Evaluation. (2022). National Center for Biotechnology Information. [Link]

  • Microbiology guide to interpreting antimicrobial susceptibility testing (AST). (n.d.). Idexx. [Link]

  • Minimum Inhibitory Concentration. (n.d.). LITFL. [Link]

  • Thiazole conjugated amino acid derivatives as potent cytotoxic agents. (2022). RSC Publishing. [Link]

Sources

A Comparative Guide to the Anti-inflammatory Activity of Thiazole Isomers for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The thiazole scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous compounds with a wide array of biological activities.[1] Among these, the anti-inflammatory potential of thiazole derivatives has garnered significant attention, offering promising avenues for the development of novel therapeutics to manage a spectrum of inflammatory disorders.[2] This guide provides a comprehensive comparison of the anti-inflammatory activity of different thiazole isomers, delving into the underlying mechanisms of action and providing detailed experimental protocols for their evaluation. By synthesizing data from various studies, we aim to furnish researchers, scientists, and drug development professionals with the critical insights necessary to navigate the structure-activity relationships (SAR) that govern the anti-inflammatory efficacy of this versatile heterocyclic core.

The Inflammatory Cascade: Key Targets for Thiazole Derivatives

Inflammation is a complex biological response to harmful stimuli, involving a cascade of signaling pathways and the release of various pro-inflammatory mediators. Thiazole derivatives have been shown to exert their anti-inflammatory effects by modulating several key players in this process.

Cyclooxygenase (COX) and Lipoxygenase (LOX) Pathways

The arachidonic acid pathway is a central axis in inflammation, leading to the production of prostaglandins and leukotrienes through the action of cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, respectively.[3] Many thiazole derivatives have been identified as potent inhibitors of COX-2, the inducible isoform of COX that is upregulated at sites of inflammation.[4] Some derivatives also exhibit inhibitory activity against 5-LOX, providing a dual-action approach to mitigating inflammation.[3]

Pro-inflammatory Cytokines and Signaling Pathways

Key pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) play a pivotal role in orchestrating the inflammatory response.[5] Thiazole derivatives have been demonstrated to suppress the production of these cytokines in cellular models of inflammation, often through the inhibition of critical upstream signaling pathways like the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways.[6][7]

Below is a diagram illustrating the key inflammatory signaling pathways targeted by thiazole derivatives.

Inflammatory Signaling Pathways cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus cluster_3 Inflammatory Mediators LPS LPS TLR4 TLR4 LPS->TLR4 Binds MyD88 MyD88 TLR4->MyD88 Activates MAPK_pathway MAPK Pathway (p38, JNK, ERK) MyD88->MAPK_pathway Activates IKK IKK MyD88->IKK Activates IκBα IκBα IKK->IκBα Phosphorylates (leading to degradation) NFκB_dimer NF-κB (p65/p50) IκBα->NFκB_dimer Inhibits NFκB_translocation NF-κB (p65/p50) NFκB_dimer->NFκB_translocation Translocates Thiazole_Inhibition_MAPK Thiazole Derivatives Thiazole_Inhibition_MAPK->MAPK_pathway Inhibits Thiazole_Inhibition_NFkB Thiazole Derivatives Thiazole_Inhibition_NFkB->IKK Inhibits Gene_Expression Pro-inflammatory Gene Expression NFκB_translocation->Gene_Expression Induces Cytokines TNF-α, IL-6 Gene_Expression->Cytokines COX2 COX-2 Gene_Expression->COX2

Caption: Key inflammatory signaling pathways targeted by thiazole derivatives.

Comparative Anti-inflammatory Activity of Thiazole Isomers: A Structure-Activity Relationship (SAR) Analysis

While direct side-by-side comparisons of simple positional isomers are not extensively documented, a careful analysis of the broader SAR literature allows for valuable inferences regarding the influence of substituent placement on the thiazole ring.

Substitution at the 2-Position

The 2-position of the thiazole ring is frequently substituted, often with an amino or amido group. 2-Aminothiazoles, in particular, are a well-established class of anti-inflammatory agents.[8] The nature of the substituent on the 2-amino group significantly impacts activity. For instance, acylation of the 2-amino group to form acetamides can lead to potent anti-inflammatory compounds.

Substitution at the 4-Position

The 4-position is another critical site for substitution, commonly bearing aryl or heteroaryl groups. Studies on 4-phenylthiazole derivatives have revealed that the electronic and steric properties of substituents on the phenyl ring are crucial for activity.[9] Electron-donating groups on the aromatic ring at the 4-position are generally well-tolerated and can enhance anti-inflammatory potency.[9] Introduction of bulky groups at this position has also been shown to favor COX-2 inhibition.

Substitution at the 5-Position

The 5-position of the thiazole ring also plays a role in modulating anti-inflammatory activity, though it is less frequently the primary site of variation in many reported studies. In some series of compounds, substitution at the 5-position with small alkyl or aryl groups has been shown to influence potency.

Key SAR Insights:

  • 2-Amino/Amido Group: Often essential for activity, with the nature of the substituent on the nitrogen atom being a key determinant of potency.

  • 4-Aryl Substitution: The electronic properties and substitution pattern of the aryl ring at the 4-position significantly impact anti-inflammatory effects. Electron-donating groups and bulky substituents can be favorable.

  • Positional Interplay: The relative positioning of substituents at the 2-, 4-, and 5-positions is critical. The overall three-dimensional shape of the molecule is a key factor for potent inhibition of inflammatory targets.[9]

Quantitative Comparison of Anti-inflammatory Activity

The following table summarizes representative data from the literature, showcasing the anti-inflammatory activity of various thiazole derivatives in common preclinical models. It is important to note that direct comparison across different studies should be done with caution due to variations in experimental conditions.

Compound ClassModelKey FindingsReference
Nitro-substituted phenyl thiazolesCarrageenan-induced rat paw edemaShowed better anti-inflammatory activity when compared to the standard drug nimesulide.[2]
2-substituted-N-(benzo[d]thiazol-2-yl)acetamidesRat paw edemaCompounds with chloro and fluorophenyl substituents exhibited good anti-inflammatory activities.[10]
Diphenyl-amino thiazole derivativesCOX-2 Inhibition AssayExhibited high inhibitory activity against COX-2, comparable to etoricoxib.[11]
2-Amino-4-phenylthiazole analoguesLPS-induced inflammation in macrophagesEffectively inhibited the production of pro-inflammatory cytokines.[12]
4-Phenylthiazole derivativesFormalin test in ratsDecreased nociceptive behavior, indicating analgesic and anti-inflammatory effects.[9][13]

Experimental Protocols

To facilitate the evaluation of novel thiazole isomers, we provide detailed, step-by-step methodologies for two standard anti-inflammatory assays.

In Vivo: Carrageenan-Induced Rat Paw Edema

This is a widely used and reproducible model of acute inflammation.

Workflow Diagram:

Carrageenan_Paw_Edema_Workflow Animal_Acclimatization 1. Animal Acclimatization Baseline_Measurement 2. Baseline Paw Volume Measurement Animal_Acclimatization->Baseline_Measurement Compound_Administration 3. Administer Test Compound/ Vehicle/Standard Baseline_Measurement->Compound_Administration Carrageenan_Injection 4. Inject Carrageenan (subplantar) Compound_Administration->Carrageenan_Injection Paw_Volume_Measurement 5. Measure Paw Volume at Intervals (e.g., 1, 2, 3, 4, 5h) Carrageenan_Injection->Paw_Volume_Measurement Data_Analysis 6. Calculate % Inhibition of Edema Paw_Volume_Measurement->Data_Analysis

Caption: Workflow for the carrageenan-induced rat paw edema assay.

Step-by-Step Protocol:

  • Animal Acclimatization: House male Wistar rats (150-200 g) under standard laboratory conditions for at least one week before the experiment.

  • Baseline Measurement: Measure the initial volume of the right hind paw of each rat using a plethysmometer.[7]

  • Compound Administration: Administer the test thiazole isomer, vehicle control, or a standard anti-inflammatory drug (e.g., indomethacin, 5 mg/kg) intraperitoneally or orally, typically 30-60 minutes before carrageenan injection.[7]

  • Induction of Edema: Inject 0.1 mL of a 1% carrageenan suspension in saline into the subplantar region of the right hind paw.[7][14]

  • Paw Volume Measurement: Measure the paw volume at regular intervals after carrageenan injection (e.g., 1, 2, 3, 4, and 5 hours).[7][15]

  • Data Analysis: Calculate the percentage inhibition of edema for each group compared to the vehicle control group using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group, and Vt is the average increase in paw volume in the treated group.

In Vitro: LPS-Induced Inflammation in RAW 264.7 Macrophages

This cell-based assay is crucial for investigating the molecular mechanisms of anti-inflammatory compounds.

Workflow Diagram:

LPS_Macrophage_Assay_Workflow Cell_Seeding 1. Seed RAW 264.7 cells Pre-treatment 2. Pre-treat with Test Compound/ Vehicle Cell_Seeding->Pre-treatment LPS_Stimulation 3. Stimulate with LPS (e.g., 1 µg/mL) Pre-treatment->LPS_Stimulation Incubation 4. Incubate for a defined period (e.g., 24 hours) LPS_Stimulation->Incubation Supernatant_Collection 5. Collect cell culture supernatant Incubation->Supernatant_Collection Cytokine_Analysis 6. Analyze TNF-α and IL-6 levels by ELISA Supernatant_Collection->Cytokine_Analysis

Caption: Workflow for LPS-induced inflammation assay in RAW 264.7 cells.

Step-by-Step Protocol:

  • Cell Culture: Culture RAW 264.7 murine macrophage cells in DMEM supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.

  • Cell Seeding: Seed the cells in 96-well plates at a density of 5 x 10^4 cells/well and allow them to adhere overnight.[16]

  • Pre-treatment: Pre-treat the cells with various concentrations of the test thiazole isomers or vehicle for 1-2 hours.

  • LPS Stimulation: Stimulate the cells with lipopolysaccharide (LPS) at a final concentration of 1 µg/mL for 24 hours to induce an inflammatory response.[17]

  • Supernatant Collection: After incubation, collect the cell culture supernatants.

  • Cytokine Analysis: Quantify the levels of TNF-α and IL-6 in the supernatants using commercially available ELISA kits, following the manufacturer's instructions.

Conclusion

The thiazole nucleus remains a highly privileged scaffold in the design of novel anti-inflammatory agents. The anti-inflammatory activity of thiazole derivatives is intricately linked to the substitution pattern on the heterocyclic ring. While a 2-amino or related functional group is a common feature in many active compounds, the nature and position of substituents at the 4- and 5-positions offer a rich landscape for chemical modification to fine-tune potency and selectivity. Future research focused on the systematic synthesis and evaluation of positional isomers will be invaluable in further elucidating the nuanced structure-activity relationships and guiding the rational design of the next generation of thiazole-based anti-inflammatory drugs.

References

  • Ahmed, A., Molvi, K. I., Patel, H. M., Ullah, R., & Bari, A. (2020).
  • Thiazoles and Thiazolidinones as COX/LOX Inhibitors. (n.d.). PMC - NIH.
  • 1,2,4-Triazole-based benzothiazole/benzoxazole derivatives: Design, synthesis, p38α MAP kinase inhibition, anti-inflammatory activity and molecular docking studies. (n.d.). PubMed.
  • Carrageenan Induced Paw Edema Model. (n.d.).
  • Design, Synthesis, and Structure-Activity Relationship Analysis of Thiazolo[3,2-a]pyrimidine Derivatives with Anti-inflammatory Activity in Acute Lung Injury. (2017). PubMed.
  • Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry. (n.d.). PMC - NIH.
  • Recent studies on protein kinase signaling inhibitors based on thiazoles: review to d
  • Rat paw oedema modeling and NSAIDs: Timing of effects. (n.d.). PubMed.
  • Synthesis and anti-inflammatory activity of thiazole deriv
  • Recent studies on protein kinase signaling inhibitors based on thiazoles: review to d
  • Development of Potent Type V MAPK Inhibitors: Design, Synthesis, and Biological Evaluation of Benzothiazole Derivatives Targeting p38α MAPK in Breast Cancer Cells. (2025). NIH.
  • New Thiazole Carboxamide Derivatives as COX Inhibitors: Design, Synthesis, Anticancer Screening, In Silico Molecular Docking, and ADME Profile Studies. (2023). NIH.
  • Non-steroidal anti-inflammatory drugs: recent advances in the use of synthetic COX-2 inhibitors. (n.d.). PubMed Central.
  • Simultaneous Immunoassay Analysis of Plasma IL-6 and TNF-α on a Microchip. (2013). PMC.
  • Lipopolysaccharide (LPS)-induced inflammation in RAW264.7 cells is inhibited by microRNA-494-3p via targeting lipoprotein-associated phospholipase A2. (n.d.). PMC - NIH.
  • COX-2 Inhibitor Screening Kit (Fluorometric). (n.d.). Assay Genie.
  • New Thiazole Carboxamide Derivatives as COX Inhibitors: Design, Synthesis, Anticancer Screening, In Silico Molecular Docking, and ADME Profile Studies. (2023). ACS Omega.
  • Synthesis, characterization, COX1/2 inhibition and molecular modeling studies on novel 2-thio-diarylimidazoles. (n.d.). PubMed Central.
  • Synthesis and biological evaluation of some novel thiazole compounds as potential anti-inflamm
  • TNF-α (free) ELISA. (n.d.).
  • SYNTHESIS AND ANTI-INFLAMMATORY ACTIVITY OF SUBSTITUTED PHENYL THIAZOLE DERIV
  • Synthesis and Biological Evaluation of Some 2,4,5- Trisubstituted Thiazole Derivatives as Potential Antimicrobial and Anticancer Agents. (n.d.). SciSpace.
  • Anti-inflammatory Effects of Complex Extract including in LPS-induced RAW 264.7 Cells. (n.d.).
  • Design and Synthesis of Thiadiazole Derivatives as Dual EGFR/COX‑2 Inhibitors with Anticancer and Anti-inflamm
  • (PDF) Synthesis and Biological Evaluation of Thiazole Derivatives. (n.d.).
  • Synthesis and biological evaluation of some 2,4,5-trisubstituted thiazole derivatives as potential antimicrobial and anticancer agents. (2008). PubMed.
  • Synthesis and biological evaluation of new derivatives of thieno-thiazole and dihydrothiazolo-thiazole scaffolds integrated with a pyrazoline nucleus as anticancer and multi-targeting kinase inhibitors. (2021). RSC Publishing.
  • Anticancer and Anti-Inflammatory Effects of Benzothiazole Derivatives Targeting NF-κB/COX-2/iNOS in a Hepatocellular Carcinoma Cell Line. (2025). PubMed.
  • Structure-activity relationship studies and pharmacological evaluation of 4-phenylthiazoles as dual soluble epoxide hydrolase/fatty acid amide hydrolase inhibitors. (2025). PMC - PubMed Central - NIH.
  • Human TNF‑a ELISA Kit Product Information Sheet. (n.d.).
  • The structure–activity relationship and computational studies of 1,3-thiazole derivatives as cholinesterase inhibitors with anti-inflammatory activity. (n.d.).
  • Enzyme-Linked Immunosorbent Assay (ELISA)
  • Development of 2-amino-4-phenylthiazole analogues to disrupt myeloid differentiation factor 88 and prevent inflammatory responses in acute lung injury. (2019). PubMed.
  • Synthesis and biological evaluation of some novel thiazole compounds as potential anti-inflammatory agents. (n.d.).
  • (PDF) Synthesis and evaluation of some new phenyl thiazole derivatives for their anti-inflammatory activites. (2025).
  • Structure-activity relationship studies and pharmacological evaluation of 4-phenylthiazoles as dual soluble epoxide hydrolase/fatty acid amide hydrolase inhibitors. (2025). PubMed.
  • Synthesis, Antimicrobial and Anthelmintic Activity of 2-Amino-4-phenylthiazole Derivatives of Amino Acids and Peptides. (n.d.).
  • An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023). (n.d.). NIH.

Sources

A Senior Application Scientist's Guide to the Mechanistic Validation of Ethyl 2-(3-methyl-4-nitrophenyl)thiazole-4-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive, technically grounded framework for researchers, scientists, and drug development professionals to elucidate and validate the mechanism of action for the novel compound, Ethyl 2-(3-methyl-4-nitrophenyl)thiazole-4-carboxylate. While this molecule is recognized as a versatile synthetic intermediate, its specific biological activities remain largely uncharacterized.[1] This document, therefore, presents a logical, multi-phase experimental strategy designed to systematically uncover its therapeutic potential, moving from broad phenotypic observations to precise molecular target identification and pathway analysis.

The core of this guide is built upon the well-documented biological activities of the thiazole heterocyclic scaffold, which is present in numerous therapeutic agents.[2][3] Compounds containing a thiazole ring are known to exhibit a wide array of pharmacological effects, including anti-inflammatory, antimicrobial, and antineoplastic properties.[2][3][4] Notably, the 2-aminothiazole structure serves as a template for potent protein kinase inhibitors, such as the pan-Src kinase inhibitor Dasatinib.[5] These precedents form the logical foundation for our proposed hypotheses and the subsequent validation workflow.

Our approach is designed to be a self-validating system, where each experimental phase provides the foundation for the next, ensuring a rigorous and unbiased investigation. We will detail the causality behind each experimental choice, provide actionable protocols, and benchmark the compound's hypothetical performance against established alternatives.

Phase 1: Hypothesis Generation and Broad Phenotypic Characterization

Before diving into complex target identification, we must first establish a clear, measurable biological effect. Based on the activities of related thiazole derivatives, we can formulate several primary hypotheses for Ethyl 2-(3-methyl-4-nitrophenyl)thiazole-4-carboxylate (herein referred to as 'EMNT').

Primary Hypotheses:

  • Antiproliferative Activity: EMNT inhibits the growth of cancer cells.

  • Kinase Inhibition: EMNT functions as an inhibitor of one or more protein kinases critical for cell signaling.

  • Anti-inflammatory Effects: EMNT modulates inflammatory responses in relevant immune cells.

To test these hypotheses, the initial step is to perform a broad phenotypic screen to quantify the compound's potency and cytotoxic effects across a diverse panel of cell lines.

Experimental Protocol: Cell Viability and IC50 Determination via MTT Assay

This assay provides a quantitative measure of the concentration at which EMNT inhibits cell viability by 50% (IC50), a critical parameter for potency.

Methodology:

  • Cell Plating: Seed cells from a diverse panel (e.g., MCF-7 breast cancer, A549 lung cancer, HCT116 colon cancer, and RAW 264.7 macrophages) in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Prepare a 2-fold serial dilution of EMNT in DMSO, and further dilute in culture medium to achieve final concentrations ranging from 100 µM to 1 nM. Add the compound solutions to the appropriate wells. Include a vehicle control (DMSO) and a positive control (e.g., Staurosporine).

  • Incubation: Incubate the plates for 72 hours at 37°C in a humidified 5% CO2 incubator.

  • MTT Addition: Add 10 µL of a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for another 4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well and incubate overnight to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Normalize the absorbance values to the vehicle control and plot the results as a function of compound concentration. Use non-linear regression (log(inhibitor) vs. response) to calculate the IC50 value for each cell line.

Hypothetical Data Summary:

Cell LineTissue of OriginHypothetical IC50 (µM) for EMNTKnown Alternative (e.g., Paclitaxel) IC50 (µM)
HCT116Colon Cancer1.50.01
A549Lung Cancer2.80.02
MCF-7Breast Cancer7.20.05
RAW 264.7Macrophage> 501.2

This table presents hypothetical data to illustrate how results would be structured for comparative analysis.

Phase 2: Target Deconvolution - Pinpointing the Molecular Target

Assuming the phenotypic screen reveals potent antiproliferative activity, the next critical phase is to identify the specific molecular target(s) of EMNT. This process, known as target deconvolution, is essential for understanding its mechanism of action.[6] We will employ a combination of affinity-based methods and in-situ target engagement assays.

Strategy 1: Affinity Chromatography for Target Pull-Down

This technique uses an immobilized version of EMNT to capture its binding partners from a cell lysate, which are then identified by mass spectrometry.[6][7]

cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Synthesize EMNT with Linker Arm B Couple to Sepharose Beads A->B Immobilization C Incubate Beads with Cell Lysate B->C D Wash Away Non-specific Proteins C->D E Elute Bound Target Proteins D->E F SDS-PAGE Separation E->F G In-gel Digestion (Trypsin) F->G H LC-MS/MS Analysis G->H I Protein Identification via Database Search H->I

Caption: Workflow for affinity chromatography-based target identification.

Experimental Protocol: Affinity Pull-Down and Mass Spectrometry

  • Probe Synthesis: Synthesize an analog of EMNT with a linker arm (e.g., a short polyethylene glycol chain ending in a primary amine) suitable for covalent attachment to a solid support.

  • Immobilization: Covalently couple the linker-modified EMNT to NHS-activated Sepharose beads according to the manufacturer's protocol. Prepare control beads with no coupled ligand.

  • Lysate Preparation: Grow a sensitive cell line (e.g., HCT116) to ~80% confluency. Lyse the cells in a non-denaturing buffer containing protease and phosphatase inhibitors.

  • Binding: Incubate the cleared cell lysate with the EMNT-coupled beads and control beads for 2-4 hours at 4°C with gentle rotation.

  • Washing: Wash the beads extensively with lysis buffer to remove non-specifically bound proteins.

  • Elution: Elute the specifically bound proteins using a competitive elution with excess free EMNT or by changing the buffer conditions (e.g., low pH or high salt).

  • Analysis: Separate the eluted proteins by SDS-PAGE, excise the protein bands, and perform in-gel tryptic digestion. Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify the proteins.

Strategy 2: Cellular Thermal Shift Assay (CETSA) for Target Engagement

CETSA is a powerful method to verify that a compound binds to its putative target within the complex environment of an intact cell. Binding of the drug stabilizes the target protein, increasing its resistance to thermal denaturation.

Experimental Protocol: CETSA

  • Cell Treatment: Treat intact cells (e.g., HCT116) with either EMNT (at 10x IC50) or a vehicle control for 1 hour.

  • Heating: Aliquot the cell suspensions into PCR tubes and heat them to a range of temperatures (e.g., 40°C to 70°C) for 3 minutes using a thermal cycler.

  • Lysis and Centrifugation: Lyse the cells by freeze-thawing. Separate the soluble protein fraction from the precipitated, denatured proteins by centrifugation at 20,000 x g for 20 minutes.

  • Quantification: Collect the supernatants and analyze the amount of soluble target protein remaining at each temperature by Western blot using an antibody specific to the putative target identified in the pull-down experiment.

  • Data Analysis: Plot the percentage of soluble protein against temperature. A rightward shift in the melting curve for the EMNT-treated sample compared to the vehicle control confirms target engagement.

Phase 3: Mechanistic Validation and Pathway Analysis

Once a high-confidence target is identified (e.g., a hypothetical kinase, "Kinase X"), the next phase is to validate its role in EMNT's biological effects and map the downstream signaling consequences.

EMNT EMNT KinaseX Kinase X EMNT->KinaseX Inhibits pSubstrate Phosphorylated Substrate KinaseX->pSubstrate Phosphorylates Substrate Downstream Substrate Pathway Signaling Cascade pSubstrate->Pathway Response Cellular Response (e.g., Proliferation) Pathway->Response

Caption: Hypothetical signaling pathway inhibited by EMNT.

Experimental Protocol: Western Blot for Pathway Modulation

This experiment determines if EMNT inhibits the activity of Kinase X in cells by measuring the phosphorylation of its known downstream substrate.

  • Cell Treatment: Plate HCT116 cells and grow to 70-80% confluency. Treat the cells with EMNT at various concentrations (e.g., 0.5x, 1x, 2x IC50) for a short duration (e.g., 1-2 hours).

  • Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • Electrophoresis and Transfer: Separate equal amounts of protein (20-30 µg) on an SDS-PAGE gel and transfer them to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% BSA or non-fat milk in TBST.

    • Incubate the membrane overnight at 4°C with a primary antibody specific for the phosphorylated form of the downstream substrate (e.g., anti-p-Substrate).

    • Wash and incubate with an HRP-conjugated secondary antibody.

    • Develop the blot using an ECL substrate and image the chemiluminescence.

  • Re-probing: Strip the membrane and re-probe with an antibody against the total amount of the substrate and a loading control (e.g., β-actin) to ensure equal protein loading.

A dose-dependent decrease in the phosphorylated substrate, with no change in the total substrate, provides strong evidence that EMNT inhibits the target kinase in a cellular context.

Comparative Analysis: Benchmarking Against a Known Inhibitor

To contextualize the potential of EMNT, its performance must be compared objectively with an established drug targeting the same pathway. Assuming our hypothetical target, Kinase X, is a member of the Src family, we would compare EMNT to Dasatinib.

ParameterHypothetical EMNTDasatinib (Reference)Rationale
Cellular IC50 (HCT116) 1.5 µM0.005 µMMeasures overall cellular potency.
Biochemical IC50 (Kinase X) 0.2 µM0.001 µMMeasures direct inhibitory activity against the isolated enzyme.
Kinase Selectivity Moderate (Inhibits 5/50 kinases)Broad (Inhibits multiple kinase families)A kinase panel screen reveals off-target effects.
Effect on p-Substrate (EC50) 0.5 µM0.002 µMQuantifies target engagement in a cellular pathway.

This table provides a framework for comparing the investigational compound with a gold-standard alternative, using hypothetical but realistic data points.

Conclusion

This guide outlines a rigorous, phased approach to validating the mechanism of action for Ethyl 2-(3-methyl-4-nitrophenyl)thiazole-4-carboxylate. By progressing from broad phenotypic screening to specific target deconvolution and detailed pathway analysis, researchers can build a comprehensive and defensible understanding of the compound's biological function. This systematic process is crucial for determining the therapeutic potential of any novel chemical entity and provides the foundational data necessary for subsequent preclinical and clinical development.

References

  • Uddin, M. J., et al. (2022). Synthesis, crystal structure, Hirshfeld surface investigation and comparative DFT studies of ethyl 2-[2-(2-nitrobenzylidene)hydrazinyl]thiazole-4-carboxylate. Chemistry Central Journal. Available at: [Link]

  • Acta Crystallographica Section E (2011). Ethyl 5-methyl-1-(4-nitrophenyl)-1H-1,2,3-triazole-4-carboxylate. National Institutes of Health. Available at: [Link]

  • MDPI (2022). Synthesis and Crystal Structure of Ethyl 5-(4-Bromophenyl)-7-methyl-3-oxo-2,3-dihidro-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate. MDPI. Available at: [Link]

  • Google Patents (2012). Improved process to prepare ethyl 4-methyl-2-(4-(2-methylpropyloxy)-3-cyanophenyl)-5-thiazolecarboxylate. Google Patents.
  • PubChem (n.d.). Ethyl 2-(4-hydroxyphenyl)-4-methyl-1,3-thiazole-5-carboxylate. National Institutes of Health. Available at: [Link]

  • PubChem (n.d.). 5-Thiazolecarboxylic acid, 2-(3-cyano-4-(2-methylpropoxy)phenyl)-4-methyl-, ethyl ester. National Institutes of Health. Available at: [Link]

  • Li, Y., et al. (2016). Discovery and Optimization of N-Substituted 2-(4-pyridinyl)thiazole carboxamides against Tumor Growth through Regulating Angiogenesis Signaling Pathways. Scientific Reports. Available at: [Link]

  • Ayati, A., et al. (2020). Review of the synthesis and biological activity of thiazoles. Taylor & Francis Online. Available at: [Link]

  • ACS Central Science (2022). Cellular Target Deconvolution of Small Molecules Using a Selection-Based Genetic Screening Platform. American Chemical Society. Available at: [Link]

  • Google Patents (2016). A novel process for preparation of ethyl 2-(4-hydroxy-3-nitrophenyl)-4-methyl-5-thiazolecarboxylate. Google Patents.
  • Expert Opinion on Drug Discovery (2021). Validation guidelines for drug-target prediction methods. Taylor & Francis Online. Available at: [Link]

  • BioPharm International (2005). Using Design of Experiments in Validation. BioPharm International. Available at: [Link]

  • MDPI (2017). Ethyl 7-Methyl-1-(4-nitrophenyl)-5-phenyl-3-(thiophen-2-yl)-1,5-dihydro-[1][8][9]triazolo[4,3-a]pyrimidine-6-carboxylate. MDPI. Available at: [Link]

  • Moellering, R. E., & Cravatt, B. F. (2013). Target deconvolution techniques in modern phenotypic profiling. Seminars in Cell & Developmental Biology. Available at: [Link]

  • ResearchGate (2015). A Review on Synthesis and Biological Activity of Thiazole and its Derivatives. ResearchGate. Available at: [Link]

  • Technology Networks (2018). 5 Target Deconvolution Approaches in Drug Discovery. Technology Networks. Available at: [Link]

  • PubMed Central (2023). Design, synthesis, and biological investigation of new thiazole-based derivatives as multi-targeted inhibitors endowed with antiproliferative, antioxidant, and antibacterial properties. National Institutes of Health. Available at: [Link]

  • Szymański, P., et al. (2022). Research in the Field of Drug Design and Development. International Journal of Molecular Sciences. Available at: [Link]

  • Das, J., et al. (2006). 2-aminothiazole as a novel kinase inhibitor template. Structure-activity relationship studies toward the discovery of N-(2-chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-1- piperazinyl)]-2-methyl-4-pyrimidinyl]amino)]-1,3-thiazole-5-carboxamide (dasatinib, BMS-354825) as a potent pan-Src kinase inhibitor. Journal of Medicinal Chemistry. Available at: [Link]

  • International Journal of Pharmaceutical Sciences Review and Research (2021). A Review on Synthesis and Biological Activity of Thiazole and its Derivatives. ResearchGate. Available at: [Link]

  • European Review for Medical and Pharmacological Sciences (2022). A brief introduction to chemical proteomics for target deconvolution. European Review for Medical and Pharmacological Sciences. Available at: [Link]

  • Journal of the Royal Statistical Society (2012). Experimental Designs for Identifying Causal Mechanisms. Oxford Academic. Available at: [Link]

  • YouTube (2020). MDC Connects: Target Validation and Efficacy. YouTube. Available at: [Link]

  • World Journal of Research and Review (2018). An Overview of Biological and Synthetic Aspects of Thiazole Derivatives in Heterocyclic Chemistry. WJRR. Available at: [Link]

  • KU ScholarWorks (2022). Cellular Target Deconvolution of Small Molecules Using a Selection-Based Genetic Screening Platform. University of Kansas. Available at: [Link]

  • ResearchGate (2014). Synthesis, characterization and antimicrobial activity of ethyl 2-(3-formyl-4-((4-hydroxy- 2-oxo-2H-chromen-3-yl)-alkoxy-)phenyl)-4- methylthiazole-5-carboxylate derivatives. ResearchGate. Available at: [Link]

  • Journal of Medicinal Chemistry (2013). Discovery of 4-{4-[(3R)-3-Methylmorpholin-4-yl]-6-[1-(methylsulfonyl)cyclopropyl]pyrimidin-2-yl}-1H-indole (AZ20): a potent and selective inhibitor of ATR protein kinase with monotherapy in vivo antitumor activity. PubMed. Available at: [Link]

Sources

A Senior Application Scientist's Guide to Comparative Docking Studies of Thiazole Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The Significance of Thiazole Derivatives in Drug Discovery

The thiazole ring is a cornerstone scaffold in medicinal chemistry, recognized for its presence in numerous bioactive compounds and clinically approved drugs.[1] This five-membered aromatic heterocycle, containing both sulfur and nitrogen, serves as a versatile framework for designing molecules that can interact with a wide array of biological targets.[1] Thiazole derivatives have demonstrated a remarkable breadth of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and anti-HIV properties.[1][2] Their success in drug development stems from their ability to form key interactions—such as hydrogen bonds, and hydrophobic and aromatic interactions—with the active sites of enzymes, making them potent and specific inhibitors.[2] A significant area of interest is their role as protein kinase inhibitors, which are crucial regulators of cellular processes often dysregulated in diseases like cancer.[1]

The Role of In Silico Molecular Docking in Modern Drug Design

In the quest to develop novel therapeutics, in silico molecular docking has emerged as an indispensable computational tool.[3][4] This method predicts the preferred orientation of a small molecule (ligand) when bound to the active site of a target protein (receptor), providing critical insights into the binding affinity and interaction patterns.[3][5] By simulating these molecular interactions, researchers can rapidly screen large virtual libraries of compounds, prioritize candidates for synthesis and in vitro testing, and guide the optimization of lead molecules.[4] This rational, structure-based approach significantly accelerates the drug discovery timeline and reduces costs compared to traditional high-throughput screening methods.

Objective of This Guide

This guide provides a comprehensive framework for conducting and evaluating comparative molecular docking studies of thiazole derivatives against key enzyme targets. As a senior application scientist, my goal is to move beyond a simple recitation of steps and delve into the causality behind experimental choices, ensuring a robust and scientifically sound workflow. We will explore the foundational principles, detail a self-validating experimental protocol, and present a case study to illustrate the practical application of these methods. This document is intended for researchers, scientists, and drug development professionals seeking to leverage computational docking to advance their discovery programs.

Part 1: Foundational Principles of Comparative Docking

A successful docking study is built on a foundation of careful planning and an understanding of the underlying principles. The choices made before the first simulation is ever run are the most critical determinants of the study's outcome.

Explaining the "Why": Choosing the Right Target Enzyme

The selection of a target enzyme is the first and most crucial step. Thiazole derivatives have shown promise against a wide range of enzymes, particularly protein kinases like Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Epidermal Growth Factor Receptor (EGFR), which are key targets in oncology.[6][7]

The rationale for target selection should be data-driven:

  • Disease Relevance: The enzyme must play a critical, validated role in the pathophysiology of the disease of interest.

  • Structural Availability: A high-resolution (ideally ≤2.5 Å) crystal structure of the target enzyme must be available in a public repository like the Protein Data Bank (PDB).[8] This structure provides the atomic coordinates necessary for building the computational model.

  • Presence of a Co-crystallized Ligand: Whenever possible, select a PDB structure that contains a known inhibitor bound in the active site. This "native" ligand is invaluable for validating the docking protocol.[9][10]

Explaining the "Why": Selecting Appropriate Docking Software and Scoring Functions

Numerous docking programs are available, each employing different search algorithms and scoring functions.[11] Popular choices include AutoDock, Glide, GOLD, and Molegro Virtual Docker.[4][12][13]

  • Search Algorithms: These algorithms explore the conformational space of the ligand within the receptor's active site to find the most favorable binding poses.[4] Methods range from systematic searches to stochastic approaches like genetic algorithms.

  • Scoring Functions: This is the mathematical model used to estimate the binding affinity (e.g., in kcal/mol) for a given pose.[4][5] Scoring functions can be force-field-based, empirical, or knowledge-based.[4] It is crucial to understand that a docking score is a predictive value; a lower score generally indicates a stronger predicted binding affinity.[5]

The choice of software is often guided by a balance of accuracy, computational speed, and user expertise. For a comparative study, it is essential to use the same docking program and scoring function for all derivatives to ensure the results are directly comparable.

The Importance of Validation: Ensuring Reliability of In Silico Results

A computational model is only as good as its validation. Before screening a library of novel thiazole derivatives, the docking protocol must be validated to ensure it can accurately reproduce known binding modes.[9]

The gold standard for validation is re-docking .[9][10]

  • Start with a crystal structure of the target enzyme with a known inhibitor bound.

  • Extract the inhibitor from the active site.

  • Use your chosen docking protocol to dock the same inhibitor back into the now-empty active site.

  • Compare the predicted binding pose with the original, crystallographic pose by calculating the Root Mean Square Deviation (RMSD).

A successful validation is generally indicated by an RMSD value of less than 2.0 Å between the re-docked pose and the crystallographic pose.[9][10] This result provides confidence that the docking protocol can reliably predict the binding of similar molecules, such as the thiazole derivatives in your library.

Part 2: A Step-by-Step Experimental Workflow

This section details a rigorous, self-validating workflow for a comparative docking study. Each protocol is designed to ensure data integrity and reproducibility.

Phase 1: Preparation of Target and Ligands

Proper preparation of both the protein and the small molecules is a critical prerequisite for accurate docking simulations.[8][14][15]

Protocol 1.1: Target Enzyme Preparation
  • Obtain Crystal Structure: Download the 3D structure of the target enzyme from the Protein Data Bank (PDB). For example, VEGFR-2 kinase domain (PDB ID: 4ASD).[6]

  • Initial Cleaning: Remove all non-essential molecules from the PDB file, including water molecules, co-solvents, and any co-crystallized ligands.[15][16]

  • Add Hydrogens: Since PDB files often lack explicit hydrogen atoms, they must be added. This is crucial for defining correct hydrogen bonding patterns.[17]

  • Assign Charges: Assign partial atomic charges to all atoms in the protein using a standard force field (e.g., AMBER). This is essential for calculating electrostatic interactions.[16][17]

  • Energy Minimization: Perform a brief energy minimization of the protein structure to relieve any steric clashes or unfavorable geometries introduced during the preparation steps.[8]

Protocol 1.2: Thiazole Derivative Library Preparation
  • 2D to 3D Conversion: Start with 2D structures of your thiazole derivatives (e.g., from SMILES strings). Use a program like OpenBabel to convert them into 3D structures.[8]

  • Ligand Protonation State: Determine the most likely protonation and tautomeric states of each ligand at physiological pH (around 7.4).[8][15] This is critical as the charge state of a molecule dramatically affects its binding interactions.

  • Energy Minimization: Minimize the energy of each 3D ligand structure to obtain a low-energy, stable conformation.[8]

  • Define Rotatable Bonds: Identify the rotatable bonds within each ligand. The docking software will explore rotations around these bonds to find the optimal binding pose.[17]

Phase 2: Execution of Molecular Docking
Protocol 2.1: Grid Generation and Docking Simulation
  • Define the Binding Site: Define the active site for docking. If a co-crystallized ligand was present in the original PDB file, the grid box should be centered on the position of that ligand.[4] This defines the 3D search space where the docking algorithm will place the thiazole derivatives.[17]

  • Run Validation Docking: Before docking your library, perform the re-docking validation protocol described in Part 1. If the RMSD is < 2.0 Å, proceed.

  • Execute Batch Docking: Dock the entire library of prepared thiazole derivatives against the prepared target enzyme using a consistent set of docking parameters.

  • Save Poses: For each derivative, save a set number of top-scoring binding poses (e.g., the top 10) for further analysis.

Phase 3: Analysis and Interpretation
Protocol 3.1: Post-Docking Analysis and Visualization
  • Rank by Docking Score: Rank all the docked thiazole derivatives based on their docking scores. The compounds with the lowest (most negative) scores are predicted to be the most potent binders.

  • Visual Inspection: Visually inspect the top-scoring poses for each of the high-ranking derivatives using molecular visualization software (e.g., PyMOL, Chimera, Maestro).[9]

  • Analyze Key Interactions: Identify and record the specific molecular interactions between the ligand and the protein. Look for:

    • Hydrogen Bonds: Key interactions with amino acid residues like glutamic acid, aspartic acid, and cysteine.

    • Hydrophobic Interactions: Interactions with nonpolar residues.

    • Pi-Pi Stacking or Pi-Cation Interactions: Aromatic interactions with residues like phenylalanine, tyrosine, and tryptophan.

  • Compare and Contrast: Compare the binding modes and interaction patterns of the different thiazole derivatives. Does a particular substitution pattern consistently lead to better scores? Do the top compounds share a common binding motif? This analysis provides crucial Structure-Activity Relationship (SAR) insights.[6]

Workflow Visualization

The entire process can be visualized as a logical flow, ensuring each step builds upon a validated foundation.

G cluster_prep Phase 1: Preparation cluster_dock Phase 2: Docking cluster_analysis Phase 3: Analysis PDB Select Target PDB (e.g., VEGFR-2) Clean Clean Protein (Remove Water, etc.) PDB->Clean AddH_P Add Hydrogens & Assign Charges Clean->AddH_P Min_P Minimize Protein AddH_P->Min_P Grid Define Binding Site (Grid Generation) Min_P->Grid Lib Prepare Thiazole Ligand Library (2D) Convert3D Convert to 3D & Set Protonation State Lib->Convert3D Min_L Minimize Ligands Convert3D->Min_L Dock Dock Thiazole Library Min_L->Dock Validate Validate Protocol (Re-docking, RMSD < 2Å) Grid->Validate Validate->Dock Rank Rank by Score Dock->Rank Visualize Visualize Poses Rank->Visualize Analyze Analyze Interactions (H-Bonds, etc.) Visualize->Analyze SAR Derive SAR Insights Analyze->SAR

Caption: High-level workflow for a comparative molecular docking study.

Part 3: Case Study: Comparative Docking of Thiazole Derivatives Against VEGFR-2 Kinase

To demonstrate the application of this workflow, we will consider a hypothetical case study involving a series of thiazole derivatives designed as inhibitors for Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key enzyme in angiogenesis and a validated cancer target.[6][18]

Presentation of the Thiazole Derivative Library

Let's imagine a small library of three thiazole derivatives (TDZ-01, TDZ-02, TDZ-03) with varying substituents, designed to probe the active site of VEGFR-2. They are docked against the prepared structure of VEGFR-2 (PDB: 4ASD).

Results: Comparative Analysis

Following the execution of the docking protocol, the quantitative results are summarized for clear comparison.

Compound IDDocking Score (kcal/mol)Key H-Bond Interactions (Residues)Other Key Interactions
TDZ-01 -9.9Cys919, Asp1046Hydrophobic (Val848)
TDZ-02 -8.5Cys919Arene-cation (Lys868)
TDZ-03 -7.2Asp1046None significant
Sorafenib-9.8Cys919, Asp1046Hydrophobic (Leu840)
(Reference)
Analysis of Top-Performing Derivative

From the data, TDZ-01 emerges as the most promising candidate, with a docking score comparable to the known inhibitor Sorafenib.[6] Visual analysis of its binding pose reveals that its superior performance is due to its ability to form two critical hydrogen bonds: one with the "hinge" region residue Cys919 and another with the highly conserved Asp1046 in the DFG motif. This binding mode mimics that of the reference inhibitor, lending confidence to the prediction. The substituent on TDZ-01 also fits snugly into a hydrophobic pocket near Val848, further stabilizing the complex.

In contrast, TDZ-02 only forms one of the key hydrogen bonds, and TDZ-03 misses the crucial hinge interaction entirely, resulting in progressively weaker binding scores. This comparative analysis provides a clear, actionable insight: the structural features of TDZ-01 that allow for dual hydrogen bonding are critical for high-affinity binding to VEGFR-2.

Binding Mode Visualization

A diagram illustrating the key interactions of the top candidate, TDZ-01, provides a clear visual summary of the docking results.

G cluster_active_site VEGFR-2 Active Site Cys919 Cys919 (Hinge Region) Asp1046 Asp1046 (DFG Motif) Val848 Val848 (Hydrophobic Pocket) Lys868 Lys868 TDZ01 TDZ-01 (Thiazole Core) TDZ01->Cys919 H-Bond TDZ01->Asp1046 H-Bond TDZ01->Val848 Hydrophobic Interaction

Caption: Key interactions of lead candidate TDZ-01 in the VEGFR-2 active site.

Conclusion & Future Perspectives

This guide has outlined a robust, scientifically-grounded methodology for conducting comparative docking studies of thiazole derivatives. By emphasizing upfront validation and a causal understanding of the preparatory and analytical steps, researchers can generate reliable in silico data to guide their drug discovery efforts.

The insights gained from these studies—specifically the predicted binding affinities and detailed interaction maps—provide a powerful hypothesis-driven framework for prioritizing candidates for chemical synthesis and subsequent in vitro and in vivo validation. The iterative cycle of computational design, synthesis, and biological testing remains the most effective paradigm for the development of novel, potent, and specific enzyme inhibitors based on the versatile thiazole scaffold.

References

  • ResearchGate. (2022-04-25). How to validate the molecular docking results?[Link]

  • Scribd. Ligand and Protein Preparation. [Link]

  • Heliyon. (2023). Basics, types and applications of molecular docking: A review. [Link]

  • Lectures - Studocu. (2025-07-31). Ligand and protein preparation: Significance and symbolism. [Link]

  • ResearchGate. (2021-04-19). How can I validate docking result without a co-crystallized ligand?[Link]

  • ResearchGate. Proteins and ligand preparation for docking. [Link]

  • Scholars Research Library. (2018). Molecular Docking Studies of Tyrosine Kinase-inhibiting New Styryl- Coumarin derived Aminothiozoles. [Link]

  • National Center for Biotechnology Information (NCBI). Validation of Molecular Docking Programs for Virtual Screening against Dihydropteroate Synthase. [Link]

  • ResearchGate. (2025-10-13). Synthesis and Molecular Docking of Some Novel 3-Thiazolyl-Coumarins as Inhibitors of VEGFR-2 Kinase. [Link]

  • University of Cambridge. Session 4: Introduction to in silico docking. [Link]

  • MDPI. (2023-01-10). Synthesis and Molecular Docking of Some Novel 3-Thiazolyl-Coumarins as Inhibitors of VEGFR-2 Kinase. [Link]

  • MDPI. (2023-10-27). Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking. [Link]

  • Royal Society of Chemistry. (2024-11-19). Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date. [Link]

  • World Journal of Advanced Research and Reviews. In-silico molecular docking study of some n-substituted thiazoles derivatives as FabH inhibitors. [Link]

  • National Center for Biotechnology Information (NCBI). (2023-05-18). Synthesis, Structure and Molecular Docking of New 4,5-Dihydrothiazole Derivatives Based on 3,5-Dimethylpyrazole and Cytisine and Salsoline Alkaloids. [Link]

  • ResearchGate. (2023). Fundamentals of Molecular Docking and Comparative Analysis of Protein–Small-Molecule Docking Approaches. [Link]

  • MDPI. Synthesis, Molecular Docking Studies and In Silico ADMET Screening of New Heterocycles Linked Thiazole Conjugates as Potent Anti-Hepatic Cancer Agents. [Link]

  • Semantic Scholar. (2023). [PDF] Fundamentals of Molecular Docking and Comparative Analysis of Protein–Small-Molecule Docking Approaches. [Link]

  • National Center for Biotechnology Information (NCBI). (2019-02-04). Benchmarking of different molecular docking methods for protein-peptide docking. [Link]

  • OUCI. (2023). Fundamentals of Molecular Docking and Comparative Analysis of Protein–Small-Molecule Docking Approaches. [Link]

Sources

A Comparative Efficacy Analysis of Ethyl 2-(3-methyl-4-nitrophenyl)thiazole-4-carboxylate Derived Pesticides Against Commercial Standards

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Researchers in Agrochemical Development

As the global demand for sustainable and effective crop protection solutions intensifies, the exploration of novel pesticidal compounds is paramount. Thiazole derivatives have emerged as a promising class of agrochemicals, demonstrating a broad spectrum of biological activities.[1][2][3] This guide provides a comprehensive framework for evaluating the efficacy of a specific novel compound, Ethyl 2-(3-methyl-4-nitrophenyl)thiazole-4-carboxylate, against established commercial pesticides. While direct comparative data for this specific molecule is emerging, this document synthesizes established methodologies and data from related thiazole derivatives to offer a robust protocol for its assessment.

The objective is to equip researchers, scientists, and drug development professionals with the necessary experimental designs, comparative benchmarks, and data interpretation frameworks to rigorously assess the potential of this and similar novel pesticide candidates.

Introduction to Thiazole-Based Pesticides

The thiazole ring is a crucial scaffold in the development of new pesticides due to its diverse biological activities, including insecticidal, fungicidal, and herbicidal properties.[1][3][4][5] The incorporation of various functional groups onto the thiazole backbone allows for the fine-tuning of its biological efficacy and spectrum of activity. The subject of this guide, Ethyl 2-(3-methyl-4-nitrophenyl)thiazole-4-carboxylate, is a novel derivative with potential for broad-spectrum pest control. Its unique structural features, including the nitrophenyl group, suggest a potential for enhanced reactivity and interaction with biological targets.[6]

Proposed Experimental Workflow for Comparative Efficacy

To ascertain the practical utility of Ethyl 2-(3-methyl-4-nitrophenyl)thiazole-4-carboxylate, a multi-tiered experimental approach is essential. This workflow is designed to provide a comprehensive comparison with commercially available pesticides that are standards in the industry.

Experimental Workflow cluster_0 Phase 1: Preliminary Screening cluster_1 Phase 2: Dose-Response & Spectrum Analysis cluster_2 Phase 3: Advanced Efficacy & Selectivity cluster_3 Phase 4: Data Analysis & Reporting A Synthesis & Purification of Ethyl 2-(3-methyl-4-nitrophenyl)thiazole-4-carboxylate C In vitro Bioassays (Insecticidal & Fungicidal) A->C B Selection of Commercial Pesticide Standards B->C D Determination of LC50/EC50 Values C->D E Spectrum of Activity Assessment (Target Pest/Pathogen Range) D->E F Greenhouse & Field Trials E->F G Non-Target Organism Toxicity F->G H Comparative Data Analysis G->H I Final Efficacy Report H->I

Figure 1: A phased experimental workflow for the comparative efficacy assessment of novel pesticides.

Detailed Experimental Protocols

The following sections outline the step-by-step methodologies for conducting the comparative efficacy studies. These protocols are based on established and widely accepted scientific standards.

Insecticidal Efficacy Evaluation

Objective: To determine the insecticidal activity of Ethyl 2-(3-methyl-4-nitrophenyl)thiazole-4-carboxylate against key insect pests and compare it with commercial insecticides.

Target Pests: A selection of economically important pests from different orders should be chosen, for example:

  • Lepidoptera: Spodoptera litura (Cotton Leafworm)[1], Plutella xylostella (Diamondback Moth)[4][7]

  • Hemiptera: Myzus persicae (Green Peach Aphid)[8]

  • Diptera: Aedes aegypti (Yellow Fever Mosquito)[9]

Commercial Standards: Select widely used commercial insecticides with known modes of action for comparison. Examples include:

  • Lufenuron (Chitin synthesis inhibitor)[1]

  • Indoxacarb (Sodium channel blocker)[4][7]

  • Chlorfenapyr (Oxidative phosphorylation uncoupler)[10]

Protocol: Leaf-Dip Bioassay for Lepidopteran Pests

  • Preparation of Test Solutions: Prepare stock solutions of the test compound and commercial standards in a suitable solvent (e.g., acetone or DMSO). Create a series of dilutions to determine the dose-response relationship.

  • Leaf Preparation: Select fresh, untreated host plant leaves (e.g., cotton for S. litura, cabbage for P. xylostella).

  • Application: Dip the leaves in the respective test solutions for 10-30 seconds. The control leaves are dipped in the solvent-water mixture only.

  • Drying: Allow the leaves to air-dry completely in a fume hood.

  • Insect Exposure: Place the treated leaves in Petri dishes lined with moist filter paper. Introduce a known number of larvae (e.g., 10-20 third-instar larvae) into each dish.

  • Incubation: Maintain the Petri dishes under controlled conditions (e.g., 25±1°C, 60-70% relative humidity, 16:8 h light:dark photoperiod).

  • Mortality Assessment: Record larval mortality at 24, 48, and 72 hours post-treatment. Larvae are considered dead if they do not move when prodded with a fine brush.

  • Data Analysis: Calculate the percentage mortality and correct for control mortality using Abbott's formula. Determine the LC50 (lethal concentration to kill 50% of the population) values using probit analysis.[11][12]

Fungicidal Efficacy Evaluation

Objective: To assess the in vitro and in vivo fungicidal activity of Ethyl 2-(3-methyl-4-nitrophenyl)thiazole-4-carboxylate against significant plant pathogens and compare its performance with commercial fungicides.

Target Pathogens: A range of economically important fungal and oomycete pathogens should be selected:

  • Phytophthora infestans (Late blight of potato and tomato)[13][14]

  • Botrytis cinerea (Gray mold)[15]

  • Fusarium oxysporum (Fusarium wilt)[15][16]

  • Sclerotinia sclerotiorum (White mold)[16]

Commercial Standards: Choose commercial fungicides with different modes of action for a comprehensive comparison:

  • Carbendazim (Beta-tubulin assembly inhibitor)[2]

  • Metalaxyl-M (RNA polymerase I inhibitor, specific for oomycetes)[14]

  • Boscalid (Succinate dehydrogenase inhibitor)[2]

Protocol: Mycelial Growth Inhibition Assay (In Vitro)

  • Preparation of Amended Media: Prepare a stock solution of the test compound and commercial standards. Add appropriate aliquots to molten Potato Dextrose Agar (PDA) to achieve a range of final concentrations.

  • Plating: Pour the amended PDA into sterile Petri dishes.

  • Inoculation: Place a 5 mm mycelial plug from the edge of an actively growing culture of the target fungus onto the center of each plate.

  • Incubation: Incubate the plates at the optimal growth temperature for the specific fungus (e.g., 20-25°C) in the dark.

  • Measurement: Measure the colony diameter in two perpendicular directions at regular intervals until the mycelium in the control plates reaches the edge of the dish.

  • Data Analysis: Calculate the percentage inhibition of mycelial growth relative to the control. Determine the EC50 (effective concentration to inhibit 50% of growth) values.[14][16]

Comparative Data Presentation

To facilitate a clear and objective comparison, the experimental data should be summarized in structured tables.

Table 1: Comparative Insecticidal Activity (LC50 in mg/L)

CompoundSpodoptera lituraPlutella xylostellaMyzus persicae
Ethyl 2-(3-methyl-4-nitrophenyl)thiazole-4-carboxylateExperimental DataExperimental DataExperimental Data
LufenuronReference ValueReference ValueReference Value
IndoxacarbReference ValueReference ValueReference Value
ChlorfenapyrReference ValueReference ValueReference Value

Table 2: Comparative Fungicidal Activity (EC50 in µg/mL)

CompoundPhytophthora infestansBotrytis cinereaFusarium oxysporum
Ethyl 2-(3-methyl-4-nitrophenyl)thiazole-4-carboxylateExperimental DataExperimental DataExperimental Data
CarbendazimReference ValueReference ValueReference Value
Metalaxyl-MReference ValueReference ValueReference Value
BoscalidReference ValueReference ValueReference Value

Mechanistic Insights and Structure-Activity Relationships

The observed efficacy of Ethyl 2-(3-methyl-4-nitrophenyl)thiazole-4-carboxylate should be contextualized by considering its chemical structure. The presence of an electron-withdrawing nitro group on the phenyl ring can significantly influence the electronic properties of the molecule, potentially enhancing its binding affinity to target sites.[1] Further studies, such as molecular docking with known insect and fungal target proteins, could elucidate the precise mode of action.

SAR Thiazole Thiazole Core Essential for Pesticidal Activity Nitrophenyl 3-methyl-4-nitrophenyl Group Influences Target Binding & Potency Thiazole->Nitrophenyl Substituent Effects Carboxylate Ethyl Carboxylate Group Modulates Solubility & Pharmacokinetics Thiazole->Carboxylate Modulating Group

Figure 2: Key structural components of Ethyl 2-(3-methyl-4-nitrophenyl)thiazole-4-carboxylate and their potential influence on pesticidal activity.

Conclusion and Future Directions

This guide provides a foundational framework for the systematic evaluation of Ethyl 2-(3-methyl-4-nitrophenyl)thiazole-4-carboxylate as a potential novel pesticide. The proposed experimental protocols, when executed with rigor, will yield a comprehensive dataset that allows for a direct and meaningful comparison with existing commercial products.

Positive results from these initial screenings would warrant progression to more advanced studies, including:

  • Mode of action studies: To identify the specific biochemical pathways disrupted by the compound.

  • Resistance studies: To assess the potential for cross-resistance with existing pesticide classes.

  • Ecotoxicological and mammalian toxicity studies: To evaluate the environmental and human safety profile of the compound.

The development of new and effective agrochemicals is a complex but vital endeavor. By adhering to a structured and scientifically sound evaluation process, the true potential of novel compounds like Ethyl 2-(3-methyl-4-nitrophenyl)thiazole-4-carboxylate can be accurately determined, paving the way for the next generation of crop protection solutions.

References

  • Synthesis and modification of novel thiazole-fused quinoxalines as new insecticidal agents against the cotton leafworm Spodoptera litura. (2025). RSC Publishing.
  • Bioassays Methods for Evaluating Insecticide Toxicity: Principles, Methods, and Consider
  • Bioassays Methods for Evaluating Insecticide Toxicity: Principles, Methods, and Considerations. (2025).
  • Global Manual for Evaluating Insecticide Resistance Using the CDC Bottle Bioassay. (2025). Centers for Disease Control and Prevention.
  • Standard operating procedure for testing insecticide susceptibility of adult mosquitoes in WHO tube tests. (2022).
  • Standard operating procedure for testing insecticide susceptibility of adult mosquitoes in WHO bottle bioassays. (2022).
  • Synthesis and antifungal activity of novel piperidinyl thiazole deriv
  • Synthesis and Pesticidal Activities of 5-(2-Cyclopropylaminopyrimidin-4-Yl)-4-(Thiophenyl)
  • Synthesis of Novel Thiazolyl Hydrazine Derivatives and Their Antifungal Activity. (2021). Hindawi.
  • Synthesis of Novel Thiazolyl Hydrazine Derivatives and Their Antifungal Activity. (2021). Semantic Scholar.
  • Methods for Fungicide Efficacy Screenings: Multiwell Testing Procedures for the Oomycetes Phytophthora infestans and Pythium ultimum. (2023). MDPI.
  • A rapid resazurin bioassay for assessing the toxicity of fungicides. (2009). PubMed.
  • Discovery of Novel N-Pyridylpyrazole Thiazole Derivatives as Insecticide Leads. (2022). MDPI.
  • An In Vivo Bioassay for Estimating Fungicide Residues on Peach Fruit. (2015). APS Journals.
  • A Rapid Colorimetric Microtiter Bioassay to Evaluate Fungicide Sensitivity Among Verticillium dahliae Isolates. (2011).
  • A Rapid Colorimetric Microtiter Bioassay to Evaluate Fungicide Sensitivity Among Verticillium dahliae Isol
  • Thiazole and Isothiazole Chemistry in Crop Protection. (2025). PubMed.
  • Discovery of Novel N-Pyridylpyrazole Thiazole Derivatives as Insecticide Leads. (2022).
  • Comparative Studies of Commercial Insecticides and Bio-pesticides. (2020).
  • Thiazole and Isothiazole Chemistry in Crop Protection. (2024).
  • The examination of potential fungicidal activity of Ethyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylate and Ethyl-1-(4-nitrophenyl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxylate on fungus Phomopsis viticola Sacc. under laboratory conditions. (2018).
  • Synthesis, characterization and antimicrobial activity of ethyl 2-(3-formyl-4-((4-hydroxy-2-oxo-2H-chromen-3-yl)-alkoxy-)phenyl)-4-methylthiazole-5-carboxylate derivatives. (2014).
  • 2-(4-Nitrophenyl)thiazole-4-carboxylic acid ethyl ester. (n.d.). Chem-Impex.
  • Synthesis and Biological Activity of Ethyl 2-(5-methyl-3-arylisoxazole-4-carboxamido)-4-alkylthiazole-5-carboxylate. (2014).
  • Ethyl 2-(3-methyl-4-nitrophenyl)
  • Ethyl 2-(4-hydroxyphenyl)
  • Synthesis, Insecticidal, and Acaricidal Activities of Novel 2-aryl-pyrrole Derivatives Containing Ester Groups. (2008). PubMed.
  • Ovicidal and Insecticidal Activities of Pyriproxyfen Derivatives with an Oxime Ester Group. (2018). PMC - NIH.
  • 5-(4-Pyridinyl)-3-isothiazolols as Competitive Antagonists of Insect GABA Receptors: Design, Synthesis, and a New Mechanism Leading to Insecticidal Effects. (2022). PubMed.
  • 3-(Arylthiomethyl)isoxazole-4,5-dicarboxamides: Chemoselective Nucleophilic Chemistry and Insecticidal Activity. (2013). PMC - NIH.
  • Synthesis and Biological Activity of Ethyl 4-Alkyl-2-(2-(substituted phenoxy)acetamido)thiazole-5-carboxylate. (2013).
  • Synthesis, characterization and biological activity of ethyl 2-methyl-1-(4-arylthiazol-2-yl)-benzoimidazole-6-carboxylate. (2012).

Sources

A Researcher's Guide to Assessing Cross-Reactivity of Ethyl 2-(3-methyl-4-nitrophenyl)thiazole-4-carboxylate in Biological Assays

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the landscape of drug discovery and chemical biology, the identification of novel bioactive molecules is a critical first step. Ethyl 2-(3-methyl-4-nitrophenyl)thiazole-4-carboxylate is a synthetic heterocyclic compound featuring a substituted thiazole ring, a scaffold known for a wide array of biological activities including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3][4][5] However, the presence of specific structural motifs, namely the nitroaromatic group and the thiazole core, necessitates a thorough evaluation for potential cross-reactivity and assay interference.

This guide provides a comprehensive framework for researchers and drug development professionals to objectively assess the potential for off-target effects and false positives when working with Ethyl 2-(3-methyl-4-nitrophenyl)thiazole-4-carboxylate. We will delve into the chemical rationale for potential cross-reactivity, compare its structural features to known classes of interfering compounds, and provide detailed experimental protocols to de-risk its progression in a drug discovery pipeline. Our focus is on ensuring scientific integrity by building a self-validating system of inquiry around this molecule.

Deconstructing the Potential for Cross-Reactivity: A Structural Perspective

The structure of Ethyl 2-(3-methyl-4-nitrophenyl)thiazole-4-carboxylate contains two key moieties that warrant careful consideration for their potential to induce non-specific interactions in biological assays. Understanding these "structural alerts" is the first step in designing a robust screening cascade.

The Nitroaromatic Moiety: A Red Flag for Assay Interference

The 4-nitro group on the phenyl ring is a well-documented source of assay interference.[6][7][8] Nitroaromatic compounds are often flagged as potential Pan-Assay Interference Compounds (PAINS).[9][10][11][12] PAINS are molecules that appear as "hits" in multiple, unrelated high-throughput screens due to non-specific activity or interference with the assay technology itself, rather than specific, targeted biological activity.[9][10][11][12]

The primary mechanisms of interference associated with nitroaromatic compounds include:

  • Redox Cycling: The nitro group can undergo enzymatic or chemical reduction to form nitro radical anions, which can then react with molecular oxygen to produce reactive oxygen species (ROS) such as superoxide. This can lead to non-specific oxidation of assay components, including proteins, causing a false-positive signal.[12]

  • Fluorescence Interference: Nitroaromatic compounds can absorb light in the UV-visible spectrum and may quench the fluorescence of reporter molecules used in many assays.[6] They can also be intrinsically fluorescent, leading to a false-positive signal.[6][13]

  • Chemical Reactivity: The electron-withdrawing nature of the nitro group can activate the aromatic ring to nucleophilic attack, potentially leading to covalent modification of proteins.

The Thiazole Ring: A Privileged Scaffold with Caveats

The thiazole ring is a common motif in many FDA-approved drugs and biologically active compounds.[2][3][4] While generally considered a "privileged" scaffold, certain substituted thiazoles have been associated with off-target effects. Thiazole-containing compounds have been reported to interact with a variety of biological targets and in some contexts, may exhibit non-specific activities.[1][4] For instance, the sulfur atom can participate in interactions with metallic cofactors in enzymes, and the ring system itself can engage in promiscuous binding with multiple proteins.[1]

Below is a diagram illustrating the potential for assay interference based on the structural motifs of Ethyl 2-(3-methyl-4-nitrophenyl)thiazole-4-carboxylate.

G cluster_0 Ethyl 2-(3-methyl-4-nitrophenyl)thiazole-4-carboxylate cluster_1 Potential Interference Mechanisms cluster_2 Assay Readout Molecule Structural Motifs Redox Redox Cycling Molecule->Redox Nitroaromatic Group Fluorescence Fluorescence Interference Molecule->Fluorescence Nitroaromatic Group Reactivity Chemical Reactivity Molecule->Reactivity Nitroaromatic & Thiazole Binding Promiscuous Binding Molecule->Binding Thiazole Ring FalsePositive False Positive Redox->FalsePositive Fluorescence->FalsePositive Reactivity->FalsePositive Binding->FalsePositive

Caption: Potential interference pathways for the title compound.

Comparative Analysis with Known Interfering Compounds

To provide context for the potential cross-reactivity of Ethyl 2-(3-methyl-4-nitrophenyl)thiazole-4-carboxylate, it is useful to compare its structural features with well-characterized classes of PAINS.

PAINS ClassKey Structural FeatureCommon Interference MechanismRelevance to Target Compound
Quinones 1,2- or 1,4-dicarbonylbenzeneRedox cycling, covalent modificationHigh (Nitroaromatics can be reduced to species that mimic quinone reactivity)
Rhodanines Thiazolidine-2-thione-4-oneAggregation, protein reactivityModerate (Shared thiazole-like core, but different reactivity)
Catechols 1,2-dihydroxybenzeneRedox cycling, metal chelationModerate (Potential for metabolic activation to catechol-like species)
Nitroaromatics -NO2 group on an aromatic ringRedox cycling, fluorescence quenchingHigh (Directly applicable)

This comparison highlights that the nitroaromatic group places our compound of interest in a high-risk category for assay interference.

Experimental Guide to Assessing Cross-Reactivity

A systematic, multi-tiered approach is essential to confidently identify and characterize any non-specific activity of Ethyl 2-(3-methyl-4-nitrophenyl)thiazole-4-carboxylate. The following experimental workflow is recommended.

G cluster_tier1 Tier 1: Primary Screening & Initial Triage cluster_tier2 Tier 2: Counter-Screening for Assay Interference cluster_tier3 Tier 3: Target Engagement & Orthogonal Validation T1_Assay Primary Biological Assay (e.g., enzyme inhibition, receptor binding) T1_Dose Dose-Response Curve T1_Assay->T1_Dose T1_SAR SAR of Analogs (if available) T1_Dose->T1_SAR T2_Tech Technology-Specific Interference Assays (Fluorescence, Luminescence) T1_SAR->T2_Tech T2_Redox Redox Activity Assay T2_Tech->T2_Redox T2_Agg Aggregation Assay T2_Redox->T2_Agg T3_Target Direct Target Binding Assay (e.g., SPR, ITC) T2_Agg->T3_Target T3_Ortho Orthogonal Functional Assay (Different technology/readout) T3_Target->T3_Ortho T3_Cell Cell-Based Target Engagement Assay T3_Ortho->T3_Cell

Caption: A tiered workflow for validating biological hits.

Tier 1: Primary Screening and Initial Triage

At this stage, the goal is to confirm the initial "hit" and look for preliminary signs of non-specific activity.

1.1. Dose-Response Analysis:

  • Protocol: Perform a standard 10-point dose-response curve in your primary assay.

  • Causality: A steep Hill slope or an IC50 that varies significantly with protein or substrate concentration can be indicative of non-stoichiometric mechanisms like aggregation.

1.2. Structure-Activity Relationship (SAR) by Analogs:

  • Protocol: If available, test closely related analogs of the compound. For example, an analog where the nitro group is replaced with a different substituent (e.g., -H, -Cl, -OCH3).

  • Causality: If the activity is lost upon removal or modification of the nitro group, it strengthens the hypothesis that this group is responsible for the observed effect, though it doesn't distinguish between specific binding and assay interference.

Tier 2: Counter-Screening for Common Interference Mechanisms

These assays are designed to directly probe for the most common forms of assay interference.

2.1. Fluorescence Interference Assay:

  • Protocol:

    • Prepare a solution of the compound at various concentrations in the same buffer as the primary assay.

    • Using a fluorescence plate reader, scan the emission spectrum of the compound with the same excitation wavelength used in the primary assay.

    • To test for quenching, add the compound to a solution of a known fluorophore (e.g., fluorescein) and measure the change in fluorescence intensity.

  • Causality: This directly assesses whether the compound is autofluorescent or a quencher, which are common sources of false positives in fluorescence-based assays.[13][14][15][16]

2.2. Bioluminescence Interference Assay:

  • Protocol:

    • Run a standard luciferase (e.g., Firefly or NanoLuc) activity assay in the presence of varying concentrations of the compound.

    • The assay should contain only the luciferase enzyme, its substrate (e.g., luciferin, furimazine), and ATP (for Firefly luciferase) in buffer.

  • Causality: Thiazole-containing compounds have been reported to inhibit luciferases.[17][18] This assay will determine if the compound directly inhibits the reporter enzyme, which is a common interference mechanism in reporter gene assays.[17][18][19][20]

2.3. Redox Activity Assay:

  • Protocol:

    • Use a commercially available redox cycling assay kit (e.g., based on the reduction of resazurin).

    • Alternatively, incubate the compound with a reducing agent like dithiothreitol (DTT) and monitor for DTT consumption over time.

  • Causality: This directly tests the capacity of the nitroaromatic group to engage in redox cycling, a hallmark of many PAINS.[12]

2.4. Aggregation Assay:

  • Protocol:

    • Perform the primary assay in the presence and absence of a non-ionic detergent (e.g., 0.01% Triton X-100).

    • Alternatively, use dynamic light scattering (DLS) to directly observe particle formation at high concentrations of the compound.

  • Causality: Aggregation-based inhibitors often show a loss of activity in the presence of detergents. This is a critical control to rule out non-specific inhibition due to compound aggregation.

Tier 3: Target Engagement and Orthogonal Validation

If the compound passes Tier 2 screens, the next step is to confirm direct binding to the intended target and validate the biological effect using a different assay format.

3.1. Direct Binding Assays:

  • Protocol: Use a biophysical technique that does not rely on an enzymatic or fluorescent readout.

    • Surface Plasmon Resonance (SPR): Immobilize the target protein and measure the binding of the compound in real-time.

    • Isothermal Titration Calorimetry (ITC): Directly measures the heat change upon binding of the compound to the target protein in solution.

  • Causality: These methods provide direct evidence of a binding interaction and can determine the binding affinity (KD) and stoichiometry, which are crucial for confirming a specific interaction.

3.2. Orthogonal Functional Assay:

  • Protocol: If the primary assay is a biochemical enzyme inhibition assay, an orthogonal assay could be a cell-based assay that measures a downstream consequence of target inhibition (e.g., a change in a specific phosphorylation event or gene expression).

  • Causality: Confirmation of activity in an orthogonal assay with a different readout technology significantly increases confidence that the compound's effect is due to on-target activity rather than assay interference.[13]

Conclusion

Ethyl 2-(3-methyl-4-nitrophenyl)thiazole-4-carboxylate is a molecule with potential for valuable biological activity, but its structural features—specifically the nitroaromatic group—place it in a category of compounds that requires rigorous scrutiny for cross-reactivity and assay interference. By employing a systematic, tiered approach to experimental validation as outlined in this guide, researchers can confidently distinguish true on-target activity from assay artifacts. This diligence is paramount to ensuring the integrity of research findings and efficiently advancing robust lead compounds in drug discovery programs.

References

  • Baell J, Walters MA. Chemistry: Chemical con artists foil drug discovery. Nature. 2014;513(7519):481-483. [Link]

  • Baell JB, Holloway GA. New substructure filters for removal of pan assay interference compounds (PAINS) from screening libraries and for their exclusion in bioassays. Journal of Medicinal Chemistry. 2010;53(7):2719-2740. [Link]

  • Dahlin JL, Walters MA. The essential roles of chemistry in high-throughput screening triage. Future Medicinal Chemistry. 2014;6(11):1265-1290. [Link]

  • Pan-Assay Interference Compounds (PAINS): Warning Signs in Biochemical-Pharmacological Evaluations. Journal of Pharmacological and Toxicological Methods. 2015. [Link]

  • What are PAINS? - BIT 479/579 High-throughput Discovery.
  • Assay Guidance Manual: Interference with Fluorescence and Absorbance. NCBI Bookshelf. [Link]

  • Bioluminescence from the bright and dark sides. Frontiers in Chemistry. 2023. [Link]

  • Chemoinformatic Methods for Predicting Interference in Drug of Abuse/Toxicology Immnoassays. Clinical Chemistry. 2013;59(11):1626-1634. [Link]

  • Interference of metal ions on the bioluminescent signal of firefly, Renilla, and NanoLuc luciferases in high-throughput screening assays. Frontiers in Chemistry. 2024. [Link]

  • Interference sources in ATP bioluminescence assay of silica nanoparticle toxicity to activated sludge. Water Research. 2017;123:616-623. [Link]

  • Inhibitor bias in luciferase-based luminescence assays. SLAS DISCOVERY: Advancing Life Sciences R&D. 2020;25(6):571-581. [Link]

  • Fluorescence-based investigations of RNA-small molecule interactions. Methods. 2017;120:16-25. [Link]

  • Nuisance small molecules under a machine-learning lens. Digital Discovery. 2022;1(2):128-136. [Link]

  • A Comprehensive Exploration of Bioluminescence Systems, Mechanisms, and Advanced Assays for Versatile Applications. International Journal of Molecular Sciences. 2024;25(3):1858. [Link]

  • Fragment-Sized Thiazoles in Fragment-Based Drug Discovery Campaigns: Friend or Foe?. Journal of Medicinal Chemistry. 2022;65(22):15017-15028. [Link]

  • Fluorescence-Based Techniques for the Identification of Small Biomolecules. Seton Hall University eRepository. 2024. [Link]

  • Computational chemistry evaluation strategies in early-stage drug discovery. ACS Fall 2025. [Link]

  • Fluorescence Polarization Assays in Small Molecule Screening. Expert Opinion on Drug Discovery. 2011;6(10):1039-1056. [Link]

  • Discovering Cross-Reactivity in Urine Drug Screening Immunoassays through Large-Scale Analysis of Electronic Health Records. Clinical Chemistry. 2019;65(11):1439-1448. [Link]

  • Determination of Designer Drug Cross-Reactivity on Five Commercial Immunoassay Screening Kits. Journal of Analytical Toxicology. 2015;39(2):114-120. [Link]

  • Discovering Cross-Reactivity in Urine Drug Screening Immunoassays through Large-Scale Analysis of Electronic Health Records. Clinical Chemistry. 2019;65(11):1439-1448. [Link]

  • Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. Molecules. 2022;27(15):4948. [Link]

  • Synthesis, crystal structure, Hirshfeld surface investigation and comparative DFT studies of ethyl 2-[2-(2-nitrobenzylidene)hydrazinyl]thiazole-4-carboxylate. Chemistry Central Journal. 2022;16(1):34. [Link]

  • Synthesis and Biological Activity of Ethyl 2-(5-methyl-3-arylisoxazole-4-carboxamido)-4-alkylthiazole-5-carboxylate. Chinese Journal of Organic Chemistry. 2013;33(10):2229-2234. [Link]

  • Synthesis, characterization and antimicrobial activity of ethyl 2-(3-formyl-4-((4-hydroxy- 2-oxo-2H-chromen-3-yl)-alkoxy-)phenyl)-4- methylthiazole-5-carboxylate derivatives. Journal of Saudi Chemical Society. 2016;20:S35-S42. [Link]

  • Identification of Compounds That Interfere with High‐Throughput Screening Assay Technologies. ChemMedChem. 2018;13(9):887-890. [Link]

  • Thiazole-containing compounds as therapeutic targets for cancer therapy. European Journal of Medicinal Chemistry. 2020;189:112016. [Link]

  • Detection of Nitroaromatic and Peroxide-Based Explosives with Amine- and Phosphine-Functionalized Diketopyrrolopyrroles. ACS Applied Materials & Interfaces. 2023;15(23):28085-28096. [Link]

  • Chromatographic detection of nitroaromatic and nitramine compounds by electrochemical reduction combined with photoluminescence following electron transfer. Analytical Chemistry. 1993;65(15):2033-2039. [Link]

  • Some thiazole-fused compounds with antitumor activity. ResearchGate. 2023. [Link]

  • An Overview of Thiazole Derivatives and its Biological Activities. Journal of Drug Delivery and Therapeutics. 2023;13(9):148-156. [Link]

  • Compound-Mediated Assay Interferences in Homogeneous Proximity Assays. Assay Guidance Manual. 2020. [Link]

  • Bifunctional ethyl 2-amino-4-methylthiazole-5-carboxylate derivatives: synthesis and in vitro biological evaluation as antimicrobial and anticancer agents. European Journal of Medicinal Chemistry. 2014;76:170-181. [Link]

  • Thiazolation of phenylthiosemicarbazone to access new thiazoles: anticancer activity and molecular docking. RSC Advances. 2023;13(33):22849-22867. [Link]

  • Characterization of aerosol nitroaromatic compounds: Validation of an experimental method. Journal of the Air & Waste Management Association. 2017;67(1):21-31. [Link]

  • Ethyl 2-(4-hydroxyphenyl)-4-methyl-1,3-thiazole-5-carboxylate. PubChem. [Link]

  • Recent Developments and Biological Activities of 2-Aminothiazole Derivatives. Acta Chimica Slovenica. 2018;65(1):1-22. [Link]

Sources

cytotoxicity comparison of Ethyl 2-(3-methyl-4-nitrophenyl)thiazole-4-carboxylate derivatives on cancer cell lines

Author: BenchChem Technical Support Team. Date: February 2026

In the relentless pursuit of novel and more effective anticancer therapeutics, heterocyclic compounds have emerged as a cornerstone of modern medicinal chemistry. Among these, the thiazole scaffold has garnered significant attention due to its presence in several clinically approved anticancer agents and its versatile biological activity.[1] This guide provides a comparative analysis of the cytotoxic effects of a series of phenylthiazole carboxylate and carboxamide derivatives against various cancer cell lines.

While specific experimental data on Ethyl 2-(3-methyl-4-nitrophenyl)thiazole-4-carboxylate and its direct derivatives are not extensively available in the current body of scientific literature, this guide will delve into the cytotoxic profiles of structurally related compounds. By examining the structure-activity relationships (SAR) of these analogues, we can extrapolate valuable insights into the potential of this chemical class and guide future research endeavors. The derivatives discussed herein share a common phenylthiazole core, with variations in the substituents on the phenyl ring and modifications at the carboxylate position of the thiazole ring.

Comparative Cytotoxicity of Phenylthiazole Derivatives

The cytotoxic potential of various phenylthiazole derivatives has been evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC₅₀), a measure of the concentration of a drug that is required for 50% inhibition in vitro, is a key parameter in these assessments. The data presented below, collated from multiple studies, highlights the impact of structural modifications on the anticancer activity of these compounds.

Compound IDCore StructureR (Substitution on Phenyl Ring)Cancer Cell LineIC₅₀ (µM)Reference
Series 1: N-Phenyl-2-p-tolylthiazole-4-carboxamides
4aN-Phenyl-2-p-tolylthiazole-4-carboxamide2-NO₂SKNMC (Neuroblastoma)12.5 ± 1.05[1]
4bN-Phenyl-2-p-tolylthiazole-4-carboxamide3-NO₂SKNMC (Neuroblastoma)15.3 ± 1.12[1]
4cN-Phenyl-2-p-tolylthiazole-4-carboxamide4-NO₂SKNMC (Neuroblastoma)10.8 ± 0.08[1]
4aN-Phenyl-2-p-tolylthiazole-4-carboxamide2-NO₂Hep-G2 (Hepatocarcinoma)13.2 ± 0.98[1]
4cN-Phenyl-2-p-tolylthiazole-4-carboxamide4-NO₂Hep-G2 (Hepatocarcinoma)18.7 ± 1.21[1]
4dN-Phenyl-2-p-tolylthiazole-4-carboxamide3-ClHep-G2 (Hepatocarcinoma)11.6 ± 0.12[1]
Series 2: 2-[2-[4-Hydroxy-3-substituted benzylidene]hydrazinyl]-thiazole-4[5H]-ones
4c2-(2-(4-Hydroxy-3-methoxybenzylidene)hydrazinyl)thiazol-4(5H)-one3-OCH₃MCF-7 (Breast Cancer)2.57 ± 0.16[2][3]
4c2-(2-(4-Hydroxy-3-methoxybenzylidene)hydrazinyl)thiazol-4(5H)-one3-OCH₃HepG2 (Hepatocarcinoma)7.26 ± 0.44[2][3]
Series 3: Ethyl 7-methyl-1-(4-nitrophenyl)-5-phenyl-3-(thiophen-2-yl)-1,5-dihydro-[1][4][5]triazolo[4,3-a]pyrimidine-6-carboxylate
7Fused Pyrimidine-Thiazole4-NO₂A-549 (Lung Carcinoma)3.46 ± 0.5[6]
7Fused Pyrimidine-Thiazole4-NO₂HepG2 (Hepatocarcinoma)5.54 ± 0.7[6]
Reference Drugs
Doxorubicin--SKNMC (Neuroblastoma)6.2 ± 1.34[1]
Doxorubicin--Hep-G2 (Hepatocarcinoma)5.8 ± 1.01[1]
Staurosporine--MCF-7 (Breast Cancer)6.77 ± 0.41[2][3]
Staurosporine--HepG2 (Hepatocarcinoma)8.4 ± 0.51[2][3]
Cisplatin--A-549 (Lung Carcinoma)19.3 ± 0.9[6]
Cisplatin--HepG2 (Hepatocarcinoma)18.4 ± 1.1[6]

Expert Analysis of Structure-Activity Relationships:

The data reveals that the nature and position of substituents on the phenyl ring significantly influence the cytotoxic activity of these thiazole derivatives.[1] For instance, in the N-phenyl-2-p-tolylthiazole-4-carboxamide series, a nitro (NO₂) group at the para position (compound 4c) of the N-phenyl ring resulted in the highest potency against the SKNMC neuroblastoma cell line.[1] Interestingly, moving the nitro group to the meta position (compound 4b) led to a decrease in activity.[1] This suggests that the electronic and steric properties of the substituent, as well as its position, play a crucial role in the interaction of these compounds with their biological targets.

Furthermore, the 2-[2-(4-Hydroxy-3-methoxybenzylidene)hydrazinyl]-thiazol-4(5H)-one derivative (compound 4c) demonstrated potent activity against both MCF-7 and HepG2 cell lines, with IC₅₀ values lower than the standard drug Staurosporine.[2][3] This highlights the potential of modifications at the 2-position of the thiazole ring. The fused pyrimidine-thiazole derivative (compound 7), which incorporates a 4-nitrophenyl group, also exhibited strong cytotoxicity against A-549 and HepG2 cells, surpassing the efficacy of the widely used chemotherapeutic agent, Cisplatin.[6]

Experimental Protocols: A Guide to In Vitro Cytotoxicity Assessment

The evaluation of the cytotoxic effects of novel compounds is a critical step in the drug discovery pipeline. The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a widely adopted colorimetric method for assessing cell metabolic activity and, by extension, cell viability.

Step-by-Step Protocol for the MTT Assay
  • Cell Seeding:

    • Harvest cancer cells from culture flasks using trypsinization.

    • Perform a cell count using a hemocytometer or an automated cell counter to determine the cell concentration.

    • Seed the cells in a 96-well microtiter plate at a density of 8,000-10,000 viable cells per well.[1]

    • Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.[1]

  • Compound Treatment:

    • Prepare a stock solution of the test compound in a suitable solvent, such as dimethyl sulfoxide (DMSO).

    • Perform serial dilutions of the stock solution to obtain a range of desired concentrations.

    • After the 24-hour incubation period, remove the cell culture medium from the wells and replace it with fresh medium containing the various concentrations of the test compounds.

    • Include a vehicle control (medium with the same concentration of DMSO used for the highest drug concentration) and a positive control (a known cytotoxic agent).

    • Incubate the plate for another 24 to 72 hours, depending on the cell line and experimental design.[1]

  • MTT Incubation:

    • Following the treatment period, add a sterile MTT solution (typically 5 mg/mL in phosphate-buffered saline) to each well.

    • Incubate the plate for an additional 2-4 hours at 37°C. During this time, mitochondrial dehydrogenases in viable cells will cleave the tetrazolium ring of MTT, resulting in the formation of insoluble formazan crystals.

  • Formazan Solubilization and Absorbance Measurement:

    • After the MTT incubation, carefully remove the medium from each well.

    • Add a solubilizing agent, such as DMSO or an acidified isopropanol solution, to each well to dissolve the formazan crystals.

    • Gently agitate the plate to ensure complete dissolution of the formazan.

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm is often used to subtract background absorbance.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration of the test compound relative to the vehicle control.

    • Plot the percentage of cell viability against the logarithm of the compound concentration.

    • Determine the IC₅₀ value from the dose-response curve using a suitable software program.

Visualizing the Chemical Scaffolds and Experimental Workflow

To better understand the structural relationships and the experimental process, the following diagrams are provided.

Caption: General chemical scaffold of the discussed phenylthiazole derivatives.

G cluster_0 In Vitro Cytotoxicity Screening Workflow A Cell Culture Maintenance B Cell Seeding in 96-well Plates A->B C Compound Treatment (Varying Concentrations) B->C D Incubation (24-72h) C->D E MTT Assay D->E F Absorbance Measurement E->F G Data Analysis (IC50 Determination) F->G

Caption: A typical workflow for in vitro cytotoxicity screening using the MTT assay.

Conclusion and Future Directions

The exploration of phenylthiazole carboxylate and carboxamide derivatives continues to be a promising avenue in the quest for novel anticancer agents. The compiled data from various studies indicates that the cytotoxic efficacy of these compounds is intricately linked to their structural features, particularly the substitution pattern on the phenyl ring. The presence of electron-withdrawing groups, such as the nitro group, appears to enhance cytotoxic activity in several instances.

References

  • 1][4][5]triazolo[4,3-a]pyrimidine-6-carboxylate

Sources

A Comparative Guide to Purity Determination: High-Performance Liquid Chromatography as the Gold Standard for Ethyl 2-(3-methyl-4-nitrophenyl)thiazole-4-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of drug discovery and development, the unambiguous confirmation of a compound's purity is not merely a quality control checkpoint; it is the bedrock upon which all subsequent biological and toxicological data stand. For novel heterocyclic entities such as Ethyl 2-(3-methyl-4-nitrophenyl)thiazole-4-carboxylate, a molecule with potential pharmacological significance, rigorous purity assessment is paramount. Impurities, even in trace amounts, can arise from unreacted starting materials, synthetic byproducts, or degradation products, potentially confounding experimental results and posing safety risks.[1][2]

This guide provides an in-depth technical comparison of analytical methodologies for purity confirmation, establishing why High-Performance Liquid Chromatography (HPLC) is the definitive technique for this purpose.[3] We will delve into the causality behind experimental design, present a detailed and validated HPLC protocol, and contrast its performance with alternative methods, supported by clear data representation.

The Analytical Challenge: Beyond a Single Data Point

Confirming the purity of a synthesized compound like Ethyl 2-(3-methyl-4-nitrophenyl)thiazole-4-carboxylate requires a method that is not only sensitive but also highly specific. The molecular structure, featuring a nitroaromatic ring and a thiazole core, suggests that potential impurities may be structurally very similar to the parent molecule, differing only by the position of a substituent or the absence of a functional group.

A Critical Comparison of Purity Assessment Techniques

While several techniques can provide an indication of purity, they vary significantly in their resolution, sensitivity, and quantitative power. HPLC is widely considered the gold standard in the pharmaceutical industry for its precision and versatility.[3][4]

FeatureHigh-Performance Liquid Chromatography (HPLC)Quantitative NMR (qNMR)Thin-Layer Chromatography (TLC)Melting Point Analysis
Principle Differential partitioning between a mobile and stationary phase.[5]Signal integration relative to a certified internal standard.Differential migration on a coated plate.Observation of solid-to-liquid phase transition temperature range.
Quantitative? Yes, highly accurate and reproducible.[4]Yes, provides absolute purity without a primary standard of the analyte.Semi-quantitative at best.No, provides an indirect indication of purity.
Resolution Very High; capable of separating closely related structural isomers and impurities.[3]Moderate; overlapping signals can complicate analysis.Low; co-elution is common.Very Low; cannot resolve individual impurities.
Sensitivity Very High (ppb to low ppm levels achievable).[6]Moderate (typically requires >1% impurity level).Low (typically >0.5-1% for visual detection).Very Low (insensitive to <1-2% impurity levels).
Application Gold standard for purity testing, impurity profiling, and stability studies in pharmaceutical QC.[2][7]Orthogonal method for purity assignment of reference standards.Rapid, low-cost screening for reaction monitoring.Preliminary check for gross impurities in crystalline solids.

As the data illustrates, while methods like melting point and TLC are useful for rapid, qualitative checks during synthesis, they lack the resolving power and sensitivity to provide the definitive purity value required for drug development. qNMR is a powerful orthogonal technique but may not detect trace-level impurities that a well-developed HPLC method can resolve and quantify. HPLC's superior ability to separate complex mixtures makes it indispensable for this application.[3]

The HPLC Workflow for Purity Determination

The following diagram outlines the logical workflow for confirming the purity of Ethyl 2-(3-methyl-4-nitrophenyl)thiazole-4-carboxylate using HPLC. This process ensures that the analytical system is suitable for the analysis before the sample is tested and that the data is processed accurately.

HPLC_Workflow cluster_prep Phase 1: Preparation cluster_analysis Phase 2: Analysis cluster_data Phase 3: Data Processing cluster_validation System Validation p1 Mobile Phase & Sample Preparation p2 HPLC System Configuration p1->p2 Load Solvents & Samples a1 System Suitability Test (SST) p2->a1 Equilibrate System a2 Inject Sample & Acquire Chromatogram a1->a2 If SST Passes d1 Peak Integration & Identification a2->d1 Raw Data d2 Purity Calculation (% Area Normalization) d1->d2 v1 Method Validation (Specificity, Linearity, etc.) d2->v1 Validate Method

Caption: A logical workflow for HPLC purity analysis.

Experimental Protocol: A Validated HPLC Method

This protocol is designed to provide high-resolution separation of the main compound from potential impurities. The choice of a reversed-phase C18 column is based on its proven versatility for a wide range of pharmaceutical compounds.[2] The gradient elution ensures that both early-eluting polar impurities and late-eluting non-polar impurities are effectively separated from the main analyte peak.

Instrumentation and Materials
  • HPLC System: A system equipped with a binary pump, autosampler, column thermostat, and a Diode Array Detector (DAD) or UV-Vis detector.[8]

  • Column: Reversed-Phase C18 column (e.g., 4.6 x 150 mm, 3.5 µm particle size).

  • Solvents: HPLC-grade acetonitrile and water.[4]

  • Reagent: Formic acid (analytical grade).

  • Sample: Ethyl 2-(3-methyl-4-nitrophenyl)thiazole-4-carboxylate.

Chromatographic Conditions
ParameterSettingRationale
Mobile Phase A 0.1% Formic Acid in WaterThe acidic modifier improves peak shape for the thiazole moiety and suppresses silanol interactions.
Mobile Phase B 0.1% Formic Acid in AcetonitrileAcetonitrile is a common organic modifier with a low UV cutoff, ideal for UV detection.
Gradient Elution 0-2 min: 40% B2-15 min: 40% to 95% B15-18 min: 95% B18-18.1 min: 95% to 40% B18.1-25 min: 40% BA gradient program ensures elution of compounds with a wide range of polarities. The hold at the end re-equilibrates the column.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, providing a balance between analysis time and backpressure.
Column Temperature 30 °CMaintaining a constant temperature ensures reproducible retention times.
Detection Wavelength 254 nmNitroaromatic compounds typically exhibit strong absorbance at this wavelength. A full UV scan (200-400 nm) is recommended to determine the optimal wavelength (λmax).[9]
Injection Volume 5 µLA small injection volume prevents peak distortion and column overloading.
Sample and Standard Preparation
  • Solvent (Diluent) Preparation: Prepare a mixture of Water:Acetonitrile (50:50 v/v).

  • Sample Preparation: Accurately weigh approximately 5 mg of Ethyl 2-(3-methyl-4-nitrophenyl)thiazole-4-carboxylate and dissolve it in 10 mL of diluent to achieve a concentration of ~0.5 mg/mL.

  • Filtration: Filter the sample solution through a 0.22 µm syringe filter into an HPLC vial. This step is critical to remove any particulates that could clog the system.[10]

Analysis Procedure
  • System Equilibration: Purge the pump lines and equilibrate the column with the initial mobile phase composition (60% A, 40% B) for at least 30 minutes or until a stable baseline is achieved.

  • System Suitability Test (SST): Perform five replicate injections of the sample solution. The system is deemed suitable for analysis if the relative standard deviation (RSD) for the peak area and retention time of the main peak is ≤ 2.0%.

  • Sample Analysis: Inject the sample solution and acquire the chromatogram for 25 minutes.

Data Processing and Purity Calculation
  • Peak Integration: Integrate all peaks in the chromatogram, excluding solvent front peaks.

  • Purity Calculation: Calculate the purity using the area normalization method. This method assumes that all components have a similar response factor at the chosen wavelength.[11]

    Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100

  • Impurity Reporting: Any impurity peak greater than 0.05% area should be reported.

Ensuring Trustworthiness: The Role of Method Validation

The protocol described is a self-validating system when subjected to standard method validation practices. For a purity method to be considered trustworthy and reliable, it must be validated for several key parameters according to guidelines such as those from the International Council for Harmonisation (ICH).

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components. This is demonstrated by the absence of interfering peaks at the retention time of the main compound in a blank chromatogram.

  • Linearity: The method's ability to elicit test results that are directly proportional to the concentration of the analyte. This is typically assessed over a range of 50% to 150% of the target concentration.

  • Accuracy: The closeness of test results to the true value. This can be determined by spiking the sample with known amounts of impurities.

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day) and intermediate precision (inter-day).

  • Limit of Quantitation (LOQ): The lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy. This is crucial for quantifying trace impurities.

Conclusion

For the critical task of confirming the purity of Ethyl 2-(3-methyl-4-nitrophenyl)thiazole-4-carboxylate, High-Performance Liquid Chromatography stands out as the superior analytical technique.[1][12] Its high resolving power, sensitivity, and quantitative accuracy provide a level of confidence that other methods like TLC and melting point analysis cannot match. The detailed protocol provided in this guide offers a robust starting point for researchers. By implementing this method within a framework of system suitability and formal validation, scientists and drug development professionals can ensure the integrity of their materials, leading to reliable and reproducible scientific outcomes.

References

  • Agilent. (n.d.). What is High-Performance Liquid Chromatography (HPLC)? Agilent. Retrieved from [Link]

  • Mastelf. (2025, February 3). HPLC Applications in Pharmaceuticals: Quality Control and Drug Development. Mastelf. Retrieved from [Link]

  • Moravek. (n.d.). Why Is HPLC Ideal for Chemical Purity Testing? Moravek. Retrieved from [Link]

  • MicroSolv Technology Corporation. (n.d.). Nitroaromatic and Nitroamine Explosives Analyzed with HPLC. MicroSolv. Retrieved from [Link]

  • Alwsci. (2024, September 4). Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals. Alwsci. Retrieved from [Link]

  • Taylor & Francis Online. (n.d.). DETERMINATION OF NITROAROMATIC COMPOUNDS IN SOIL SAMPLES BY HPLC, USING ON-LINE PRECONCENTRATION. Taylor & Francis Online. Retrieved from [Link]

  • KNAUER. (2025, February 17). HPLC Basics – Essential Guide to Chromatography Principles. KNAUER. Retrieved from [Link]

  • Persee. (2025, April 24). High-Performance Liquid Chromatography (HPLC): Principles and Applications. Persee. Retrieved from [Link]

  • Microbe Notes. (2024, May 24). HPLC: Principle, Parts, Types, Uses, Diagram. Microbe Notes. Retrieved from [Link]

  • Mastelf. (2025, February 3). HPLC in pharmaceutical analysis. Mastelf. Retrieved from [Link]

  • Agilent. (n.d.). HPLC Analysis of Explosives Using EPA Method 8330. Agilent. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Method 8330B: Nitroaromatics, Nitramines, and Nitrate Esters by High Performance Liquid Chromatography (HPLC). EPA. Retrieved from [Link]

  • Preprints.org. (2024, August 21). Development and Validation of HPLC Methods in Pharmaceutical Analysis. Preprints.org. Retrieved from [Link]

  • Issuu. (n.d.). HPLC in pharmaceutical analysis Why water purity matters. Issuu. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, August 29). High Performance Liquid Chromatography. Chemistry LibreTexts. Retrieved from [Link]

  • Google Patents. (n.d.). US6413431B1 - HPLC method for purifying organic compounds. Google Patents.
  • The Royal Society of Chemistry. (2013). Compound purity analysis and HPLC data. The Royal Society of Chemistry. Retrieved from [Link]

  • ResearchGate. (2016, August 17). How to determine % purity of an isolated unknown compound without using standard? ResearchGate. Retrieved from [Link]

  • ResearchGate. (2025, August 5). Chromatographic and electrophoretic determination of thioamides based on thiazole, 1,3,4-thiadiazole, 1,2,4-triazole, and tetrazole. ResearchGate. Retrieved from [Link]

  • ACS Publications. (2025, March 27). Synthesis of Thiazole-methylsulfonyl Derivatives, X-ray Study, and Investigation of Their Carbonic Anhydrase Activities: In Vitro and In Silico Potentials. ACS Publications. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Synthesis of Thiazole-methylsulfonyl Derivatives, X-ray Study, and Investigation of Their Carbonic Anhydrase Activities: In Vitro and In Silico Potentials. NIH. Retrieved from [Link]

  • RSC Publishing. (2023, November 24). A synergistic investigation of azo-thiazole derivatives incorporating thiazole moieties: a comprehensive exploration of their synthesis, characterization, computational insights, solvatochromism, and multimodal biological activity assessment. RSC Publishing. Retrieved from [Link]

  • MDPI. (2024, March 27). Novel Thiazole Derivatives Containing Imidazole and Furan Scaffold: Design, Synthesis, Molecular Docking, Antibacterial, and Antioxidant Evaluation. MDPI. Retrieved from [Link]

Sources

A Comparative Guide to the Synthesis of Ethyl 2-(3-methyl-4-nitrophenyl)thiazole-4-carboxylate: Benchmarking Classical and Modern Methodologies

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth analysis and comparison of synthetic methodologies for Ethyl 2-(3-methyl-4-nitrophenyl)thiazole-4-carboxylate, a heterocyclic compound of interest for researchers in medicinal chemistry and materials science. We will dissect the prevalent Hantzsch thiazole synthesis, offering a detailed, field-tested protocol, and benchmark it against a modern, microwave-assisted alternative. The objective is to equip researchers, scientists, and drug development professionals with the practical knowledge to select and execute the most efficient synthetic route based on available resources and desired outcomes such as yield, purity, and reaction time.

Introduction: The Significance of the 2-Arylthiazole Scaffold

The thiazole ring is a cornerstone heterocyclic motif frequently found in a vast array of pharmaceuticals and biologically active compounds.[1] Its unique electronic properties and ability to engage in various biological interactions make it a privileged scaffold in drug discovery.[1] The target molecule, Ethyl 2-(3-methyl-4-nitrophenyl)thiazole-4-carboxylate, serves as a valuable intermediate, incorporating a substituted phenyl ring that offers multiple points for further functionalization, making the efficiency of its synthesis a critical parameter in complex multi-step research programs.

The most reliable and time-honored method for constructing the thiazole ring is the Hantzsch thiazole synthesis, first reported in 1887.[2] This reaction involves the condensation of an α-haloketone with a thioamide.[2][3] Its enduring prevalence is a testament to its versatility, simplicity, and generally high yields.[4][5]

Core Synthetic Strategy: The Hantzsch Thiazole Synthesis

The fundamental approach to synthesizing Ethyl 2-(3-methyl-4-nitrophenyl)thiazole-4-carboxylate is the reaction between 3-methyl-4-nitrothiobenzamide (the thioamide component) and ethyl bromopyruvate (the α-halo ketoester component).

The mechanism proceeds via a well-established pathway:

  • Nucleophilic Attack: The highly nucleophilic sulfur atom of the thioamide attacks the electrophilic carbon bearing the bromine atom in ethyl bromopyruvate. This initial S-alkylation is a classic SN2 reaction.

  • Intramolecular Cyclization: The nitrogen atom of the resulting intermediate performs an intramolecular nucleophilic attack on the ketone carbonyl carbon, forming a five-membered heterocyclic intermediate.

  • Dehydration: The final step is an acid- or base-catalyzed dehydration (elimination of a water molecule) to yield the aromatic thiazole ring.[4][6]

Hantzsch_Mechanism Thioamide 3-Methyl-4-nitrothiobenzamide Intermediate1 S-Alkylated Intermediate Thioamide->Intermediate1 1. SN2 Attack Haloester Ethyl Bromopyruvate Haloester->Intermediate1 Intermediate2 Cyclized Intermediate (Hemiaminal) Intermediate1->Intermediate2 2. Cyclization Product Ethyl 2-(3-methyl-4-nitrophenyl) thiazole-4-carboxylate Intermediate2->Product 3. Dehydration (-H2O)

Caption: Mechanism of the Hantzsch Thiazole Synthesis.

This entire process can be visualized as a cohesive workflow, starting from commercially available precursors to the final purified product.

Synthesis_Workflow cluster_precursor Precursor Synthesis cluster_hantzsch Hantzsch Reaction cluster_purification Workup & Purification start 3-Methyl-4-nitrobenzaldehyde nitrile 3-Methyl-4-nitrobenzonitrile start->nitrile Ammonia, Iodine thioamide 3-Methyl-4-nitrothiobenzamide nitrile->thioamide Thioacetamide or Lawesson's Reagent crude Crude Product thioamide->crude ester Ethyl Bromopyruvate ester->crude final Pure Final Product crude->final Recrystallization from Ethanol

Caption: Overall Synthetic Workflow for the Target Molecule.

Experimental Protocols & Benchmarking

Here we present two distinct protocols for the synthesis. Protocol A represents a standard, widely used thermal method, while Protocol B leverages microwave technology for rapid synthesis.

Protocol A: Standard Synthesis via Conventional Heating

This method is based on well-established procedures for Hantzsch synthesis, prioritizing accessibility and simplicity without the need for specialized equipment.[6][7]

Step-by-Step Methodology:

  • Reactant Preparation: In a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 3-methyl-4-nitrothiobenzamide (10 mmol, 1.96 g) in 40 mL of absolute ethanol.

  • Addition of Haloester: To the stirring solution, add ethyl bromopyruvate (10.5 mmol, 1.3 mL) dropwise at room temperature. The rationale for a slight excess of the haloester is to ensure the complete consumption of the more valuable thioamide precursor.

  • Reaction: Heat the reaction mixture to reflux (approximately 78-80°C) and maintain this temperature for 4-5 hours.[6][7] The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) using a hexane:ethyl acetate (7:3) mobile phase. The disappearance of the starting materials indicates reaction completion.

  • Workup and Isolation: After the reaction is complete, allow the mixture to cool to room temperature. A solid precipitate may form. If not, slowly add the reaction mixture to 100 mL of crushed ice or cold water to induce precipitation.[8]

  • Filtration: Collect the solid product by vacuum filtration, washing the filter cake with cold ethanol to remove any unreacted starting materials or soluble impurities.[6]

  • Purification: The crude product is best purified by recrystallization from hot ethanol to yield the final product as a crystalline solid.[8]

Protocol B: Microwave-Assisted Synthesis

This protocol is adapted from modern, environmentally benign approaches to thiazole synthesis, aiming to reduce reaction times and potentially improve yields.[1]

Step-by-Step Methodology:

  • Reactant Preparation: In a 20 mL microwave reaction vessel equipped with a magnetic stir bar, combine 3-methyl-4-nitrothiobenzamide (2 mmol, 0.39 g) and ethyl bromopyruvate (2.1 mmol, 0.26 mL) in 8 mL of ethanol.

  • Reaction: Seal the vessel and place it in a scientific microwave reactor. Irradiate the mixture at 100°C for 10-15 minutes at a power of 150-200 W. The internal pressure and temperature should be monitored. The choice of a sealed vessel allows the reaction to be performed at a temperature above the solvent's boiling point, dramatically accelerating the reaction rate.

  • Workup and Isolation: After irradiation, cool the vessel to room temperature using compressed air. A solid product should precipitate.

  • Filtration: Collect the solid product by vacuum filtration and wash the filter cake with a small amount of cold ethanol.

  • Purification: If necessary, recrystallize the crude solid from a minimal amount of hot ethanol.

Performance Comparison and Data Summary

The choice between conventional heating and microwave-assisted synthesis depends on several factors, which are summarized below. The data presented are typical expected outcomes based on analogous syntheses reported in the literature.[1][9][10]

ParameterProtocol A: Conventional HeatingProtocol B: Microwave-AssistedRationale & Causality
Reaction Time 4–5 hours10–15 minutesMicrowave energy directly couples with polar molecules (solvent, reactants), leading to rapid, uniform heating far exceeding the efficiency of conventional thermal transfer.
Typical Yield 75–85%80–90%The rapid heating in microwave synthesis can minimize the formation of side products from thermal degradation over longer reaction times, often leading to slightly higher yields.
Purity (Post-filtration) Good to ExcellentExcellentShorter reaction times reduce the likelihood of side reactions, often resulting in a cleaner crude product that may require less intensive purification.
Energy Input Moderate to HighLowAlthough microwave power is high, the extremely short duration results in a significantly lower total energy consumption (kWh) compared to hours of reflux.
Scalability High (Easily scaled to multi-liter reactors)Limited (Typically mg to multi-gram scale)Batch microwave reactors have volume limitations, making conventional heating more suitable for large-scale industrial production.
Equipment Standard laboratory glasswareSpecialized microwave reactorThe primary drawback of Protocol B is the requirement for a dedicated and costly scientific microwave apparatus.

Conclusion and Recommendations

Both conventional heating and microwave-assisted synthesis are highly effective methods for producing Ethyl 2-(3-methyl-4-nitrophenyl)thiazole-4-carboxylate.

  • For discovery and research laboratories focused on rapid lead generation and derivatization, the microwave-assisted protocol (Protocol B) is unequivocally superior. Its dramatic reduction in reaction time allows for high-throughput synthesis and rapid iteration, which is invaluable in a research setting.

  • For process development, scale-up operations, or laboratories without access to a microwave reactor, the conventional heating method (Protocol A) remains a robust, reliable, and highly scalable option. While slower, it utilizes standard equipment and delivers excellent yields and purity.

Ultimately, the choice of protocol is a strategic one, balancing the need for speed and efficiency against the practical constraints of equipment availability and production scale. This guide provides the foundational data and procedural knowledge for scientists to make an informed decision tailored to their specific objectives.

References

  • SHANDONG BOYUAN PHARM CO LTD. (2017). Synthesis method of ethyl 2-(3-formyl-4-hydroxyphenyl)-4-methylthiazole-5-carboxylate. CN106518931A.
  • Chem Help Asap. (n.d.). Hantzsch Thiazole Synthesis. Available at: [Link]

  • Google Patents. (2016). A novel process for preparation of ethyl 2-(4-hydroxy-3-nitrophenyl)-4-methyl-5-thiazolecarboxylate. WO2016046836A2.
  • Shafiei, M., et al. (2021). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. MDPI. Available at: [Link]

  • Kanjariya, D. C., et al. (2025). Synthesis of ethyl 2-(3-formyl-4-isobutoxyphenyl)-4-methylthiazole-5-carboxylate (5). ResearchGate. Available at: [Link]

  • SynArchive. (n.d.). Hantzsch Thiazole Synthesis. Available at: [Link]

  • Pundeer, R., et al. (2024). Environmentally Benign Synthetic Approaches for the Synthesis of Thiazole Derivatives: A Review. BEPLS. Available at: [Link]

  • Google Patents. (2012). Improved process to prepare ethyl 4-methyl-2-(4-(2-methylpropyloxy)-3-cyanophenyl)-5-thiazolecarboxylate. WO2012032528A2.
  • Organic Chemistry Portal. (n.d.). Thiazole synthesis. Available at: [Link]

  • Wang, Y., et al. (2022). Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment. PMC - NIH. Available at: [Link]

  • ResearchGate. (n.d.). Synthesis of the 2-aminothiazole-4-carboxylate analogues. Available at: [Link]

  • ResearchGate. (n.d.). Hantzsch thiazole synthesis. Available at: [Link]

  • Stankevič, I., et al. (2022). Novel Carbazole–Thiazole Conjugates: Synthesis and Biophysical Characterization. MDPI. Available at: [Link]

  • YouTube. (2020). Hantzsch thiazole synthesis - laboratory experiment. Available at: [Link]

  • Li, Y., et al. (2016). Design and Synthesis of New 2-Aryl-4,5-dihydro-thiazole Analogues: In Vitro Antibacterial Activities and Preliminary Mechanism of Action. PMC - NIH. Available at: [Link]

  • Akylbekov, N., et al. (2021). A Novel Approach to the Synthesis of 1,3,4-Thiadiazole-2-amine Derivatives. PMC - NIH. Available at: [Link]

  • Wang, Z. (2010). Hantzsch Thiazole Synthesis. Scribd. Available at: [Link]

  • Aslam, M., et al. (2021). Synthesis of Fluorinated Hydrazinylthiazole Derivatives: A Virtual and Experimental Approach to Diabetes Management. PMC - NIH. Available at: [Link]

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Handling of Ethyl 2-(3-methyl-4-nitrophenyl)thiazole-4-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

The core structure of this molecule, featuring a nitrophenyl group attached to a thiazole ring, suggests a hazard profile that warrants careful consideration.[1][3] Nitroaromatic compounds are a class of chemicals known for their potential toxicity and, in some cases, explosive properties.[4][5] Thiazole derivatives, while being a common scaffold in pharmaceuticals, can also present various biological activities and associated handling challenges.[6][7] Therefore, a cautious and well-informed approach is paramount.

I. Hazard Assessment and Chemical Profile

Ethyl 2-(3-methyl-4-nitrophenyl)thiazole-4-carboxylate is a pale yellow solid used as an intermediate in pharmaceutical and agrochemical synthesis.[1] Its chemical structure suggests potential hazards that must be managed through appropriate engineering controls, personal protective equipment, and handling procedures.

Property Value Source
CAS Number 885278-57-9[2]
Molecular Formula C₁₃H₁₂N₂O₄S[1][2]
Molecular Weight 292.31 g/mol [1][2]
Appearance Pale yellow solid[1]
Storage Conditions 0-8 °C, dry, sealed place[1][2]

Based on analogous compounds, the primary hazards are likely to include:

  • Acute Toxicity: Harmful if swallowed.[8][9]

  • Skin Irritation: May cause skin irritation.[10][11][12]

  • Eye Damage: Risk of serious eye damage.[9][10]

  • Allergic Skin Reaction: May cause an allergic skin reaction.[8][10]

  • Respiratory Irritation: May cause respiratory irritation if inhaled as dust.[11][12]

II. Personal Protective Equipment (PPE): A Multi-Layered Defense

A comprehensive PPE strategy is crucial for minimizing exposure. The selection of PPE should be based on a thorough risk assessment of the specific procedures being performed.

Protection Type Specific Recommendations Rationale
Hand Protection Nitrile gloves. Change gloves frequently and immediately if contaminated.Nitrile gloves offer good resistance to a range of chemicals. Frequent changes prevent permeation and cross-contamination.[13]
Eye Protection Safety goggles with side shields or a face shield.Protects against splashes and airborne particles. Given the risk of serious eye damage from similar compounds, this is a critical requirement.[10][11][13]
Body Protection A laboratory coat. Consider a chemically resistant apron for larger quantities or splash-prone procedures.Prevents contact with skin and contamination of personal clothing.[13]
Respiratory Protection Use in a well-ventilated area or a chemical fume hood. If weighing or generating dust, a NIOSH-approved N95 respirator may be necessary.Minimizes inhalation of airborne particles.[14]

Operational Workflow: From Receipt to Disposal

The following diagram outlines the key stages in the lifecycle of Ethyl 2-(3-methyl-4-nitrophenyl)thiazole-4-carboxylate within a laboratory setting, emphasizing critical safety checkpoints.

G cluster_receipt Receiving & Storage cluster_handling Handling & Experimentation cluster_disposal Waste Management & Disposal receipt Receipt of Chemical storage Store at 0-8°C in a dry, sealed container receipt->storage Verify Integrity ppe Don Appropriate PPE storage->ppe Prepare for Use fume_hood Work in a Chemical Fume Hood ppe->fume_hood weighing Weighing (Minimize Dust) fume_hood->weighing reaction Experimental Use weighing->reaction waste_collection Collect Waste in Labeled, Sealed Containers reaction->waste_collection Generate Waste waste_storage Store Waste in Secondary Containment waste_collection->waste_storage disposal Arrange for Professional Disposal waste_storage->disposal

Caption: Workflow for handling Ethyl 2-(3-methyl-4-nitrophenyl)thiazole-4-carboxylate.

III. Step-by-Step Handling Procedures
  • Preparation and Pre-Work Checklist:

    • Review this guide and any available safety information for similar compounds.

    • Ensure a chemical fume hood is certified and functioning correctly.

    • Locate the nearest safety shower and eyewash station.

    • Assemble all necessary PPE and ensure it is in good condition.

  • Handling and Experimental Use:

    • Conduct all manipulations of the solid compound within a chemical fume hood to minimize inhalation exposure.[13]

    • When transferring the solid, use techniques that minimize dust generation, such as careful scooping rather than pouring.

    • Avoid direct contact with the skin and eyes.[15]

    • Keep containers tightly closed when not in use.

IV. Emergency Procedures: Preparedness and Response

Accidents can happen, and a clear, rehearsed emergency plan is essential.

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation develops or persists.[16]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[10][16]

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[12]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[11]

Spill Response:

For a minor spill within a fume hood:

  • Alert others in the immediate area.[17]

  • Wearing appropriate PPE, cover the spill with an inert absorbent material like vermiculite or sand.[17][18]

  • Carefully sweep up the absorbed material and place it into a sealed, labeled container for hazardous waste disposal.[17][19]

  • Decontaminate the spill area with a suitable solvent, followed by soap and water.[20]

For a major spill, or any spill outside of a fume hood:

  • Evacuate the area immediately.[18][20]

  • Alert your supervisor and institutional safety office.

  • Prevent entry into the contaminated area.

  • Allow only trained emergency responders to handle the cleanup.

V. Disposal Plan: A Cradle-to-Grave Approach

Proper disposal is a critical component of the chemical lifecycle, ensuring environmental protection and regulatory compliance.

  • Waste Segregation:

    • All solid waste contaminated with Ethyl 2-(3-methyl-4-nitrophenyl)thiazole-4-carboxylate (e.g., gloves, absorbent materials, weighing paper) must be collected in a dedicated, clearly labeled, and sealed hazardous waste container.[21]

    • Solutions containing this compound should be collected in a separate, labeled container for liquid hazardous waste. Do not pour down the drain.[21]

    • Due to the nitroaromatic functionality, this waste may be incompatible with other waste streams. Always consult your institution's waste disposal guidelines for specific segregation requirements.

  • Container Management:

    • Waste containers must be kept closed except when adding waste.[21]

    • Store waste containers in a designated satellite accumulation area with secondary containment.[22]

  • Final Disposal:

    • Disposal of this chemical waste must be handled by a licensed hazardous waste disposal company.[8] The likely method of disposal for nitroaromatic compounds is high-temperature incineration.[8]

By adhering to these protocols, researchers can mitigate the risks associated with handling Ethyl 2-(3-methyl-4-nitrophenyl)thiazole-4-carboxylate, ensuring a safe and productive laboratory environment.

References

  • BenchChem. (n.d.). Proper Disposal of 3-nitro-1H-indole: A Step-by-Step Guide for Laboratory Professionals.
  • CymitQuimica. (n.d.). Ethyl 2-(3-methyl-4-nitrophenyl)thiazole-4-carboxylate.
  • PubChem. (n.d.). Ethyl 2-(4-hydroxy-3-nitrophenyl)-4-methylthiazole-5-carboxylate.
  • Agency for Toxic Substances and Disease Registry (ATSDR). (1990). Public Health Statement: Nitrobenzene.
  • Thor Specialities (UK) LTD. (2019). Safety data sheet: ACTICIDE LT 2.
  • Chem-Impex. (n.d.). 2-(3-Methyl-4-nitrophenyl)thiazole-4-carboxylic acid ethyl ester.
  • National Center for Biotechnology Information. (n.d.). Toxicological Profile for Nitrobenzene.
  • Synblock. (n.d.). CAS 885278-57-9 | 2-(3-Methyl-4-nitro-phenyl)-thiazole-4-carboxylic acid ethyl ester.
  • Chem-Impex. (n.d.). 2-(4-Nitrophenyl)thiazole-4-carboxylic acid ethyl ester.
  • Croner-i. (n.d.). 10: Aromatic halogenated amines and nitro-compounds.
  • Carl ROTH. (n.d.). Safety Data Sheet: Nitro thinner.
  • (2018). Chemical Emergency Procedures: General Response and Clean-Up.
  • (2002). Standard Operating Procedure for Determination of Nitramines and Nitroaromatics in Water by Gas Chromatography.
  • Princeton University Environmental Health & Safety. (n.d.). Chemical Spill Procedures.
  • ChemCERT. (2016). Emergency Chemical Spill Response.
  • Sigma-Aldrich. (n.d.). Ethyl 2-(3-nitrophenyl)thiazole-5-carboxylate AldrichCPR.
  • Occupational Safety and Health Administration (OSHA). (n.d.). Nitrobenzene.
  • University of Toronto Environmental Health & Safety. (n.d.). Chemical Spill Procedures.
  • New Mexico State University. (n.d.). Chemical Exposure and Spill Response Procedures.
  • Chemius. (n.d.). nitro razredčilo.
  • Fisher Scientific. (2024). Safety Data Sheet: Ethyl 2-aminothiazole-4-carboxylate.
  • Parales, R. E., et al. (2011). Nitroaromatic Compounds, from Synthesis to Biodegradation. Microbiology and Molecular Biology Reviews, 75(4), 643-685.
  • Angene Chemical. (2025). Safety Data Sheet: Ethyl 4-(3-methoxyphenyl)thiazole-2-carboxylate.
  • University of Maryland Environmental Safety, Sustainability and Risk. (n.d.). Chemical Waste.
  • Wikipedia. (n.d.). TNT.
  • CP Lab Safety. (n.d.). Thiazole, 25g, Each.
  • TCI Chemicals. (2025). Safety Data Sheet: Ethyl 4-Imidazolecarboxylate.
  • Sigma-Aldrich. (n.d.). Ethyl 4-methyl-2-(4-nitrophenyl)thiazole-5-carboxylate AldrichCPR.
  • Northwestern University Office for Research Safety. (n.d.). Hazardous Waste Disposal Guide.
  • GERPAC. (2013). Personal protective equipment for preparing toxic drugs.
  • HSC Chemistry. (2025). Safe Laboratory Practices: Handling and Disposing of Organic Substances.
  • National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press.
  • Matrix Scientific. (n.d.). ethyl 2-(4-nitrophenyl)thiazole-4-carboxylate.
  • Cascioferro, S., et al. (2019). Thiazoles, Their Benzofused Systems, and Thiazolidinone Derivatives: Versatile and Promising Tools to Combat Antibiotic Resistance. Journal of Medicinal Chemistry, 62(21), 9559-9589.
  • PubChem. (n.d.). Ethyl 2-(4-hydroxyphenyl)-4-methyl-1,3-thiazole-5-carboxylate.
  • MDPI. (n.d.). Thiazole Ring—A Biologically Active Scaffold.
  • Althagafi, I., et al. (2019). New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking. Molecules, 24(9), 1733.

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 2-(3-methyl-4-nitrophenyl)thiazole-4-carboxylate
Reactant of Route 2
Reactant of Route 2
Ethyl 2-(3-methyl-4-nitrophenyl)thiazole-4-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.